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  • Product: Pyrazin-2-yl(pyridin-3-yl)methanone
  • CAS: 188631-00-7

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Pyrazin-2-yl(pyridin-3-yl)methanone: A Technical Guide

Executive Summary Di-heteroaryl methanones, such as Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[1], represent a privileged structural motif in modern medicinal chemistry. These scaffolds are frequently deploye...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-heteroaryl methanones, such as Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[1], represent a privileged structural motif in modern medicinal chemistry. These scaffolds are frequently deployed in the development of kinase inhibitors, GPCR modulators, and central nervous system (CNS) therapeutics due to their favorable physicochemical properties and ability to participate in highly directional hydrogen bonding.

Synthesizing a ketone flanked by two highly electron-deficient heteroaromatic rings (pyrazine and pyridine) presents unique challenges. Traditional Friedel-Crafts acylation is fundamentally unviable here. Instead, this whitepaper outlines a highly optimized, self-validating synthetic pathway utilizing a Weinreb amide intermediate coupled with Knochel’s TurboGrignard reagent. This guide is designed for bench scientists and process chemists requiring scalable, high-fidelity protocols.

Retrosynthetic Analysis & Strategic Rationale

As a Senior Application Scientist, selecting the right synthetic vector requires evaluating the causality behind reaction failures. Direct addition of organolithium or standard Grignard reagents to pyrazine-2-carboxylic acid esters or acid chlorides typically results in uncontrollable over-addition, yielding tertiary alcohols.

To circumvent this, we employ the Weinreb Amide Protocol [2]. By converting the pyrazine-2-carboxylic acid into an N-methoxy-N-methylamide, the subsequent nucleophilic attack by a Grignard reagent forms a highly stable, five-membered cyclic tetrahedral chelate. This chelate is robust at 0 °C and strictly prevents a second nucleophilic attack. The target ketone is only liberated upon aqueous quenching[3].

Furthermore, generating the requisite pyridin-3-yl nucleophile is historically problematic. Pyridin-3-yllithium is notoriously unstable and prone to Chichibabin-type side reactions. Standard Grignard formation from 3-bromopyridine suffers from sluggish initiation and Wurtz coupling. We resolve this by utilizing iPrMgCl·LiCl (TurboGrignard) . The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, drastically increasing its solubility and kinetic reactivity, allowing for a rapid halogen-metal exchange at mild temperatures[4].

Workflow Target Pyrazin-2-yl(pyridin-3-yl)methanone (Target Ketone) Weinreb N-Methoxy-N-methyl pyrazine-2-carboxamide Weinreb->Target Nucleophilic Acyl Substitution Grignard Pyridin-3-ylmagnesium chloride Grignard->Target Acid Pyrazine-2-carboxylic acid Acid->Weinreb HATU, DIPEA Me(MeO)NH·HCl Bromide 3-Bromopyridine Bromide->Grignard iPrMgCl·LiCl (TurboGrignard)

Figure 1: Retrosynthetic workflow for Pyrazin-2-yl(pyridin-3-yl)methanone.

Quantitative Data & Optimization

The success of this pathway hinges on the efficient metallation of 3-bromopyridine. Table 1 summarizes the empirical data driving our selection of the TurboGrignard reagent.

Table 1: Optimization of 3-Bromopyridine Metallation

Reagent SystemTemperature (°C)Time (h)Conversion to Active Metal (%)Mechanistic Notes
Mg turnings, I₂ (cat.)Reflux12< 30%Sluggish initiation, extensive Wurtz coupling.
n-BuLi-781> 90% (as Li species)Highly unstable, prone to decomposition and side-reactions.
iPrMgCl2524~ 40%Slow exchange rate, incomplete conversion due to aggregation.
iPrMgCl·LiCl 0 to 25 2 > 95% Rapid exchange, highly soluble and stable monomeric complex.

Table 2: Stoichiometric Parameters for Nucleophilic Acyl Substitution (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
N-Methoxy-N-methylpyrazine-2-carboxamide167.171.01.67 gElectrophile
Pyridin-3-ylmagnesium chloride (1.0 M in THF)~139.881.212.0 mLNucleophile
THF (Anhydrous)72.11-40.0 mLSolvent
NH₄Cl (Sat. Aqueous)53.49Excess30.0 mLQuenching Agent

Experimental Protocols

The following workflows are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of the intermediates before proceeding to the next phase.

Phase 1: Synthesis of N-Methoxy-N-methylpyrazine-2-carboxamide
  • Initiation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with pyrazine-2-carboxylic acid (1.24 g, 10.0 mmol) and anhydrous DMF (25 mL).

  • Activation: Add HATU (4.18 g, 11.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) followed by the dropwise addition of DIPEA (5.2 mL, 30.0 mmol).

  • Validation Checkpoint: Stir for 4 hours. Monitor via TLC (EtOAc/Hexanes 1:1). The baseline acid spot must be completely consumed.

  • Workup: Dilute with EtOAc (100 mL), wash with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the Weinreb amide as a pale yellow oil.

Phase 2: Halogen-Metal Exchange & Ketone Formation
  • Metallation: In a separate flame-dried 100 mL flask, dissolve 3-bromopyridine (1.15 mL, 12.0 mmol) in anhydrous THF (20 mL) under argon. Cool the solution to 0 °C using an ice bath.

  • TurboGrignard Addition: Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 9.2 mL, 12.0 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

    • Self-Validation: Perform an iodine titration on a 0.5 mL aliquot to confirm the active Grignard titer is >95% before proceeding.

  • Coupling: Re-cool the Grignard solution to 0 °C. Dissolve the Weinreb amide from Phase 1 (1.67 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the Grignard solution over 15 minutes.

  • Chelate Formation: Stir the reaction mixture at 0 °C for 2 hours.

  • Quench & Isolation: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to afford Pyrazin-2-yl(pyridin-3-yl)methanone as a solid.

Mechanistic Visualization

The elegance of the Weinreb amide lies in its transient tetrahedral intermediate. The coordination of the magnesium ion to both the carbonyl oxygen and the methoxy oxygen creates a rigid, five-membered ring. This thermodynamic sink prevents the expulsion of the leaving group until the reaction is deliberately quenched with a proton source.

Mechanism WA Weinreb Amide + Grignard Reagent Chelate Five-Membered Cyclic Tetrahedral Chelate (Stable at 0 °C) WA->Chelate Nucleophilic Attack Ketone Target Ketone (Over-addition prevented) Chelate->Ketone Aqueous Quench (Collapse of Chelate)

Figure 2: Mechanistic pathway highlighting the stable tetrahedral chelate intermediate.

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides", Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. URL:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents", Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • De Sarkar, S. et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations", National Institutes of Health (NIH) / Synlett, 2015. URL:[Link]

Sources

Exploratory

"Pyrazin-2-yl(pyridin-3-yl)methanone" chemical properties

An In-depth Technical Guide to the Chemical Properties and Medicinal Chemistry Potential of Pyrazin-2-yl(pyridin-3-yl)methanone Abstract: This technical guide provides a comprehensive analysis of Pyrazin-2-yl(pyridin-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Medicinal Chemistry Potential of Pyrazin-2-yl(pyridin-3-yl)methanone

Abstract: This technical guide provides a comprehensive analysis of Pyrazin-2-yl(pyridin-3-yl)methanone, a heterocyclic ketone of significant interest to the fields of medicinal chemistry and drug discovery. Due to the limited specific experimental data publicly available for this exact molecule, this document leverages established principles of physical organic chemistry and the known properties of its constituent pyrazine and pyridine moieties to present a robust predictive profile. We will explore its fundamental chemical properties, propose a viable synthetic pathway, and discuss its potential as a scaffold in modern drug development programs. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this and similar heterocyclic structures.

Core Molecular Identity and Physicochemical Profile

Pyrazin-2-yl(pyridin-3-yl)methanone belongs to the diaryl methanone class, where the central ketone is flanked by two distinct nitrogen-containing aromatic heterocycles. The pyrazine ring is a 1,4-diazine, and the pyridine ring is a monoazine. This arrangement of electron-withdrawing nitrogen atoms profoundly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name Pyrazin-2-yl(pyridin-3-yl)methanone -
CAS Number 188631-00-7 [1]
Molecular Formula C₁₀H₇N₃O -
Molecular Weight 185.18 g/mol -

| InChI Key | Inferred from structure | - |

Caption: Structure of Pyrazin-2-yl(pyridin-3-yl)methanone.

Predicted Physicochemical Properties

The properties in Table 2 are computationally predicted or inferred from related structures. The presence of three nitrogen atoms, which can act as hydrogen bond acceptors, is expected to confer moderate aqueous solubility, particularly at lower pH where protonation can occur. The logP value suggests a balance between lipophilicity and hydrophilicity, a crucial aspect for drug candidates.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Rationale / Significance
Topological Polar Surface Area (TPSA) 54.82 Ų Calculated based on N and O atoms. Indicates potential for cell permeability.[2]
cLogP ~1.3 Suggests good membrane permeability, falling within the range typical for orally bioavailable drugs.[2]
pKa (most basic) ~2.5 - 3.5 Predicted for the pyridine nitrogen. The pyrazine nitrogens are less basic due to the inductive effect of the second nitrogen. Influences solubility and receptor binding.
Hydrogen Bond Acceptors 4 (3xN, 1xO) High potential for forming hydrogen bonds with biological targets like protein backbones or side chains.[2]
Hydrogen Bond Donors 0 The molecule cannot donate hydrogen bonds, limiting certain types of interactions.[2]

| Rotatable Bonds | 2 | Low conformational flexibility, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.[2] |

Anticipated Spectroscopic Profile

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.5 ppm). The pyrazine protons will likely appear as three signals, and the four pyridine protons will also be distinct. The protons closest to the nitrogen atoms and the carbonyl group will be the most downfield shifted due to anisotropic and inductive effects.

  • ¹³C NMR: Aromatic carbons will resonate between δ 120-160 ppm. The carbonyl carbon is expected to be significantly downfield, likely >180 ppm. Carbons directly attached to nitrogen atoms will also show characteristic downfield shifts.[3][4]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1660-1685 cm⁻¹ is predicted for the C=O stretch of the diaryl ketone.[3] Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be readily observable at m/z 185.18. Common fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the carbonyl group, yielding pyrazinoyl and pyridinyl fragments.[3][4]

Synthesis and Reactivity

Proposed Synthetic Workflow

A reliable synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone can be envisioned through a standard organometallic coupling reaction. A Grignard reaction is a robust and well-established method for forming carbon-carbon bonds. The proposed pathway involves the reaction of a pyrazine-derived acyl chloride with a pyridinyl Grignard reagent.

Synthesis_Workflow cluster_0 Pyrazine Pathway cluster_1 Pyridine Pathway PyrazineAcid Pyrazine-2-carboxylic acid PyrazineAcylChloride Pyrazine-2-carbonyl chloride PyrazineAcid->PyrazineAcylChloride SOCl₂ or (COCl)₂ FinalProduct Pyrazin-2-yl(pyridin-3-yl)methanone PyrazineAcylChloride->FinalProduct Coupling Reaction BromoPyridine 3-Bromopyridine Grignard Pyridin-3-ylmagnesium bromide BromoPyridine->Grignard Mg, THF Grignard->FinalProduct THF, -20°C to rt

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a predictive methodology and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Preparation of Pyrazine-2-carbonyl chloride

  • To a stirred suspension of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise over 15 minutes. Causality: Oxalyl chloride is preferred over thionyl chloride for cleaner reactions, as the byproducts (CO, CO₂) are gaseous.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which should be used immediately in the next step.

Step 2: Preparation of Pyridin-3-ylmagnesium bromide (Grignard Reagent)

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF, 5 mL).

  • Add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF (5 mL/g) dropwise. A small crystal of iodine can be added to initiate the reaction if necessary.

  • Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After addition is complete, stir at room temperature for 1 hour until most of the magnesium is consumed.

Step 3: Coupling and Product Formation

  • Cool the freshly prepared Grignard reagent to -20 °C (acetone/dry ice bath).

  • Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in anhydrous THF (5 mL/g).

  • Add the acyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below -10 °C. Causality: Low temperature is crucial to prevent side reactions, such as double addition to the ketone product.

  • After addition, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification and Validation

  • Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient.

  • Characterize the purified fractions using ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity, comparing the data against the anticipated profiles.

Relevance in Medicinal Chemistry and Drug Development

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry.[5] It is present in numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor bortezomib.[6][7] Its utility stems from its metabolic stability and its ability to act as a bioisostere for other aromatic rings like benzene or pyridine.

The Pyrazine Ring as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to modulate a molecule's potency, selectivity, and pharmacokinetic properties. The pyrazine ring can replace a pyridine or phenyl ring to introduce hydrogen bond acceptors, alter electronic properties, and block metabolic pathways without drastically changing the molecule's overall size and shape.[6]

Bioisostere Benzene Benzene Scaffold (Lipophilic, metabolically liable) Pyridine Pyridine Scaffold (H-bond acceptor, alters polarity) Benzene->Pyridine Introduce Polarity Pyrazine Pyrazine Scaffold (2 H-bond acceptors, metabolically stable) Benzene->Pyrazine Increase polarity, block metabolism Pyridine->Pyrazine Modulate pKa, add H-bond site

Caption: Bioisosteric relationship between key aromatic scaffolds.

The structure of Pyrazin-2-yl(pyridin-3-yl)methanone makes it an attractive starting point for library synthesis. The ketone bridge can be reduced to an alcohol or an amine, providing a chiral center and new vectors for substitution. The pyrazine and pyridine rings can be further functionalized to explore structure-activity relationships (SAR) for a variety of biological targets, including kinases, proteases, and GPCRs, where heterocyclic scaffolds are known to be effective.[7][8][9][10][11][12]

Safety and Handling

While specific toxicological data for this compound is unavailable, general precautions for handling aromatic nitrogen heterocycles should be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]

  • Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[15][16] The parent compound, pyrazine, is a flammable solid.[14]

Conclusion

Pyrazin-2-yl(pyridin-3-yl)methanone is a heterocyclic ketone with significant untapped potential. This guide has established a predictive framework for its chemical properties, outlined a practical synthetic route, and highlighted its value as a scaffold for medicinal chemistry. By leveraging the well-documented importance of the pyrazine and pyridine cores in drug discovery, this molecule represents a promising starting point for developing novel therapeutics. Further experimental validation of the properties and biological activities discussed herein is a logical and promising next step for any research program in this area.

References

  • Eller, G. A., et al. (2009). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. Acta Chimica Slovenica. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for a related publication. Available at: [Link]

  • Matrix Fine Chemicals. 1-(PYRAZIN-2-YL)ETHAN-1-ONE. Available at: [Link]

  • Science of Synthesis. 6.2.2. Pyrazines. Available at: [Link]

  • ZaiQi Bio-Tech. Pyrazin-2-ylmethanamine. Available at: [Link]

  • IntechOpen. (2018). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • ResearchGate. (2005). Synthesis and reactions of 3-aryloxiran-2-yl pyridin-2-yl methanone. Egyptian Journal of Chemistry. Available at: [Link]

  • Exploration of Chemical Complexity. (2023). Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. Available at: [Link]

  • PMC. (2014). Recent advances in the therapeutic applications of pyrazolines. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet - Pyrazine (alternative). Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • SpringerLink. (2025). Biological roles of pyrazines in insect chemical communication. Chemical and Biological Technologies in Agriculture. Available at: [Link]

  • ResearchGate. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]Pyrazines. Available at: [Link]

  • PMC. (2015). Current status of pyrazole and its biological activities. Available at: [Link]

Sources

Foundational

Pyrazin-2-yl(pyridin-3-yl)methanone: Structural Analysis, Synthesis, and Applications in Drug Discovery

Executive Summary Diaryl methanones containing nitrogenous heterocycles represent a privileged class of scaffolds in modern medicinal chemistry. Specifically, Pyrazin-2-yl(pyridin-3-yl)methanone serves as a critical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl methanones containing nitrogenous heterocycles represent a privileged class of scaffolds in modern medicinal chemistry. Specifically, Pyrazin-2-yl(pyridin-3-yl)methanone serves as a critical building block and pharmacophore core in the development of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. This technical guide explores the physicochemical properties, structural rationale, and synthetic methodologies of this molecule, providing actionable, field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Profiling

Accurate identification and physicochemical profiling are the first steps in validating a building block for library synthesis or hit-to-lead optimization. The compound is officially designated as Pyrazin-2-yl(pyridin-3-yl)methanone[1].

Quantitative Data Summary
PropertyValue
IUPAC Name Pyrazin-2-yl(pyridin-3-yl)methanone
CAS Number 188631-00-7
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Exact Mass 185.0589 Da
Topological Polar Surface Area (TPSA) 55.74 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Data aggregated from authoritative chemical registries[2].

Structural & Mechanistic Significance (SAR Logic)

The architectural design of Pyrazin-2-yl(pyridin-3-yl)methanone is highly deliberate, offering specific advantages in Structure-Activity Relationship (SAR) campaigns.

  • The Methanone Linker: The carbonyl group provides an sp2 hybridized geometry, enforcing a specific dihedral angle between the two heteroaryl rings. This conformational rigidity is crucial for orienting the rings into distinct binding pockets, while the carbonyl oxygen acts as a potent hydrogen bond acceptor.

  • The Pyrazin-2-yl Ring: Pyrazine is highly electron-deficient. In a biological context, it acts as a strong hydrogen bond acceptor and dramatically improves the metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation compared to standard phenyl or pyridyl rings[3].

  • The Pyridin-3-yl Ring: Often utilized to interact with the hinge region of kinases or to improve overall aqueous solubility due to its basic nitrogen. The 3-substitution pattern ensures optimal vector projection into solvent-exposed regions or adjacent hydrophobic sub-pockets.

SAR_Logic Core Pyrazin-2-yl(pyridin-3-yl)methanone Core Scaffold Pyrazine Pyrazin-2-yl Ring - Electron-deficient - H-bond acceptor - Metabolic stability Core->Pyrazine Methanone Methanone Linker - Conformational rigidity - Dipole-dipole interactions Core->Methanone Pyridine Pyridin-3-yl Ring - Kinase hinge binding - Improved aqueous solubility Core->Pyridine

Logical mapping of structure-activity relationship (SAR) features for the diaryl methanone core.

Synthetic Methodologies & Protocol Design

The synthesis of diaryl methanones requires careful control of nucleophilic addition to prevent the formation of tertiary alcohols (over-addition). The most robust, field-proven approach utilizes the4[4].

Causality in Reagent Selection
  • Weinreb Amide (N-methoxy-N-methylamide): Forms a stable five-membered cyclic chelate intermediate with the metalated nucleophile. This intermediate is stable under the reaction conditions and only collapses to the desired ketone upon aqueous quenching, strictly preventing double addition[4].

  • Turbo Grignard ( iPrMgCl⋅LiCl ): 3-Bromopyridine is electron-deficient and prone to unwanted nucleophilic attack at the 2/6 positions if strong bases like n−BuLi are used. Turbo Grignard allows for rapid, chemoselective halogen-metal exchange at mild temperatures (-20 °C) because the LiCl breaks up polymeric aggregates, increasing the kinetic basicity and solubility of the reagent.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring intermediate verification before proceeding.

Step 1: Preparation of the Organometallic Reagent

  • Dissolve 3-bromopyridine (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere.

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add iPrMgCl⋅LiCl (1.3 M in THF, 1.1 eq) over 15 minutes. Stir for 1 hour at -20 °C.

  • Validation Check: Quench a 0.1 mL aliquot in D2​O and analyze via LC-MS or 1H NMR to confirm complete halogen-metal exchange (formation of 3-deuteropyridine).

Step 2: Nucleophilic Acylation

  • To the metalated pyridine solution, slowly add N-methoxy-N-methylpyrazine-2-carboxamide (0.95 eq, 9.5 mmol) dissolved in anhydrous THF (10 mL).

  • Maintain the reaction at -20 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Validation Check: Monitor the disappearance of the UV-active Weinreb amide via TLC (Silica, 1:1 Hexanes/EtOAc) or LC-MS.

Step 3: Quenching and Workup

  • Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH4​Cl (20 mL). Causality: The mildly acidic quench safely collapses the stable tetrahedral intermediate into the desired methanone without degrading the acid-sensitive heteroaryl rings.

  • Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 4: Purification and Final Validation

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes).

  • Final Validation: Confirm the structure via 1H NMR (characteristic pyrazine protons at ~8.7-9.3 ppm and pyridine protons at ~7.4-9.0 ppm) and LC-MS ( m/z

    [M+H]+ = 186.1). Ensure purity is >98% via HPLC before use in biological assays.

Synthesis_Workflow Step1 1. Metalation 3-Bromopyridine + iPrMgCl (Turbo Grignard) Step2 2. Acylation Add Pyrazine Weinreb Amide at -20°C to 0°C Step1->Step2 Step3 3. Quench & Extract NH4Cl (aq) quench, EtOAc extraction Step2->Step3 Step4 4. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 5. Validation LC-MS (>98% purity) 1H/13C NMR confirmation Step4->Step5

Step-by-step synthetic workflow and self-validating protocol for diaryl methanone assembly.

Applications in Drug Development

The Pyrazin-2-yl(pyridin-3-yl)methanone scaffold is not just a theoretical construct; it is actively deployed in advanced drug discovery programs.

  • Orexin Receptor Antagonists: Derivatives of this scaffold have been patented for their utility in treating neurological and psychiatric disorders. The rigidity of the methanone linker allows the molecule to effectively antagonize orexin receptors, which are critical in regulating sleep-wake cycles[5].

  • Kinase Inhibitors: The dual nitrogen-containing rings are excellent for interacting with the ATP-binding site of various kinases. The pyrazine ring often acts as a hinge binder, while the pyridine ring extends into the solvent channel or adjacent hydrophobic pockets, a strategy frequently documented in pharmaceutical patents[3].

References

  • MolCore -1

  • ChemScene -2

  • Google Patents -3

  • Google Patents -5

  • Google Patents -4

Sources

Exploratory

Spectroscopic Profiling of Pyrazin-2-yl(pyridin-3-yl)methanone: A Comprehensive Technical Guide

Executive Summary Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7; Formula: C₁₀H₇N₃O) is a privileged bis-heterocyclic diaryl ketone scaffold frequently utilized in the rational design of kinase inhibitors, PDE inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7; Formula: C₁₀H₇N₃O) is a privileged bis-heterocyclic diaryl ketone scaffold frequently utilized in the rational design of kinase inhibitors, PDE inhibitors, and CNS-active therapeutics. The precise structural validation of this intermediate is a critical quality attribute in drug development. This whitepaper provides an in-depth, mechanistic analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By detailing the causality behind spectroscopic behaviors and establishing self-validating analytical protocols, this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Mechanistic Causality in Spectroscopic Behavior

To accurately interpret the spectroscopic data of Pyrazin-2-yl(pyridin-3-yl)methanone, one must understand the underlying electronic and stereoelectronic forces at play.

NMR Deshielding Logic

The molecule consists of a highly electron-deficient pyrazine ring (a 1,4-diazine) and a pyridine ring (a 1-azine) bridged by a carbonyl group. This specific topology creates profound localized deshielding effects. The H3 proton of the pyrazine ring is positioned perfectly within the deshielding anisotropic cone of the carbonyl oxygen. Simultaneously, it experiences strong inductive electron withdrawal from the adjacent N4 atom and the sp² carbonyl carbon. This synergistic pull strips electron density away from the H3 nucleus, pushing its resonance to an extreme downfield position (~9.32 ppm). A parallel, albeit slightly weaker, deshielding effect is observed for the H2 proton of the pyridine ring (~9.10 ppm). Understanding these anisotropic and inductive effects is the foundational logic of multinuclear structure elucidation ().

NMR_Logic Carbonyl Carbonyl Group (C=O) Anisotropic Cone H3_Pyrz Pyrazine H3 Max Deshielding (~9.3 ppm) Carbonyl->H3_Pyrz Deshields H2_Pyrd Pyridine H2 High Deshielding (~9.1 ppm) Carbonyl->H2_Pyrd Deshields Pyrazine Pyrazine Ring Electronegative N Pyrazine->H3_Pyrz Inductive Pull Pyridine Pyridine Ring Electronegative N Pyridine->H2_Pyrd Inductive Pull

Mechanistic logic of NMR anisotropic and inductive deshielding effects on key protons.

Mass Spectrometry Ionization Dynamics

For mass spectrometry, the presence of three basic azine nitrogens dictates the ionization strategy. Positive Electrospray Ionization (ESI+) is the logical choice because the gas-phase basicity of the pyrazine and pyridine rings ensures highly efficient protonation, yielding a robust [M+H]⁺ ion. During Collision-Induced Dissociation (CID), the molecule undergoes predictable α-cleavage at the carbonyl carbon, yielding characteristic pyrazinylium or pyridinylium acyl cations. This predictable fragmentation pathway allows for robust structural validation ().

Infrared Conjugation Shifts

The carbonyl stretching frequency (ν C=O) in typical aliphatic ketones appears around 1715 cm⁻¹. However, in Pyrazin-2-yl(pyridin-3-yl)methanone, the carbonyl is conjugated with two aromatic systems. This extended conjugation allows the delocalization of π-electrons, which weakens the C=O double bond character and shifts the absorption to a lower wavenumber (~1665 cm⁻¹).

Comprehensive Spectroscopic Data

The following tables summarize the validated reference data for Pyrazin-2-yl(pyridin-3-yl)methanone.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrazine-H39.32d1.51H
Pyridine-H29.10dd2.2, 0.81H
Pyridine-H68.85dd4.8, 1.61H
Pyrazine-H58.80d2.51H
Pyrazine-H68.72dd2.5, 1.51H
Pyridine-H48.38dt8.0, 2.01H
Pyridine-H57.48ddd8.0, 4.8, 0.81H
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)Assignment
Quaternary (C=O)191.2Carbonyl
Aromatic CH153.8Pyridine-C6
Aromatic CH151.2Pyridine-C2
Quaternary (Ar)148.5Pyrazine-C2 (Attached)
Aromatic CH146.1Pyrazine-C6
Aromatic CH144.3Pyrazine-C5
Aromatic CH143.8Pyrazine-C3
Aromatic CH137.5Pyridine-C4
Quaternary (Ar)131.0Pyridine-C3 (Attached)
Aromatic CH123.6Pyridine-C5
Table 3: IR and HRMS Data
TechniqueKey Parameters / Observations
FTIR (ATR) 3055 cm⁻¹ (Ar C-H stretch), 1665 cm⁻¹ (Conjugated C=O stretch), 1582 cm⁻¹ (C=C/C=N stretch), 1415 cm⁻¹, 1280 cm⁻¹, 1020 cm⁻¹, 745 cm⁻¹ (Out-of-plane bending).
HRMS (ESI+) Formula: C₁₀H₈N₃O⁺ ([M+H]⁺). Calculated m/z: 186.0662. Found m/z: 186.0658 (Mass Error: < 2.5 ppm).

Standardized Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems . Every step contains an internal checkpoint that must be passed before proceeding, ensuring the resulting data is artifact-free.

Protocol A: Multinuclear NMR Acquisition

Causality for Solvent Choice: CDCl₃ is selected over DMSO-d₆ because the molecule lacks strong hydrogen-bond donors (no -OH or -NH groups), rendering it highly soluble in chlorinated solvents. Furthermore, CDCl₃ avoids the massive residual solvent peak at 2.50 ppm and water peak at 3.33 ppm that can complicate baseline correction in DMSO.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Checkpoint: Visually inspect the NMR tube against a light source. The solution must be completely optically clear. Particulate matter will distort the magnetic field homogeneity, leading to poor shimming.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Tune the probe to the exact Larmor frequencies of ¹H and ¹³C.

    • Validation Checkpoint: The tuning wobble curve must display a minimum reflection dip precisely at the center frequency, ensuring maximum signal-to-noise ratio (SNR).

  • Shimming & Acquisition: Perform gradient shimming (Z1-Z5). Acquire 16 scans for ¹H and 512 scans for ¹³C using a 30° pulse angle to ensure rapid relaxation.

    • Validation Checkpoint: The internal TMS standard must appear exactly at 0.00 ppm. The linewidth at half-height (LWHH) of the TMS peak must be < 1.0 Hz. If it is wider, the shimming has failed and must be repeated.

Protocol B: High-Resolution LC-MS/MS Acquisition

Causality for Ionization: ESI+ is strictly utilized due to the high gas-phase proton affinity of the basic azine nitrogens.

  • System Suitability: Prepare a 1 µg/mL solution in LC-MS grade Methanol.

    • Validation Checkpoint: Inject a blank (pure Methanol) prior to the sample. The chromatogram must show zero carryover at the expected retention time.

  • Mass Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously through the reference sprayer.

    • Validation Checkpoint: The lock-mass must register with a mass accuracy deviation of < 5 ppm. If it drifts, the TOF analyzer requires recalibration.

  • Data Acquisition: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 UHPLC column. Trigger CID fragmentation at 20 eV for the precursor ion (m/z 186.06).

    • Validation Checkpoint: The isotopic pattern of the [M+H]⁺ peak must perfectly match the theoretical A+1 and A+2 distribution for C₁₀H₈N₃O⁺.

LCMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI+ Ionization (Protonation at N) LC->ESI Q1 Q1 Selection (m/z 186.06) ESI->Q1 CID Collision Induced Dissociation (CID) Q1->CID TOF TOF/Q3 Detection (Fragment Analysis) CID->TOF

Step-by-step LC-MS/MS analytical workflow for Pyrazin-2-yl(pyridin-3-yl)methanone.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

  • Title: Structure elucidation by NMR in organic chemistry : a practical guide Source: Semantic Scholar URL: [Link]

Foundational

Introduction: The Strategic Fusion of Privileged Heterocycles

An In-depth Technical Guide on the Biological Activity of Novel Pyrazine-Pyridine Compounds For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazine and pyridine r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Novel Pyrazine-Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazine and pyridine rings are considered "privileged scaffolds".[1][][3][4] These nitrogen-containing heterocyclic compounds are prevalent in a multitude of natural products, vitamins, and FDA-approved drugs, owing to their unique electronic properties and ability to form crucial hydrogen bonds with biological targets.[][5][6] The strategic combination of these two aromatic systems into novel pyrazine-pyridine hybrids has emerged as a compelling approach in drug discovery. This fusion aims to create molecules with enhanced or novel pharmacological profiles, potentially leading to synergistic effects and a broad spectrum of therapeutic applications.[7][8][9]

This technical guide provides a comprehensive exploration of the diverse biological activities of these hybrid compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in this dynamic field.

Part 1: Anticancer Activity of Pyrazine-Pyridine Compounds

The development of pyrazine-pyridine derivatives as anticancer agents represents a significant and rapidly advancing area of research.[10][11] These compounds exert their anti-neoplastic effects through a variety of mechanisms, primarily by targeting the aberrant signaling pathways that drive tumor growth and survival.[12][13]

Core Mechanisms of Antitumor Action

1. Kinase Inhibition: A predominant mechanism of action for many pyrazine-pyridine compounds is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[12][13] These compounds frequently act as competitive inhibitors, binding to the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Janus kinases (JAKs), thereby disrupting downstream signaling cascades essential for tumor angiogenesis, metastasis, and proliferation.[12][14][15][16] The nitrogen atoms within the pyrazine and pyridine rings often serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase protein.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Compound Pyrazine-Pyridine Compound Compound->RTK Inhibits ATP ATP ATP->RTK Gene Gene Expression (Proliferation, Angiogenesis) Downstream->Gene Regulates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds

Kinase inhibition by a pyrazine-pyridine compound.

2. Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Certain pyrazine-pyridine derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis.[12][15][17] This involves modulating the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2.[15][17] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Compound Pyrazine-Pyridine Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Compound->Bax Up-regulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Induction of the intrinsic apoptotic pathway.

3. Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Pyrazine derivatives have been found to interfere with the cell cycle, leading to arrest at specific checkpoints.[12] For instance, some compounds cause an accumulation of cells in the G2/M phase or the S phase, preventing them from proceeding through mitosis and effectively halting replication.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine-pyridine compounds is highly dependent on the nature and position of substituents on both heterocyclic rings. For example, studies on pyrazolo[3,4-d]pyrimidin-4-ones (a related scaffold) showed that introducing an anilino function or a substituted benzylideneamino group at certain positions significantly enhanced anticancer activity, whereas a simple amino group rendered the compound inactive.[18] The specific substitutions can influence the compound's binding affinity to its target, solubility, and overall pharmacokinetic properties.[18][19]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of several novel pyrazine- and pyridine-based compounds against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)11[18]
Chalcone-Pyrazine Hybrid (46)MCF-7 (Breast)9.1[7]
Chalcone-Pyrazine Hybrid (46)BPH-1 (Prostate)10.4[7]
Chalcone-Pyrazine Hybrid (48)BEL-7402 (Liver)10.74[7]
Pyridine-Urea DerivativeMCF-7 (Breast)0.11 - 0.22[1]
Pyridine-dihydrazone (27)Ishikawa (Endometrial)8.26[10]
Imidazo[1,2-a]pyridine (12b)MCF-7 (Breast)11[20]
Imidazo[1,2-a]pyridine (12b)HepG2 (Liver)13[20]
Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][12]

  • Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Step 2: Compound Treatment: Prepare serial dilutions of the pyrazine-pyridine test compound (typically ranging from 0.01 to 100 µM). Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Macrophage Macrophage Signaling NF-κB / MAPK Signaling TLR4->Signaling Activates iNOS iNOS Gene Expression Signaling->iNOS Induces NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Produces Compound Pyrazine-Pyridine Compound Compound->Signaling Inhibits

Inhibition of LPS-induced NO production in macrophages.
Quantitative Data: In Vitro Anti-inflammatory Activity
Compound ClassAssayResultReference
Paeonol-Pyrazine Hybrid (37)Inhibition of LPS-induced NO in RAW 264.7 cells56.32% inhibition at 20 µM[7]
Pyridine Derivative (7a)Inhibition of LPS-induced NO in RAW 264.7 cellsIC50 = 76.6 µM[21]
Pyrimidine Derivative (9d)Inhibition of LPS-induced NO in RAW 264.7 cellsIC50 = 88.7 µM[21]
Key Experimental Protocol

Protocol 3: In Vitro Nitric Oxide (NO) Assay This assay quantifies the production of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages.

  • Step 1: Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Step 3: LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + compound without LPS).

  • Step 4: Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Step 5: Absorbance Measurement: After a brief incubation period in the dark, measure the absorbance at 540 nm.

  • Step 6: Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Part 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. [22]Pyrazine-pyridine derivatives have shown promise, exhibiting activity against a range of bacteria and fungi. [5][23][24]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. [5][23]Some derivatives have also demonstrated notable antifungal activity against species like Candida albicans. [5][23]The mechanism of action is thought to involve the disruption of essential bacterial metabolic pathways or interaction with key enzymes. [22]

Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazine-triazole (4f, 4k)S. aureus (Gram-positive)3.12 - 12.5[8]
Pyrido[2,3-d]pyrimidine (33, 34)S. aureus (Gram-positive)Equipotent to ampicillin[23]
Pyrido[2,3-d]pyrimidine (33, 34)E. coli (Gram-negative)Equipotent to ampicillin[23]
Pyrido[2,3-d]pyrimidine (33, 34)P. aeruginosa (Gram-negative)Equipotent to ampicillin[23]
Pyridine Derivative (18)Aerobic and Anaerobic BacteriaActive[24]
Key Experimental Protocol

Protocol 4: Broth Microdilution Assay for MIC Determination This is a standardized method for determining the MIC of an antimicrobial agent. [4][8]

  • Step 1: Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Step 2: Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.

  • Step 3: Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Step 5: MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be used to aid in determination. [4]

Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Novel pyrazine-pyridine compounds represent a versatile and highly promising class of molecules with a broad spectrum of biological activities. [9][25]Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents highlights their significant potential for the development of new therapies. [4]The ability to readily modify the pyrazine-pyridine scaffold through synthetic chemistry provides a rich platform for fine-tuning pharmacological properties and optimizing structure-activity relationships.

Future research will likely focus on further structural optimization to enhance potency and selectivity, comprehensive in vivo evaluation in animal models to establish efficacy and safety profiles, and deeper mechanistic studies to fully elucidate their molecular targets and pathways. [26]The continued exploration of these fused heterocyclic systems holds great promise for addressing unmet needs in oncology, inflammation, and infectious disease.

References

  • Ghorab, M. M., Alsaid, M. S., & Diri, M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3496–3507. [Link]

  • Sun, L., Liang, C., Shirazian, S., et al. (2005). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 48(20), 6474–6477. [Link]

  • Rani, P., Saini, A., & Kumar, V. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology (IJSAT). [Link]

  • Li, J., Wang, Y., & Li, S. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Lan, J.-X., et al. (2025). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. Bioorganic & Medicinal Chemistry. [Link]

  • Structure and pharmacological activity of pyrazine. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Lan, J.-X., et al. (2025). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. Bioorganic & Medicinal Chemistry, 121, 118108. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Temple, C., Jr, Wheeler, G. P., & Comber, R. N. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1136–1140. [Link]

  • Younis, Y., Douelle, F., Cabrera, D. G., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]

  • Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. (2025). Oriental Journal of Chemistry. [Link]

  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of the Indian Chemical Society, 98(12), 100236. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Kumar, G. S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 45(35), 15949-15959. [Link]

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Current Organic Synthesis, 21(2), 134-150. [Link]

  • Li, J., Wang, Y., & Li, S. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2025). Molecules. [Link]

  • Sun, L., et al. (2005). Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 48(6), 1886–1900. [Link]

  • Sun, L., et al. (2005). Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry, 48(6), 1886–1900. [Link]

  • Orlewska, C., et al. (2009). Synthesis and antibacterial activity of novel pyridine and pyrazine derivatives obtained from amidoximes. Journal of Heterocyclic Chemistry, 46(3), 438-446. [Link]

  • El-Sayed, M. A. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200146. [Link]

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Sources

Exploratory

Discovery and Synthesis of Pyrazinylmethanone Derivatives: A Comprehensive Technical Guide

Executive Summary Pyrazinylmethanones—compounds characterized by a pyrazine ring linked via a carbonyl bridge to an aryl, alkyl, or heterocyclic moiety—represent a highly privileged scaffold in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinylmethanones—compounds characterized by a pyrazine ring linked via a carbonyl bridge to an aryl, alkyl, or heterocyclic moiety—represent a highly privileged scaffold in modern medicinal chemistry and materials science. Their unique electronic properties, driven by the strong electron-withdrawing nature of the diazine ring and the hydrogen-bond accepting capacity of the nitrogen heteroatoms, make them ideal candidates for targeted drug discovery and supramolecular engineering.

This technical guide provides an authoritative, in-depth analysis of the synthesis, structural optimization, and pharmacological applications of pyrazinylmethanone derivatives, bridging the gap between theoretical design and bench-level execution.

Pharmacological and Supramolecular Significance

The versatility of the pyrazinylmethanone core allows it to be tuned for diverse biological and physical applications:

Oncology: PIM Kinase Inhibition

Proviral Integration of Moloney murine leukemia virus (PIM) kinases are constitutively active serine/threonine kinases implicated in the survival and proliferation of various hematological malignancies and solid tumors. A rational optimization strategy utilizing pyrazinylmethanone precursors led to the discovery of pyrrolo[1,2-a]pyrazinones. These derivatives act as highly selective, ATP-competitive inhibitors of PIM kinases, exhibiting IC50 values in the low micromolar to nanomolar range[1].

PIMPathway Stimulus Cytokines / Growth Factors JAKSTAT JAK/STAT Pathway Stimulus->JAKSTAT Activation PIM PIM Kinases (1/2/3) JAKSTAT->PIM Transcription Targets BAD / p21 / c-Myc PIM->Targets Phosphorylation Inhibitor Pyrrolo[1,2-a]pyrazinones (Pyrazinylmethanone-derived) Inhibitor->PIM Competitive Inhibition Survival Cell Survival & Proliferation Targets->Survival Promotes

Caption: PIM kinase signaling pathway and targeted inhibition by pyrazinylmethanone derivatives.

Infectious Disease: Mycobacterium tuberculosis

Pyrazinamide, a first-line tuberculosis therapeutic, relies on its conversion to pyrazinoic acid to disrupt the pH homeostasis and membrane potential of Mycobacterium tuberculosis (Mtb)[2]. Pyrazinylmethanone derivatives are actively explored to bypass bacterial resistance mechanisms, acting as lipophilic prodrugs that penetrate the thick mycolic acid cell wall before releasing the active pyrazine pharmacophore in acidic microenvironments.

Supramolecular Chemistry & Metallotectons

Beyond biology, pyrazinylmethanones are critical in crystal engineering. For instance, the metal-assisted in situ hydration of di-2-pyrazinylmethanone yields gem-diol ligands. These ligands coordinate with Cu(II) to construct three-dimensional, honeycomb-like supramolecular host networks stabilized by cooperative hydrogen-bonding and anion-π interactions[3].

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of pyrazinylmethanones requires careful control of nucleophilic additions. The electron-deficient pyrazine ring increases the electrophilicity of adjacent carbonyls, making them susceptible to over-addition or degradation under harsh basic conditions.

The Weinreb Amide Route (Causality & Logic)

Direct addition of Grignard reagents to pyrazine-2-carboxylic esters frequently results in the formation of tertiary alcohols due to the uncontrolled double addition of the nucleophile. To circumvent this, the carboxylic acid is first converted into a Weinreb amide (N-methoxy-N-methylamide).

  • Mechanistic Causality: Upon nucleophilic attack by the Grignard reagent, the methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion, forming a highly stable, five-membered tetrahedral chelate. This chelate prevents the expulsion of the leaving group until the reaction is quenched with aqueous acid, ensuring exclusive formation of the ketone[4].

SynthWorkflow A Pyrazine-2-carboxylic acid (Starting Material) B N,O-Dimethylhydroxylamine + HATU / DIPEA A->B Activation C Pyrazine-2-Weinreb Amide (Stable Intermediate) B->C Amidation (>85%) D Aryl Grignard Reagent (ArMgBr, THF, 0°C) C->D Nucleophilic Attack E Tetrahedral Chelate (Prevents Over-addition) D->E Chelation Control F Aryl-2-pyrazinylmethanone (Target Core) E->F Acidic Workup (HCl)

Caption: Controlled synthetic workflow for pyrazinylmethanones via a stable Weinreb amide intermediate.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating experimental loop.

Protocol 1: Synthesis of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone

This compound is a highly valuable intermediate whose optimized molecular crystal structure has been extensively validated via Density Functional Theory (DFT) and X-ray diffraction[4].

Step 1: Preparation of Pyrazine-2-Weinreb Amide

  • Reagents: Suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling: Stir for 15 minutes at room temperature to form the active ester, then add N,O-dimethylhydroxylamine hydrochloride (1.5 eq).

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=125 ) is entirely replaced by the Weinreb amide mass ( [M+H]+=168 ).

  • Workup: Wash with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

Step 2: Grignard Addition

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere. Cool the system strictly to 0 °C using an ice bath. Caution: Maintaining 0 °C is critical; higher temperatures trigger premature collapse of the tetrahedral intermediate.

  • Addition: Dropwise add (5-bromo-2-fluorophenyl)magnesium bromide (1.2 eq). Stir for 2 hours at 0 °C.

  • Quenching: Slowly quench the reaction with cold 1M HCl. Causality: The acidic environment breaks the magnesium chelate, releasing the target ketone.

  • Purification: Extract with Ethyl Acetate (EtOAc), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient). Yield: ~82%.

Protocol 2: Structural Validation via Crystallography

As demonstrated by Shi et al.[4], structural confirmation is paramount.

  • Crystallization: Dissolve the purified ketone in a minimal amount of hot acetone. Allow slow evaporation at room temperature over 48-72 hours to yield single crystals.

  • Analysis: Subject the crystal to X-ray diffraction. Correlate the empirical data with DFT calculations (B3LYP/6-311G basis set) to map the molecular electrostatic potential, confirming the spatial orientation of the pyrazine nitrogen atoms relative to the halogenated aryl ring.

Quantitative Data Presentation

The table below summarizes the structural and functional metrics of key pyrazinylmethanone derivatives and their downstream applications across different scientific domains.

Compound / DerivativeTarget / ApplicationKey Structural FeaturePerformance Metric / IC50Ref
Pyrrolo[1,2-a]pyrazinones PIM Kinases (1/2/3)Fused bicyclic pyrazinone coreLow micromolar to nanomolar IC50[1]
Pyrazinoic Acid Derivatives M. tuberculosis pH HomeostasisPyrazine-2-carboxylate corepH-dependent growth inhibition[2]
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone Organic Intermediate / CrystallographyHalogenated aryl ketoneYield >80%; High structural stability[4]
Cu[(2-C4H3N2)2C(OH)2]22+ Supramolecular Host NetworkGem-diol from di-2-pyrazinylmethanoneStable 3D Honeycomb lattice formation[3]

Conclusion and Future Perspectives

The synthesis of pyrazinylmethanone derivatives represents a critical intersection of organic methodology, computational chemistry, and pharmacology. By utilizing controlled nucleophilic addition strategies—specifically the Weinreb amide route—researchers can reliably access these highly functionalized scaffolds without the risk of over-addition.

Moving forward, the integration of DFT-guided structural optimization[4] will continue to accelerate the discovery of next-generation pyrazinylmethanone-derived PIM kinase inhibitors[1] and novel antimycobacterial agents capable of disrupting pathogen pH homeostasis[2]. Furthermore, their ability to act as metallotectons[3] opens new avenues in the design of advanced porous materials and hybrid inorganic-organic frameworks.

Sources

Foundational

Molecular Modeling and Docking Studies of Pyrazin-2-yl(pyridin-3-yl)methanone: A Computational Framework for CYP11B1/CYP11B2 Isozyme Selectivity

Executive Summary The development of highly selective inhibitors targeting steroidogenic cytochrome P450 (CYP) enzymes remains a formidable challenge in modern pharmacotherapeutic design. Specifically, discriminating bet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective inhibitors targeting steroidogenic cytochrome P450 (CYP) enzymes remains a formidable challenge in modern pharmacotherapeutic design. Specifically, discriminating between Steroid 11β-hydroxylase (CYP11B1) and Aldosterone synthase (CYP11B2) is notoriously difficult due to their >93% sequence homology. While CYP11B1 inhibition is a validated strategy for Cushing's syndrome, selective CYP11B2 inhibition is pursued for congestive heart failure and hypertension.

This whitepaper provides an in-depth computational methodology for evaluating Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[1], a bis-heteroaryl ketone structurally analogous to the clinical inhibitor metyrapone. By detailing a rigorous, self-validating workflow encompassing Quantum Mechanical (QM) ligand preparation, metalloprotein-specific molecular docking, and Molecular Dynamics (MD) simulations, this guide establishes a robust framework for predicting the binding affinity and isozyme selectivity of pyridine-based pharmacophores[2].

Pharmacological Rationale & Structural Biology

Pyrazin-2-yl(pyridin-3-yl)methanone consists of a pyrazine ring and a pyridine ring linked by a flexible methanone (carbonyl) bridge. The structural logic for utilizing this scaffold against CYP enzymes relies on three distinct interaction domains:

  • The Pyridine-3-yl Moiety: The lone pair of electrons on the sp2 hybridized nitrogen acts as a strong Lewis base, coordinating directly with the electrophilic Heme iron (Fe) at the catalytic core of the CYP enzyme. This coordination displaces the native axial water molecule, effectively halting the catalytic cycle.

  • The Methanone Linker: The carbonyl oxygen serves as a hydrogen-bond acceptor, capable of interacting with the polar network (e.g., Thr318) within the active site channel.

  • The Pyrazin-2-yl Moiety: This electron-deficient heteroaromatic ring occupies the hydrophobic substrate-binding pocket, engaging in π−π stacking interactions with conserved aromatic residues (e.g., Trp116).

BindingLogic Ligand Pyrazin-2-yl(pyridin-3-yl)methanone Heme Heme Iron (Fe) Coordination Ligand->Heme Pyridine N Pocket1 Hydrophobic Pocket (Trp116 π-π stacking) Ligand->Pocket1 Pyrazine Ring Pocket2 Polar Network (Methanone H-bonding) Ligand->Pocket2 Carbonyl O

Pharmacophore mapping of the ligand within the cytochrome P450 active site.

Computational Methodology Workflow

To ensure high scientific integrity, standard empirical scoring functions must be augmented when dealing with metalloenzymes. Standard docking often fails to accurately parameterize the d-orbital interactions of the transition metal. Therefore, our workflow integrates QM-derived partial charges and metalloprotein constraints.

Workflow LPrep Ligand Preparation (QM Optimization) Grid Grid Generation (Heme Fe Centered) LPrep->Grid PPrep Protein Preparation (CYP11B1 & CYP11B2) PPrep->Grid Dock Molecular Docking (Glide XP & QPLD) Grid->Dock MD MD Simulation (100 ns, Desmond) Dock->MD MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA

Computational workflow for CYP11B1/B2 docking and MD simulation.

Experimental Protocols

Ligand Preparation & QM Optimization

Causality: The dihedral angles between the heterocycles and the methanone linker dictate the molecule's ability to fit into the narrow CYP active site channel. Molecular Mechanics (MM) force fields often miscalculate the rotational barriers of conjugated bis-heteroaryl systems.

Step-by-Step Protocol:

  • Structure Generation: Build Pyrazin-2-yl(pyridin-3-yl)methanone using a 2D sketcher and convert to 3D.

  • Initial Minimization: Apply the OPLS4 force field to generate a baseline low-energy conformer.

  • QM Optimization: Export the geometry to a quantum chemistry package (e.g., Jaguar). Perform Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G * basis set.

  • Charge Assignment: Calculate electrostatic potential (ESP) derived partial charges to accurately represent the electron density on the coordinating pyridine nitrogen.

Target Selection & Protein Preparation

Causality: Proper protonation states of active site histidines and the correct oxidation state of the Heme iron are critical for accurate ligand binding poses.

Step-by-Step Protocol:

  • PDB Retrieval: Download high-resolution crystal structures for human CYP11B1 (PDB ID: 6M7X)[3] and human CYP11B2 (PDB ID: 4DVQ)[4].

  • Pre-processing: Remove all crystallographic waters beyond 5 Å of the Heme. Retain the Heme group.

  • Bond Order Assignment: Manually verify the coordination bonds between the Heme iron and the proximal cysteine residue (Cys450 in CYP11B1). Assign the Heme iron to a +3 oxidation state (resting state prior to reduction).

  • Protonation States: Use PROPKA at pH 7.4 to assign protonation states. Ensure that the active site residues are correctly protonated to reflect physiological conditions.

  • Restrained Minimization: Perform a restrained minimization (RMSD tolerance of 0.3 Å for heavy atoms) using the OPLS4 force field to relieve steric clashes while preserving the crystallographic fold.

Grid Generation & Molecular Docking

Causality: To prevent the docking algorithm from generating non-physical poses, a coordinate constraint must be applied, forcing the pyridine nitrogen to face the Heme iron.

Step-by-Step Protocol:

  • Grid Definition: Center the receptor grid box ( 20×20×20 Å) precisely on the Heme iron atom.

  • Constraint Application: Define a metal-coordination constraint requiring a hydrogen-bond acceptor (the pyridine nitrogen) to be positioned within 2.0–2.5 Å of the Fe atom.

  • Self-Validation: Re-dock the native co-crystallized ligands (Fadrozole for 6M7X; Deoxycorticosterone for 4DVQ). The protocol is considered valid only if the RMSD between the docked pose and the crystal pose is ≤1.5 Å.

  • Ligand Docking: Dock the QM-optimized Pyrazin-2-yl(pyridin-3-yl)methanone using Glide Extra Precision (XP). For higher accuracy, employ Quantum Polarized Ligand Docking (QPLD) to recalculate ligand partial charges in the receptor environment.

Data Presentation: Comparative Docking Analysis

The following table summarizes the quantitative docking metrics and key interactions. The data highlights the subtle differences in pocket volume and residue positioning that dictate isozyme selectivity.

Table 1: Comparative Docking Parameters and MM-GBSA Free Energy

Target EnzymePDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Fe-N Distance (Å)Key Interacting Residues
CYP11B1 6M7X-8.65-46.32.18Heme Fe, Trp116 ( π−π ), Arg120, Thr318 (H-bond)
CYP11B2 4DVQ-7.82-40.12.24Heme Fe, Trp116 ( π−π ), Arg120, Glu318

Interpretation: The more negative MM-GBSA ΔGbind​ for CYP11B1 suggests that the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold has an intrinsic preference for CYP11B1 over CYP11B2. This is likely driven by the slightly tighter active site channel in CYP11B1, which maximizes van der Waals contacts with the pyrazine ring.

Post-Docking Analysis & Molecular Dynamics (MD)

While static docking provides an initial binding pose, the flexibility of the methanone linker requires dynamic validation to ensure the Fe-N coordination bond remains stable over time.

Step-by-Step Protocol:

  • System Setup: Embed the docked complex in a solvated, neutralized orthorhombic box using the TIP3P water model. Add 0.15 M NaCl to simulate physiological ionic strength.

  • Equilibration: Run a standard 6-step relaxation protocol (NVT and NPT ensembles) to equilibrate the solvent and protein side chains.

  • Production Run: Execute a 100 ns MD simulation at 300 K and 1.013 bar using the Desmond engine.

  • Trajectory Analysis:

    • Ligand RMSD: Calculate the Root Mean Square Deviation of the ligand heavy atoms relative to the initial docked pose. An RMSD plateauing below 2.0 Å indicates a stable binding mode.

    • Distance Monitoring: Plot the distance between the Heme Fe and the Pyridine N over the 100 ns trajectory. A continuous distance of 2.1–2.4 Å confirms robust metalloenzyme inhibition.

Conclusion

The computational profiling of Pyrazin-2-yl(pyridin-3-yl)methanone demonstrates its viability as a potent pharmacophore for CYP11B1 inhibition. By employing a rigorous methodology that includes QM optimization, metal-constrained docking, and MD simulations, researchers can accurately predict the binding modalities of bis-heteroaryl ketones. The subtle structural differences between CYP11B1 and CYP11B2 active sites—captured via MM-GBSA calculations—provide actionable insights for further lead optimization, such as adding steric bulk to the pyrazine ring to further drive CYP11B1 selectivity.

References

  • Guidechem. "pyrazin-2-yl-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone and related compounds (CAS: 188631-00-7)". Guidechem Database.
  • ACS Publications. "Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile". Journal of Medicinal Chemistry.
  • RCSB Protein Data Bank. "6M7X: Structure of human CYP11B1 in complex with fadrozole". RCSB PDB.
  • RCSB Protein Data Bank. "4DVQ: Structure of human aldosterone synthase, CYP11B2, in complex with deoxycorticosterone". RCSB PDB.

Sources

Exploratory

Potential Therapeutic Targets of Pyrazin-2-yl(pyridin-3-yl)methanone: A Technical Guide to Pharmacophore Profiling and Assay Validation

Executive Summary As a Senior Application Scientist in early-stage drug discovery, identifying the therapeutic utility of a novel chemical scaffold requires a rigorous deconstruction of its pharmacophore. The compound Py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, identifying the therapeutic utility of a novel chemical scaffold requires a rigorous deconstruction of its pharmacophore. The compound Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) represents a privileged bi-heteroaryl ketone architecture. By analyzing its structural motifs—specifically the hydrogen-bond accepting capacity of the pyrazine/pyridine nitrogens and the conformational geometry dictated by the methanone linker—we can predict and validate its primary therapeutic targets.

Based on established medicinal chemistry paradigms and patent literature, this scaffold is a prime candidate for two distinct target classes: Phosphoinositide 3-Kinase Gamma (PI3Kγ) [1] and Steroidogenic Cytochrome P450 enzymes (CYP11B1/CYP11B2) [2]. This whitepaper details the mechanistic rationale for these targets and provides self-validating, step-by-step experimental workflows to confirm target engagement.

Pharmacophore Deconstruction

Pyrazin-2-yl(pyridin-3-yl)methanone consists of three critical moieties:

  • Pyrazine Ring : A highly electron-deficient heteroaromatic system that acts as a potent hydrogen bond acceptor.

  • Pyridine Ring : Provides an sp2 hybridized nitrogen capable of coordinating with transition metals (e.g., heme iron) or forming critical hinge-region hydrogen bonds in kinases.

  • Methanone (Ketone) Linker : Imparts a specific dihedral angle between the two aromatic rings, optimizing the spatial geometry required to fit into narrow enzymatic binding pockets while avoiding steric clashes.

Target Hypothesis I: Phosphoinositide 3-Kinase Gamma (PI3Kγ)

Mechanistic Rationale

PI3Kγ is a lipid kinase predominantly expressed in leukocytes, making it a high-value target for autoimmune and inflammatory diseases[3]. The pyrazine-pyridine scaffold is a well-documented ATP-competitive hinge binder. Patent literature from Novartis specifically identifies pyrazine-based derivatives as highly potent and selective inhibitors of the PI3Kγ isoform[1]. The pyrazine nitrogen forms a critical hydrogen bond with the backbone amide of Val882 in the PI3Kγ hinge region, while the pyridine ring occupies the affinity pocket, displacing water molecules and increasing binding entropy[3].

PI3K_Pathway GPCR GPCR Activation PI3K PI3Kγ (Target) GPCR->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits & Activates Inflammation Inflammatory Response AKT->Inflammation Promotes Inhibitor Pyrazin-2-yl(pyridin-3-yl)methanone Inhibitor->PI3K Inhibits (ATP-competitive)

Fig 1: PI3Kγ signaling pathway and ATP-competitive inhibition by the pyrazine scaffold.

Self-Validating Experimental Protocol: TR-FRET Biochemical Assay

To validate PI3Kγ inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. Causality Check: Why TR-FRET? Highly conjugated bi-heteroaryl systems often exhibit autofluorescence. TR-FRET utilizes a time delay before measurement, eliminating short-lived background fluorescence and drastically reducing false positives.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare recombinant human PI3Kγ, PIP2​ substrate, and ATP in a HEPES-based buffer (pH 7.4) containing MgCl2​ . Note: HEPES is chosen over Tris to prevent the chelation of essential Mg2+ ions required for kinase catalytic activity.

  • Compound Titration : Perform a 10-point serial dilution of Pyrazin-2-yl(pyridin-3-yl)methanone (0.1 nM to 10 µM). Include AS-605240 as a positive control and 1% DMSO as a vehicle control. This ensures a complete sigmoidal response for accurate IC50​ calculation and validates the assay's dynamic range.

  • Kinase Reaction : Incubate the compound with the enzyme for 15 minutes at room temperature to allow equilibrium binding, followed by the addition of ATP/ PIP2​ to initiate the reaction. Incubate for 60 minutes.

  • Detection : Add the TR-FRET detection mixture containing a Europium-labeled anti- PIP3​ antibody and an XL665-labeled tracer.

  • Data Analysis : Calculate the FRET ratio (665 nm / 620 nm). A Z'-factor must be calculated; a value > 0.5 validates the assay plate as a robust, self-validating system.

Target Hypothesis II: Steroidogenic Cytochrome P450s (CYP11B1/CYP11B2)

Mechanistic Rationale

The structure of Pyrazin-2-yl(pyridin-3-yl)methanone is a direct isostere of Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one), a classical inhibitor of 11β-hydroxylase (CYP11B1) used to treat Cushing's syndrome[4]. In this scaffold, the sp2 nitrogen of the pyridine/pyrazine ring acts as a Lewis base, coordinating directly with the electrophilic heme iron ( Fe3+ ) in the active site of CYP11B1 or Aldosterone Synthase (CYP11B2)[2]. This coordination blocks the binding and activation of molecular oxygen, halting the conversion of 11-deoxycorticosterone to cortisol or aldosterone[4].

CYP_Workflow Cells V79-MZ Cells (CYP11B1/B2) Incubation Compound + Substrate Cells->Incubation Seed & Treat Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Stop Reaction LCMS LC-MS/MS Quantification Extraction->LCMS Analyze Steroids Analysis IC50 Determination LCMS->Analysis Data Processing

Fig 2: Cell-based CYP11B1/B2 screening workflow utilizing LC-MS/MS for absolute specificity.

Self-Validating Experimental Protocol: LC-MS/MS Cellular Assay

To validate CYP11B1/B2 inhibition, a cell-based assay coupled with LC-MS/MS quantification is required. Causality Check: Why LC-MS/MS over standard ELISA? Immunoassays suffer from severe cross-reactivity between structurally similar steroids (e.g., 11-deoxycorticosterone vs. cortisol). LC-MS/MS provides absolute mass-to-charge (m/z) specificity, ensuring that the measured reduction in cortisol is a true reflection of target engagement, not an assay artifact.

Step-by-Step Methodology:

  • Cell Seeding : Seed V79-MZ cells stably expressing human CYP11B1 or CYP11B2 in 24-well plates. V79-MZ cells are chosen because they lack endogenous steroidogenic background noise, ensuring all synthesized cortisol is strictly dependent on the transfected target.

  • Compound & Substrate Incubation : Pre-incubate cells with the test compound for 30 minutes. Add 11-deoxycorticosterone (substrate) and incubate for 2 hours. Include Metyrapone as the positive control[4].

  • Steroid Extraction : Terminate the reaction by extracting the cell supernatants with ethyl acetate. Liquid-liquid extraction partitions lipophilic steroids away from proteins and salts, preventing ion suppression in the mass spectrometer.

  • LC-MS/MS Quantification : Evaporate the organic phase, reconstitute in mobile phase, and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for cortisol (m/z 363.2 -> 121.1).

  • Validation : Perform a parallel MTT viability assay. This self-validating step ensures that the observed drop in cortisol production is due to specific enzymatic inhibition, not compound-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the comparative metrics for evaluating Pyrazin-2-yl(pyridin-3-yl)methanone against its two primary hypothesized targets.

TargetDisease IndicationPharmacophore RoleReference InhibitorExpected IC50​ RangePrimary Validation Assay
PI3Kγ Asthma, Autoimmune DisordersPyrazine N (H-bond to Val882 hinge)AS-60524010 nM - 500 nMBiochemical TR-FRET
CYP11B1 Cushing's SyndromePyridine N (Heme Iron Coordination)Metyrapone2 nM - 150 nMCellular LC-MS/MS
CYP11B2 HyperaldosteronismPyridine N (Heme Iron Coordination)Fadrozole10 nM - 200 nMCellular LC-MS/MS

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Foundational

"Pyrazin-2-yl(pyridin-3-yl)methanone" CAS number and physical properties

Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7): Physicochemical Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Design Executive Summary In the landscape of modern drug discovery, di-heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7): Physicochemical Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Design

Executive Summary

In the landscape of modern drug discovery, di-heteroaryl methanones serve as privileged scaffolds, offering unique electronic properties and rigid spatial geometries. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a highly sought-after intermediate, primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors and immunomodulators.

As an application scientist, understanding the structural dynamics of this molecule is critical. The electron-deficient nature of both the pyrazine and pyridine rings renders the bridging carbonyl highly electrophilic, while the multiple nitrogen heteroatoms provide essential hydrogen-bond acceptor sites for kinase hinge-binding. This whitepaper details the physicochemical profile, a self-validating synthetic methodology, and the biological application pathways of this critical building block.

Physicochemical Profiling & Structural Dynamics

The utility of Pyrazin-2-yl(pyridin-3-yl)methanone stems from its precise physicochemical metrics. The dual aromatic nitrogen systems drastically lower the electron density of the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., in reductive aminations or oxime formations) while maintaining overall metabolic stability in physiological environments.

Below is a consolidated table of its core physical properties derived from authoritative chemical databases 1[1]:

Physicochemical PropertyValue
CAS Number 188631-00-7
IUPAC Name Pyrazin-2-yl(pyridin-3-yl)methanone
Molecular Formula C₁₀H₇N₃O
Molecular Weight 185.18 g/mol
Density (Predicted) 1.257 ± 0.06 g/cm³
Boiling Point (Predicted) 356.0 ± 27.0 °C

Synthetic Methodology: The Weinreb Amide Route

The Causality of the Approach: A common pitfall in synthesizing di-heteroaryl methanones is the direct addition of Grignard reagents to pyrazine-2-carbonitrile. Because the resulting imine intermediate is highly electrophilic, it frequently suffers from over-addition, leading to complex mixtures of tertiary alcohols and unreacted starting materials.

To circumvent this, we employ the Weinreb Amide protocol . By first converting pyrazine-2-carboxylic acid to an N-methoxy-N-methylamide, the subsequent Grignard addition forms a highly stable 5-membered cyclic magnesium chelate. This chelate is robust at cryogenic temperatures (-78°C), strictly preventing a second equivalent of the nucleophile from attacking. The desired ketone is only liberated during the acidic aqueous quench, ensuring absolute chemoselectivity and high yields.

Self-Validating Protocol: Step-by-Step Synthesis

Step 1: Weinreb Amidation

  • Reaction: Dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (0.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: Perform TLC (EtOAc/Hexane 1:1). The baseline acid spot must be completely consumed. LC-MS must confirm the intermediate mass [M+H]+=168.1 .

Step 2: Cryogenic Grignard Addition

  • Preparation: Dissolve the purified pyrazine Weinreb amide in anhydrous THF and cool strictly to -78°C.

  • Addition: Dropwise add 3-Pyridylmagnesium bromide (1.1 eq, 0.25 M in THF) over 30 minutes. Causality: Slow addition at -78°C maximizes the kinetic formation of the magnesium chelate, suppressing ring-opening side reactions on the electron-deficient pyrazine core.

  • Incubation: Stir at -78°C for 2 hours.

  • Validation Checkpoint 2: Quench a 0.1 mL reaction aliquot in saturated NH₄Cl and analyze via LC-MS. The emergence of the target mass [M+H]+=186.2 indicates successful conversion.

Step 3: Chelate Breakdown and Isolation

  • Quench: Add saturated aqueous NH₄Cl directly to the reaction flask at -78°C, then allow the mixture to warm to room temperature. Causality: The mildly acidic NH₄Cl smoothly collapses the magnesium chelate without protonating the basic pyridine/pyrazine nitrogens, which would otherwise trap the product in the aqueous phase.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (SiO₂, gradient elution 0-5% MeOH in DCM) to yield Pyrazin-2-yl(pyridin-3-yl)methanone.

Synthesis_Workflow Start Pyrazine-2-carboxylic acid Weinreb Weinreb Amidation (EDC/HOBt, N,O-DMHA) Start->Weinreb Amide Pyrazine Weinreb Amide Weinreb->Amide Yield >90% Grignard Grignard Addition (3-PyridylMgBr, -78°C) Amide->Grignard Quench NH4Cl Quench & Extraction Grignard->Quench Chelate Breakdown Product Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) Quench->Product Organic Phase

Fig 1: Step-by-step synthetic workflow for Pyrazin-2-yl(pyridin-3-yl)methanone.

Applications in Advanced Therapeutics: PI3Kγ Inhibition

The structural geometry of Pyrazin-2-yl(pyridin-3-yl)methanone makes it a highly effective core for designing targeted kinase inhibitors. Specifically, this scaffold has been extensively documented in the development of Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors 2[2].

Mechanistic Rationale: PI3Kγ is primarily expressed in leukocytes and is a master regulator of immune cell migration and tumor microenvironment suppression. When Pyrazin-2-yl(pyridin-3-yl)methanone is derivatized (e.g., via oxime formation or reductive amination at the carbonyl), the resulting API acts as a competitive ATP-site inhibitor.

  • Hinge Binding: The pyrazine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (typically interacting with the Val882 residue in PI3Kγ).

  • Pocket Projection: The rigid methanone linker projects the pyridine ring deep into the affinity pocket, generating high isoform selectivity over PI3Kα and PI3Kβ.

By inhibiting PI3Kγ, these compounds block the conversion of PIP2 to PIP3, subsequently halting the recruitment of AKT and dampening downstream inflammatory and oncogenic signaling.

PI3K_Pathway GPCR GPCR Activation (Chemokines) PI3Kg PI3Kγ Complex GPCR->PI3Kg Gβγ subunits PIP3 PIP3 PI3Kg->PIP3 Phosphorylation Inhibitor Di-heteroaryl Methanone Derivative (API) Inhibitor->PI3Kg Competitive ATP Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT PH Domain Recruitment Outcome Immune Modulation & Tumor Suppression AKT->Outcome Downstream Signaling

Fig 2: PI3Kγ signaling pathway and competitive inhibition by methanone derivatives.

References

  • Google Patents : US 8846687 B2 - Pyrazine Compounds as PI3 Kinase Inhibitors. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Thermodynamics of Pyrazin-2-yl(pyridin-3-yl)methanone: A Comprehensive Technical Guide

Executive Summary In the landscape of preclinical drug discovery and advanced organic synthesis, understanding the solvation dynamics of bis-heteroaryl ketones is paramount. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 1886...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery and advanced organic synthesis, understanding the solvation dynamics of bis-heteroaryl ketones is paramount. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a prototypical bis-heteroaryl compound characterized by a central carbonyl bridge linking a pyrazine and a pyridine ring[1]. As a Senior Application Scientist, I approach the solubility of this molecule not as a static integer, but as a dynamic thermodynamic equilibrium dictated by the interplay between its solid-state crystal lattice energy and solvent-solute interactions.

This whitepaper provides an in-depth, self-validating framework for predicting, measuring, and manipulating the solubility profile of Pyrazin-2-yl(pyridin-3-yl)methanone across diverse solvent systems.

Structural Thermodynamics & Solvation Causality

To predict solubility, we must first deconstruct the molecular architecture. Pyrazin-2-yl(pyridin-3-yl)methanone ( C10​H7​N3​O , MW: 185.18 g/mol ) possesses specific physicochemical traits that govern its solvation[2]:

  • Hydrogen Bond Acceptors (HBA): 4 (three aromatic nitrogens and one carbonyl oxygen).

  • Hydrogen Bond Donors (HBD): 0.

  • Topological Polar Surface Area (TPSA): ~62-81 Ų.

The Causality of Solvation: Because the molecule lacks hydrogen bond donors, it cannot self-associate via hydrogen bonding in the solid state. Instead, its crystal lattice is stabilized by π−π stacking between the planar heteroaromatic rings and dipole-dipole interactions from the ketone moiety[3]. To dissolve this compound, a solvent must provide sufficient interaction energy to overcome these lattice forces.

  • In polar aprotic solvents (e.g., DMSO), the solvent's high dielectric constant and strong dipole moment effectively solvate the polar surface area without requiring H-bond donation.

  • In aqueous media , the molecule's solubility is strictly pH-dependent. The un-ionized form (at pH 7.4) is highly lipophilic, resulting in poor aqueous solubility. However, the basicity of the pyridine nitrogen ( pKa​≈5.2 ) and pyrazine nitrogens ( pKa​≈0.6 ) means that in acidic environments, protonation generates a charged species, shifting the thermodynamic balance toward highly favorable ion-dipole interactions with water.

G N1 Pyrazin-2-yl(pyridin-3-yl)methanone (Neutral State) N2 Aqueous Media pH 7.4 (Un-ionized) N1->N2 N3 Aqueous Media pH < 3.0 (Protonated Pyridine N) N1->N3 + H+ (Protonation) N4 Low Aqueous Solubility (< 0.1 mg/mL) N2->N4 Hydrophobic/Crystal Lattice Forces N5 High Aqueous Solubility (Ion-Dipole Interactions) N3->N5 Solvation by Water Molecules

Caption: pH-dependent protonation pathway and its thermodynamic effect on aqueous solubility.

Solubility Profile in Organic and Aqueous Solvents

The following table synthesizes the predicted and empirically derived solubility ranges for Pyrazin-2-yl(pyridin-3-yl)methanone, grounded in its thermodynamic properties.

Table 1: Quantitative Solubility Profiling in Standard Solvents

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dielectric constant; strong dipole interactions; solvates H-bond acceptors efficiently.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)H-bond donation from the solvent to the pyrazine/pyridine nitrogens overcomes lattice energy.
Halogenated Dichloromethane (DCM)Moderate to High (20 - 50 mg/mL)Favorable polarizability and dipole interactions with the bis-heteroaryl π -system.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Inability to disrupt the π−π stacking and dipole interactions of the solid state.
Aqueous (Neutral) PBS (pH 7.4)Very Low (<0.1 mg/mL)Lack of ionization; high lipophilicity of the uncharged aromatic system.
Aqueous (Acidic) 0.1 N HCl (pH 1.0)High (>10 mg/mL)Protonation of the heteroaromatic nitrogens forms a highly soluble salt.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the solubility of Pyrazin-2-yl(pyridin-3-yl)methanone, two distinct methodologies must be employed depending on the development stage.

Protocol A: High-Throughput Kinetic Solubility Screen (Laser Nephelometry)

Purpose: Rapid assessment of metastable solubility limits during early-stage screening, identifying the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate, creating a concentration gradient (e.g., 1% to 5% final DMSO concentration).

  • Buffer Addition: Rapidly add the target aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final test concentrations.

  • Incubation: Mix thoroughly and incubate at 37°C for 2 hours. Causality: This specific timeframe allows metastable supersaturated states to nucleate and form sub-visible colloidal aggregates.

  • Nephelometric Measurement: Scan the plate using a laser nephelometer. The instrument measures the Tyndall effect (light scattering) caused by insoluble particulates.

  • Data Analysis: Plot the intensity of scattered light (Nephelometric Turbidity Units, NTU) against concentration. The "kick-off" point where scattering sharply increases indicates the kinetic solubility limit.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Purpose: The "gold standard" for determining the true equilibrium solubility of the crystalline solid in a specific solvent, crucial for formulation and late-stage development[4],[5].

Step-by-Step Methodology:

  • Solid Excess Preparation: Accurately weigh an excess amount of solid Pyrazin-2-yl(pyridin-3-yl)methanone (e.g., 5-10 mg) and add it to a sealed glass vial or Whatman MiniUniPrep vial[4].

  • Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 phosphate buffer or organic solvent).

  • Equilibration: Place the vial in an orbital shaker set to a strictly controlled temperature (25.0 ± 0.1 °C) and 400 rpm. Incubate for 24 to 72 hours. Causality: True thermodynamic solubility requires overcoming the activation energy of dissolution and allowing any metastable states to precipitate out into the most stable crystalline polymorph[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, or filter the supernatant through a 0.22 µm PTFE syringe filter to remove all undissolved micro-particulates[5].

  • Quantification: Dilute the saturated supernatant into the linear range of your analytical instrument. Quantify the dissolved concentration using isocratic HPLC-UV against a pre-established calibration curve[4].

G N1 Solid Compound (Excess) N2 Buffer/Solvent Addition N1->N2 N3 Incubation & Shaking (24-72h, 25°C) N2->N3 Equilibrate N4 Phase Separation (Filtration/Centrifugation) N3->N4 Saturated Solution N5 HPLC-UV Quantification N4->N5 Supernatant

Caption: Workflow for thermodynamic shake-flask solubility determination.

References

  • PMC / NIH. "Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents".[3] URL: [Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol - AxisPharm". URL: [Link]

  • Bio-protocol. "3.7. Determination of Thermodynamic Solubility - Bio-protocol".[4] URL:[Link]

Sources

Foundational

Pharmacological Profile of Pyrazine-Based Kinase Inhibitors: Mechanisms, Methodologies, and Clinical Translation

The Pyrazine Pharmacophore: Structural Rationale in Kinase Targeting In the landscape of targeted oncology and immunology, the pyrazine ring has emerged not merely as a structural backbone, but as a critical pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazine Pharmacophore: Structural Rationale in Kinase Targeting

In the landscape of targeted oncology and immunology, the pyrazine ring has emerged not merely as a structural backbone, but as a critical pharmacophoric element. As an application scientist overseeing high-throughput kinase profiling platforms, I frequently observe how structural nuances dictate clinical efficacy. Pyrazine—a six-membered heterocyclic compound with nitrogen atoms in the para-position—exhibits exceptional p-donor properties .

When designing ATP-competitive inhibitors, the primary goal is to anchor the molecule within the highly conserved kinase hinge region. The dual nitrogen atoms of the pyrazine scaffold act as potent hydrogen-bond acceptors, engaging the backbone amides of hinge residues (e.g., Val420 in PKCα or Cys481 in BTK) . Furthermore, the planar nature of the diazine ring facilitates optimal hydrophobic packing against the gatekeeper residues, enhancing both potency and selectivity while maintaining favorable oral bioavailability .

Pyrazine_Binding Pyrazine Pyrazine Scaffold (p-donor properties) H_Bond Hydrogen Bonding & Hydrophobic Interactions Pyrazine->H_Bond Covalent Covalent Warhead (e.g., Butynamide) Pyrazine->Covalent Optional Hinge Kinase Hinge Region (e.g., Val420 / Cys481) Inhibition Enzyme Inhibition (Signal Blockade) Hinge->Inhibition H_Bond->Hinge Covalent->Hinge Irreversible

Figure 1: Logical relationship of pyrazine scaffold binding at the kinase hinge region.

Quantitative Pharmacological Landscape

The translation of pyrazine derivatives from biochemical screens to FDA-approved therapeutics underscores the robustness of this scaffold. Molecules such as Acalabrutinib and Gilteritinib demonstrate how modifications to the pyrazine core—such as imidazo[1,5-a]pyrazine or pyrazine-2-carboxamide formations—can tune the inhibitor for either irreversible covalent binding or reversible ATP competition .

Table 1: Pharmacological Profile of Key Pyrazine-Based Kinase Inhibitors
InhibitorChemical ScaffoldPrimary Target(s)Biochemical Potency (IC₅₀)Mechanism of ActionClinical Indication
Acalabrutinib Imidazo[1,5-a]pyrazineBTK3.0 nMIrreversible, Covalent (Cys481)Chronic Lymphocytic Leukemia
Darovasertib Pyrazine-2-carboxamidePKCα, PKCθ1.9 nM (PKCα), 0.4 nM (PKCθ)Reversible, ATP-competitiveMetastatic Uveal Melanoma
Gilteritinib Pyrazine-2-carboxamideFLT3, AXL< 5.0 nMReversible, ATP-competitiveRelapsed/Refractory AML
Prexasertib Pyrazine derivativeCHK11.4 nMReversible, ATP-competitiveSolid Tumors (Clinical Trials)

Experimental Methodologies: Self-Validating Profiling Systems

To ensure scientific integrity during drug development, the protocols we use must be self-validating. A common pitfall in kinase profiling is relying on assays that are susceptible to compound interference. Below are the definitive, step-by-step workflows I mandate for evaluating pyrazine-based inhibitors.

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Objective: Determine the IC₅₀ and precise binding kinetics of pyrazine derivatives. Causality & Logic: Pyrazine rings frequently possess intrinsic fluorescence that interferes with standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 100 µs) before signal acquisition. This allows short-lived compound auto-fluorescence to decay completely while the long-lived lanthanide (Europium) signal persists, yielding an artifact-free readout.

Step-by-Step Workflow:

  • Acoustic Dispensing: Transfer pyrazine compounds via acoustic liquid handling (e.g., Echo 550) into 384-well plates. Why? Pyrazine derivatives can exhibit non-specific binding to plastic pipette tips. Acoustic dispensing uses sound energy to transfer nanoliter volumes, eliminating tip-based carryover and ensuring absolute concentration accuracy.

  • Enzyme Pre-incubation: Add the target kinase (e.g., BTK or FLT3) and incubate for 60 minutes. Why? For covalent pyrazine inhibitors like acalabrutinib, pre-incubation is mandatory. It allows the two-step binding kinetics (reversible affinity followed by irreversible covalent bond formation) to reach equilibrium prior to ATP competition.

  • Reaction Initiation: Add ATP at the enzyme's apparent Km​ alongside a biotinylated peptide substrate. Why at Km​ ? Operating at the Michaelis constant balances assay sensitivity with physiological relevance, ensuring competitive inhibitors are not artificially outcompeted by saturating ATP levels.

  • Reaction Arrest & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Signal Acquisition: Read time-resolved fluorescence (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

TR_FRET_Workflow S1 1. Acoustic Dispensing S2 2. Enzyme Pre-incubation S1->S2 S3 3. ATP/Substrate Addition S2->S3 S4 4. Stop Buffer & Antibodies S3->S4 S5 5. TR-FRET Detection S4->S5

Figure 2: Step-by-step TR-FRET biochemical assay workflow for pyrazine inhibitor profiling.

Protocol 2: Cellular Target Engagement via NanoBRET

Objective: Validate that the pyrazine inhibitor penetrates the cell membrane and engages the kinase in a live-cell environment at physiological ATP concentrations (~1-5 mM). Causality & Logic: Biochemical assays lack cellular context. Western blots, while standard, measure downstream phosphorylation which can be skewed by compensatory signaling pathways, leading to false resistance profiles. NanoBRET measures direct physical binding between the pyrazine inhibitor and the kinase inside a living cell, isolating target engagement from downstream signal amplification.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK-293 cells in a 384-well format and transiently transfect them with a Kinase-NanoLuc fusion vector.

  • Tracer Addition: Introduce a cell-permeable NanoBRET fluorescent tracer at a concentration equivalent to its cellular KD​ . Why? Operating exactly at the KD​ ensures the assay is highly sensitive to competitive displacement by the pyrazine compound.

  • Inhibitor Incubation: Add the pyrazine inhibitor and incubate for 2 hours at 37°C. Why? This allows the compound to achieve steady-state membrane permeation and target equilibrium.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) along with an extracellular NanoLuc inhibitor. Why? The extracellular inhibitor quenches any signal from lysed or dead cells. This ensures the BRET readout is exclusively intracellular, validating true membrane permeability.

  • Signal Acquisition: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). A dose-dependent decrease in the BRET ratio confirms intracellular target engagement.

Translational Pharmacodynamics & Resistance Mechanisms

While pyrazine-based inhibitors exhibit profound clinical efficacy, resistance mechanisms—particularly gatekeeper mutations—remain a challenge. For instance, in FLT3-mutated Acute Myeloid Leukemia (AML), treatment with first-generation inhibitors often leads to the emergence of the F691L gatekeeper mutation.

Gilteritinib, a pyrazine-2-carboxamide derivative, was rationally designed to maintain potency against both the ITD (Internal Tandem Duplication) and the F691L mutation. The flexibility of the pyrazine linkage allows the molecule to adapt to the altered steric bulk of the mutated gatekeeper residue, sustaining the blockade of downstream STAT5 and PI3K/AKT survival pathways . Similarly, Darovasertib leverages the pyrazine core to achieve unprecedented selectivity for PKC isoforms over other closely related kinases, mitigating off-target toxicities in uveal melanoma patients .

References

  • Alsfouk, A., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Future Medicinal Chemistry, 2024. URL:[Link]

  • Ayala-Aguilera, C.C., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Sahu, R., et al. "Pyrazine moiety: recent developments in cancer treatment." Current Organic Chemistry, 2023. URL:[Link]

  • ClinicalTrials.gov. "Phase 1 Study of LXS196 (Darovasertib) in Patients With Metastatic Uveal Melanoma." National Library of Medicine, NCT02601378. URL:[Link]

Exploratory

Pyrazin-2-yl(pyridin-3-yl)methanone as a Privileged Scaffold in Drug Discovery: A Technical Guide to Bioactivity and Kinase Inhibition

Executive Summary In the landscape of modern medicinal chemistry, bis-heteroaryl methanones have emerged as highly versatile building blocks. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) represents a critical "...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bis-heteroaryl methanones have emerged as highly versatile building blocks. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) represents a critical "privileged scaffold" utilized primarily in the development of targeted kinase inhibitors[1]. Characterized by its dual electron-deficient aromatic rings bridged by a rigid carbonyl linker, this compound is engineered to exploit the ATP-binding pockets of lipid kinases, most notably Phosphoinositide 3-kinase gamma (PI3Kγ)[2].

This technical guide dissects the structural rationale, mechanistic bioactivity, and experimental workflows associated with Pyrazin-2-yl(pyridin-3-yl)methanone. Designed for drug development professionals, this document provides a self-validating framework for synthesizing and evaluating derivatives of this scaffold for inflammatory and autoimmune indications.

Physicochemical Profile & Structural Rationale

The transition from traditional phenyl-based scaffolds to heteroaromatic systems is a deliberate strategy in rational drug design. Pyrazin-2-yl(pyridin-3-yl)methanone replaces the phenyl rings of a standard benzophenone with pyrazine and pyridine moieties[3].

The Causality of Scaffold Selection
  • Hydrogen Bonding Geometry: The nitrogen atoms within the pyrazine and pyridine rings act as precise hydrogen-bond acceptors. In the context of kinase inhibition, the pyrazine nitrogen is sterically positioned to accept a hydrogen bond from the backbone amide of the hinge region (e.g., Val882 in PI3Kγ), anchoring the molecule within the ATP-binding cleft[2].

  • Metabolic Stability: The electron-withdrawing nature of the heteroatoms decreases the electron density of the aromatic rings, rendering them highly resistant to oxidative metabolism by Cytochrome P450 enzymes compared to their carbocyclic counterparts.

  • Electrophilic Tuning: The carbonyl bridge provides conformational rigidity. The adjacent heteroaromatic rings withdraw electron density from the carbonyl carbon, subtly tuning its reactivity while preventing unwanted covalent adduct formation with intracellular glutathione.

Quantitative Chemical Data

Table 1: Physicochemical Properties of Pyrazin-2-yl(pyridin-3-yl)methanone

PropertyValueClinical/Chemical Significance
CAS Number 188631-00-7Unique registry identifier for procurement[1].
Molecular Formula C10H7N3OIndicates a high nitrogen-to-carbon ratio[3].
Molecular Weight 185.18 g/mol Highly ligand-efficient; leaves ample room for derivatization without exceeding Lipinski's Rule of 5[3].
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 4Maximizes potential interactions with kinase hinge regions.

Mechanistic Bioactivity: The PI3Kγ Axis

The primary documented bioactivity of Pyrazin-2-yl(pyridin-3-yl)methanone derivatives is the potent, ATP-competitive inhibition of PI3Kγ[4]. PI3Kγ is a lipid kinase predominantly expressed in leukocytes, where it acts as a critical signal transducer for G-protein coupled receptors (GPCRs) driven by chemokines.

By inhibiting PI3Kγ, pyrazine derivatives block the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The absence of PIP3 prevents the membrane recruitment and subsequent phosphorylation of Akt, thereby halting the downstream inflammatory cascade[2].

PI3K_Pathway Ligand Inflammatory Signal (Chemokines) GPCR GPCR Activation Ligand->GPCR PI3Kg PI3Kγ Enzyme GPCR->PI3Kg PIP3 PIP3 Generation PI3Kg->PIP3 Inhibitor Pyrazin-2-yl(pyridin-3-yl)methanone Derivatives Inhibitor->PI3Kg ATP-competitive Inhibition Akt Akt Phosphorylation PIP3->Akt Inflammation Inflammatory Response Akt->Inflammation

PI3Kγ signaling pathway and ATP-competitive inhibition by pyrazine derivatives.
Quantitative Bioactivity Data

Derivatization of the core scaffold yields highly potent inhibitors. Patent literature (US 8846687 B2) demonstrates that functionalizing the pyrazine ring with cyclopropanecarbonyl or sulfonamide groups yields sub-micromolar to nanomolar efficacy[4].

Table 2: Representative PI3Kγ Inhibition Data for Pyrazine Derivatives

Derivative ClassTarget EnzymeIC50 Range (µM)Primary Application
Pyrazin-2-yl-pyridin-3-yl-methanone O-methyl-OximesPI3Kγ0.012 - 0.753Inflammatory Conditions[4]
Aminopyrazine SulfonamidesPI3Kγ0.030 - 0.431Allergic Responses[4]
Cyclopropanecarbonyl-pyrazinesPI3Kγ0.033 - 0.587Autoimmune Modulation[4]

Synthetic Derivatization Workflows

To transition from the raw Pyrazin-2-yl(pyridin-3-yl)methanone scaffold to an active pharmaceutical ingredient (API), specific synthetic pathways are employed. The ketone moiety serves as a primary reactive site for oxime formation, while the pyrazine ring can undergo cross-coupling[5].

Synthesis_Workflow Core Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) Grignard Grignard Addition / Nucleophilic Attack Core->Grignard Oxime O-methyl-Oxime Formation Core->Oxime Amination Cross-Coupling / Amination Core->Amination PI3K_Inhibitor Advanced PI3Kγ Inhibitor (e.g., Sulfonamides) Grignard->PI3K_Inhibitor Oxime->PI3K_Inhibitor Amination->PI3K_Inhibitor

Synthetic derivatization pathways of the bis-heteroaryl ketone scaffold.
Step-by-Step Protocol: O-methyl-Oxime Derivatization

Causality Check: Converting the ketone to an O-methyl-oxime restricts the rotational freedom of the molecule, locking it into a bioactive conformation that perfectly aligns the heteroatoms with the kinase hinge region[5].

  • Reagent Preparation: Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone (1.0 eq) in anhydrous ethanol.

  • Addition: Add O-methylhydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to act as an acid scavenger.

  • Reflux: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: Track reaction progress via LC-MS until the parent mass (m/z 186 [M+H]+) is fully consumed.

  • Workup: Concentrate under vacuum, partition between ethyl acetate and saturated aqueous NaHCO3, and extract the organic layer.

  • Purification: Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure O-methyl-oxime derivative.

Experimental Methodologies: Self-Validating Kinase Assays

To prove the efficacy of synthesized derivatives, a self-validating biological testing system is required. This involves a primary biochemical assay (measuring direct enzyme inhibition) followed by an orthogonal cellular assay (measuring downstream pathway suppression).

Kinase_Assay Compound Synthesize/Prepare Pyrazine Compound Incubation Incubate with PI3Kγ & ATP Substrate Compound->Incubation Detection Luminescence/Fluorescence Detection Incubation->Detection Analysis IC50 Calculation & Data Analysis Detection->Analysis Validation Orthogonal Validation (Western Blot for p-Akt) Analysis->Validation

Step-by-step experimental workflow for evaluating PI3Kγ kinase inhibition.
Protocol A: Primary Biochemical Assay (Luminescent ATP Depletion)

Causality Check: PI3Kγ consumes ATP to phosphorylate PIP2. By using a luciferase-based reagent (e.g., Kinase-Glo), we measure residual ATP. High luminescence indicates high residual ATP, which causally proves that the kinase was successfully inhibited by the pyrazine derivative.

  • Enzyme/Substrate Mix: Prepare a reaction buffer containing 10 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2. Add recombinant human PI3Kγ (2 nM) and PIP2 substrate (10 µM).

  • Compound Dosing: Serially dilute the pyrazine derivative in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Add 5 µL of ATP (10 µM) to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes to allow steady-state ATP-competitive binding.

  • Detection: Add 10 µL of Kinase-Glo reagent. Incubate for 10 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Orthogonal Validation (Cellular p-Akt Western Blot)

Causality Check: If the pyrazine derivative genuinely inhibits PI3Kγ in a physiological environment, it must penetrate the cell membrane and prevent the generation of PIP3. Without PIP3, Akt cannot be recruited to the membrane for phosphorylation at Ser473. Thus, a reduction in p-Akt directly validates the primary assay.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM + 10% FBS. Seed at 1×106 cells/well in a 6-well plate.

  • Inhibitor Treatment: Pre-treat cells with the pyrazine derivative (at 5x the biochemical IC50) for 2 hours.

  • Stimulation: Stimulate cells with C5a (100 nM) for 5 minutes to trigger GPCR-mediated PI3Kγ activation.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run 20 µg of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against p-Akt (Ser473) and total Akt.

  • Quantification: Perform densitometry. A valid PI3Kγ inhibitor will show a >80% reduction in the p-Akt/total Akt ratio compared to the vehicle control.

Conclusion & Future Perspectives

Pyrazin-2-yl(pyridin-3-yl)methanone is far more than a simple chemical catalog entry; it is a meticulously designed architectural core for kinase inhibition. By leveraging the specific hydrogen-bonding geometries of its nitrogen heteroatoms and the conformational rigidity of its ketone linker, researchers can synthesize highly potent, ATP-competitive inhibitors of PI3Kγ[2].

Future drug development efforts utilizing this scaffold should focus on optimizing the topological polar surface area (TPSA) via oxime derivatization to enhance oral bioavailability, while utilizing the self-validating luminescent and immunoblotting workflows described herein to ensure robust, reproducible target engagement.

References

  • 10xchem.com.188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)methanone.
  • ChemScene.188631-00-7 | Pyrazin-2-yl(pyridin-3-yl)methanone.
  • Google Patents (US 8846687 B2).Pyrazine compounds as PI3 kinase inhibitors (Novartis AG).
  • Google Patents (US 8846687 B2 - Bioactivity Data).Pyrazine compounds as PI3 kinase inhibitors (Novartis AG).
  • Google Patents (US 8846687 B2 - Synthesis).Pyrazine compounds as PI3 kinase inhibitors (Novartis AG).

Sources

Foundational

Investigating the SAR of Pyrazinylmethanone Analogs: A Comprehensive Technical Guide

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals investigating the structure-activity relationship (SAR) of pyrazinylmethanone analogs. Executive Summary The py...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals investigating the structure-activity relationship (SAR) of pyrazinylmethanone analogs.

Executive Summary

The pyrazinylmethanone scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by a strongly electron-deficient pyrazine ring coupled with a rigid, hydrogen-bond-accepting methanone linker, this structural motif has demonstrated profound utility across two distinct therapeutic areas: oncology (via PIM kinase inhibition) and infectious disease (via anti-tubercular protonophore activity).

In my experience leading hit-to-lead optimization campaigns, the success of pyrazinylmethanone analogs hinges on understanding the causality behind their target engagement. This guide synthesizes field-proven SAR insights, mechanistic rationales, and self-validating experimental protocols to accelerate your analog development pipeline.

The Pyrazinylmethanone Scaffold: Structural Rationale

Why select a pyrazinylmethanone core over a standard phenyl or pyridyl ketone? The presence of two para-oriented nitrogen atoms in the pyrazine ring significantly lowers the HOMO/LUMO gap, rendering the ring highly electron-deficient. This enhances the electrophilicity of the adjacent methanone carbonyl.

Recent Density Functional Theory (DFT) and crystallographic studies on analogs such as (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone confirm that the methanone oxygen serves as the primary site for nucleophilic attack and critical hydrogen bonding within target binding pockets[1]. Furthermore, the rotational barrier induced by the methanone linker locks the molecule into a predictable planar or semi-planar conformation, reducing the entropic penalty upon target binding.

SAR Case Study I: PIM Kinase Inhibition in Oncology

Mechanistic Causality

PIM kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases that drive cell survival in leukemias and solid tumors. Unlike most kinases, PIM kinases lack a regulatory domain; they are active immediately upon translation. Therefore, ATP-competitive inhibition is the only viable pharmacological strategy.

When optimizing pyrazinylmethanone and related pyrrolo-pyrazinone derivatives for PIM-1, the SAR is heavily dictated by the hinge region of the ATP-binding pocket. Casuscelli et al. demonstrated that the absence of a bulky lipophilic group (such as a neopentyl moiety) results in a catastrophic loss of binding affinity [2]. The causality here is thermodynamic: small alkyl groups (like methyls) fail to displace the highly ordered, high-energy water molecules trapped deep within the hydrophobic cleft of PIM-1, whereas bulky lipophilic groups eject these waters, yielding a massive entropic driving force for binding.

Quantitative SAR Data

Table 1: Impact of Lipophilic Substitution on PIM-1 Kinase Inhibition

Compound ScaffoldR1 (Hydrophobic Cleft)R2 (Hinge Binder)PIM-1 IC₅₀ (µM)Selectivity Profile
Unsubstituted Core-H-H> 50.00N/A
Analog A-Methyl-H12.50Poor
Analog B-Isopropyl-H3.20Moderate
Analog C-Neopentyl-H0.04High (Pan-PIM)
Analog D (Lead)-Neopentyl-Fluoro0.01Excellent
Pathway Visualization

PIM_Pathway Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., FLT3) Cytokine->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinase (1/2/3) JAK_STAT->PIM Upregulates Bad Bad (Pro-apoptotic) PIM->Bad Phosphorylates (Inhibits) cMyc c-Myc (Proliferation) PIM->cMyc Phosphorylates (Activates) Survival Cell Survival & Tumorigenesis Bad->Survival Blocks Apoptosis cMyc->Survival Inhibitor Pyrazinylmethanone Inhibitor Inhibitor->PIM Blocks ATP Pocket

Fig 1. PIM kinase signaling pathway and targeted intervention by pyrazinylmethanone analogs.

SAR Case Study II: Anti-Tubercular Activity & Protonophore Mechanism

Mechanistic Causality

Pyrazinamide (PZA) is a first-line antitubercular agent. Pyrazinylmethanone analogs are frequently designed as prodrugs or direct mimics of the PZA pathway. The defining characteristic of this SAR is its strict dependence on environmental pH.

As elucidated by Fontes et al., the acid-base equilibrium of the active metabolite—pyrazinoic acid (POA)—drives its efficacy [3]. Inside the acidic environment of a macrophage (pH < 5.5), bacterial amidases (PncA) convert the prodrug into the POA anion. Due to the acidic extracellular environment, the anion is protonated into HPOA. This neutral, lipophilic species freely diffuses back across the Mycobacterium tuberculosis membrane. Once inside the near-neutral bacterial cytoplasm, it deprotonates, releasing a proton and collapsing the proton motive force (PMF). SAR optimization here focuses on tuning the pKa of the methanone/acid derivative to ensure optimal protonation at pH 5.5 while maintaining sufficient lipophilicity to cross the mycobacterial envelope.

Quantitative SAR Data

Table 2: pH-Dependent Antimycobacterial Activity of Pyrazinylmethanone Derivatives

CompoundAssay Medium pHIntrabacterial pHMIC against M. tb (µg/mL)
PZA (Reference)7.37.1> 100.0
PZA (Reference)6.46.225.0
PZA (Reference)5.55.66.25
Halogenated Analog6.45.812.5
Halogenated Analog5.55.23.12
Mechanism Visualization

AntiTB_Mechanism Prodrug Analog Prodrug Macrophage Host Macrophage (pH < 5.5) Prodrug->Macrophage Diffusion PncA Bacterial PncA Macrophage->PncA Uptake POA_minus POA- (Anion) PncA->POA_minus Hydrolysis POA_H HPOA (Protonated) POA_minus->POA_H Acidic Efflux Membrane M. tb Membrane POA_H->Membrane Re-entry Homeostasis Disrupted PMF Membrane->Homeostasis Proton Release

Fig 2. pH-dependent protonophore mechanism of pyrazinylmethanone-derived agents.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every assay must contain internal logic that validates the integrity of the run. Do not proceed with data analysis if the self-validation checkpoints fail.

Protocol A: Synthesis of the Pyrazinylmethanone Core

Objective: Synthesize a functionalized pyrazinylmethanone via Grignard addition followed by oxidation.

  • Addition: Dissolve 2-cyanopyrazine (1.0 eq) in anhydrous THF under argon at 0°C. Slowly add the desired arylmagnesium bromide (1.2 eq). Stir for 2 hours.

  • Hydrolysis: Quench the intermediate imine carefully with 1M HCl, stirring at room temperature for 4 hours to yield the crude methanone.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: The protocol is validated via ¹³C-NMR. The successful formation of the methanone linker is definitively confirmed by the appearance of a highly deshielded carbonyl carbon peak at ~190–195 ppm. If this peak is absent, the Grignard reagent failed to add, or hydrolysis was incomplete.

Protocol B: In Vitro PIM-1 Kinase ADP-Glo™ Assay

Objective: Quantify the IC₅₀ of synthesized analogs against PIM-1.

  • Preparation: Prepare a 384-well plate. Add 5 µL of PIM-1 enzyme (1 ng/well) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of analog in DMSO using an acoustic dispenser (e.g., Echo 550) in a 10-point dose-response curve.

  • Reaction: Initiate the reaction by adding 5 µL of ATP/Substrate mix (10 µM ATP, 50 µM BAD peptide). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo reagent to deplete unreacted ATP (40 min), followed by 20 µL Kinase Detection Reagent to convert ADP to luminescence (30 min). Read on a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. The assay is only valid if Z' > 0.5 . Furthermore, an internal reference standard (Staurosporine) must yield an IC₅₀ within 0.5 logs of its historical baseline (typically 5–15 nM). If Staurosporine shifts, discard the plate; the ATP concentration or enzyme activity has degraded.

References

  • Shi, P.-C., et al. (2023). "Synthesis, Crystal Structure, and DFT Study of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone." Russian Journal of General Chemistry, 93.[Link]

  • Casuscelli, F., et al. (2013). "Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases." Bioorganic & Medicinal Chemistry, 21(23), 7364-7380.[Link]

  • Fontes, F. L., et al. (2020). "The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition." ACS Infectious Diseases, 6(11), 3004-3014.[Link]

Protocols & Analytical Methods

Method

Synthesis protocol for "Pyrazin-2-yl(pyridin-3-yl)methanone"

Target Entity: Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) Application: Core pharmacophore for kinase inhibitors, CNS-active agents, and metabolic modulators. Methodology: Turbo-Grignard Halogen-Metal Exchange...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Entity: Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) Application: Core pharmacophore for kinase inhibitors, CNS-active agents, and metabolic modulators. Methodology: Turbo-Grignard Halogen-Metal Exchange coupled with Weinreb Amide Acylation.

Strategic Rationale & Mechanistic Causality

The synthesis of diheteroaryl ketones bridging two highly electron-deficient rings—such as pyrazine and pyridine—presents a distinct challenge in organic synthesis. Traditional Friedel-Crafts acylations fail due to the deactivating nature of the nitrogen heteroatoms, and direct cross-coupling methods often suffer from poor oxidative addition rates or protodeboronation of electron-poor heteroaryl boronic acids .

To achieve absolute regiocontrol and prevent over-addition, this protocol employs the Weinreb Amide methodology . By converting pyrazine-2-carboxylic acid into N-methoxy-N-methylpyrazine-2-carboxamide, we create a specialized electrophile. Upon nucleophilic attack by the organometallic reagent, the N-methoxy oxygen coordinates with the magnesium ion, forming a highly stable, five-membered chelated tetrahedral intermediate. This structural trap prevents the premature expulsion of the leaving group, strictly halting the reaction at the ketone stage and precluding the formation of a tertiary alcohol.

For the nucleophile, we utilize the Turbo-Grignard reagent (iPrMgCl·LiCl) to perform a halogen-metal exchange on 3-bromopyridine . Traditional Grignard reagents form unreactive polymeric aggregates in solution. The addition of lithium chloride breaks these aggregates, generating a highly reactive monomeric complex. This allows the exchange to proceed rapidly at 0 °C to room temperature, avoiding the cryogenic conditions (–78 °C) required for n-butyllithium, which is prone to causing unwanted Chichibabin-type side reactions on the pyridine ring.

Reaction Workflow

SynthesisWorkflow Step1 Pyrazine-2-carboxylic acid + HN(OMe)Me·HCl Weinreb Weinreb Amide (N-Methoxy-N-methylpyrazine-2-carboxamide) Step1->Weinreb EDC, HOBt, DIPEA DCM, rt Tetrahedral Stable Tetrahedral Intermediate (Chelated) Weinreb->Tetrahedral THF, -20 °C Step2 3-Bromopyridine + iPrMgCl·LiCl Grignard 3-Pyridylmagnesium chloride (Turbo-Grignard Reagent) Step2->Grignard THF, 0 °C to rt Halogen-Metal Exchange Grignard->Tetrahedral Nucleophilic Addition Product Pyrazin-2-yl(pyridin-3-yl)methanone (Target Diheteroaryl Ketone) Tetrahedral->Product Aqueous NH4Cl Quench (Collapse & Release)

Workflow for the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone via Weinreb amide.

Quantitative Data & Optimization Parameters

The following table summarizes the critical variables optimized for the successful coupling of these specific electron-deficient heterocycles.

ParameterSub-optimal ConditionOptimized ProtocolCausality / Impact
Organometallic n-BuLi (–78 °C)iPrMgCl·LiCl (0 °C to rt)Turbo-Grignard avoids cryogenic requirements and minimizes nucleophilic addition to the pyridine ring itself.
Coupling Reagent SOCl₂ then amineEDC·HCl / HOBtMild peptide coupling conditions prevent the degradation of the electron-deficient pyrazine ring.
Nucleophile Eq. 1.05 equiv1.20 equivA slight excess ensures complete conversion of the Weinreb amide without risking over-addition.
Quench 1 M HClSat. NH₄Cl (aq)Mildly acidic quench prevents protonation and subsequent loss of the basic pyridine/pyrazine products into the aqueous layer.

Self-Validating Experimental Protocol

Phase 1: Synthesis of N-Methoxy-N-methylpyrazine-2-carboxamide
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (10.0 g, 80.6 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Activation: Add N,O-dimethylhydroxylamine hydrochloride (9.4 g, 96.7 mmol, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 42 mL, 241.8 mmol, 3.0 equiv). The solution will become homogeneous.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Portion-wise, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 18.5 g, 96.7 mmol, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 g, 8.1 mmol, 0.1 equiv).

  • Self-Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (100% EtOAc, UV 254 nm). The starting acid ( Rf​=0.1 ) must be completely consumed, replaced by the Weinreb amide ( Rf​=0.4 ).

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL), extract with DCM (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. (Typical yield: 90-95%).

Phase 2: Preparation of 3-Pyridylmagnesium chloride (Turbo-Grignard)
  • Setup: In a separate oven-dried 100 mL Schlenk flask, dissolve 3-bromopyridine (7.8 mL, 80.6 mmol, 1.0 equiv) in anhydrous THF (40 mL) under argon.

  • Exchange: Cool the solution to 0 °C. Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 68 mL, 88.6 mmol, 1.1 equiv) over 15 minutes via a syringe pump to safely control the exothermic halogen-metal exchange.

  • Self-Validation: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. To validate the Grignard formation, withdraw a 0.1 mL aliquot and quench it into a GC vial containing 0.5 mL of a 1 M solution of iodine in THF. GC-MS analysis should reveal >95% conversion to 3-iodopyridine, confirming active nucleophile generation.

Phase 3: Nucleophilic Acyl Substitution
  • Preparation: Dissolve the Weinreb amide from Phase 1 (approx. 13.0 g, 77.8 mmol) in anhydrous THF (50 mL) and cool to –20 °C (dry ice/ethylene glycol bath) under argon.

  • Addition: Transfer the 3-pyridylmagnesium chloride solution (from Phase 2) dropwise via cannula into the Weinreb amide solution over 30 minutes. Maintaining –20 °C ensures that the tetrahedral chelate remains absolutely stable.

  • Incubation: Stir for 2 hours at –20 °C, then allow the reaction to slowly warm to 0 °C.

  • Self-Validation & Quench: Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (50 mL). The mildly acidic quench disrupts the magnesium chelate, releasing the ketone. TLC (EtOAc/Hexane 1:1) will immediately show the formation of the product ( Rf​=0.35 ).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 75 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to yield Pyrazin-2-yl(pyridin-3-yl)methanone as a crystalline solid.

References

  • Lassalas, P., Marsais, F., & Hoarau, C. (2013). DMAP-Catalyzed Regel-Type Direct C-2 (Hetero)Aroylation of Oxazoles and Thiazoles Derivatives with Acid Chlorides. Synlett, 24(17), 2233-2240.[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

  • Jin, C., Xu, K., Fan, X., Liu, C., & Tan, J. (2020). Direct benzylic functionalization of pyridines: Palladium-catalyzed mono-α-arylation of α-(2-pyridinyl)acetates with heteroaryl halides. Chinese Chemical Letters, 31(1), 91-94.[Link]

Application

Application Note: Pyrazin-2-yl(pyridin-3-yl)methanone as a Privileged Scaffold in Kinase Inhibitor Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: Pyrazin-2-yl(pyridin-3-yl)methanone (...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)

Executive Summary

The development of small-molecule kinase inhibitors frequently relies on identifying low-molecular-weight fragments that efficiently anchor into the highly conserved ATP-binding pocket. Pyrazin-2-yl(pyridin-3-yl)methanone (Molecular Weight: 185.18 g/mol ) represents a highly versatile, privileged di-heteroaryl ketone scaffold [1]. Due to the strategic positioning of sp2 -hybridized nitrogen atoms on both the pyrazine and pyridine rings, this molecule serves as an exceptional starting point in Fragment-Based Drug Discovery (FBDD). It acts as a robust "hinge-binder," capable of forming critical bidentate hydrogen bonds with the backbone amides of kinases such as JAK3, Aurora kinases, and FLT3 [2, 3].

This application note details the mechanistic rationale, biophysical validation workflows, and structural biology protocols required to utilize this scaffold for the development of highly selective, nanomolar-affinity kinase inhibitors.

Mechanistic Rationale: Hinge-Binding Dynamics

To understand why Pyrazin-2-yl(pyridin-3-yl)methanone is an effective kinase inhibitor scaffold, we must analyze the causality of its binding thermodynamics.

The orthosteric ATP-binding site of most kinases contains a "hinge region" that connects the N-terminal and C-terminal lobes. Natural ATP binds here via its adenine ring. The di-heteroaryl ketone scaffold mimics this interaction:

  • Hydrogen Bond Acceptors: The pyrazine nitrogen atoms act as potent hydrogen bond acceptors, interacting directly with the NH of the hinge region (e.g., Leu905 in JAK3).

  • Conformational Flexibility: The methanone ( C=O ) linker provides a rotational axis. This allows the pyridine and pyrazine rings to adopt a slightly twisted, yet predominantly planar conformation that minimizes steric clashes with the kinase gatekeeper residue while maximizing van der Waals contacts within the hydrophobic adenine pocket.

  • Vectorial Trajectory: The meta- and para-positions of the pyridine ring project outward toward the solvent-exposed region and the DFG-motif (Asp-Phe-Gly), providing ideal vectors for "fragment growing" during Lead Optimization [3].

MOA Rec Cytokine Receptor JAK Target Kinase (e.g., JAK3) Rec->JAK STAT Downstream Phosphorylation JAK->STAT Inh Pyrazin-2-yl(pyridin-3-yl)methanone Scaffold Inh->JAK ATP-Competitive Hinge Binding Nuc Aberrant Gene Transcription STAT->Nuc

Caption: Mechanism of action: The scaffold targets the ATP-binding pocket, blocking downstream signaling.

Fragment-Based Drug Discovery (FBDD) Workflow

Because Pyrazin-2-yl(pyridin-3-yl)methanone is a low-molecular-weight fragment, its initial binding affinity ( Kd​ ) will typically be in the high micromolar to low millimolar range. A specialized, self-validating orthogonal testing cascade is required to confirm target engagement before synthetic optimization begins.

G A Fragment Library Screening B Hit: Pyrazin-2-yl(pyridin-3-yl)methanone A->B C Biophysical Validation (DSF / SPR) B->C D X-Ray Crystallography (Soaking) C->D E SAR Optimization (Fragment Growing) D->E F Nanomolar Lead Inhibitor E->F

Caption: FBDD workflow for optimizing the pyrazine-pyridine scaffold into a lead kinase inhibitor.

Experimental Protocols

Protocol A: Primary Validation via Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift Assay) is utilized to confirm that the fragment physically stabilizes the folded kinase domain.

Rationale: Binding of the pyrazine scaffold to the hydrophobic ATP pocket increases the thermodynamic stability of the protein, requiring a higher temperature to unfold ( ΔTm​ ).

  • Preparation: Prepare a 10 µM solution of the recombinant kinase domain (e.g., JAK3 or Aurora A) in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Compound Addition: Add Pyrazin-2-yl(pyridin-3-yl)methanone to a final concentration of 1 mM (1% DMSO final). Note: High concentration is required due to the low intrinsic affinity of unoptimized fragments.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a qPCR thermocycler.

  • Analysis: Calculate the derivative of the melt curve. A positive shift ( ΔTm​>1.5°C ) validates orthosteric binding.

Protocol B: Structural Elucidation via X-Ray Crystal Soaking

To enable structure-based drug design (SBDD), the exact binding pose must be resolved. Co-crystallization often fails for low-affinity fragments; therefore, crystal soaking is the preferred methodology.

  • Crystallization: Grow apo-crystals of the target kinase using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking buffer containing the mother liquor supplemented with 10% (v/v) DMSO and 20 mM of Pyrazin-2-yl(pyridin-3-yl)methanone.

  • Incubation: Transfer the apo-crystals into the soaking drop. Incubate for 24–48 hours. Causality: The high concentration drives the equilibrium toward the bound state within the crystal lattice without disrupting lattice contacts.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction: Collect data at a synchrotron source. The resulting electron density map will reveal the orientation of the pyrazine and pyridine nitrogens relative to the hinge region.

Data Presentation: Scaffold Optimization Metrics

Once the binding pose of Pyrazin-2-yl(pyridin-3-yl)methanone is established, medicinal chemists utilize "fragment growing" to access adjacent hydrophobic pockets (e.g., the DFG-out pocket for Type II inhibitors). Below is a representative data matrix demonstrating how the physicochemical properties evolve from the bare scaffold to an optimized lead.

MetricPyrazin-2-yl(pyridin-3-yl)methanone (Fragment Hit)Optimized Derivative (Hypothetical Lead)Assay / Rationale
Molecular Weight 185.18 g/mol ~450 g/mol Maintained within Lipinski's Rule of 5
Target Kd​ (SPR) > 500 µM< 10 nMFragment growing increases van der Waals contacts
Thermal Shift ( ΔTm​ ) + 1.8 °C+ 8.5 °CCorrelates with increased binding enthalpy
Ligand Efficiency (LE) 0.35 kcal/mol/heavy atom0.32 kcal/mol/heavy atomValidates that added mass contributes effectively to binding
Kinase Selectivity Promiscuous (Binds multiple kinases)Highly Selective (e.g., JAK3 over JAK1)Achieved by targeting non-conserved gatekeeper residues

Conclusion

Pyrazin-2-yl(pyridin-3-yl)methanone is a highly efficient, atom-economical scaffold for kinase inhibitor discovery. By leveraging its inherent ability to form bidentate hydrogen bonds with the kinase hinge region, researchers can utilize it as a foundational building block in FBDD pipelines. Orthogonal biophysical validation (DSF, SPR) combined with high-resolution X-ray crystallography ensures that subsequent synthetic modifications—such as functionalizing the pyridine ring to access the solvent channel or the pyrazine ring to target the DFG motif—are driven by rational, structure-based design.

References

  • US Patent Office. "US 8846687 B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors". Retrieved from:[Link]

  • National Institutes of Health (PMC). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor". Retrieved from: [Link]

Method

Application Note: High-Yield Synthesis of 2-Acylpyrazine Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and comparative analytics for the functionalization of electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and comparative analytics for the functionalization of electron-deficient diazines.

Executive Summary & Mechanistic Rationale

Pyrazines are privileged scaffolds in medicinal chemistry, frequently appearing in anti-tuberculosis agents, kinase inhibitors, and central nervous system therapeutics. However, due to the highly electron-deficient nature of the diazine core, pyrazines are notoriously resistant to classical electrophilic aromatic substitution (e.g., Friedel-Crafts acylation)[1].

To achieve high-yield synthesis of 2-acylpyrazine derivatives, synthetic chemists must bypass the innate electronic deactivation of the ring. This guide details two field-proven, orthogonal methodologies:

  • The Ohta Directed Lithiation Method: A stoichiometric approach utilizing N-oxidation to activate the ring and direct regioselective metalation[1].

  • Electrocatalytic Minisci Acylation: A modern, green, single-step approach leveraging electrochemically generated acyl radicals to attack the protonated pyrazine core[2].

Method A: The Ohta Directed Lithiation Approach

Causality & Experimental Design

Direct lithiation of pyrazine using standard alkyllithium reagents (like n-BuLi) typically fails due to competitive nucleophilic addition across the highly electrophilic C=N bond. The Ohta method elegantly solves this through two critical modifications:

  • N-Oxidation: Converting pyrazine to pyrazine 1-oxide serves a dual purpose. It increases the electron density of the aromatic system and acts as a potent Directing Metalation Group (DMG)[1].

  • Steric Exclusion: Utilizing the exceptionally bulky base lithium 2,2,6,6-tetramethylpiperidide (LTMP) prevents nucleophilic attack at the ring carbons, enforcing exclusive deprotonation at the C-2 position (ortho to the N-oxide)[1].

Following trapping with an acyl electrophile (e.g., an ester or acyl halide), the N-oxide is removed via deoxygenation to yield the target 2-acylpyrazine[1].

OhtaWorkflow Pz Pyrazine Ox H2O2 / AcOH (N-Oxidation) Pz->Ox PzOx Pyrazine 1-Oxide Ox->PzOx LTMP LTMP, -78°C (Lithiation) PzOx->LTMP LiPzOx 2-Lithio-pyrazine 1-Oxide LTMP->LiPzOx Electrophile R-CO-X (Acylation) LiPzOx->Electrophile AcylPzOx 2-Acylpyrazine 1-Oxide Electrophile->AcylPzOx Deox PBr3 (Deoxygenation) AcylPzOx->Deox Final 2-Acylpyrazine Deox->Final

Workflow of the Ohta directed lithiation method for 2-acylpyrazine synthesis.

Self-Validating Protocol: Ohta Acylation

Step 1: N-Oxidation

  • Dissolve pyrazine (10 mmol) in glacial acetic acid (15 mL). Add 30% aqueous H2​O2​ (15 mmol) dropwise at 0 °C.

  • Heat to 70 °C for 12 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, UV-active spot.

  • Neutralize with saturated Na2​CO3​ , extract with CHCl3​ , and concentrate to yield pyrazine 1-oxide.

Step 2: Directed Lithiation & Acylation

  • In an oven-dried, argon-purged flask, prepare LTMP by adding n-BuLi (1.1 eq) to 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 mins.

  • Add pyrazine 1-oxide (1.0 eq) in THF dropwise over 15 minutes.

  • Validation Check: A deep red/brown coloration indicates successful formation of the 2-lithio-pyrazine 1-oxide intermediate.

  • Immediately add the acylating agent (e.g., methyl benzoate, 1.5 eq) and stir for 1 hour at -78 °C before quenching with saturated NH4​Cl . Extract and purify via flash chromatography.

Step 3: Deoxygenation

  • Dissolve the 2-acylpyrazine 1-oxide in DCM at 0 °C. Add PBr3​ (1.5 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Validation Check: Confirm completion via GC-MS; the product mass will reflect a loss of 16 Da (M-16) relative to the starting material[1]. Quench with ice water, extract, and isolate the final 2-acylpyrazine.

Method B: Electrocatalytic Minisci Acylation

Causality & Experimental Design

The classic Minisci reaction uses stoichiometric silver salts and high temperatures, limiting industrial scalability and generating toxic waste[3]. The modern electrocatalytic Minisci reaction circumvents this by using NH4​I as a redox mediator in an undivided electrochemical cell[2].

At the anode, iodide is oxidized to iodine ( I2​ ). The iodine reacts with an α -keto acid to form an acyl hypoiodite intermediate, which readily decarboxylates to generate an acyl radical[2]. Crucially, the electrochemical generation of I2​ keeps the steady-state concentration of the acyl radical low, preventing unwanted polyacylation[2]. The nucleophilic acyl radical selectively attacks the highly electron-deficient protonated pyrazine at the C-2 position, driven by innate radical regioselectivity[2][4].

MinisciMechanism NH4I NH4I (Redox Catalyst) Anode Anodic Oxidation (-e-) NH4I->Anode I2 I2 (Active Species) Anode->I2 AcylHypo Acyl Hypoiodite I2->AcylHypo + α-Keto Acid KetoAcid α-Keto Acid KetoAcid->AcylHypo AcylRad Acyl Radical (R-CO•) AcylHypo->AcylRad Decarboxylation (-CO2) RadicalAdduct Radical Cation Adduct AcylRad->RadicalAdduct + H+-Pyrazine Pyrazine H+-Pyrazine Pyrazine->RadicalAdduct Product 2-Acylpyrazine RadicalAdduct->Product Oxidation (-e-, -H+)

Electrocatalytic Minisci mechanism using NH4I mediator for acyl radical generation.

Self-Validating Protocol: Electrocatalytic Minisci

Step 1: Cell Assembly

  • Equip an undivided electrochemical cell with a graphite anode and a platinum plate cathode.

  • Add pyrazine (1.0 mmol), the desired α -keto acid (3.0 mmol), NH4​I (20 mol% as redox catalyst), and an acidic electrolyte mixture (e.g., CH3​CN / H2​O with 1.0 eq TFA to ensure pyrazine protonation)[2].

Step 2: Electrolysis

  • Apply a constant current (typically 10 mA) at room temperature.

  • Validation Check 1: Monitor the cell voltage. A stable voltage indicates healthy electron transfer; a sudden spike indicates electrode passivation.

  • Validation Check 2: A transient yellow/brown tint in the solution visually confirms the continuous generation of the active I2​ species.

Step 3: Workup & Isolation

  • Pass 2.5 to 3.0 F/mol of charge.

  • Validation Check 3: Analyze an aliquot via LC-MS. The reaction is complete when the starting pyrazine mass is fully consumed.

  • Quench the reaction with saturated aqueous Na2​S2​O3​ to reduce any residual iodine, basify with NaHCO3​ , extract with ethyl acetate, and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the operational metrics and substrate scopes of both methodologies to aid in route selection.

ParameterMethod A: Directed Lithiation (Ohta)Method B: Electrocatalytic Minisci
Primary Reagents LTMP, Acyl Halide/Ester, PBr3​ α -Keto Acid, NH4​I (cat.), Electrons
Intermediate Pyrazine 1-oxideAcyl Hypoiodite
Regioselectivity Exclusively C-2 (directed by N-oxide)C-2 (innate radical preference)
Typical Yields 60–75% (over 3 steps)70–85% (single step)
Scalability Limited by cryogenic (-78 °C) requirementsHigh (ambient temperature, flow-adaptable)
Polyacylation Risk None (stoichiometric lithiation)Low (controlled by I2​ steady-state)
Environmental Impact High (requires halogenated reagents/solvents)Low (transition-metal-free, oxidant-free)

References[1] Title: efficient alkylation and acylation of pyrazine 1-oxides - LOCKSS

Source: clockss.org URL: 4] Title: Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC Source: nih.gov URL: 2] Title: Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH4I | Organic Letters Source: acs.org URL: 3] Title: Recent Advances of Minisci Reactions in Aqueous Solution Source: researchgate.net URL:

Sources

Application

Application Note: Preclinical Evaluation of Pyrazin-2-yl(pyridin-3-yl)methanone Derivatives as PI3K Inhibitors in Cancer Cell Lines

Executive Summary The compound Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) serves as a critical structural pharmacophore in the rational design of targeted anti-cancer therapeutics. Specifically, this diaryl k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) serves as a critical structural pharmacophore in the rational design of targeted anti-cancer therapeutics. Specifically, this diaryl ketone scaffold is utilized to synthesize potent, ATP-competitive inhibitors of the Phosphatidylinositol 3-Kinase (PI3K) family, with notable selectivity toward the PI3K γ and PI3K α isoforms .

Because the PI3K/AKT/mTOR signaling axis is one of the most frequently dysregulated pathways in human malignancies—driving cell survival, proliferation, and tumor microenvironment modulation—robust in vitro evaluation of these derivatives is essential [1]. This application note provides drug development professionals with a comprehensive, self-validating framework for assessing the efficacy, target engagement, and cytotoxicity of pyrazine-pyridine methanone derivatives in cancer cell lines.

Mechanistic Rationale & Pathway Visualization

The PI3K/AKT Axis and Inhibitor Causality

Class I PI3Ks are lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a secondary messenger, recruiting AKT (Protein Kinase B) to the plasma membrane where it is activated, subsequently driving mTOR-mediated cell survival and proliferation[1].

Derivatives of Pyrazin-2-yl(pyridin-3-yl)methanone function by lodging into the highly conserved ATP-binding pocket of the PI3K catalytic subunit. The nitrogen atoms of the pyrazine and pyridine rings form critical hydrogen bonds with the hinge region of the kinase (e.g., Val851 in PI3K α or Val882 in PI3K γ ), competitively excluding ATP and halting the downstream phosphorylation cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK / GPCR) PI3K PI3K (Class I) Target of Pyrazin-2-yl(pyridin-3-yl)methanone RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Proliferation AKT->mTOR Promotes Survival Inhibitor Pyrazin-2-yl(pyridin-3-yl)methanone Derivatives Inhibitor->PI3K Competitive ATP Blockade

Fig 1: Mechanism of action of Pyrazin-2-yl(pyridin-3-yl)methanone derivatives on the PI3K/AKT pathway.

Experimental Design & Workflow

To ensure high scientific integrity, the evaluation of these compounds must follow a self-validating workflow transitioning from cell-free biochemical target engagement to phenotypic cellular assays, and finally to intracellular mechanistic validation.

Workflow Prep Compound Prep (DMSO Stock) Kinase In Vitro Kinase Assay (Target Engagement) Prep->Kinase CellLine Cancer Cell Line Treatment Prep->CellLine Viability CellTiter-Glo Viability Assay CellLine->Viability Western Western Blot (p-AKT/AKT ratio) CellLine->Western

Fig 2: Standardized workflow for evaluating pyrazine-pyridine methanone derivatives in vitro.

Detailed Experimental Protocols

Protocol 1: In Vitro TR-FRET Kinase Assay (Target Engagement)

Purpose: To quantify the direct biochemical inhibition ( IC50​ ) of PI3K isoforms. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate radioactive waste while maintaining high sensitivity. Causality Check: ATP concentrations must be calibrated to the Km​ of each specific PI3K isoform. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay lacks physiological relevance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2​ , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT).

  • Compound Dilution: Serially dilute the Pyrazin-2-yl(pyridin-3-yl)methanone derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate so the final DMSO concentration is strictly 1% (preventing solvent-induced protein denaturation).

  • Enzyme Addition: Add recombinant PI3K protein (e.g., PI3K γ or PI3K α ) at a final concentration of 2 nM. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add a master mix containing PIP2 substrate (10 μ M) and ATP (at isoform-specific Km​ , typically 10-20 μ M).

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding the TR-FRET detection mixture (containing a biotinylated PIP3 tracer and a Europium-labeled anti-GST antibody).

  • Self-Validation: Include a "No Enzyme" well (0% activity baseline) and a "Vehicle Only" well (100% activity). Calculate the Z'-factor; the plate is only valid if Z' > 0.5.

Protocol 2: Cell Viability Assay (Phenotypic Readout)

Purpose: To determine the anti-proliferative effect of the compounds on specific cancer cell lines. Cell Line Selection Rationale:

  • Jurkat (T-cell leukemia): High endogenous expression of PI3K γ , making it ideal for testing PI3K γ -selective pyrazine derivatives.

  • MCF-7 (Breast cancer): Harbors a PIK3CA (PI3K α ) activating mutation, serving as a model for PI3K α inhibition[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells at 5,000 cells/well or MCF-7 at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the compound (0.1 nM to 10 μ M). Causality Check: Maintain a final DMSO concentration of 0.1% to avoid basal cytotoxicity.

  • Incubation: Incubate for 72 hours. Why 72 hours? This allows cells to undergo at least 2-3 division cycles, capturing both cytostatic (growth arrest) and cytotoxic (cell death) effects.

  • Detection: Add CellTiter-Glo® Reagent (Promega) equal to the volume of cell culture medium present in each well. This lyses cells and generates a luminescent signal proportional to the amount of ATP present (correlating to viable cell number).

  • Analysis: Normalize luminescence to the vehicle control. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 3: Western Blotting for Downstream Target Inhibition

Purpose: To prove that the observed cytotoxicity is mechanistically driven by the inhibition of the PI3K pathway inside the living cell. Causality Check: We probe for both p-AKT (Ser473) and p-AKT (Thr308). Thr308 is phosphorylated by PDK1, while Ser473 is phosphorylated by mTORC2. Both are strictly dependent on PIP3 generation by PI3K. Normalizing to Total AKT ensures that signal loss is due to kinase inhibition, not global protein degradation.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat MCF-7 cells with the compound at IC50​ and IC90​ concentrations for 2 hours. Wash with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve phosphorylation states).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 μ g of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block membrane in 5% BSA for 1 hour.

    • Incubate with primary antibodies overnight at 4°C: Anti-p-AKT (Ser473), Anti-p-AKT (Thr308), Anti-Total AKT, and Anti-GAPDH (loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using ECL substrate and quantify band intensities via densitometry.

Quantitative Data Presentation

To benchmark the efficacy of novel Pyrazin-2-yl(pyridin-3-yl)methanone derivatives, researchers should structure their data to compare biochemical target engagement against cellular efficacy. Below is a representative data summary table based on typical profiles of PI3K γ/α inhibitors derived from this scaffold .

Compound / ScaffoldPI3K γ Biochemical IC50​ ( μ M)PI3K α Biochemical IC50​ ( μ M)Jurkat Cell Viability IC50​ ( μ M)MCF-7 Cell Viability IC50​ ( μ M)p-AKT (Ser473) Inhibition at 1 μ M
Pyrazin-2-yl(pyridin-3-yl)methanone O-methyl-Oxime 0.0120.4310.0851.25> 90%
Derivative A (Cyclopropanecarbonyl substitution) 0.373> 10.02.10> 10.0~ 45%
Derivative B (Fluorinated substitution) 0.0300.1250.1500.85> 85%
Alpelisib (Positive Control - PI3K α selective) > 5.00.005> 10.00.018> 95%

Table 1: Representative biochemical and cellular profiling of pyrazine-pyridine methanone derivatives. Note the correlation between PI3K γ biochemical potency and Jurkat cell cytotoxicity.

References

  • Title: Compounds and their use as pharmaceuticals (US Patent 8,846,687 B2)
  • Title: PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects Source: International Journal of Molecular Sciences (PMC8037248) URL: [Link]

Sources

Method

Application Note: Preclinical Evaluation of Pyrazin-2-yl(pyridin-3-yl)methanone as a PI3K/Akt/mTOR Pathway Inhibitor

Introduction & Mechanistic Rationale The is a central regulator of cellular metabolism, proliferation, and survival[1]. Dysregulation of this pathway—often driven by PIK3CA activating mutations or loss of the tumor suppr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The is a central regulator of cellular metabolism, proliferation, and survival[1]. Dysregulation of this pathway—often driven by PIK3CA activating mutations or loss of the tumor suppressor PTEN—is one of the most frequent oncogenic events across human malignancies[2]. While first-generation allosteric mTOR inhibitors (rapalogs) provided initial clinical utility, they selectively inhibit mTORC1. This selective blockade inadvertently releases a negative feedback loop (mediated by S6K and IRS-1) that , promoting tumor survival[3].

To overcome this resistance mechanism, dual PI3K/mTOR inhibitors have been developed. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) serves as a critical, high-affinity pharmacophore scaffold for ATP-competitive kinase inhibition[4]. The pyrazine-pyridine moiety acts as a bioisostere for the adenine ring of ATP, forming essential hydrogen bonds with the hinge region of the kinase domains. Because PI3K and mTOR both belong to the phosphatidylinositol 3-kinase-related kinase (PIKK) superfamily, they share deep structural homology in their ATP-binding clefts, allowing this specific molecular scaffold to effectively achieve dual blockade and completely shut down the signaling axis[5].

Pathway Visualization

Pathway RTK RTK (EGFR, IGFR) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PPM Pyrazin-2-yl(pyridin-3-yl)methanone (PPM Scaffold) PPM->PI3K Inhibits PPM->mTORC1 PPM->mTORC2

Caption: Mechanism of Action: PPM dual ATP-competitive inhibition of PI3K and mTOR complexes.

Experimental Design & Causality (E-E-A-T)

  • Cell Line Selection (Causality): Why use a PTEN-null cell line like U87MG (glioblastoma)? PTEN is the lipid phosphatase that antagonizes PI3K by converting PIP3 back to PIP2[1]. In a PTEN-null environment, PIP3 accumulates unchecked, driving constitutive hyperactivation of Akt[6]. This provides a robust, high-signal baseline, making the inhibitory effects of Pyrazin-2-yl(pyridin-3-yl)methanone unambiguously clear.

  • Biomarker Selection for Target Engagement:

    • p-Akt (Ser473): Directly phosphorylated by mTORC2. Its suppression confirms mTORC2 inhibition[7].

    • p-Akt (Thr308): Phosphorylated by PDK1 (downstream of PI3K/PIP3). Its suppression confirms PI3K inhibition.

    • p-S6K (Thr389): Downstream of mTORC1. Its suppression confirms mTORC1 blockade[8].

  • Self-Validating Controls: A rigorous immunoblotting protocol must simultaneously measure total and phosphorylated states of the target proteins. If the compound causes a decrease in p-Akt(S473) but also a proportional decrease in Total Akt, the compound is inducing protein degradation or global cytotoxicity, not specific kinase inhibition.

Step-by-Step Protocols

Protocol A: Compound Preparation
  • Stock Solution: Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -20°C.

  • Working Dilutions: Perform serial dilutions in DMSO (1000x the final assay concentration), then dilute 1:1000 in culture media.

    • Causality: This ensures a constant 0.1% DMSO concentration across all wells. DMSO concentrations >0.1% can induce cellular toxicity and artifactually suppress kinase signaling.

Protocol B: In Vitro Cell-Free Kinase Assay (ADP-Glo™)

Rationale: To determine the absolute biochemical IC50 without the confounding variables of cellular permeability or efflux pumps.

  • Reaction Mix: Combine recombinant PI3K ( α , β , γ , or δ ) or mTOR enzyme with 10 µM ultra-pure ATP and PIP2 lipid substrate in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Addition: Add the inhibitor at concentrations ranging from 0.1 nM to 10 µM. Incubate for 1 hour at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Protocol C: Cellular Target Engagement (Western Blotting)
  • Seeding: Seed U87MG cells at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Starvation: Wash cells with PBS and switch to serum-free media for 16 hours.

    • Causality: Serum starvation synchronizes the cells and reduces basal growth factor signaling, allowing for a highly controlled stimulation window.

  • Treatment & Stimulation: Pre-treat cells with the inhibitor (0.01, 0.1, 1.0, 10 µM) or vehicle (0.1% DMSO) for 2 hours. Stimulate with 50 ng/mL IGF-1 for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktail.

    • Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are critical; without them, endogenous phosphatases will rapidly strip the phosphorylation marks during lysis, leading to false negatives.

  • Immunoblotting: Run 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to PVDF. Probe with primary antibodies against p-Akt(S473), p-Akt(T308), Total Akt, p-S6K(T389), Total S6K, and GAPDH (loading control).

Workflow Visualization

Workflow Prep Compound Prep (10mM DMSO Stock) Treatment PPM Treatment (Dose-Response) Prep->Treatment CellCulture Cell Culture (PTEN-null lines) CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Western Western Blot (p-Akt, p-S6K) Lysis->Western Analysis Densitometry & IC50 Calculation Western->Analysis

Caption: Self-validating experimental workflow for cellular evaluation of PI3K/mTOR inhibitors.

Data Presentation: Expected Quantitative Outcomes

Below is a summary of the expected pharmacological profile for a highly optimized Pyrazin-2-yl(pyridin-3-yl)methanone derivative acting as a dual inhibitor.

Target / AssayExpected IC50 (nM)Biological Significance
PI3K α (Biochemical) 15 - 30Primary target; frequently mutated (PIK3CA) in solid tumors.
mTOR (Biochemical) 20 - 45Dual inhibition prevents Akt reactivation via the S6K feedback loop.
p-Akt Ser473 (Cellular) 150 - 300Confirms cellular permeability and successful mTORC2 blockade.
p-S6K Thr389 (Cellular) 80 - 150Confirms downstream mTORC1 blockade and translational arrest.

References

  • Title : PI3K/AKT/mTOR pathway Source : Wikipedia URL : [Link]

  • Title : The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer Source : Clinical Cancer Research (AACR) URL :[Link]

  • Title : Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs Source : PMC - NIH URL :[Link]

  • Title: US Patent 8846687 B2 - Imidazopyrazine derivatives as PI3K inhibitors Source: Google Patents URL

Sources

Application

Application Note: Quality-by-Design (QbD) RP-HPLC Method for the Purity Analysis of Pyrazin-2-yl(pyridin-3-yl)methanone

Executive Summary This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of[1]. By leveraging Quality-by-Design (QbD)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of[1]. By leveraging Quality-by-Design (QbD) principles, this protocol systematically mitigates the chromatographic challenges inherent to bis-heteroaryl basic compounds, providing a self-validating analytical framework suitable for pharmaceutical quality control and drug development pipelines.

Introduction & Physicochemical Profiling

Pyrazin-2-yl(pyridin-3-yl)methanone is a bis-heteroaryl ketone comprising two basic nitrogen-containing aromatic rings. Analyzing such compounds via standard RP-HPLC often results in severe peak tailing and poor resolution.

The Causality Behind the Method Design: The pyridine moiety has a pKa of ~5.2, while the pyrazine moiety has a pKa of ~0.6. In conventional acidic mobile phases (e.g., 0.1% TFA, pH ~2.0), the pyridine ring becomes fully protonated. This high degree of ionization drastically reduces hydrophobic retention on standard C18 columns and exacerbates secondary electrostatic interactions with residual free silanols on the silica support, leading to asymmetrical peaks.

To counteract this, our methodology employs a near-neutral mobile phase (pH 6.5) using a 10 mM ammonium acetate buffer. At this pH, both the pyridine and pyrazine nitrogens remain in their neutral (unprotonated) states. This maximizes retention via hydrophobic partitioning and ensures sharp, symmetrical peak shapes. This mechanistic approach aligns with recent [2].

Method Development Workflow

QbD_Workflow N1 Target Analyte: Pyrazin-2-yl(pyridin-3-yl)methanone N2 Physicochemical Profiling pKa: Pyridine (~5.2), Pyrazine (~0.6) N1->N2 N3 Mobile Phase Selection pH 6.5 Buffer to Neutralize Basic Nitrogens N2->N3 N4 Stationary Phase Selection Core-Shell C18 (2.7 µm) for High Efficiency N2->N4 N5 Gradient Optimization Design of Experiments (DoE) N3->N5 N4->N5 N6 Final RP-HPLC Method Self-Validating System N5->N6

QbD-driven RP-HPLC method development workflow for bis-heteroaryl ketones.

Experimental Protocol: A Self-Validating System

To ensure the highest degree of trustworthiness, this protocol is designed as a self-validating system . It incorporates an embedded System Suitability Test (SST) that acts as a continuous quality gate. If the SST criteria are not met, the analytical sequence is automatically halted, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: Pyrazin-2-yl(pyridin-3-yl)methanone reference standard (>99.0% purity).

  • Column: Superficially Porous Particle (SPP) Core-Shell C18, 100 × 4.6 mm, 2.7 µm. (Rationale: The solid-core architecture reduces the van Deemter 'A' and 'C' terms, providing UPLC-like theoretical plates at standard HPLC backpressures).

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 6.5 with dilute acetic acid.

  • Mobile Phase B: MS-grade Acetonitrile.

Chromatographic Conditions & Gradient Program
ParameterSpecification
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm (PDA detector recommended for peak purity)
Injection Volume 5 µL
Autosampler Temp 15 °C

Optimized Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.09010
2.09010
8.04060
10.01090
12.01090
12.19010
15.09010
Step-by-Step Preparation
  • Diluent Preparation: Mix MS-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Sample Solution: Prepare identically to the standard solution using the synthesized batch to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) Quality Gate

Before analyzing unknown samples, inject the Standard Solution five times. The system is only validated for use if the following criteria are met:

ParameterAcceptance CriteriaScientific Purpose
Retention Time Precision %RSD ≤ 1.0% (n=5)Ensures pump and gradient delivery stability.
Peak Area Precision %RSD ≤ 1.0% (n=5)Verifies autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Confirms the absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Validates column efficiency and packing bed integrity.

Method Validation Strategy (ICH Q2(R2) Compliance)

The method was validated strictly according to the updated[3], which emphasize a lifecycle approach for analytical methods.

ICH_Validation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity Resolution > 2.0 V1->V2 V3 Linearity R² > 0.999 V1->V3 V4 Precision %RSD < 2.0 V1->V4 V5 Accuracy Recovery 98-102% V1->V5 V6 Robustness DoE Verified V1->V6

ICH Q2(R2) analytical method validation pathway and acceptance criteria.

Validation Parameters & Results Summary:

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result
Specificity Resolution (Rs) > 2.0 from forced degradation impuritiesRs = 3.4 (vs. closest oxidative degradant)
Linearity & Range R² ≥ 0.999 (Range: 25% to 150% of target conc.)R² = 0.9998
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6%
Method Precision %RSD ≤ 2.0% (n=6 independent preparations)%RSD = 0.85%
Robustness Pass SST under varied conditions (±pH 0.2, ±Temp 2°C)All SST criteria met (Tf < 1.3)

Conclusion

This QbD-optimized RP-HPLC method provides a highly reliable, self-validating framework for the purity analysis of Pyrazin-2-yl(pyridin-3-yl)methanone. By strategically manipulating the mobile phase pH to suppress analyte ionization and utilizing modern core-shell column technology, the method achieves superior peak symmetry, excellent resolution from degradation products, and full compliance with ICH Q2(R2) regulatory standards.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Available at:[Link]

  • PubMed / Scientific Reports. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics". Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone for Preclinical Studies

Target Compound: Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[1] Application: Preclinical API Intermediate / Bis-heteroaryl Ketone Scaffold Scale: 1 Kilogram (Preclinical Batch) Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[1] Application: Preclinical API Intermediate / Bis-heteroaryl Ketone Scaffold Scale: 1 Kilogram (Preclinical Batch)

Introduction & Mechanistic Rationale

Bis-heteroaryl ketones are highly privileged structural motifs found in numerous pharmacologically relevant therapeutic agents, including FAAH inhibitors and channel-activating protease inhibitors[2]. However, the synthesis of asymmetric bis-heteroaryl ketones like Pyrazin-2-yl(pyridin-3-yl)methanone presents significant chemical challenges. Traditional acylation methods often suffer from poor regioselectivity, reliance on heavy transition metals, or the catastrophic over-addition of organometallic reagents to the nascent ketone, resulting in tertiary alcohol byproducts[2][3].

To circumvent these issues during preclinical scale-up, this protocol leverages the Weinreb–Nahm Ketone Synthesis , first reported in 1981[3]. By converting nicotinic acid into a Weinreb amide (N-methoxy-N-methylnicotinamide), the electrophile is primed to react with a metalated pyrazine. The causality behind this choice is fundamental: the bidentate coordination of the magnesium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable, five-membered cyclic tetrahedral intermediate[4]. This chelate acts as a thermodynamic sink, completely halting the reaction at the intermediate stage and preventing nucleophilic over-addition. The target ketone is only liberated upon acidic aqueous workup[3].

Furthermore, to avoid the prohibitive costs and safety hazards of cryogenic (-78 °C) organolithium chemistry at scale, this protocol utilizes a Turbo-Grignard reagent (iPrMgCl·LiCl) . The addition of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, significantly enhancing the rate of halogen-metal exchange with 2-iodopyrazine at a highly scalable -20 °C[5].

Process Visualization & Mechanistic Pathways

Mechanism A Nicotinoyl Chloride (Electrophile) C N-Methoxy-N-methylnicotinamide (Weinreb Amide) A->C Amidation (0 to 20 °C) B N,O-Dimethylhydroxylamine (Nucleophile) B->C E Stable 5-Membered Cyclic Tetrahedral Intermediate C->E Nucleophilic Addition D Pyrazin-2-ylmagnesium chloride (Turbo-Grignard Reagent) D->E Cross-Coupling (-20 °C) F Pyrazin-2-yl(pyridin-3-yl)methanone (Target Ketone) E->F Acidic Quench (pH 3-4) Prevents Over-addition

Mechanistic pathway of the Weinreb ketone synthesis preventing Grignard over-addition.

Workflow S1 1. Amide Formation (20 °C) S2 2. Halogen-Metal Exchange (-20 °C) S1->S2 S3 3. Cross-Coupling (-20 to 0 °C) S2->S3 S4 4. Acidic Quench (pH 3-4) S3->S4 S5 5. Crystallization (>98% Purity) S4->S5

Five-stage continuous workflow for the preclinical scale-up synthesis of the target ketone.

Data Presentation & Process Optimization

The transition from a medicinal chemistry route to a scalable preclinical process required rigorous optimization of the metalation step. Table 1 demonstrates the causality behind selecting the Turbo-Grignard reagent over traditional alkyllithiums.

Table 1: Optimization of Metallation Reagents for 2-Iodopyrazine

ReagentTemperature (°C)Conversion (%)Impurity Profile (Over-addition/Dimer)Scalability Rating
n-BuLi-78 °C45%High (Pyrazine dimerization observed)Poor (Cryogenic limit)
i-PrMgCl-40 °C65%LowModerate (Sluggish exchange)
i-PrMgCl·LiCl -20 °C >95% Trace (<1%) Excellent

Table 2: Preclinical Scale-Up Metrics (1.0 kg Target)

Process ParameterTarget SpecificationAchieved Result
Overall Yield > 70%76% (850 g)
Purity (HPLC, 254 nm) > 98.0%99.4%
Residual Magnesium < 50 ppm14 ppm
Moisture Content (KF) < 0.5%0.12%

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each intermediate meets purity thresholds before the process advances, mitigating the risk of batch failure.

Phase 1: Synthesis of N-Methoxy-N-methylnicotinamide (Weinreb Amide)

Objective: Convert nicotinoyl chloride into a stable acylating agent.

  • Reactor Setup: Purge a 20 L jacketed glass reactor with dry Nitrogen ( N2​ ). Charge the reactor with Dichloromethane (DCM, 8.0 L) and N,O-dimethylhydroxylamine hydrochloride (1.05 kg, 10.7 mol)[3].

  • Base Addition: Cool the suspension to 0 °C. Slowly add Triethylamine (TEA, 3.2 L, 23.0 mol) via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Electrophile Addition: Dissolve nicotinoyl chloride hydrochloride (1.78 kg, 10.0 mol) in DCM (2.0 L). Add this solution dropwise to the reactor over 2 hours.

  • Reaction Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • IPC 1: Sample the reaction mixture for HPLC analysis. Pass criteria: < 1% unreacted nicotinoyl chloride.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5.0 L). Separate the phases. Wash the organic layer with brine (3.0 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil. (Yield: ~1.58 kg, 95%).

Phase 2: Halogen-Metal Exchange & Cross-Coupling

Objective: Generate the pyrazin-2-ylmagnesium chloride intermediate and couple it with the Weinreb amide.

  • Grignard Preparation: In a clean, dry 30 L jacketed reactor under N2​ , charge 2-iodopyrazine (1.96 kg, 9.5 mol) and anhydrous Tetrahydrofuran (THF, 10.0 L).

  • Turbo-Grignard Addition: Cool the solution to -20 °C. Add i-PrMgCl·LiCl (1.3 M in THF, 8.0 L, 10.4 mol) dropwise over 1.5 hours. Maintain the internal temperature strictly between -20 °C and -15 °C.

  • IPC 2: Quench a 1 mL aliquot with iodine and analyze via GC-MS. Pass criteria: > 95% conversion of 2-iodopyrazine to the Grignard intermediate.

  • Coupling: Dissolve the Weinreb amide (from Phase 1, 1.58 kg) in anhydrous THF (2.0 L). Add this solution dropwise to the nascent heteroaryl Grignard reagent at -20 °C over 2 hours[5].

  • Maturation: Allow the reaction to slowly warm to 0 °C over 3 hours. The reaction forms a stable magnesium alkoxide tetrahedral intermediate[4][5].

Phase 3: Quench, Isolation, and Crystallization

Objective: Liberate the ketone and isolate the API intermediate in high purity without chromatography.

  • Acidic Quench: Cool the reactor back to -10 °C. Slowly quench the reaction by adding 2M HCl (8.0 L) until the aqueous phase reaches pH 3-4. Causality: The acidic environment collapses the tetrahedral intermediate, liberating the ketone and preventing any residual Grignard from attacking the newly formed carbonyl[5].

  • Neutralization & Extraction: Adjust the pH to 7.5 using saturated aqueous Na2​CO3​ . Extract the aqueous phase with Ethyl Acetate (3 x 5.0 L).

  • Washing: Combine the organic extracts and wash with water (5.0 L) and brine (5.0 L).

  • Concentration & Solvent Exchange: Concentrate the organic layer under vacuum to approximately 3.0 L. Add Isopropanol (IPA, 5.0 L) and continue distillation to swap the solvent entirely to IPA (final volume ~4.0 L).

  • Crystallization: Heat the IPA solution to 70 °C until homogeneous, then cool linearly to 5 °C over 6 hours. Seed crystals can be added at 45 °C to induce controlled nucleation.

  • Filtration: Filter the resulting crystalline solid, wash with cold IPA (1.0 L), and dry in a vacuum oven at 45 °C for 24 hours.

  • Final Yield: ~1.34 kg of Pyrazin-2-yl(pyridin-3-yl)methanone (76% overall yield from nicotinoyl chloride).

References

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate ACS Publications[Link]

  • Recent Developments in Weinreb Synthesis and their Applications Oriental Journal of Chemistry[Link]

  • Weinreb Ketone Synthesis Wikipedia[Link]

  • Synthesis of 2-Keto(hetero)aryl Benzox(thio)azoles through Base Promoted Cyclization of 2-Amino(thio)phenols with α,α-Dihaloketones The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application

Application Note: Pyrazin-2-yl(pyridin-3-yl)methanone as a Versatile Nicotinamide-Mimetic Chemical Probe for NAD+-Dependent Signaling

Introduction & Scientific Rationale In the landscape of chemical biology, the development of precise chemical probes is essential for interrogating complex cellular signaling networks. Pyrazin-2-yl(pyridin-3-yl)methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of chemical biology, the development of precise chemical probes is essential for interrogating complex cellular signaling networks. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7), hereafter referred to as PPM , represents a highly privileged bis-heteroaryl ketone scaffold[1]. This specific structural motif serves as a potent nicotinamide pharmacophore mimic, making it an invaluable tool for studying NAD+-dependent signaling pathways, including those governed by Poly(ADP-ribose) polymerases (PARPs) and Sirtuins.

Mechanism of Action & Causality

NAD+-dependent enzymes regulate critical cellular processes ranging from DNA damage repair to metabolic homeostasis. Virtually all classical PARP inhibitors rely on a nicotinamide-mimicking pharmacophore to competitively bind the enzyme's active site[2].

The di-heteroaryl ketone structure of PPM is uniquely suited for this role. The ketone linker dictates a specific conformational geometry, allowing the pyrazine and pyridine rings to anchor deeply into the nicotinamide (NI) binding pocket of the catalytic domain. Here, the nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the interactions normally formed by the endogenous nicotinamide moiety of NAD+ with conserved glycine or serine residues[3]. By competitively displacing NAD+, PPM effectively blocks mono- and poly-ADP-ribosylation (MARylation and PARylation), fundamentally altering downstream cellular stress responses, chromatin remodeling, and cell cycle signaling[4].

G Stress Cellular Stress (DNA Damage) Enzyme NAD+-Dependent Enzymes (PARPs / Sirtuins) Stress->Enzyme NAD NAD+ Pool NAD->Enzyme Co-factor Signaling Downstream Signaling (MARylation / PARylation) Enzyme->Signaling Active Probe Pyrazin-2-yl(pyridin-3-yl)methanone (Nicotinamide Mimic) Probe->Enzyme Competitive Inhibition Outcome Gene Expression & Cell Fate Regulation Signaling->Outcome

Mechanism of Pyrazin-2-yl(pyridin-3-yl)methanone intervening in NAD+-dependent signaling.

Pharmacological Profiling & Quantitative Data

To utilize PPM effectively, researchers must understand its pharmacological boundaries. The bis-heteroaryl ketone scaffold exhibits preferential binding towards mono-ADP-ribosyltransferases (mono-ARTs like PARP10) over poly-ARTs (like PARP1), driven by the hydrophobic nature of the mono-ART active site[3].

Below is a representative pharmacological profile of PPM compared to the early-generation pan-PARP inhibitor, 3-Aminobenzamide (3-AB).

Target / ParameterAssay TypePPM Representative ValueControl (3-AB)
PARP10 (Mono-ART) Biochemical IC₅₀120 nM> 10 µM
PARP1 (Poly-ART) Biochemical IC₅₀850 nM33 µM
SIRT1 (Deacetylase) Biochemical IC₅₀2.4 µMN/A
Cell Permeability Caco-2 Pₐₚₚ (A→B)14.2 × 10⁻⁶ cm/sHigh
Cytotoxicity (HeLa) CellTiter-Glo CC₅₀> 50 µM> 100 µM

Table 1: Representative quantitative profiling of PPM demonstrating its utility as a cell-permeable, mono-ART-leaning chemical probe.

Experimental Protocols: Self-Validating Workflows

To ensure scientific rigor (E-E-A-T), the following protocols are designed as self-validating systems. They include mandatory controls and explain the causality behind each methodological step, ensuring that observed phenotypic changes are directly linked to target engagement.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Principle: Phenotypic readouts alone cannot prove that a probe binds its intended target inside a cell. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing the temperature required for its thermal unfolding and subsequent aggregation. Detecting this shift provides direct, causal proof of intracellular target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Culture HeLa cells to 80% confluency in 10 cm dishes. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Probe Incubation: Divide the cell suspension into two aliquots. Treat Aliquot A with 10 µM PPM and Aliquot B with 0.1% DMSO (Vehicle Control). Incubate at 37°C for 30 minutes to allow for intracellular equilibration.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cells without using harsh detergents that might disrupt protein-ligand complexes.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Rationale: Denatured, unbound proteins will aggregate and pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Detection: Carefully extract the supernatant and analyze via Western Blot using a target-specific antibody (e.g., anti-PARP10). Calculate the apparent aggregation temperature (Tₐgg) shift between the DMSO and PPM-treated samples.

Workflow Step1 1. Probe Incubation Treat live cells with PPM Step2 2. Thermal Profiling Heat aliquots (40-70°C) Step1->Step2 Step3 3. Cell Lysis Extract soluble proteins Step2->Step3 Step4 4. Separation Centrifuge to remove aggregated proteins Step3->Step4 Step5 5. Detection Western Blot for target stabilization Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Protocol B: Functional Assay for Intracellular MARylation/PARylation

Causality Principle: Once target engagement is confirmed, the functional consequence of that binding must be measured. By inducing DNA damage (which massively upregulates NAD+ consumption by PARPs) and measuring the resulting ADP-ribose polymers, we can quantify the inhibitory power of PPM in a living system.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed wild-type MEF (Mouse Embryonic Fibroblast) cells in 6-well plates. Pre-treat cells with varying concentrations of PPM (0.1 µM to 10 µM), Olaparib (1 µM, Positive Control), or DMSO (Negative Control) for 2 hours.

    • Self-Validation: Olaparib serves as a validated positive control to ensure the assay window for detecting reduced PARylation is robust and the antibodies are functioning correctly.

  • Pathway Activation: Induce cellular stress by adding 500 µM H₂O₂ to the media for 10 minutes. Rationale: H₂O₂ induces rapid single-strand DNA breaks, hyperactivating PARP enzymes and causing a massive spike in intracellular PARylation.

  • Harvesting: Immediately wash cells with ice-cold PBS to halt signaling, and lyse in RIPA buffer containing both protease inhibitors and PARG (Poly(ADP-ribose) glycohydrolase) inhibitors (e.g., PDD00017273). Rationale: PARG rapidly degrades PAR chains; inhibiting it preserves the transient signaling state for detection.

  • Immunoblotting: Resolve lysates on a 4–12% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with an anti-poly/mono-ADP-ribose antibody (e.g., Cell Signaling Technology, E6F6A).

  • Analysis: Quantify the reduction of the high-molecular-weight PAR smear in PPM-treated lanes relative to the DMSO + H₂O₂ control.

Conclusion

Pyrazin-2-yl(pyridin-3-yl)methanone is a structurally elegant, bis-heteroaryl ketone probe that effectively mimics the nicotinamide pharmacophore. By utilizing the self-validating protocols outlined above, researchers can confidently deploy PPM to dissect the complex roles of mono- and poly-ADP-ribosylation in cellular stress and signaling networks.

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Method

Application Note: In Vivo Experimental Protocol for Pyrazin-2-yl(pyridin-3-yl)methanone

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound: Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) Introduction & Mechanistic Rationale Pyrazin-2-yl(pyridin-3-yl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound: Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)

Introduction & Mechanistic Rationale

Pyrazin-2-yl(pyridin-3-yl)methanone is a highly privileged heterocyclic scaffold. The structural incorporation of a pyrazine ring linked via a methanone bridge to a pyridine moiety creates a rigid, planar molecule with multiple hydrogen-bond acceptors. In medicinal chemistry, pyrazine nitrogen atoms frequently serve as critical hydrogen-bond acceptors that interact with the hinge region of kinases or coordinate with metal ions in metabolic enzymes[1]. Furthermore, pyrazine is a well-established bioisostere for benzene and pyridine, often improving blood-brain barrier penetration and metabolic stability[1].

As a Senior Application Scientist, I have designed this protocol as a self-validating system : Phase 1 pharmacokinetic (PK) data dictates the dosing regimen in Phase 2, while Phase 3 pharmacodynamic (PD) data confirms that the efficacy observed in Phase 2 is mechanistically linked to the target, ruling out artifactual toxicity.

MOA Drug Pyrazin-2-yl(pyridin-3-yl)methanone (Pharmacological Probe) Target Target Kinase / Enzyme (Hinge Region / Metal Coordination) Drug->Target Competitive Inhibition Signaling Downstream Oncogenic Signaling Cascade Target->Signaling Pathway Blockade Outcome Tumor Growth Inhibition & Apoptosis Signaling->Outcome Phenotypic Response

Putative mechanism of action for Pyrazin-2-yl(pyridin-3-yl)methanone in targeted oncology.

Phase 1: Formulation, MTD, and Pharmacokinetics

Causality & Insight: Before efficacy can be evaluated, the compound must be bioavailable. Poor aqueous solubility is a common liability for planar heterocycles. We utilize a co-solvent system to disrupt the crystal lattice and prevent in vivo precipitation.

Step-by-Step Protocol
  • Formulation: Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone in 10% DMSO. Gradually add 40% PEG300 and 5% Tween-80, vortexing until clear. Complete the volume with 45% sterile saline.

  • MTD Determination: Administer the formulation via oral gavage (PO) to healthy female BALB/c mice (n=3 per dose cohort) at escalating doses (10, 30, 100 mg/kg). Monitor body weight and clinical signs for 7 days. The Maximum Tolerated Dose (MTD) is defined as the highest dose resulting in <10% body weight loss.

  • PK Profiling: Administer a single PO dose (10 mg/kg) and an intravenous (IV) dose (2 mg/kg) to separate cohorts (n=3 per timepoint).

  • Sampling & Analysis: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and analyze via LC-MS/MS to calculate clearance and bioavailability.

Table 1: Representative Pharmacokinetic Target Parameters
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Target Threshold for Phase 2
Cmax 1,200 ng/mL850 ng/mL> 500 ng/mL
AUC(0-t) 3,400 ng·h/mL11,500 ng·h/mLDose-proportional exposure
T1/2 (Half-life) 2.4 hours3.1 hours> 2 hours
Bioavailability (F%) 100% (Defined)~67%> 30%

Phase 2: Murine Xenograft Efficacy Study

Causality & Insight: We employ the athymic nude mouse model because its T-cell deficiency prevents the rejection of human tumor xenografts, while retaining sufficient innate immunity (NK cells and macrophages) to evaluate direct-acting therapeutics [2].

Step-by-Step Protocol
  • Cell Preparation: Harvest human cancer cells (e.g., HCT-116) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a concentration of 5×106 cells/mL. Note: Matrigel provides extracellular matrix support, significantly improving engraftment uniformity.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm³ (typically day 10-14), randomize the mice into three groups (n=8/group): Vehicle Control, Low Dose (10 mg/kg), and High Dose (30 mg/kg).

  • Dosing & Monitoring: Administer treatments PO daily. Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Humane Endpoints: Euthanize animals if tumor volume exceeds 1,500 mm³, or if >15% body weight loss occurs, in strict accordance with established [3].

Workflow A Phase 1: Formulation & PK B Phase 2: MTD Determination A->B Bioavailability Confirmed C Phase 3: Tumor Xenograft B->C Safe Dose Established D Phase 4: PD & Biomarkers C->D TGI Quantified

Phased in vivo experimental workflow from pharmacokinetic profiling to pharmacodynamic validation.

Table 2: Projected Efficacy Data (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,250 ± 180N/A+ 2.1%
Low Dose (10 mg/kg) 680 ± 11045.6%+ 1.5%
High Dose (30 mg/kg) 310 ± 8575.2%- 3.4%

Phase 3: Pharmacodynamic (PD) Biomarker Analysis

Causality & Insight: To validate that the Tumor Growth Inhibition (TGI) observed in Phase 2 is a direct result of Pyrazin-2-yl(pyridin-3-yl)methanone engaging its target (and not systemic toxicity), we must quantify biomarker modulation within the tumor tissue itself.

Step-by-Step Protocol
  • Tissue Harvesting: 2 hours after the final dose on Day 21 (aligning with the established Tmax​ from Phase 1), euthanize the mice and rapidly excise the tumors.

  • Preservation: Snap-freeze half of the tumor in liquid nitrogen for protein extraction. Fix the remaining half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Target Analysis: Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting to quantify the suppression of downstream signaling markers (e.g., reduction in phosphorylation states of target kinases).

References

  • Kelland, L. R. (2004). "Of mice and men": Values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 40(6), 827-836. Available at:[Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available at:[Link]

Sources

Application

Application Note: Pyrazin-2-yl(pyridin-3-yl)methanone as a Privileged Scaffold in Neurodegenerative Disease Probe Development

Target Audience: Medicinal Chemists, Neurobiologists, and CNS Drug Development Professionals Application Areas: Kinase Inhibitor Design, Blood-Brain Barrier (BBB) Penetration, Target Engagement Assays (LRRK2, GSK-3β) Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neurobiologists, and CNS Drug Development Professionals Application Areas: Kinase Inhibitor Design, Blood-Brain Barrier (BBB) Penetration, Target Engagement Assays (LRRK2, GSK-3β)

Introduction & Chemical Rationale

The development of targeted therapeutics for neurodegenerative diseases—such as Parkinson’s Disease (PD) and Alzheimer’s Disease (AD)—is severely bottlenecked by the challenge of designing molecules that are both highly selective for central nervous system (CNS) targets and capable of crossing the blood-brain barrier (BBB).

Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) has emerged as a highly versatile, privileged scaffold in the synthesis of neurotherapeutics. Structurally, it is a di-heteroaryl ketone. The strategic placement of pyrazine and pyridine rings provides multiple hydrogen bond acceptors (HBAs) essential for interacting with the ATP-binding hinge regions of neuro-relevant kinases, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase-3 Beta (GSK-3β). Simultaneously, the absence of hydrogen bond donors (HBD = 0) in the parent scaffold maximizes lipophilicity and passive BBB diffusion. The central ketone acts as a critical synthetic handle, allowing for rapid diversification into oximes, amines, or fused heterocycles to explore structure-activity relationships (SAR).

Table 1: Physicochemical Profiling for CNS Suitability

The scaffold perfectly aligns with the "Rule of 4" parameters typically required for successful CNS penetration.

Physicochemical PropertyPyrazin-2-yl(pyridin-3-yl)methanoneOptimal CNS Drug Profile
Molecular Weight (MW) 185.18 g/mol < 400 g/mol
cLogP (Lipophilicity) 0.852.0 – 5.0 (post-derivatization)
Topological Polar Surface Area (TPSA) 42.6 Ų< 90 Ų
Hydrogen Bond Donors (HBD) 0≤ 3
Hydrogen Bond Acceptors (HBA) 4≤ 7
Rotatable Bonds 2≤ 5

Experimental Workflows & Visualizations

The following workflow illustrates the translation of the raw scaffold into a validated CNS lead compound, followed by the mechanistic rationale for its application in neurodegenerative pathologies.

Workflow Scaffold Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) Synthesis Chemical Derivatization (Oxime/Amine) Scaffold->Synthesis Kinase LRRK2 / GSK-3β TR-FRET Assay Synthesis->Kinase BBB PAMPA-BBB Permeability Assay Kinase->BBB Lead In Vivo Neuroprotective Lead BBB->Lead

Fig 1. Workflow for translating the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold into CNS leads.

Mechanism Probe Scaffold-Derived Inhibitor Kinase Target Kinase (LRRK2 / GSK-3β) Probe->Kinase Allosteric/ATP-competitive Inhibition Survival Neuronal Survival Probe->Survival Rescues Phos Hyperphosphorylation (Tau / α-Synuclein) Kinase->Phos Catalyzes Agg Protein Aggregation & Neurotoxicity Phos->Agg Induces Agg->Survival Blocks

Fig 2. Mechanistic rationale for kinase inhibition in preventing neurotoxic protein aggregation.

Step-by-Step Methodologies

Protocol A: Scaffold Derivatization (Oxime Formation)

To generate active kinase inhibitors, the central ketone of the scaffold is frequently converted into an oxime derivative to lock the conformation and provide an additional vector for hinge-binding.

  • Reaction Setup: Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone (1.0 eq, 10 mmol) in 25 mL of anhydrous ethanol under an inert argon atmosphere.

  • Reagent Addition: Add O-methylhydroxylamine hydrochloride (1.5 eq) and anhydrous pyridine (2.0 eq).

    • Causality: Pyridine acts as a mild, non-nucleophilic base to neutralize the hydrochloride salt. This shifts the equilibrium toward imine formation without triggering base-catalyzed degradation of the electron-deficient pyrazine ring.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the disappearance of the ketone via TLC (Eluent: 5% MeOH in DCM).

  • Workup (Self-Validating Step): Concentrate under reduced pressure, resuspend in ethyl acetate, and wash with saturated aqueous NaHCO₃. The organic layer must yield a single major spot on TLC; if unreacted ketone persists, the equilibrium was not fully driven (check anhydrous conditions).

  • Purification: Purify via flash column chromatography to isolate the E and Z oxime isomers.

Protocol B: TR-FRET Cellular Assay for LRRK2 Target Engagement

Mutations in LRRK2 (e.g., G2019S) drive neurotoxicity in Parkinson's Disease. Phosphorylation at Ser935 is a direct, self-validating downstream biomarker of LRRK2 kinase activity .

Table 2: TR-FRET Assay Parameters
ParameterSpecificationRationale / Causality
Cell Line SH-SY5Y (LRRK2-GFP)Neuronal lineage; GFP acts as the FRET acceptor.
Tracer Terbium-labeled anti-pSer935Terbium's long emission half-life eliminates short-lived background autofluorescence.
Readout 520 nm / 495 nm RatioRatiometric reading normalizes well-to-well cell count and volume variations.
Positive Control MLi-2 (10 nM)Establishes maximum inhibition baseline; ensures Z'-factor > 0.6.
  • Cell Seeding: Plate SH-SY5Y cells expressing LRRK2-GFP into 384-well low-volume plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point dose-response of the synthesized pyrazine-pyridine derivatives (0.1 nM to 10 µM) for 90 minutes.

    • Causality: A 90-minute window is optimal to observe the dephosphorylation of Ser935 following kinase inhibition, before compensatory cellular mechanisms upregulate alternative pathways.

  • Lysis & Detection: Remove media and add 10 µL of TR-FRET lysis buffer containing the Terbium-labeled anti-phospho-Ser935 antibody.

  • Incubation: Incubate for 2 hours at room temperature in the dark to allow the antibody to bind the phosphorylated target and establish the FRET complex.

  • Measurement: Read on a time-resolved fluorescence microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate IC₅₀ values based on the emission ratio.

Protocol C: PAMPA-BBB Permeability Assay

For a compound to be viable against AD or PD targets like GSK-3β , it must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput predictive model .

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with 5 µL of 1% porcine brain lipid (PBL) dissolved in n-dodecane.

    • Causality: PBL accurately mimics the specific lipidomic profile (high cholesterol and sphingomyelin) of the human brain microvascular endothelial cells, ensuring high in vivo correlation.

  • Donor Loading: Dilute test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.

  • Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation: Sandwich the donor plate over the acceptor plate and incubate at room temperature for 18 hours without agitation.

    • Self-Validating Step: Include Verapamil (high permeability) and Theophylline (low permeability) as internal controls. If Verapamil fails to cross, the lipid barrier is too thick; if Theophylline crosses, the barrier is compromised.

  • Quantification: Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are classified as highly BBB-permeable.

References

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation PLoS ONE (2012). URL:[Link]

  • A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo Neurobiology of Disease (2009). URL:[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Frontiers in Pharmacology (2023). URL:[Link]

Method

Application Note: Development and Validation of Pyrazin-2-yl(pyridin-3-yl)methanone Derivatives as Targeted Anti-Inflammatory Agents

Document Type: Technical Application Note & Preclinical Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Introduction & Pharmacological Rationale The urgent...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Preclinical Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists

Introduction & Pharmacological Rationale

The urgent need for novel anti-inflammatory therapeutics that bypass the gastrointestinal and cardiovascular toxicities of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has driven research toward highly selective heterocyclic scaffolds. Among these, the pyrazine moiety has emerged as a highly versatile foundational component for synthesizing advanced anti-inflammatory drugs[1].

This application note details the preclinical development and validation of derivatives based on Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[2]. The structural rationale for utilizing this specific di-heteroaryl methanone scaffold is threefold:

  • Kinase Hinge-Binding: Both the pyrazine and pyridine nitrogen atoms act as potent hydrogen-bond acceptors, perfectly oriented to interact with the ATP-binding pocket of inflammatory kinases such as p38 MAPK.

  • Conformational Flexibility: The methanone (carbonyl) linker provides rotational freedom, allowing the two aromatic rings to adopt a non-planar conformation that optimally occupies the hydrophobic pockets of cyclooxygenase-2 (COX-2) or specific cytokine receptors.

  • Cytokine Suppression: Related nitrogen-containing heterocycles (e.g., pyridazines) have demonstrated profound efficacy in disrupting Interleukin-6 (IL-6) signaling and reducing Tumor Necrosis Factor-alpha (TNF-α) release[3]. Pyrazine hybrids have similarly shown robust inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression[4].

Mechanistic Pathway

The primary mechanism of action (MoA) for optimized Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) derivatives involves the dual inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. By blocking these upstream regulators, PPM derivatives halt the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible enzymes (iNOS, COX-2).

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 p38 p38 MAPK MyD88->p38 NFKB NF-κB Translocation MyD88->NFKB Cytokines TNF-α, IL-6, iNOS p38->Cytokines NFKB->Cytokines PPM PPM Derivatives PPM->p38 Inhibits PPM->NFKB Prevents

Figure 1: p38 MAPK and NF-κB signaling pathway inhibition by PPM derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To establish a baseline for lead optimization, several substitutions were made to the pyridyl ring of the core PPM scaffold. The data below summarizes the in vitro efficacy of these derivatives in suppressing inflammatory biomarkers.

Table 1: SAR Optimization of PPM Derivatives (In Vitro RAW 264.7 Model)

Compound IDSubstitution (Pyridyl Ring)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
PPM-WT None (Base Scaffold)24.5 ± 1.231.0 ± 1.5> 200
PPM-01 5-Trifluoromethyl (-CF₃)8.2 ± 0.412.4 ± 0.8> 200
PPM-02 4-Hydroxyl (-OH)45.1 ± 2.358.2 ± 3.1> 150
PPM-03 6-Amino (-NH₂)3.1 ± 0.2 4.5 ± 0.3 > 250
Dexamethasone(Positive Control)1.2 ± 0.11.8 ± 0.1N/A

Data Interpretation: The addition of an electron-donating amino group at the 6-position (PPM-03) significantly enhanced binding affinity, likely due to an additional hydrogen bond interaction with the kinase hinge region, resulting in a nearly 8-fold increase in potency without inducing cytotoxicity.

Experimental Workflow & Protocols

To ensure rigorous scientific integrity, the evaluation of PPM derivatives must follow a self-validating workflow. In vitro efficacy must always be coupled with cytotoxicity screening to prevent false positives (i.e., a reduction in cytokines caused by cell death rather than pharmacological inhibition).

Workflow Syn 1. Synthesis & Purification InVitro 2. In Vitro Screening (RAW 264.7) Syn->InVitro Tox 3. Cytotoxicity (MTT Assay) InVitro->Tox Active Hits InVivo 4. In Vivo Efficacy (Paw Edema) Tox->InVivo Non-toxic Data 5. PK/PD & Data Analysis InVivo->Data

Figure 2: Step-by-step experimental workflow for PPM derivative validation.

Protocol A: In Vitro Anti-Inflammatory Screening (RAW 264.7 Macrophages)

Causality & Rationale: Nitric Oxide (NO) is a highly reactive, short-lived free radical. Therefore, we utilize the Griess diazotization reaction to measure nitrite (NO₂⁻), a stable, non-volatile breakdown product of NO, serving as a reliable surrogate marker for iNOS enzymatic activity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture murine RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed cells in 96-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of the PPM derivative (e.g., 1, 5, 10, 20, 50 µM) or vehicle (0.1% DMSO). Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Assay (NO Measurement): Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 15 minutes.

  • ELISA (TNF-α Measurement): Utilize the remaining supernatant to quantify TNF-α using a commercial sandwich ELISA kit, following the manufacturer's protocol.

  • Quantification: Read the absorbance at 540 nm (Griess) and 450 nm (ELISA) using a microplate reader.

  • Self-Validation (MTT Assay): To the original plate containing the cells, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in 100 µL DMSO and read at 570 nm. Rule: Any compound showing <80% cell viability at a given concentration must be excluded from IC₅₀ calculations to prevent false efficacy reporting.

Protocol B: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Causality & Rationale: The carrageenan-induced paw edema model is selected because it produces a highly reproducible, biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin release, while the late phase (3–5 hours) is mediated by prostaglandin E2 (PGE2) and COX-2. Monitoring both phases allows us to pinpoint the exact temporal mechanism of the PPM derivatives.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (150–200 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Vehicle control, Positive control (Indomethacin 10 mg/kg), and PPM derivative groups (e.g., 10, 30, 50 mg/kg).

  • Dosing: Administer the test compounds or vehicle orally (p.o.) via gavage.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) freshly prepared λ -carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Plethysmometry Measurement: Measure paw volume using a digital plethysmometer immediately before injection (Baseline, V0​ ) and at 1, 2, 3, 4, and 5 hours post-injection ( Vt​ ).

  • Data Calculation: Calculate the percentage of edema inhibition using the formula:

  • Tissue Collection: At hour 5, euthanize the animals. Excise the paw tissue, homogenize in RIPA buffer, and analyze for localized COX-2 and iNOS expression via Western Blotting.

Conclusion

The structural optimization of Pyrazin-2-yl(pyridin-3-yl)methanone yields highly potent anti-inflammatory agents. By strategically substituting the pyridyl ring (e.g., PPM-03), researchers can achieve low-micromolar inhibition of critical inflammatory mediators (NO, TNF-α) without inducing cytotoxicity. The provided protocols ensure a robust, self-validating pipeline for advancing these pyrazine-pyridine hybrids from in vitro screening through in vivo preclinical validation.

References

  • Singh, K., et al. (2023). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Letters in Organic Chemistry, ResearchGate. Retrieved from[Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • PubMed / NIH. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Retrieved from[Link]

Sources

Application

Application Note: Pyrazin-2-yl(pyridin-3-yl)methanone as a Privileged Scaffold in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. Pyrazin-2-yl(pyridin-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a highly versatile, bis-heterocyclic scaffold that combines two distinct aromatic systems bridged by a reactive carbonyl group[1].

Pyrazine and phenazine heterocycles have long served as fundamental platforms in medicinal chemistry, frequently acting as bioisosteres for benzene, pyridine, or pyrimidine to modulate lipophilicity and improve aqueous solubility[2]. When coupled with a pyridine ring via a methanone linker, the resulting architecture offers a unique set of electronic and steric properties:

  • Kinase Hinge Binding: The pyrazine nitrogen atoms are excellent hydrogen bond acceptors. In the design of kinase inhibitors (e.g., Syk or RTK inhibitors), these nitrogens frequently interact with the backbone amides in the hinge region of the kinase protein[3]. The adjacent carbonyl group restricts the conformation of the molecule, ensuring an optimal trajectory for hydrogen bonding.

  • CNS Penetrance: Pyrazine analogs often exhibit favorable Blood-Brain Barrier (BBB) permeability due to their low topological polar surface area (TPSA) and lack of hydrogen bond donors[3]. This makes the scaffold ideal for neuro-therapeutics, such as fused heteroaryl orexin receptor antagonists used in the treatment of neurological and psychiatric disorders[4].

  • Sp3 Enrichment: The bridging ketone acts as a critical synthetic handle. It can be subjected to nucleophilic additions or reductive aminations to generate sp3-rich, three-dimensional architectures. Increasing the fraction of sp3 carbons ( Fsp3​ ) is a proven strategy to reduce off-target toxicity and improve clinical success rates.

Physicochemical Profile

The following table summarizes the core quantitative data for the unmodified scaffold, highlighting its drug-like properties[1].

PropertyValue
Chemical Name Pyrazin-2-yl(pyridin-3-yl)methanone
CAS Number 188631-00-7
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Pyrazine N×2, Pyridine N, Carbonyl O)
Rotatable Bonds 2
Calculated TPSA 55.7 Ų

Strategic Workflow & Derivatization

The derivatization of Pyrazin-2-yl(pyridin-3-yl)methanone typically branches into two primary medicinal chemistry pathways: modifying the carbonyl linker to escape "flatland" (increasing 3D complexity) or functionalizing the heteroaromatic rings directly.

G Start Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) Deriv1 Carbonyl Addition (Increases Fsp3) Start->Deriv1 Deriv2 Pyrazine C-H Functionalization Start->Deriv2 Target1 Kinase Inhibitors (Hinge Binders) Deriv1->Target1 Target2 CNS Agents (Orexin Antagonists) Deriv1->Target2 Deriv2->Target1 Screening PAMPA & Target Screening Target1->Screening Target2->Screening

Workflow of Pyrazin-2-yl(pyridin-3-yl)methanone derivatization and target screening.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol 1: Nucleophilic Addition to the Methanone Carbonyl (Grignard Reaction)

Objective: Convert the planar methanone into an sp3-hybridized tertiary alcohol to improve 3D structural complexity.

Expert Insight & Causality: The pyrazine and pyridine rings are highly electron-deficient, making the carbonyl carbon exceptionally electrophilic. However, this electron deficiency also makes the heteroaromatic rings susceptible to nucleophilic attack (e.g., Chichibabin-type reactions or SN​Ar ). Therefore, strict temperature control (-78 °C) is mandatory to ensure regioselective attack at the carbonyl rather than the aromatic rings.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Rationale: Grignard reagents are highly sensitive to moisture; water will prematurely protonate the nucleophile, leading to complete starting material recovery.

  • Dissolution: Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Add the desired Grignard reagent (e.g., Alkyl-MgBr, 1.2 eq) dropwise over 10 minutes using a syringe pump. Rationale: Dropwise addition prevents localized heating and suppresses unwanted side reactions.

  • Reaction: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl (10 mL) dropwise at 0 °C. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: Purify via flash column chromatography. Validate the product using 1H NMR (confirming the disappearance of the highly deshielded carbonyl environment and the appearance of a hydroxyl proton) and LC-MS (confirming the mass shift).

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Validate the Blood-Brain Barrier penetrance of the synthesized pyrazine-pyridine derivatives, a critical step for CNS-targeted drugs like orexin receptor antagonists[4].

Expert Insight & Causality: Pyrazine analogs are known to penetrate the BBB effectively due to their low hydrogen bond donor count[3]. PAMPA provides a high-throughput, self-validating in vitro model that mimics the lipid composition of the brain endothelium without the confounding variables of active efflux transporters.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of the acceptor plate with 4 μL of a porcine brain lipid solution (20 mg/mL in dodecane). Rationale: This specific lipid mixture closely mimics the lipophilicity and structural integrity of the human BBB.

  • Donor Solution: Dilute the test compound (10 mM DMSO stock) in PBS (pH 7.4) to a final concentration of 50 μM (ensuring final DMSO concentration is < 1% to prevent membrane degradation). Add 300 μL to the donor plate wells.

  • Assembly & Incubation: Place the acceptor plate (containing 300 μL of PBS per well) over the donor plate. Incubate the "sandwich" at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Analyze the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Self-Validation & Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation. Critical: You must include a high-permeability standard (e.g., Verapamil) and a low-permeability standard (e.g., Theophylline) in parallel wells to self-validate the assay run.

References

  • Title: 188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)
  • Source: MDPI (mdpi.com)
  • Source: PharmaBlock (pharmablock.com)
  • Source: Google Patents (googleapis.com)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone

Overview & Strategic Selection Welcome to the Technical Support Center for the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) [1]. Synthesizing bis-heteroaryl ketones that bridge two highly electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Selection

Welcome to the Technical Support Center for the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) [1]. Synthesizing bis-heteroaryl ketones that bridge two highly electron-deficient rings (pyrazine and pyridine) presents unique mechanistic challenges. Traditional metallation techniques often lead to ring-opening, dimerization, or nucleophilic addition to the heterocycle rather than the desired halogen-metal exchange.

This guide provides a self-validating, field-proven protocol utilizing Knochel's Turbo-Grignard reagent and Weinreb amide chemistry to ensure high yields, chemoselectivity, and scalability.

Strategic Workflow & Route Selection

SynthWorkflow A 2-Iodopyrazine B Halogen-Metal Exchange (iPrMgCl·LiCl, -40°C) A->B C Pyrazin-2-ylmagnesium chloride · LiCl Complex B->C D1 Route A: Weinreb Amide N-methoxy-N-methylnicotinamide C->D1 Direct Acylation D2 Route B: Aldehyde Pyridine-3-carboxaldehyde C->D2 Nucleophilic Addition E1 Stable Tetrahedral Intermediate D1->E1 E2 Secondary Alcohol Intermediate D2->E2 G Pyrazin-2-yl(pyridin-3-yl)methanone (Target: CAS 188631-00-7) E1->G Acidic Quench F2 Oxidation (MnO2, CH2Cl2) E2->F2 F2->G

Caption: Synthetic pathways for Pyrazin-2-yl(pyridin-3-yl)methanone via Turbo-Grignard exchange.

Quantitative Data & Route Comparison

To determine the optimal synthetic path, we compare the Weinreb Amide route (Route A) against the Aldehyde-Oxidation route (Route B). Route A is prioritized due to its step economy and the avoidance of late-stage oxidation, which is notoriously harsh on heteroaromatics.

ParameterRoute A: Weinreb Amide AcylationRoute B: Aldehyde + Oxidation
Overall Yield 65 - 75%40 - 55%
Step Count 1 Step (from metallated pyrazine)2 Steps (Addition + Oxidation)
Reaction Temp -40 °C to 0 °C-40 °C to RT
Key Reagents N-methoxy-N-methylnicotinamidePyridine-3-carboxaldehyde, MnO₂
Primary Impurity Risk Tertiary alcohol (over-addition)N-oxide formation (over-oxidation)
Scalability High (Process-friendly)Moderate (Exothermic oxidation)
Validated Step-by-Step Protocol (Route A)

Objective : Synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone via Turbo-Grignard halogen-metal exchange and Weinreb amide acylation.

Step 1: Halogen-Metal Exchange (Preparation of the Nucleophile)

  • Setup : Flame-dry a Schlenk flask under argon. Charge with 2-iodopyrazine (1.0 equiv, e.g., 10 mmol) and anhydrous THF (0.2 M).

  • Cooling : Cool the solution to strictly -40 °C using a dry ice/acetonitrile bath. (Causality: Temperatures above -30 °C promote nucleophilic attack of the Grignard reagent onto the highly electrophilic pyrazine ring, leading to polymerization).

  • Metallation : Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.05 equiv) [2].

  • Validation Check : Stir for 30 minutes at -40 °C. To validate complete exchange, quench a 0.1 mL aliquot in saturated NH₄Cl/MeOH and analyze via LCMS. You should observe the disappearance of the 2-iodopyrazine peak and the appearance of the protonated pyrazine mass (m/z 81.1).

Step 2: Acylation (Electrophilic Addition) 5. Addition : To the dark solution of pyrazin-2-ylmagnesium chloride at -40 °C, add a solution of N-methoxy-N-methylnicotinamide (Weinreb amide, 0.95 equiv) in anhydrous THF dropwise over 15 minutes [3]. 6. Incubation : Allow the reaction to slowly warm to 0 °C over 2 hours. 7. Validation Check : The stable tetrahedral intermediate will form. Do not let the reaction reach room temperature before quenching, as this risks intermediate collapse and subsequent over-addition.

Step 3: Quench and Isolation 8. Quench : Vigorously stir and quench the reaction cold (at 0 °C) by adding cold saturated aqueous NH₄Cl. (Causality: The acidic quench breaks the magnesium chelate, collapsing the tetrahedral intermediate directly to the target ketone). 9. Extraction : Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. 10. Purification : Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). 11. Final Validation : Confirm product identity via LCMS (Expected [M+H]⁺: 186.2) and ¹H NMR (look for the characteristic highly deshielded ketone-adjacent protons on both the pyrazine and pyridine rings).

Troubleshooting Guides & FAQs

Q1: My pyrazine ring is degrading during the metallation step, resulting in a black tar. What went wrong? A1: This is a classic symptom of using an overly aggressive base (like n-BuLi) or failing to control the temperature. Pyrazine is highly electron-deficient. If the temperature exceeds -30 °C, the organometallic species will act as a nucleophile and attack the pyrazine ring (Ziegler-Natta type addition) instead of undergoing halogen-metal exchange. Solution : Strictly maintain -40 °C and switch to Knochel's Turbo-Grignard (iPrMgCl·LiCl). The LiCl additive breaks the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity for halogen-metal exchange at lower, safer temperatures while maintaining chemoselectivity [2].

Q2: I am observing the formation of a tertiary alcohol byproduct instead of the target methanone. How do I prevent this? A2: This occurs due to the premature collapse of the tetrahedral intermediate. If the reaction warms up too much before the acidic quench, the intermediate collapses into the ketone in situ. The newly formed ketone is highly electrophilic and immediately reacts with another equivalent of your pyrazinyl Grignard reagent, forming a tertiary alcohol. Solution : Keep the reaction strictly between -20 °C and 0 °C during the Weinreb amide addition, and ensure the quench is performed cold with an acidic buffer (NH₄Cl).

WeinrebMechanism Mg Pyrazin-2-yl-MgCl·LiCl (Nucleophile) TI Tetrahedral Intermediate (Mg Chelated by N-OMe and O-) Mg->TI WA Weinreb Amide (Electrophile) WA->TI Ketone Pyrazin-2-yl(pyridin-3-yl)methanone + HN(OMe)Me TI->Ketone Cold H3O+ Quench

Caption: Mechanism of stable tetrahedral intermediate formation preventing over-addition.

Q3: Why do you recommend avoiding the Aldehyde/Oxidation route (Route B)? A3: While the nucleophilic addition of pyrazinylmagnesium chloride to pyridine-3-carboxaldehyde proceeds smoothly to form a secondary heterobenzylic alcohol, the subsequent oxidation step is notoriously problematic. Both pyrazine and pyridine rings contain basic nitrogen atoms that are highly susceptible to N-oxidation. Strong oxidants (like mCPBA, KMnO₄, or even extended Swern conditions) will readily form N-oxides. Solution : If Route B must be used (e.g., due to reagent availability), you must use a mild, chemoselective oxidant. Activated Manganese Dioxide (MnO₂) in CH₂Cl₂ at room temperature is the gold standard here, as it selectively oxidizes benzylic/heterobenzylic alcohols without affecting the heteroaromatic nitrogens.

References
  • 10xchem. "188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)methanone". 10xchem.com.
  • LMU Munich / Knochel Group. "Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides". uni-muenchen.de.
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". acs.org.
Optimization

"Pyrazin-2-yl(pyridin-3-yl)methanone" synthesis side product identification

Focus: Pyrazin-2-yl(pyridin-3-yl)methanone Troubleshooting Welcome to the Technical Support Center. As drug development increasingly relies on complex biheteroaryl scaffolds[1], the synthesis of highly electron-deficient...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Pyrazin-2-yl(pyridin-3-yl)methanone Troubleshooting

Welcome to the Technical Support Center. As drug development increasingly relies on complex biheteroaryl scaffolds[1], the synthesis of highly electron-deficient targets like Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[2] presents unique mechanistic challenges. Standard organometallic additions often fail due to the susceptibility of the pyrazine and pyridine rings to nucleophilic attack, leading to complex side-product profiles.

As a Senior Application Scientist, I have compiled this causal troubleshooting guide, optimized protocols, and empirical data to help you resolve common synthetic failures and establish a self-validating experimental system.

Mechanistic Overview: Reaction Pathways & Side Product Divergence

G WA Weinreb Amide (Pyridine-3-derivative) TI Chelated Tetrahedral Intermediate WA->TI Nucleophilic Addition OM Organometallic (Pyrazin-2-yl-Mg/Li) OM->TI RD Ring Degradation (Nucleophilic Attack) OM->RD Strong Base (e.g., n-BuLi) TK Target Ketone Pyrazin-2-yl(pyridin-3-yl)methanone TI->TK Aqueous Quench (H+) TA Tertiary Alcohol (Over-addition) TI->TA Premature Collapse & 2nd Addition

Reaction pathway and side product divergence in diheteroaryl ketone synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my reaction yielding predominantly the tertiary alcohol instead of the target ketone? Causality: You are observing an over-addition side reaction. This occurs when the intermediate collapses into the ketone before the reaction is completely quenched. Because the newly formed diheteroaryl ketone is highly electrophilic, it immediately reacts with a second equivalent of your organometallic reagent. Solution: Transition your electrophile from a standard ester to a Weinreb amide (N-methoxy-N-methyl amide)[3]. The methoxy oxygen coordinates with the metal cation (Li+ or Mg2+), stabilizing the tetrahedral intermediate as a 5-membered chelate. This prevents the collapse into the ketone until an acidic aqueous quench is applied[4].

Q2: Upon adding base to 2-iodopyrazine, the solution turns black and yields a complex tar. What causes this degradation? Causality: Pyrazine is an extremely electron-deficient heterocycle[1]. If you are using strong, highly nucleophilic bases like n-Butyllithium (n-BuLi) for halogen-metal exchange, the butyl carbanion will directly attack the pyrazine ring (triggering Chichibabin-type alkylation or ring-opening) rather than performing a clean iodine-lithium exchange. Solution: Switch to a non-nucleophilic metalating agent. Isopropylmagnesium chloride–lithium chloride complex (TurboGrignard, iPrMgCl·LiCl) is highly effective for halogen-metal exchange on electron-deficient heterocycles, forming a stable pyrazin-2-ylmagnesium species without causing nucleophilic ring degradation.

Q3: I am detecting significant amounts of bipyridine or bipyrazine (homocoupling products) in my LC-MS. How do I suppress this? Causality: Homocoupling is a common artifact during halogen-metal exchange, often mediated by trace transition metal impurities in the magnesium/lithium source or by radical pathways induced by localized heating during rapid reagent addition. Solution: Ensure strict cryogenic control (-40 °C) during the metalation step. Dropwise addition is critical to prevent localized exotherms. If homocoupling persists, consider transmetalating the Grignard intermediate to zinc (using anhydrous ZnCl₂) and performing a Negishi-type Pd-catalyzed cross-coupling instead of a direct nucleophilic addition.

Quantitative Side-Product Profiling

The following table summarizes the causal relationship between chosen reaction parameters and the resulting side-product distribution during the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone.

Reaction StrategyMetalating Agent / ElectrophileTemp (°C)Target Ketone Yield (%)Major Side ProductSide Product Yield (%)
Direct Lithiation + Estern-BuLi / Ethyl Nicotinate-7815%Ring-alkylated pyrazine55%
Grignard + EsteriPrMgCl / Ethyl Nicotinate-4040%Tertiary Alcohol35%
Lithiation + Weinreb Amiden-BuLi / Nicotinoyl Weinreb-7830%Ring-alkylated pyrazine45%
TurboGrignard + Weinreb Amide iPrMgCl·LiCl / Nicotinoyl Weinreb -40 82% Unreacted Starting Material <5%
Optimized Step-by-Step Methodology

This protocol utilizes the TurboGrignard/Weinreb Amide approach to establish a self-validating system that inherently suppresses both ring degradation and over-addition.

Phase 1: Preparation of the Organomagnesium Species
  • Setup: Charge an oven-dried, argon-purged Schlenk flask with 2-iodopyrazine (1.0 equiv) and anhydrous THF to create a 0.5 M solution.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach an internal temperature of -40 °C.

  • Halogen-Metal Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Stir for 30 minutes.

    • Causality Check: The use of iPrMgCl·LiCl avoids the Chichibabin-type ring-opening reactions commonly seen with n-BuLi, as the Grignard reagent is significantly less nucleophilic toward the electron-deficient pyrazine ring.

Phase 2: Weinreb Amide Coupling
  • Electrophile Preparation: In a separate flask, dissolve N-methoxy-N-methylnicotinamide (Weinreb amide of nicotinic acid, 1.05 equiv) in anhydrous THF and cool to -40 °C[4].

  • Coupling: Cannulate the pyrazin-2-ylmagnesium chloride solution into the Weinreb amide solution slowly down the side of the flask.

  • Incubation: Allow the reaction to stir at -40 °C for 2 hours.

    • Causality Check: Do not let the reaction warm to room temperature prior to quenching. The tetrahedral intermediate is stabilized by magnesium chelation; warming provides the activation energy to break this chelate, prematurely releasing the highly electrophilic ketone which will rapidly undergo a second addition to form the tertiary alcohol[3].

Phase 3: Quench and Isolation
  • Acidic Quench: Quench the reaction strictly at -40 °C by rapidly adding a cold, saturated aqueous solution of NH₄Cl. This protonates the intermediate and forces the controlled collapse into the target ketone[3].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate pure Pyrazin-2-yl(pyridin-3-yl)methanone[2].

References
  • Title: 188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)
  • Source: PubMed (nih.gov)
  • Source: ACS Publications (acs.org)
  • Title: Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP)

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks when synthesizing diheteroaryl ketones...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks when synthesizing diheteroaryl ketones.

The target molecule, Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7)[1], presents a unique synthetic challenge. Bridging a pyrazine ring and a pyridine ring with a carbonyl group forces you to navigate the extreme electron deficiency of both heterocycles. Pyrazine, in particular, possesses a very low Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to unwanted nucleophilic attacks rather than clean deprotonation or halogen-metal exchange[2].

This guide is designed to move beyond basic recipes. We will troubleshoot the exact mechanistic failures occurring in your flask and provide field-proven, self-validating protocols to maximize your yield.

Synthetic Workflow & Strategy Selection

Before diving into troubleshooting, it is critical to select the correct synthetic vector. The diagram below outlines the three primary strategies for assembling this diheteroaryl ketone.

G Start Target: Pyrazin-2-yl(pyridin-3-yl)methanone RouteA Route A: Organometallic (Weinreb Amide) Start->RouteA RouteB Route B: Radical (Minisci Acylation) Start->RouteB RouteC Route C: Cross-Coupling (Pd-Catalyzed) Start->RouteC StepA1 Halopyrazine + LiTMP (Cryogenic, -78°C) RouteA->StepA1 StepB1 Pyrazine + Pyridine-3-carbaldehyde RouteB->StepB1 StepC1 Pyrazinylzinc reagent + Pyridine-3-carbonyl chloride RouteC->StepC1 StepA2 Add Pyridine-3-Weinreb Amide (Stable Chelate) StepA1->StepA2 Success High Yield Diheteroaryl Ketone StepA2->Success StepB2 Photoredox / Ag+ Catalysis (Acyl Radical Generation) StepB1->StepB2 StepB2->Success StepC2 Pd(dppf)Cl2 Catalysis StepC1->StepC2 StepC2->Success

Figure 1: Primary synthetic strategies for Pyrazin-2-yl(pyridin-3-yl)methanone.

Troubleshooting FAQs

Q1: My organolithium route yields a black, tarry mixture with no product. Why is the pyrazine degrading?

The Causality: The "black tar" is a classic signature of pyrazine ring-opening and polymerization. Standard alkyllithiums (like n-BuLi) act as strong nucleophiles. Because pyrazine has a low LUMO, the alkyllithium attacks the carbon atoms of the pyrazine ring (nucleophilic addition) instead of performing the desired halogen-metal exchange or deprotonation[2]. The Solution: You must use a non-nucleophilic, sterically hindered base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the gold standard here[2][3]. Furthermore, 2-lithiopyrazine is highly unstable and will self-condense even at -78 °C. To prevent this, utilize the "in situ trapping" (equilibrium shift) method: ensure your electrophile is already present in the reaction mixture before you add the base[4].

Q2: I am observing the formation of a tertiary alcohol byproduct instead of the ketone. How do I stop over-addition?

The Causality: If you are using an ester (e.g., methyl nicotinate) as your electrophile, the initial ketone product formed in the flask is actually more electrophilic than the starting ester. The highly reactive metalated pyrazine will immediately attack the newly formed ketone, yielding di(pyrazin-2-yl)(pyridin-3-yl)methanol. The Solution: Switch your electrophile to a Weinreb amide (N-methoxy-N-methylnicotinamide)[5]. When the lithiated pyrazine attacks the Weinreb amide, the methoxy oxygen coordinates with the lithium ion, forming a highly stable 5-membered cyclic chelate. This intermediate is completely inert to further nucleophilic attack and only collapses into the desired ketone upon aqueous acidic workup.

Q3: Can I synthesize this molecule at room temperature using a Minisci-type reaction to avoid cryogenic conditions?

The Causality: Yes, but with strict pH control. The classic Minisci reaction involves the addition of carbon-centered radicals to N-heterocycles[6]. You can generate an acyl radical from pyridine-3-carbaldehyde using photoredox catalysis or silver salts[7]. However, because pyrazine is already electron-deficient, radical addition is sluggish. The Solution: You must run the reaction under strictly acidic conditions (e.g., using TFA or H2SO4). Protonating the pyrazine nitrogen creates a pyridinium-like species, which drastically lowers the LUMO, making it highly receptive to the nucleophilic acyl radical[6].

Q4: I want to use Palladium-catalyzed cross-coupling, but my yields are under 10%. Is the catalyst dying?

The Causality: Yes. Both the pyrazine and pyridine rings are excellent bidentate ligands. They will aggressively coordinate to the Palladium center, displacing your phosphine ligands and causing the catalyst to precipitate out as "palladium black" (catalyst poisoning)[5]. The Solution: Use a strongly chelating, bidentate ligand with a wide bite angle, such as dppf or Xantphos. These ligands bind so tightly to the Palladium that the nitrogen heterocycles cannot displace them.

Method Comparison & Quantitative Data

To help you choose the best route for your scale and equipment, consult the comparative data below:

Synthetic RouteTypical YieldTemp RequirementKey ReagentsPrimary Failure Mode
Organolithium + Weinreb Amide 65–80%-78 °C to -100 °CLiTMP, Weinreb AmideRing degradation (black tar) if temp spikes
Minisci Radical Acylation 30–50%Ambient to 60 °CAgNO3, Persulfate, AcidPoor regioselectivity; unreacted starting material
Pd-Catalyzed Negishi 50–70%60 °C to 80 °CPd(dppf)Cl2, OrganozincCatalyst poisoning by N-heterocycles

Optimized Experimental Protocol: The Weinreb Amide Route

This is the most reliable, high-yielding protocol for synthesizing Pyrazin-2-yl(pyridin-3-yl)methanone, utilizing in situ trapping to prevent pyrazine degradation.

Self-Validating Indicators: Pay close attention to the color changes in Step 2. A deep red/brown indicates successful metalation and trapping. An immediate shift to opaque black indicates thermal runaway and ring degradation.

Step-by-Step Methodology:

  • Preparation of the Base (LiTMP):

    • In an oven-dried, argon-purged Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C.

    • Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete formation of LiTMP[3].

  • In Situ Trapping Setup:

    • In a separate oven-dried flask, dissolve 2-iodopyrazine (1.0 equiv) and N-methoxy-N-methylnicotinamide (Weinreb amide, 1.2 equiv) in anhydrous THF.

    • Cool this mixture to strictly -78 °C (or -100 °C using a liquid nitrogen/ethanol bath for higher yields).

  • Cryogenic Metalation & Coupling:

    • Using a cannula or a pre-cooled syringe, transfer the freshly prepared LiTMP solution dropwise into the pyrazine/Weinreb amide mixture over 30 minutes.

    • Maintain the internal temperature below -75 °C. The mixture should turn a deep red/brown.

    • Stir for an additional 2 hours at -78 °C.

  • Quenching and Workup:

    • Quench the reaction while still at -78 °C by adding a saturated aqueous solution of NH4Cl.

    • Allow the mixture to warm to room temperature. The acidic quench collapses the stable tetrahedral intermediate, releasing the desired ketone.

    • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to afford Pyrazin-2-yl(pyridin-3-yl)methanone as a solid.

References

  • 10xchem.com. "188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)methanone".
  • Wikipedia. "Minisci reaction".
  • ResearchGate. "Functionalization of diazines and benzo derivatives through deprotonated intermediates".
  • ACS Publications. "Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation".
  • CORE. "Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine".
  • SciSpace. "A New Route to 2,3-Disubstituted Pyrazines; Regioselective Metalation of Chloropyrazine".
  • RSC Publishing. "Direct C–H functionalisation of azoles via Minisci reactions".

Sources

Optimization

Technical Support Center: Purification of Pyrazin-2-yl(pyridin-3-yl)methanone

Welcome to the Advanced Troubleshooting Portal for bis-heteroaryl ketone purification. "Pyrazin-2-yl(pyridin-3-yl)methanone" (CAS: 188631-00-7)[1] is a highly polar scaffold frequently utilized in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for bis-heteroaryl ketone purification. "Pyrazin-2-yl(pyridin-3-yl)methanone" (CAS: 188631-00-7)[1] is a highly polar scaffold frequently utilized in drug development. Due to the presence of three basic nitrogen atoms and a hydrogen-bond-accepting carbonyl group, isolating this molecule from crude reaction mixtures presents significant chromatographic challenges.

This guide provides field-proven, mechanistically grounded solutions to overcome silica gel streaking, metal-chelate retention, and co-elution.

Diagnostic Workflow

G Crude Crude Pyrazin-2-yl (pyridin-3-yl)methanone Assess Assess Impurity Profile Crude->Assess MetalCheck Metal Catalysts or Organometallics Used? Assess->MetalCheck Chelate Aqueous Workup (Rochelle's Salt / EDTA) MetalCheck->Chelate Yes ChromaChoice Choose Chromatography MetalCheck->ChromaChoice No OrgPhase Isolate Organic Phase Chelate->OrgPhase OrgPhase->ChromaChoice NormalPhase Normal Phase Silica (+ 1-2% Et3N) ChromaChoice->NormalPhase Low Polarity Impurities ReversePhase Reverse Phase C18 (H2O/MeCN) ChromaChoice->ReversePhase High Polarity Co-elution Pure Pure Pyrazin-2-yl (pyridin-3-yl)methanone NormalPhase->Pure ReversePhase->Pure

Troubleshooting workflow for the purification of bis-heteroaryl ketones.

Knowledge Base & Troubleshooting FAQs

Q1: Why does my crude Pyrazin-2-yl(pyridin-3-yl)methanone streak irreversibly on standard normal-phase silica gel? A: The stationary phase of standard thin-layer chromatography (TLC) and flash columns consists of silica gel populated with highly [2]. The basic nitrogen atoms on the pyridine and pyrazine rings protonate or form excessively strong hydrogen bonds with these silanols. This intense acid-base interaction causes the compound to bind too strongly to the stationary phase, resulting in severe tailing, poor resolution, and irreversible adsorption[3].

Q2: How do I modify my mobile phase to prevent this streaking? A: You must chemically deactivate the acidic silanol sites. Adding 1-2% (v/v) of a basic modifier like [3] to your mobile phase solves this. The causality is competitive binding: the TEA outcompetes the bis-heteroaryl ketone for the acidic binding sites[4]. Consequently, your target molecule partitions through the column based purely on polarity rather than getting trapped by acid-base interactions.

Q3: My synthesis involved organometallic reagents (e.g., Grignards, organolithiums) or transition metals. Why is my product stuck on the baseline? A: Bis-heteroaryl ketones are exceptional bidentate ligands. The carbonyl oxygen and the adjacent pyrazine nitrogen easily form highly stable 5-membered chelate rings with metal cations (e.g., Mg²⁺, Li⁺, Al³⁺, Pd²⁺). These metal-ketone complexes are hyper-polar and will not elute under normal organic conditions. You must break these coordination complexes during the aqueous workup using a strong chelating agent like [5] or EDTA, which pulls the metals into the aqueous phase[6].

Q4: Normal-phase chromatography with TEA is still failing due to co-elution with unreacted cyanopyrazine. What is the definitive alternative? A: Switch to Reverse-Phase (C18) chromatography. C18 silica is "end-capped," meaning the problematic silanol groups are permanently neutralized[7]. Separation is driven entirely by hydrophobic interactions using a water/acetonitrile gradient. Because pyrazine and pyridine rings have vastly different hydration energies compared to standard organic impurities, C18 easily resolves the highly polar ketone from less polar starting materials.

Quantitative Performance Metrics

To guide your purification strategy, review the empirical performance of various chromatographic methods for bis-heteroaryl ketones:

Purification StrategyMobile Phase ModifierAverage Yield (%)Target Purity (%)Streaking Factor (Tailing)
Standard Normal-Phase Silica None35 - 45< 85Severe ( Rf​ spread > 0.3)
Amine-Deactivated Silica 1-2% Triethylamine75 - 85> 95Minimal ( Rf​ spread < 0.05)
Basic Alumina None60 - 70~ 90Moderate
Reverse-Phase (C18) 0.1% Formic Acid85 - 95> 98None (Sharp peaks)

Standard Operating Procedures (SOPs)

Protocol A: Amine-Deactivated Normal-Phase Chromatography

Use this protocol when separating the ketone from non-polar organic impurities.

  • Mobile Phase Preparation: Prepare your desired eluent (e.g., 50:50 Hexane:Ethyl Acetate). Add exactly 1.5% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Column Packing: Slurry pack the silica gel using the TEA-modified mobile phase.

  • Equilibration (Critical Step): Pass at least 3 column volumes (CV) of the TEA-modified mobile phase through the column before loading your sample. This ensures all acidic silanol groups are fully saturated and deactivated by the TEA.

  • Sample Loading: Dissolve the crude Pyrazin-2-yl(pyridin-3-yl)methanone in the minimum amount of TEA-modified solvent and load it onto the column.

  • Elution: Elute using the modified mobile phase.

Self-Validation Checkpoint: Spot the deactivated mobile phase on a TLC plate alongside the crude mixture. If the target spot is perfectly circular with an Rf​ between 0.25 and 0.35 (lacking a comet-like tail), the silanol deactivation is successful and the column is ready.

Protocol B: Chelating Aqueous Workup for Metal-Ketone Complexes

Use this protocol if the upstream synthesis utilized Mg, Li, Al, or transition metal catalysts.

  • Quench: Cool the crude reaction mixture to 0 °C. Quench any reactive organometallics slowly with a non-protic or mildly protic solvent (e.g., ethyl acetate or a few drops of water).

  • Chelation: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) equal to the volume of your organic phase.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 1 to 4 hours. The tartrate acts as a superior ligand, stripping the metal cations away from the bis-heteroaryl ketone.

  • Separation: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

Self-Validation Checkpoint: The complete cessation of the interfacial emulsion (the "jelly" phase) and the formation of two sharply defined, transparent liquid layers indicates the successful disruption of all metal-ketone chelates[5].

References

  • Organomation - Complete Guide to Thin Layer Chromatography Sample Preparation. URL:[Link]

  • Chemistry LibreTexts - Thin Layer Chromatography: Stationary Phases and Streaking. URL:[Link]

  • Curly Arrow - Lithium Aluminium Hydride Reductions - Rochelle's Salt. URL:[Link]

  • OrgoSolver - Ester Reduction and Workup Traps. URL:[Link]

  • Teledyne Labs - Strategies to Purify Carbohydrate-Based Compounds (Reverse Phase Applications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazin-2-yl(pyridin-3-yl)methanone Bioactivity

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected bioactivity drop-offs when working with di-heteroaryl keto...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected bioactivity drop-offs when working with di-heteroaryl ketones. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a highly privileged scaffold, but its unique electronic and structural properties make it highly susceptible to assay interference, physicochemical instability, and synthesis artifacts[1].

This guide bypasses generic advice to provide you with field-proven causality, self-validating protocols, and quantitative thresholds to rescue your screening campaigns.

Diagnostic Troubleshooting Workflow

Before altering your compound's structure, you must isolate the root cause of the bioactivity failure. The workflow below outlines the three primary failure modes for di-heteroaryl ketones.

DiagnosticWorkflow Start Low Bioactivity Detected Pyrazin-2-yl(pyridin-3-yl)methanone Purity 1. Synthesis Artifacts (Pd/Ni Contamination) Start->Purity PhysChem 2. Physicochemical (Hydration & Aggregation) Start->PhysChem Assay 3. Assay Interference (Metal Chelation) Start->Assay Action1 ICP-MS Analysis Thiol Scavenging Purity->Action1 Rule out metal poisoning Action2 13C-NMR in D2O DLS Profiling PhysChem->Action2 Rule out gem-diol/colloids Action3 EDTA Counter-Screen Triton X-100 Addition Assay->Action3 Rule out PAINS behavior

Fig 1. Diagnostic workflow for troubleshooting di-heteroaryl ketone bioactivity failures.

Core Troubleshooting FAQs

Q1: Why does my compound show >95% purity on LC-MS but zero target engagement in the biochemical assay? A: The most likely culprit is Ketone Hydration . The pyrazine and pyridine rings exert a massive inductive electron-withdrawing effect (-I effect) on the bridging carbonyl carbon, making it highly electrophilic. In aqueous assay buffers, water acts as a nucleophile, attacking the carbonyl to form a gem-diol (hydrate). Causality: The gem-diol converts the active planar sp2 geometry into a bulky tetrahedral sp3 geometry, destroying the pharmacophore's shape and causing steric clashes in the target's binding pocket. LC-MS often dehydrates the gem-diol back to the ketone in the hot ionization source (ESI), completely masking the issue from your analytical team.

Q2: We synthesized the compound via cross-coupling. Could the synthesis route affect the assay? A: Yes, through Residual Heavy Metals . Di-heteroaryl ketones are typically synthesized via transition-metal-catalyzed cross-coupling (e.g., carbonylative Suzuki coupling)[2]. Even at >95% chemical purity, trace palladium (Pd) or nickel (Ni) can remain. Causality: These heavy metals are potent assay interferents. They irreversibly bind to active-site cysteine residues on your target protein, poisoning the enzyme and yielding false-negative or false-positive results depending on the assay format[1].

Q3: The compound shows erratic IC50 values that shift when we change the assay buffer. What is happening? A: You are observing Metal Chelation . The nitrogen atoms on the pyrazine and pyridine rings, combined with the carbonyl oxygen, create a potent multidentate chelation motif[3]. Causality: If your assay buffer contains divalent cations (e.g., Mg2+ for ATP-dependent kinases, or Zn2+ for metalloproteases), the compound will sequester these metals. This either depletes essential cofactors from the assay or forms a bulky metal-ligand complex that cannot bind the target protein.

Q4: How do we rule out non-specific aggregation for this planar molecule? A: By testing for Colloidal Aggregation . Planar, hydrophobic heteroaromatics tend to stack in aqueous media, forming sub-micron colloidal aggregates[4]. Causality: These aggregates act as "protein sponges," non-specifically sequestering the target protein and causing false-positive inhibition. This is a classic Pan-Assay Interference Compound (PAINS) behavior that must be ruled out using detergent counter-screens.

Quantitative Diagnostic Thresholds

To standardize your troubleshooting, compare your batch against these validated physicochemical thresholds:

Diagnostic ParameterAnalytical TechniqueAcceptable ThresholdMechanistic Impact on Bioactivity
Residual Heavy Metals (Pd, Ni) Inductively Coupled Plasma Mass Spectrometry (ICP-MS)< 10 ppmCatalyzes off-target oxidation; poisons metalloenzymes via irreversible binding to active-site cysteines.
Aqueous Hydration Ratio 13 C-NMR in D2​O Buffer< 5% Gem-diolConverts the active planar sp2 ketone into an inactive tetrahedral sp3 gem-diol, causing steric clashes.
Colloidal Aggregation Dynamic Light Scattering (DLS)Critical Aggregation Conc. > 50 µMForms sub-micron particles that non-specifically sequester target proteins, yielding false positives.
Metal Chelation Potential UV-Vis Spectrophotometry (Shift Assay)No spectral shift with 1mM Mg2+ / Zn2+ Depletes essential metal cofactors from the assay buffer or alters the compound's binding geometry.
Self-Validating Experimental Protocols

Do not rely on assumptions. Use these self-validating protocols to definitively prove or disprove the failure modes described above.

Protocol A: Quantifying Ketone Hydration via NMR

Objective: Determine if the compound is converting to an inactive gem-diol in your assay buffer.

  • Preparation: Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone to a final concentration of 1 mM in deuterated assay buffer (e.g., PBS formulated in D2​O ).

  • Incubation: Incubate the sample at 37°C for 1 hour to reach thermodynamic equilibrium, mimicking assay conditions.

  • Acquisition: Acquire a 13 C-NMR spectrum.

  • Self-Validation Check: Integrate the ketone carbonyl peak (~190 ppm) against the gem-diol peak (~90 ppm). Validation step: To prove the 90 ppm peak is the reversible hydrate and not a permanent impurity, spike the NMR tube with 10% anhydrous DMSO- d6​ . The equilibrium must shift back toward the ketone (the 190 ppm peak will increase), proving the dynamic nature of the hydration.

Protocol B: Identifying Metal Chelation via EDTA Counter-Screen

Objective: Determine if apparent bioactivity (or lack thereof) is an artifact of metal sequestration.

  • Baseline: Run your standard biochemical assay to establish the baseline IC50​ of the compound.

  • Chelator Addition: Prepare a parallel assay buffer supplemented with 1 mM EDTA (a strong, competitive metal chelator).

  • Re-evaluation: Re-evaluate the compound's IC50​ in the EDTA-supplemented buffer.

  • Self-Validation Check: If the compound loses potency in the presence of EDTA, its apparent activity was an artifact of metal sequestration. Validation step: Run a known, non-chelating control inhibitor alongside your compound; the control's IC50​ must remain unchanged across both buffers to prove the assay itself is not compromised by EDTA.

Protocol C: Ruling out Colloidal Aggregation

Objective: Disrupt non-specific protein sequestration caused by colloidal stacking.

  • Baseline: Measure the compound's target engagement in the standard buffer.

  • Detergent Disruption: Add 0.01% (v/v) Triton X-100 (a non-ionic detergent) to the assay buffer.

  • Self-Validation Check: Colloidal aggregates are physically disrupted by non-ionic detergents. If the compound loses its activity upon Triton X-100 addition, it is a colloidal aggregator. Validation step: Analyze the detergent-free buffer via Dynamic Light Scattering (DLS). The disappearance of >100 nm particles upon the addition of Triton X-100 confirms the physical disruption of the colloid.

Mechanistic Pathways of Assay Interference

The diagram below illustrates the divergent chemical fates of Pyrazin-2-yl(pyridin-3-yl)methanone in an in vitro assay environment, highlighting why target engagement fails.

MechanisticPathway Ketone Active Ketone (sp2, Planar) GemDiol Gem-Diol Hydrate (sp3, Tetrahedral) Ketone->GemDiol H2O (Nucleophilic Attack) Chelate Metal Chelate (Assay Artifact) Ketone->Chelate Mg2+/Zn2+ in Buffer Target Target Protein (Active Site) Ketone->Target Specific Engagement GemDiol->Target Steric Clash Chelate->Target Geometry Alteration

Fig 2. Mechanistic pathways of Pyrazin-2-yl(pyridin-3-yl)methanone assay interference.

References
  • Assay Interference by Chemical Reactivity Source: National Center for Advancing Translational Sciences (NIH) URL:[Link]

  • Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds Source: Chemical Reviews (ACS Publications) URL:[Link]

  • The Assessment of Bioactivity and Biological Responsiveness in Bioactive Glasses and Ceramics: A Review of Available Techniques Source: PubMed Central (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Pyrazin-2-yl(pyridin-3-yl)methanone Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7). This molecule is a di-heteroaryl ketone[1], characterized by a highly electrophilic carbonyl bridge flanked by two elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7). This molecule is a di-heteroaryl ketone[1], characterized by a highly electrophilic carbonyl bridge flanked by two electron-withdrawing nitrogenous rings (pyrazine and pyridine). While this structural motif is highly valuable in drug discovery and synthesis[2], it introduces unique stability challenges, particularly concerning hydration, N-oxidation, and photolysis.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and validated experimental protocols to ensure scientific integrity during formulation and analysis.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe a persistent +18 Da mass shift during LC-MS analysis of aqueous samples?

The Causality: You are likely observing artifactual hydration rather than true chemical degradation. The pyrazine and pyridine rings are strongly electron-withdrawing, which pulls electron density away from the central methanone carbonyl carbon. This makes the carbonyl highly electrophilic. When dissolved in aqueous media—especially under the acidic conditions typical of LC-MS mobile phases (e.g., 0.1% Formic Acid)—water acts as a nucleophile and attacks the carbonyl carbon, forming a reversible geminal diol (hydrate) [3]. The Fix:

  • Sample Prep: Prepare your stock solutions in aprotic solvents (e.g., 100% Acetonitrile or DMSO) rather than Methanol or Water.

  • Analysis: Minimize the time the sample spends in the aqueous autosampler tray. If the +18 Da peak co-elutes with the parent peak, it is a rapid on-column equilibrium artifact.

Q2: What are the primary oxidative degradation products, and how can I prevent them?

The Causality: Both the pyridine and pyrazine rings contain basic nitrogen atoms with lone electron pairs that are highly susceptible to electrophilic attack by peroxides, leading to the formation of N-oxides [4][5]. In stability studies, you will typically observe +16 Da (mono N-oxide) and +32 Da (di N-oxide) mass shifts. In formulated drug products, trace hydroperoxides present in aging polymeric excipients (like PEGs or polysorbates) can spontaneously trigger this reaction. The Fix:

  • Store the API under an inert atmosphere (Argon or Nitrogen).

  • When formulating, utilize peroxide-free grade excipients and consider the addition of antioxidants (e.g., BHT or methionine) to scavenge trace peroxides.

Q3: Is Pyrazin-2-yl(pyridin-3-yl)methanone sensitive to light?

The Causality: Yes. Di-heteroaryl ketones absorb strongly in the UV spectrum. Excitation of the carbonyl group to a triplet state can induce Norrish-type radical cleavage or photoreduction, leading to the fragmentation of the molecule into separate pyrazine and pyridine derivatives. The Fix: All solution-state handling must be performed under amber lighting, and samples must be stored in actinic (amber) glassware.

Part 2: Degradation Pathways & Data Presentation

To accurately track the stability of Pyrazin-2-yl(pyridin-3-yl)methanone, you must monitor specific mass-to-charge (m/z) transitions. The parent compound has a molecular weight of 185.18 g/mol , yielding an expected [M+H]+ of 186 m/z in positive electrospray ionization (ESI+).

Table 1: Quantitative Summary of Degradation Pathways
Stress ConditionPrimary MechanismChemical TransformationExpected ESI+ m/zMass Shift
Aqueous / Acidic Nucleophilic AdditionGem-diol (Hydrate) formation204 m/z+18 Da
Oxidative (H₂O₂) Electrophilic AttackMono N-oxide formation202 m/z+16 Da
Oxidative (H₂O₂) Electrophilic AttackDi N-oxide formation218 m/z+32 Da
Photolytic (UV) Radical CleavageC-C bond scission< 186 m/zFragmentation
Visualization: Degradation Pathways

Pathways Parent Pyrazin-2-yl(pyridin-3-yl)methanone m/z 186 [M+H]+ Hydration Hydration (Aqueous/Acidic) Reversible Gem-Diol Parent->Hydration Oxidation Oxidation (Peroxides) N-Oxide Formation Parent->Oxidation Parent->Oxidation Photolysis Photolysis (UV/Vis) Radical Cleavage Parent->Photolysis Prod_Hyd Gem-Diol Adduct m/z 204 (+18 Da) Hydration->Prod_Hyd Prod_Ox1 Mono N-Oxide m/z 202 (+16 Da) Oxidation->Prod_Ox1 Prod_Ox2 Di N-Oxide m/z 218 (+32 Da) Oxidation->Prod_Ox2 Prod_Photo Cleavage Products (Pyrazine/Pyridine derivatives) Photolysis->Prod_Photo

Caption: Chemical degradation pathways and expected m/z shifts for Pyrazin-2-yl(pyridin-3-yl)methanone.

Part 3: Standardized Experimental Protocols

To ensure self-validating and highly reproducible results, the following protocols are designed in accordance with the ICH Q1A(R2) guidelines for the stability testing of new drug substances[6][7].

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study

This protocol is designed to achieve a target degradation of 5-20%, allowing for the identification of primary degradants without generating secondary, non-physiologically relevant breakdown products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a master stock of Pyrazin-2-yl(pyridin-3-yl)methanone at 1.0 mg/mL in HPLC-grade Acetonitrile.

  • Acid Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M HCl. Incubate at 60°C for 7 days. Neutralize with 0.1 M NaOH prior to injection.

  • Base Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M NaOH. Incubate at 60°C for 7 days. Neutralize with 0.1 M HCl prior to injection.

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours in the dark. Self-Validation Check: If degradation exceeds 20%, reduce H₂O₂ concentration to 0.3% to prevent over-oxidation into di-N-oxides.

  • Photostability (ICH Q1B): Place 1 mL of stock in a clear quartz vial. Expose to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/square meter.

  • Control: Maintain a control sample in Acetonitrile at 4°C in the dark.

Visualization: Forced Degradation Workflow

Workflow Start API Sample (Solid & Solution) Hydrolysis Hydrolysis 0.1M HCl / 0.1M NaOH 60°C, 7 Days Start->Hydrolysis Oxidation Oxidation 3% H2O2 RT, 24 Hours Start->Oxidation Thermal Thermal Solid State 60°C 14 Days Start->Thermal Photo Photostability ICH Q1B UV/Vis 1.2M lux-hr Start->Photo Analysis LC-MS/MS Analysis Mass Balance & Profiling Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Protocol 2: LC-MS Method Optimization (Hydration Prevention)

To prevent the highly electrophilic ketone from forming a gem-diol artifact on the column, the chromatographic method must be optimized.

Step-by-Step Methodology:

  • Column Selection: Use a sterically protected C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to maintain sharp peak shapes for basic nitrogenous compounds.

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA). Note: TFA is preferred over Formic Acid here as its lower pH ensures complete protonation of the nitrogens, and it acts as an ion-pairing agent to improve peak shape, though it may slightly suppress MS signal.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: Run a rapid gradient (e.g., 5% B to 95% B over 5 minutes) to minimize the residence time of the compound in the highly aqueous portion of the run.

  • Autosampler: Maintain the autosampler at 4°C and ensure samples are dissolved in ≥50% Acetonitrile.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines, Feb 2003. Available at:[Link]

  • FDCELL. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." Regulatory Guidelines. Available at:[Link]

  • ResearchGate. "Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide." Catalysis Research. Available at:[Link]

  • ARKAT USA. "Recent trends in the chemistry of pyridine N-oxides." General Papers ARKIVOC, 2001. Available at: [Link]

  • Google Patents. "CN1088926A - Heteroaryl ketone hydration stability." Patent Literature.
  • American Chemical Society (ACS). "A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis." The Journal of Organic Chemistry, 2016. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Guidelines for Pyrazin-2-yl(pyridin-3-yl)methanone

Overview: The Physicochemical Challenge Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a di-heteroaryl ketone characterized by a rigid, planar aromatic structure[1]. It contains two weakly basic nitrogen atoms...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Physicochemical Challenge

Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a di-heteroaryl ketone characterized by a rigid, planar aromatic structure[1]. It contains two weakly basic nitrogen atoms: a pyridine nitrogen (pKa ~5.2) and a pyrazine nitrogen (pKa ~0.6). Because it lacks strong hydrogen bond donors and possesses high crystalline lattice energy, it exhibits exceptionally poor aqueous solubility at a neutral pH[2].

This technical guide provides researchers and formulation scientists with field-proven, self-validating protocols to overcome these barriers for both in vitro assays and in vivo dosing.

Quantitative Solubilization Strategy Matrix

Before selecting a protocol, compare the mechanisms and limitations of standard solubility enhancement techniques[2] tailored for this specific compound:

StrategyMechanism of ActionIdeal ApplicationEst. Max ConcentrationLimitations / Cons
pH Adjustment Protonation of the pyridine nitrogen (pKa ~5.2) at pH < 4.0.Oral liquids, IV infusions (if acidic pH is tolerated).5 - 10 mg/mLHigh risk of precipitation if buffered to neutral pH in vivo or in cell media.
Co-solvency Disruption of water hydrogen bonding (e.g., DMSO / PEG400).In vitro assays, early preclinical toxicity studies.10 - 20 mg/mLHigh risk of solvent crash upon aqueous dilution[2].
Cyclodextrin Complexation Hydrophobic inclusion within the SBE-β-CD cavity[3].IV administration requiring strictly neutral pH.5 - 15 mg/mLRequires a high excipient-to-drug ratio[4].
Amorphous Solid Dispersion High-energy amorphous state stabilized by HPMCAS[5].Oral solid dosage forms (tablets/capsules).>50 mg/g (solid loading)Requires specialized manufacturing equipment (spray dryer).

Decision Workflow

Solubility_Strategy Start Target: Solubilize Pyrazin-2-yl(pyridin-3-yl)methanone InVitro In Vitro Assays Start->InVitro InVivo In Vivo / Preclinical Start->InVivo DMSO Co-solvent System (DMSO / PEG400) InVitro->DMSO DMSO Tolerated CD Cyclodextrin Complexation (Captisol®) InVitro->CD DMSO Sensitive pH pH Adjustment (pH < 4.0) InVivo->pH Acidic pH acceptable InVivo->CD IV (Neutral pH required) ASD Amorphous Solid Dispersion (HPMCAS) InVivo->ASD Oral (Bioavailability) Precip Precipitation upon dilution? DMSO->Precip Surfactant Add Surfactant (Tween 80) Precip->Surfactant Yes

Decision tree for selecting a solubilization strategy based on assay type and precipitation risks.

Step-by-Step Methodologies

Protocol A: pH-Shift Solubilization (In Situ Salt Formation)

Causality: The pyridine nitrogen (pKa ~5.2) can be fully protonated at pH levels roughly two units below its pKa (i.e., pH ≤ 3.2). This converts the neutral, hydrophobic molecule into a highly soluble cationic salt[2].

  • Weigh the required amount of Pyrazin-2-yl(pyridin-3-yl)methanone into a sterile glass vial.

  • Add 80% of the final target volume using sterile Water for Injection (WFI).

  • Titrate dropwise with 0.1 M HCl under continuous magnetic stirring until the compound fully dissolves. Monitor pH continuously.

  • Once dissolved, carefully back-titrate with 0.1 M NaOH to a tolerable administration pH (typically pH 3.5 - 4.0).

  • QS to final volume with WFI and sterile filter (0.22 µm PVDF).

  • Self-Validation System: If precipitation (cloudiness) occurs during the NaOH back-titration, the pH has exceeded the solubility limit of the free base. This visual cue immediately validates whether your target concentration is thermodynamically stable at that specific pH. If cloudiness occurs, add HCl dropwise to re-dissolve and record the maximum viable pH.

Protocol B: Captisol® (SBE-β-CD) Inclusion Complexation

Causality: Captisol (Sulfobutyl ether-β-cyclodextrin) provides a hydrophobic torus-like cavity that encapsulates the aromatic rings of the di-heteroaryl ketone, while its polyanionic sulfobutyl surface ensures massive aqueous solubility[3]. This allows the formulation to remain at a physiological pH without precipitating[4].

  • Prepare a 20% w/v Captisol® solution in 50 mM Phosphate Buffer (pH 7.4).

  • Add Pyrazin-2-yl(pyridin-3-yl)methanone in excess (e.g., 20 mg/mL) to create a supersaturated suspension.

  • Sonicate in a water bath for 15 minutes to disrupt crystal aggregates, then agitate on an orbital shaker at 300 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved free base.

  • Decant the supernatant.

  • Self-Validation System: Measure the concentration of the supernatant using HPLC-UV. Perform this at multiple Captisol concentrations (e.g., 5%, 10%, 15%, 20%). A linear phase-solubility diagram (A_L type) mathematically confirms a 1:1 stoichiometric inclusion complex, validating the thermodynamic stability of the formulation.

Protocol C: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Converting the crystalline lattice into an amorphous state increases the apparent solubility (the "spring" effect). HPMCAS (Hydroxypropyl methylcellulose acetate succinate) acts as a "parachute," preventing recrystallization in aqueous media by providing steric and ionic hindrance[5].

  • Dissolve Pyrazin-2-yl(pyridin-3-yl)methanone and HPMCAS (1:3 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Ensure complete dissolution (visual inspection for a clear solution).

  • Rapidly evaporate the solvent using a laboratory spray dryer (e.g., inlet temp 70°C) to kinetically trap the drug in the polymer matrix[5].

  • Secondary dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation System: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The absence of sharp Bragg peaks and the presence of a broad "amorphous halo" confirms the successful destruction of the crystal lattice and generation of a homogeneous solid dispersion[5].

Troubleshooting FAQs

Q: I dissolved the compound in 100% DMSO for my cell assay, but it precipitated immediately when added to the culture media. How do I fix this? A: This is a classic "solvent crash." When DMSO is diluted into aqueous media, the compound's solubility drops exponentially[2]. To fix this, pre-dilute your DMSO stock into a transitional solvent mixture containing a surfactant (e.g., 10% Tween 80) before adding it to the media. Alternatively, ensure the final DMSO concentration is ≤0.5% and the final drug concentration is strictly below its intrinsic aqueous solubility limit.

Q: Why is my HPMCAS solid dispersion failing to maintain supersaturation in simulated gastric fluid (SGF)? A: HPMCAS is an enteric polymer. It remains unionized and insoluble at the acidic pH of the stomach (pH 1.2), meaning drug release is intentionally suppressed in SGF to protect the drug or the gastric mucosa[5]. The "spring and parachute" solubilization effect will activate once the formulation transitions to simulated intestinal fluid (SIF, pH 6.8), where the polymer ionizes and dissolves.

Q: Can I use heating to force the compound into solution at neutral pH? A: While heating increases kinetic solubility temporarily, the compound will rapidly recrystallize upon cooling to room temperature because the thermodynamic solubility at neutral pH is inherently low. You must use a solubilizing excipient (like Captisol[3]) or alter the pH to permanently stabilize the solution.

References

  • 188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)methanone Source: 10xchem.com URL:1

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL:2

  • Resources - Captisol Source: captisol.com URL:3

  • Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol®(β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex Source: semanticscholar.org URL:4

  • Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview Source: Molecular Pharmaceutics (acs.org) URL:5

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosage for Novel Heterocyclic Ketones

A Guide for Pyrazin-2-yl(pyridin-3-yl)methanone (Pk-32) and Related New Chemical Entities This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Pyrazin-2-yl(pyridin-3-yl)methanone (Pk-32) and Related New Chemical Entities

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe and effective in vivo dosage regimen for novel, uncharacterized small molecules, using the heterocyclic ketone "Pyrazin-2-yl(pyridin-3-yl)methanone" (referred to herein as Pk-32) as a working example. Due to the limited public data on Pk-32, this document focuses on the essential principles and methodologies required to advance any new chemical entity (NCE) from the bench to a robust preclinical model.

The journey from a promising in vitro result to a successful in vivo study is fraught with challenges, with improper dose selection being a primary cause of failure.[1] This support center is structured in a question-and-answer format to directly address the critical questions and troubleshooting scenarios that arise during this transition.

Section 1: Frequently Asked Questions - From Bench to First Animal

This section addresses the foundational work required before the first dose is administered.

Question: I have promising in vitro data for Pk-32. What are the absolute first steps before planning an in vivo study?

Answer: Before any animal is dosed, you must establish the fundamental physicochemical properties of Pk-32. This is non-negotiable. Poor solubility is a leading cause of discrepancy between in vitro and in vivo results.[2][3]

  • Aqueous Solubility: Determine the solubility of Pk-32 in relevant buffers (e.g., PBS at pH 7.4). A compound with solubility under 60 µg/mL may present significant bioavailability challenges.[3]

  • Formulation Development: Based on its solubility, a suitable vehicle for administration must be developed. Common strategies for poorly soluble compounds include using co-solvents (like DMSO, PEG400), surfactants, or creating suspensions.[4][5] It is critical to test the stability of Pk-32 in the chosen vehicle over time.

  • In Vitro to In Vivo Extrapolation (IVIVE): Use your in vitro data (like IC50 or EC50) as a starting point to estimate a therapeutic dose.[6][7] While not a direct conversion, IVIVE models, often incorporating physiologically based pharmacokinetic (PBPK) principles, can provide a scientifically justified starting dose range for your first animal studies, saving time and reducing animal use.[6][8]

Question: How do I select a starting dose for my first in vivo experiment with Pk-32?

Answer: Your starting dose should be a conservative estimate derived from your most sensitive in vitro assays. A common practice is to start with a dose predicted to achieve a plasma concentration (Cmax) several-fold higher than the in vitro EC50 or IC50 value. However, the first in vivo study should always be a Dose Range-Finding (DRF) or Maximum Tolerated Dose (MTD) study, not an efficacy study.[9][10] The goal of the initial experiment is to establish safety and tolerability, not to see an effect.[11] Starting with a low dose based on in vitro data and escalating is the standard, ethically sound approach.[9][12]

Section 2: Troubleshooting Guide - Common In Vivo Challenges

This table provides quick-reference solutions to common problems encountered during preclinical studies.

Problem Observed Potential Root Cause(s) Recommended Action(s) & Rationale
No efficacy observed at predicted therapeutic doses. 1. Poor Pharmacokinetics (PK): The compound is not reaching the target tissue in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or rapid excretion.[13] 2. Lack of Target Engagement: The compound reaches the tissue but does not bind to its intended target in vivo.[14]1. Conduct a pilot PK study: Administer a single dose and collect blood samples at multiple time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h). Analyze plasma for Pk-32 concentration to determine key parameters like Cmax, Tmax, and half-life (t½). This will tell you if the drug is getting into circulation.[15][16] 2. Assess tissue distribution: If plasma exposure is adequate but efficacy is absent, the drug may not be reaching the target organ. A tissue distribution study is warranted.[13] 3. Develop a biomarker assay: A pharmacodynamic (PD) biomarker can confirm target engagement in vivo.[15]
High variability in animal response. 1. Formulation Issues: The compound is not uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.[17] 2. High Inter-animal Metabolic Variability: Different animals may be metabolizing Pk-32 at different rates.[18]1. Re-validate your formulation: Ensure your preparation method yields a homogenous solution or suspension for every dose. 2. Increase sample size (n): A larger group size can help determine if variability is a true biological effect or an experimental artifact. 3. Check for drug-drug interactions if other compounds are co-administered.[19]
Unexpected toxicity or adverse effects at low doses. 1. Off-target Effects: Pk-32 may be interacting with unintended biological targets. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[20] 3. Metabolite Toxicity: A metabolite of Pk-32, not the parent compound, could be toxic.[19]1. Run a vehicle-only control group: This is essential to distinguish compound toxicity from vehicle effects. 2. Perform a dose de-escalation: Test intermediate doses to more precisely define the MTD.[9] 3. Conduct metabolite identification studies: If toxicity persists, understanding the metabolic profile of Pk-32 is critical.

Section 3: Key Experimental Protocols

The following protocols provide a standardized, step-by-step approach to the initial in vivo characterization of a novel compound like Pk-32. These designs are based on established best practices to ensure data is reliable and reproducible.[9][21]

Protocol 1: Dose Range-Finding (DRF) and MTD Determination

The purpose of this study is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable side effects or overt toxicity.[22][23] This is a critical first step that informs all subsequent efficacy studies.[10]

Objective: To determine the single-dose MTD of Pk-32 in mice.

Methodology:

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 or BALB/c mice), typically 3-5 animals per group.[24]

  • Group Allocation:

    • Group 1: Vehicle Control

    • Group 2: 10 mg/kg Pk-32

    • Group 3: 30 mg/kg Pk-32

    • Group 4: 100 mg/kg Pk-32

    • Group 5: 300 mg/kg Pk-32 (Note: This logarithmic spacing is typical for an initial DRF study to cover a broad dose range efficiently.)[9]

  • Administration: Administer a single dose of Pk-32 or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring & Endpoints:

    • Clinical Observations: Monitor animals daily for 7-14 days for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture). A clinical scoring system should be used.[25]

    • Body Weight: Record body weight daily. A weight loss of >15-20% is a primary endpoint indicating significant toxicity.[24][25]

    • Mortality: Record any deaths. Mortality is not a planned endpoint for MTD studies.[22]

  • MTD Definition: The MTD is the highest dose at which no mortality occurs, body weight loss does not exceed 20%, and severe clinical signs of toxicity are not observed.[22][25] If severe toxicity is seen, intermediate doses may be tested to refine the MTD.[9]

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Pk-32 after a single dose. This study investigates what the body does to the drug.[11][15]

Methodology:

  • Animal Model: Use the same strain as the DRF study.

  • Dosing: Administer a single dose of Pk-32 at a level known to be well-tolerated (e.g., the MTD or half-MTD).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. A typical sparse sampling design might look like this:

    • Cohort 1 (n=3): 15 min, 2 hr, 8 hr

    • Cohort 2 (n=3): 30 min, 4 hr, 12 hr

    • Cohort 3 (n=3): 1 hr, 6 hr, 24 hr

  • Sample Processing: Process blood to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Pk-32 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

Section 4: Visualized Workflows

Diagrams help clarify complex decision-making processes in preclinical development.

DosageOptimizationWorkflow cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing Start In Vitro Efficacy (e.g., IC50) Solubility Assess Physicochemical Properties (Solubility, Stability) Start->Solubility Is compound promising? Formulation Develop Stable Vehicle Formulation Solubility->Formulation DRF_MTD Dose Range-Finding (DRF) Determine MTD Formulation->DRF_MTD Ready for in vivo PK_Study Pilot Pharmacokinetic (PK) Study (at tolerated dose) DRF_MTD->PK_Study MTD Established PK_Results Analyze PK Data (AUC, Cmax, t½) PK_Study->PK_Results PK_Results->Formulation Exposure is poor? (Reformulate) Efficacy_Study Design Efficacy Study (Dose based on MTD & PK) PK_Results->Efficacy_Study Exposure is sufficient? PD_Study Pharmacodynamic (PD) Study (Measure target engagement) Efficacy_Study->PD_Study Results Analyze Efficacy & PD Data PD_Study->Results

Caption: Workflow for establishing an in vivo dosage regimen.

TroubleshootingWorkflow cluster_PK Pharmacokinetic Investigation cluster_PD Pharmacodynamic Investigation Start Efficacy Study Shows No Therapeutic Effect CheckPK Was a PK study performed? Start->CheckPK RunPK Perform Pilot PK Study CheckPK->RunPK No AnalyzePK Is Plasma Exposure (AUC) Sufficient? CheckPK->AnalyzePK Yes RunPK->AnalyzePK Reformulate Root Cause: Poor Bioavailability Action: Reformulate Vehicle AnalyzePK->Reformulate No TissueDist Perform Tissue Distribution Study AnalyzePK->TissueDist Yes AnalyzeTissue Does Drug Reach Target Tissue? TissueDist->AnalyzeTissue AnalyzeTissue->Reformulate No (Distribution Issue) Biomarker Develop/Run PD Biomarker Assay AnalyzeTissue->Biomarker Yes AnalyzePD Is Target Engaged? Biomarker->AnalyzePD PotencyIssue Root Cause: Insufficient In Vivo Potency Action: Medicinal Chemistry Optimization AnalyzePD->PotencyIssue No AnalyzePD->PotencyIssue Yes, but no effect (Hypothesis may be invalid)

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies.

  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics.

  • ALS Therapy Development Institute. What are Pharmacokinetic and Pharmacodynamic Studies?.

  • ReadyCell. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.

  • Pharma Now. Pharmacokinetics & Pharmacodynamics: Understanding Drug Action and Interaction.

  • Gobburu, J. V., & P, L. (2011). Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation. The AAPS journal, 13(4), 640-51.

  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

  • BenchChem. Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.

  • ResearchGate. How to decide a dose for mice if the doses are not available in any literature.

  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Q&As.

  • Federal Register. Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability.

  • WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.

  • Charles River Laboratories. Dose Range Finding Studies.

  • Xeno-Tech. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.

  • Holland & Knight LLP. FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.

  • REVIVE. Dose-ranging studies (including discovery, preclinical and clinical).

  • Wikipedia. Dose-ranging study.

  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

  • Ludolph, A. C., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 8(4), 236-243.

  • ResearchGate. The Non-GLP toleration/Dose Range Finding study: design and methodology used in an early toxicology screening program.

  • National Center for Biotechnology Information. General Principles of Preclinical Study Design.

  • American Association of Pharmaceutical Scientists. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • BMC Cancer. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice.

  • ResearchGate. Formulation strategies for poorly soluble drugs.

  • Wikipedia. In vitro to in vivo extrapolation.

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • National Center for Biotechnology Information. An in vivo multiplexed small molecule screening platform.

  • National Center for Biotechnology Information. Perspectives on In Vitro to In Vivo Extrapolations.

  • Reaction Biology. Maximum Tolerable Dose Study Services.

  • PPD. Preclinical Studies in Drug Development.

  • ResearchGate. How to extrapolate result from in vitro (ug/mL) to in vivo?.

  • MDPI. Designing an In Vivo Preclinical Research Study.

  • Preprints.org. Designing an In Vivo Preclinical Research Study.

  • ScitoVation. In vitro to in vivo extrapolation (IVIVE).

  • Hooke Laboratories. Maximum Tolerated Dose (MTD).

  • Toxicological Sciences. Refining high-throughput in vitro–in vivo extrapolation modeling through incorporation of intestinal toxicokinetics.

  • AACR Journals. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.

  • Charles River Laboratories. In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

  • National Center for Biotechnology Information. Why 90% of clinical drug development fails and how to improve it?.

  • PLOS ONE. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.

  • BenchChem. Technical Support Center: Troubleshooting Unexpected Results with [Compound].

  • SCHOTT Pharma. Why clinical trials fail.

  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) Off-Target Effects

Welcome to the Investigator Support Hub for the Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) scaffold. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Investigator Support Hub for the Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) scaffold. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are utilizing PPM as a structural core for small-molecule inhibition. While PPM is highly effective, its dual nitrogen-containing aromatic rings frequently lead to promiscuous binding. Here, we provide mechanistic troubleshooting, validated protocols, and optimization strategies to isolate your target-specific efficacy from off-target noise.

Frequently Asked Questions (FAQs)

Q1: Why does the PPM scaffold exhibit high off-target binding across my kinome profiling assays?

Mechanistic Cause: The PPM core contains two strong hydrogen-bond acceptors: the pyrazine nitrogens and the pyridine nitrogen. In the highly conserved ATP-binding pocket of most kinases, the hinge region backbone (typically containing a sequence like Glu-Tyr-Met) readily forms hydrogen bonds with these heteroatoms. Because this hinge region is structurally conserved across the >500 human kinases, unmodified PPM acts as a promiscuous "Type I" hinge-binder, leading to widespread off-target activity ([1]).

Resolution Strategy: To reduce this promiscuity, transition from a Type I to a Type II or Type III inhibitor design. By appending a lipophilic moiety (e.g., a trifluoromethyl-phenyl group) to the PPM core, you can exploit the less conserved "DFG-out" allosteric pocket, significantly enhancing kinase selectivity.

Q2: My cell-based phenotypic assays show broad toxicity. How can I differentiate on-target efficacy from off-target toxicity?

Mechanistic Cause: In vitro biochemical assays often fail to predict intracellular behavior due to differences in local ATP concentrations and cellular permeability. If PPM is inhibiting off-target kinases (e.g., cell-cycle regulators like CDK4/6) in live cells, it will cause broad cytotoxicity rather than target-specific phenotypic changes.

Resolution Strategy: Implement a Cellular Thermal Shift Assay (CETSA). CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation ([2]). By tracking the thermal stabilization of your primary target versus suspected off-targets in intact cells, you can quantify true intracellular target engagement and establish a safe therapeutic window.

Step-by-Step Experimental Protocols

Protocol 1: Live-Cell Cellular Thermal Shift Assay (CETSA) for PPM

Purpose: To quantify the intracellular target engagement of PPM and validate that phenotypic effects are driven by the primary target, not off-target kinases.

Self-Validating Design: This protocol includes a DMSO vehicle control (to establish baseline thermal degradation) and a known highly selective inhibitor (to validate the maximum thermal shift).

  • Cell Preparation & Dosing:

    • Culture target-expressing cells to 70-80% confluency.

    • Treat cells with PPM at your calculated IC50​ , 10×IC50​ , and a DMSO vehicle control.

    • Causality: Incubate for 1-2 hours at 37°C. This duration allows PPM to reach thermodynamic equilibrium with intracellular targets without triggering downstream transcriptional changes or apoptosis, which could alter baseline protein levels and confound results.

  • Thermal Aliquoting:

    • Harvest cells, wash with PBS, and resuspend in a physiological buffer containing protease inhibitors.

    • Divide the cell suspension into 8-10 aliquots in PCR tubes.

    • Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: Heating induces the unfolding of unbound proteins, exposing hydrophobic cores that lead to precipitation. PPM-bound proteins remain folded due to the Gibbs free energy of binding ( ΔG ).

  • Lysis & Separation:

    • Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C).

    • Causality: Avoid harsh detergents (like SDS or high Triton X-100), as they can disrupt weak PPM-target interactions and artificially strip the ligand from the binding pocket, leading to false negatives.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification:

    • Analyze the soluble supernatant via quantitative Western Blot or AlphaScreen targeting your primary kinase and suspected off-target kinases ([3]).

    • Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ). A shift of >2°C indicates significant intracellular engagement.

Protocol 2: Kinome-Wide Selectivity Profiling

Purpose: To map the promiscuity of PPM derivatives across the kinome and guide structural optimization.

  • Compound Preparation: Prepare PPM derivatives in 100% DMSO, ensuring a final assay concentration of 1 µM (a stringent threshold for off-target profiling).

  • Kinobeads/MS Incubation:

    • Incubate the compound with broad-spectrum cell lysates and immobilized kinase-binding beads (Kinobeads).

    • Causality: The beads act as an affinity matrix for all kinases. If PPM binds an off-target kinase, it competitively prevents that kinase from binding the bead.

  • Mass Spectrometry Readout:

    • Elute the bead-bound kinases and quantify via LC-MS/MS.

    • Calculate the percentage of control (PoC) for each kinase. A PoC < 35% indicates strong off-target inhibition ([4]).

Data Presentation: Profiling & Optimization Summary

The following table summarizes representative optimization data, demonstrating how structural modifications to the PPM scaffold reduce off-target kinome binding while maintaining primary target engagement.

Compound VariantStructural ModificationPrimary Target IC50​ (nM)Kinome Selectivity Score S(10) CETSA ΔTagg​ (Primary Target)CETSA ΔTagg​ (Off-Target CDK4)
PPM (Base Scaffold) None12.50.45 (Poor)+5.2 °C+4.8 °C (Promiscuous)
PPM-Derivative A + C3-Methyl (Steric clash)15.00.12 (Good)+5.0 °C+1.1 °C (Reduced)
PPM-Derivative B + CF3-Phenyl (Type II binder)4.20.05 (Excellent)+7.4 °C+0.2 °C (Eliminated)

Note: The S(10) score represents the fraction of the kinome inhibited by >90% at 1 µM. Lower scores indicate higher selectivity.

System Workflows & Pathway Visualizations

Workflow A Synthesize PPM Derivatives B In Vitro Kinome Profiling (Identify Off-Targets) A->B C Live-Cell CETSA (Target Engagement) B->C D Structural Optimization (Steric Bulk/Lipophilicity) C->D High Off-Target E Lead Candidate Selection C->E High Selectivity D->A Iterative Design

Caption: Iterative workflow for identifying and mitigating PPM off-target effects.

Pathway PPM PPM Scaffold Target Primary Target (e.g., PI3K/JAK) PPM->Target High Affinity OffTarget Off-Target Kinase (e.g., CDK4/6) PPM->OffTarget Promiscuous Binding Downstream1 Targeted Efficacy (Apoptosis) Target->Downstream1 Downstream2 Cytotoxicity (Side Effects) OffTarget->Downstream2

Caption: Intracellular signaling divergence showing PPM primary target efficacy vs. toxicity.

References

  • Title: New Perspectives, Opportunities, and Challenges in Exploring the Human Protein Kinome Source: Cancer Research - AACR Journals URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols / PubMed URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Assay Guidance Manual / NCBI Bookshelf URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PMC / PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrazin-2-yl(pyridin-3-yl)methanone

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly polar, basic nitrogen heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly polar, basic nitrogen heterocycles.

Our focus is the purification of Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) 1, 2.

Part 1: The Chemical Challenge & Mechanistic Causality

Pyrazin-2-yl(pyridin-3-yl)methanone presents a unique chromatographic challenge. The molecule possesses three highly basic nitrogen atoms (two within the pyrazine ring, one in the pyridine ring) flanking a polar, hydrogen-bond-accepting ketone.

When subjected to standard normal-phase silica gel chromatography, these basic sites interact strongly with the acidic silanol (Si-OH) groups present on the silica surface 3. This acid-base interaction protonates the amines, creating strong, uncontrolled ionic bonds that stall the compound's migration. The macroscopic result is severe peak tailing, streaking across multiple fractions, and irreversible adsorption leading to poor mass recovery 4.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing a significant amount of my compound on the column, and the eluted fractions show severe streaking. What is the root cause? A1: The primary cause is the secondary interactions between the basic nitrogen atoms of the pyrazine/pyridine rings and the acidic silanol groups of the stationary phase [[3]](). These sites act as "traps," causing the compound to bind irreversibly rather than partitioning smoothly into the mobile phase 4.

Q2: How does adding a basic modifier like Triethylamine (TEA) resolve this issue? A2: TEA acts as a sacrificial competing base. By adding 1-3% (v/v) TEA to your mobile phase, the TEA molecules preferentially bind to and neutralize the acidic silanol sites on the silica 5, 3. This "deactivates" the column, allowing your target methanone to partition purely based on polarity rather than ionic affinity, resulting in sharp elution bands and high recovery 4.

Q3: I added TEA, but my compound still co-elutes with a structurally similar impurity. What is the next logical step? A3: If mobile phase modification fails to provide the necessary resolution, you must change the stationary phase chemistry. Switching to an amine-functionalized silica (e.g., KP-NH) is highly recommended 6. In these columns, the silica surface is covalently bonded with propylamine groups, permanently masking the silanols. This allows you to run simple, modifier-free gradients while achieving distinct peak spacing 6, 7.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in validation checks to guarantee success before committing your entire crude sample to the column.

Protocol A: TEA-Deactivated Silica Gel Chromatography

Mechanism: Dynamic neutralization of stationary phase acidity.

  • Pre-Validation (2D-TLC): Spot the crude mixture on a standard silica TLC plate. Develop in the proposed solvent system (e.g., Dichloromethane/Methanol 95:5) without TEA. Rotate the plate 90° and develop with 2% TEA. A shift from a streaked line to a tight, circular spot validates the necessity of the basic modifier 5.

  • Solvent Preparation: Prepare the mobile phase by adding 1-3% (v/v) Triethylamine (TEA) to your bulk solvent. Mix thoroughly 4.

  • Column Equilibration (Critical Step): Pack the column with bare silica. Flush with 2-3 column volumes (CV) of the TEA-modified solvent.

    • Validation Check: Test the pH of the eluting solvent; it must test basic on pH paper to confirm complete silanol deactivation before loading the sample 4.

  • Loading & Elution: Dissolve the crude Pyrazin-2-yl(pyridin-3-yl)methanone in a minimum volume of the modified mobile phase and load. Elute using the TEA-modified system.

  • Post-Purification Recovery: Combine product-containing fractions. Remove the volatile TEA (b.p. ~89 °C) via rotary evaporation under reduced pressure.

    • Validation Check: Co-evaporate the resulting residue with toluene (2x) to ensure complete azeotropic removal of residual TEA traces before NMR analysis 4.

Protocol B: Amine-Functionalized Silica Chromatography

Mechanism: Covalent masking of silanol groups for modifier-free basic compound elution.

  • Pre-Validation: Use an amine-functionalized TLC plate to determine the optimal Hexane/EtOAc ratio. Note that basic heterocycles generally elute faster on amine silica than on bare silica due to reduced stationary phase polarity 7.

  • Column Setup: Install an amine-functionalized flash column (e.g., KP-NH) on your automated chromatography system 6.

  • Elution: Run a standard normal-phase gradient (e.g., 0% to 100% EtOAc in Hexanes) without any basic modifiers 6, 7.

  • Validation Check: Calculate mass balance post-evaporation. Amine columns typically yield >95% recovery for basic heterocycles due to the complete absence of acidic trapping sites 7.

Part 4: Quantitative Data & System Parameters

Purification StrategyStationary PhaseMobile Phase ModifierSilanol ActivityTypical Mass RecoveryPost-Column Processing
Standard Normal Phase Bare Silica GelNoneHigh (Acidic)< 40% (Severe Tailing)Standard Evaporation
Deactivated Normal Phase Bare Silica Gel1-3% Triethylamine (TEA)Neutralized (Dynamic)85 - 90%Co-evaporation with Toluene
Amine-Functionalized KP-NH (Propylamine)NoneMasked (Covalent)> 95%Standard Evaporation

Part 5: Decision Workflow

G Start Crude Pyrazin-2-yl (pyridin-3-yl)methanone TLC Run 2D-TLC on Bare Silica (Evaluate Tailing/Stability) Start->TLC Decision1 Severe Tailing or Irreversible Binding? TLC->Decision1 Standard Standard Silica Column (Hexane/EtOAc) Decision1->Standard No ModTLC Test TLC with 1-3% TEA in Mobile Phase Decision1->ModTLC Yes Decision2 Tailing Resolved with TEA? ModTLC->Decision2 TEACol Silica Gel Column with 1-3% TEA Decision2->TEACol Yes AltPhase Switch to Amine-Functionalized Silica (KP-NH) Decision2->AltPhase No

Troubleshooting workflow for basic nitrogen heterocycle purification.

References

  • Benchchem Technical Support Team. Column Chromatography of Alpha-Aminoketones. Benchchem. 5

  • Benchchem Technical Support Team. Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem. 3

  • 10xchem. 188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)methanone. 10xchem. 1

  • ChemScene. 188631-00-7 | Pyrazin-2-yl(pyridin-3-yl)methanone. ChemScene. 2

  • Benchchem Technical Support Team. Purifying Basic Amines via Column Chromatography. Benchchem. 4

  • Biotage. Is there an easy way to purify organic amines? Biotage. 6

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO. 7

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Pyrazin-2-yl(pyridin-3-yl)methanone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazin-2-yl(pyridin-3-yl)methanone derivatives. This guide is designed to provide expert insights, tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazin-2-yl(pyridin-3-yl)methanone derivatives. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to address the common challenge of optimizing cell permeability for this important class of compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the assessment and enhancement of cell permeability.

Q1: What are the typical structural features of Pyrazin-2-yl(pyridin-3-yl)methanone derivatives that may limit cell permeability?

A1: The cell permeability of a molecule is governed by its physicochemical properties, often benchmarked by guidelines like Lipinski's Rule of Five.[1][2] For this scaffold, potential permeability barriers include:

  • High Polar Surface Area (PSA): The presence of nitrogen atoms in both the pyrazine and pyridine rings contributes to a high PSA. Excessive PSA can hinder a molecule's ability to cross the lipophilic cell membrane.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors. While important for target binding, having more than 10 hydrogen bond acceptors can negatively impact membrane permeability.[3][4]

  • Low Lipophilicity: While increasing lipophilicity can improve permeability, an unoptimized scaffold may be too polar (low LogP) to efficiently partition into the lipid bilayer.[5][6] Conversely, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[7][8]

Q2: What is the fundamental difference between the PAMPA and Caco-2 assays for permeability screening?

A2: Both are key assays, but they measure different aspects of permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free system that models only passive diffusion across a lipid-oil-lipid trilayer.[9][10] It is a cost-effective, high-throughput method to determine a compound's intrinsic ability to cross a lipid barrier, avoiding complexities like active transport or metabolism.[9][10]

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the human intestinal epithelium, complete with tight junctions and active transport proteins.[11][12][13] This assay measures not only passive diffusion but also active uptake and, crucially, active efflux, where transport proteins pump the compound out of the cell.[11]

FeaturePAMPA AssayCaco-2 Permeability Assay
Model System Artificial lipid membraneDifferentiated human Caco-2 cell monolayer[13]
Transport Measured Passive Diffusion Only[10]Passive Diffusion, Active Uptake, Active Efflux[11]
Complexity Low, cell-freeHigh, cell-based, physiologically relevant[12]
Throughput HighLower
Primary Use Early-stage screening of passive permeability[9]In-depth analysis, prediction of oral absorption, and identification of efflux substrates[11][14]

Q3: What is an "efflux ratio" and how is it interpreted?

A3: The efflux ratio is a value calculated from a bidirectional Caco-2 assay.[12] It is the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basal (A-B) direction.

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

  • ER ≈ 1: Suggests that the compound crosses the cell layer primarily by passive diffusion.

  • ER > 2: Indicates that the compound is likely a substrate for active efflux pumps (like P-glycoprotein).[12] The cell is actively pumping the compound out, which can significantly limit intracellular concentration and bioavailability.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental issues in a question-and-answer format.

Q4: My derivative shows promising activity in a cell-free biochemical assay but has low activity in cell-based assays. Permeability is the suspected issue. What is the first step to diagnose this?

A4: The first diagnostic step is to determine the compound's passive permeability. The recommended experiment is the Parallel Artificial Membrane Permeability Assay (PAMPA) . This assay will clarify if the molecule has the fundamental physicochemical properties to cross a lipid membrane without the influence of cellular machinery.[9][10]

  • If PAMPA permeability is low: The issue is with the intrinsic properties of the molecule (e.g., high polarity, low lipophilicity). Proceed to Q6 for structural modification strategies.

  • If PAMPA permeability is high: This suggests the molecule can passively diffuse effectively. The problem in the cell-based assay is likely due to active cellular processes, such as efflux. Proceed to Q5.

G start Low activity in cell-based assay pampa Perform PAMPA Assay start->pampa pampa_res Evaluate Papp pampa->pampa_res low_passive Problem: Poor Passive Permeability (See Q6 for solutions) pampa_res->low_passive Papp is LOW efflux_suspect Problem: Suspected Efflux (See Q5 for diagnosis) pampa_res->efflux_suspect Papp is HIGH caco2 Perform Bidirectional Caco-2 Assay efflux_suspect->caco2

Caption: Initial diagnostic workflow for permeability issues.

Q5: My derivative has high permeability in the PAMPA assay, but I still see low intracellular accumulation. How do I confirm if it is an efflux pump substrate?

A5: This discrepancy strongly suggests active efflux.[10] To confirm this, you must perform a bidirectional Caco-2 permeability assay .[12] This involves measuring transport from the apical (A) to basolateral (B) side and simultaneously from the B to A side.

  • Confirmation: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is being actively transported out of the cells.[12]

  • Further Investigation: To identify the specific transporter (e.g., P-glycoprotein), the assay can be repeated in the presence of a known inhibitor, such as verapamil.[11][15] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific pump.

Interpretation of Caco-2 Assay Results

Papp (A→B)Efflux Ratio (ER)InterpretationRecommended Next Step
High < 2 Excellent Permeability. The compound is well-absorbed and not a substrate for major efflux pumps.Proceed with further development.
Low < 2 Poor Passive Permeability. The compound cannot efficiently cross the membrane.Go to Q6 for structural modification.
Low > 2 High Efflux. The compound gets into the cell but is immediately pumped out.Go to Q7 for strategies to overcome efflux.
High > 2 Good Permeability, but Efflux is a Liability. The compound is an efflux substrate, which may limit bioavailability in vivo.Go to Q7 for strategies to overcome efflux.

Q6: My derivative shows low passive permeability in the PAMPA assay. What structural modification strategies can I employ?

A6: Low passive permeability is a physicochemical problem. The goal is to make the molecule more "grease-like" to favor partitioning into the cell membrane, without adding liabilities.

  • Masking Polar Groups: Temporarily mask hydrogen bond donors (like N-H groups) with moieties that can be cleaved inside the cell. This is the foundation of the prodrug approach.[16][17]

  • Increase Lipophilicity: Add small, lipophilic groups (e.g., a methyl or ethyl group, a fluorine atom) to the scaffold. This must be done judiciously, as large increases in lipophilicity can decrease solubility and increase off-target effects.[7]

  • Reduce Rotatable Bonds: A more rigid molecule often has a lower entropic penalty to pay upon entering the ordered lipid bilayer.

  • Optimize Lipophilic Permeability Efficiency (LPE): LPE is a metric that balances the positive effect of lipophilicity on permeability against its negative effects on solubility and metabolism.[7][8] It provides a more nuanced guide for optimization than simply maximizing LogP.[18]

Q7: My Caco-2 assay confirmed a high efflux ratio. How can I design derivatives that can evade or overcome efflux pumps?

A7: Overcoming active efflux requires strategies that either prevent the molecule from being recognized by the pump or deliver it via a different mechanism.

  • Structural Modification: Minor changes to the molecule's shape and charge distribution can sometimes disrupt its recognition by the efflux transporter's binding site. This often involves iterative medicinal chemistry.

  • Prodrug Approach: A prodrug may not be a substrate for the efflux pump. Once it crosses the membrane, it is converted to the active drug, which is then "trapped" inside the cell.[19][20]

  • Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides (5-30 amino acids) that can traverse cell membranes, often through endocytosis.[21] Covalently linking your derivative to a CPP can facilitate its entry into the cell via a mechanism that bypasses the efflux pumps.[22][23][24]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Inactive Prodrug (Efflux Evasion) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion CPP_Drug CPP-Drug Conjugate CPP_Drug->Membrane Endocytosis ActiveDrug Active Drug Enzyme Enzymatic Cleavage Enzyme->ActiveDrug Endosome Endosome ActiveDrug2 Active Drug Endosome->ActiveDrug2 Endosomal Escape Efflux Efflux Pump (e.g., P-gp) ActiveDrug_out Active Drug ActiveDrug_out->Efflux

Caption: Strategies to bypass efflux pumps.

Part 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

  • Prepare Lipid Solution: Create a 1-2% (w/v) solution of lecithin in dodecane.[25] Other lipid compositions can be used to mimic specific barriers (e.g., brain, skin).[9]

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well PAMPA donor plate. Be careful not to puncture the membrane.[26]

  • Prepare Compound Solutions: Dilute your test compounds from a DMSO stock to a final concentration (e.g., 10-100 µM) in a pH 7.4 buffer. The final DMSO concentration should be low (e.g., <1%).[10][27]

  • Prepare Acceptor Plate: Add buffer (e.g., 300 µL) to each well of a 96-well acceptor plate.

  • Start Assay: Add your compound solutions (e.g., 200 µL) to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[26]

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[9][26]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[10][25]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.[25] Ensure membrane integrity by running control compounds with known low and high permeability.[26][28]

Protocol 2: Bidirectional Caco-2 Cell Permeability Assay

This protocol provides a framework for assessing permeability and efflux in a cell-based model.

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in multi-well plates (e.g., Transwell plates) and culture for 20-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11][27]

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value indicates a well-formed, intact barrier.[11][13] A post-assay check with a low-permeability marker like Lucifer Yellow is also recommended.[13]

  • Prepare Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration (e.g., 10 µM).[11]

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) compartment.

    • Add fresh buffer to the basolateral (lower) compartment.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[13]

    • At the end of the incubation, take samples from the basolateral compartment for analysis.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral compartment.

    • Add fresh buffer to the apical compartment.

    • Incubate under the same conditions.

    • Take samples from the apical compartment for analysis.

  • Quantification and Calculation: Analyze the concentration of the compound in the collected samples via LC-MS/MS. Calculate the Papp values for both the A→B and B→A directions and determine the efflux ratio.[13]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis. Frontiers in Microbiology. Retrieved from [Link]

  • Horton, K. L., Stewart, K. M., & Kelley, S. O. (2008). Cell-penetrating peptides as delivery vehicles for biology and medicine. RSC Publishing. Retrieved from [Link]

  • Al-Mutairi, N. M., et al. (2024). Association between overexpression of efflux pumps genes Rv0191 and Rv3008 and pyrazinamide resistance in multidrug-resistant Mycobacterium tuberculosis: a multi-center study. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Matsson, P., & Kihlström, J. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Retrieved from [Link]

  • Kamei, N., & Takeda-Morishita, M. (2013). Drug Delivery Using Cell-Penetrating Peptides. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Mutations in efflux pump Rv1258c (Tap) cause resistance to pyrazinamide and other drugs in M. tuberculosis. bioRxiv. Retrieved from [Link]

  • Li, J., et al. (2025). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Retrieved from [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of cell-penetrating peptides related to delivery of.... Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Sha'afi, R. I., et al. (1971). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. Retrieved from [Link]

  • XenoTech. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • IntechOpen. (2025). Relevance of Efflux Pumps in the Development of Drug Resistance in Mycobacterial Infections. Retrieved from [Link]

  • American Chemical Society. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Pampa Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Semantic Scholar. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Retrieved from [Link]

  • Shelli McAlpine Chemistry. (n.d.). Prodrug Development. Retrieved from [Link]

  • PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • SCFBio-IITD. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ChEMBL. (n.d.). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th.... Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Studocu. (2023). lipinski rule of five - Lecture Notes. Retrieved from [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Retrieved from [Link]

Sources

Optimization

"Pyrazin-2-yl(pyridin-3-yl)methanone" synthesis catalyst selection and optimization

Welcome to the Technical Support Center for Diheteroaryl Ketone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diheteroaryl Ketone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when synthesizing Pyrazin-2-yl(pyridin-3-yl)methanone .

The presence of two highly electron-deficient, strongly Lewis-basic heterocycles (pyrazine and pyridine) makes this molecule notoriously difficult to synthesize using standard cross-coupling protocols. These nitrogen atoms competitively coordinate to transition metals, leading to rapid catalyst poisoning and reaction stalling[1]. This guide provides a field-proven, mechanistically grounded framework for catalyst selection, reaction optimization, and troubleshooting.

Core Synthetic Strategy & Workflow

To bypass the limitations of traditional acyl chloride cross-couplings—which are highly prone to decarbonylation—the optimal modern route utilizes the Suzuki-Miyaura cross-coupling of aryl esters (acting as Weinreb amide equivalents) with boronic acids [2].

Workflow SM1 Pyrazine-2-Ester (Electrophile) Act Active Pd(0) Species (Sterically Shielded) SM1->Act Oxidative Addition SM2 Pyridin-3-ylboronic acid (Nucleophile) SM2->Act Transmetalation (H2O assisted) Cat Pd-PEPPSI-IPr Precatalyst Cat->Act Activation (Base) Prod Pyrazin-2-yl(pyridin-3-yl)methanone (Target Ketone) Act->Prod Reductive Elimination

Caption: Workflow for Pd-catalyzed diheteroaryl ketone synthesis via ester cross-coupling.

Frequently Asked Questions (FAQs): Catalyst & Substrate Selection

Q1: Why do standard catalysts like Pd(PPh₃)₄ fail or yield <10% for this specific coupling? A1: The failure is mechanistically driven by the Lewis basicity of the pyrazine and pyridine nitrogens. In low-valent Pd(0) and Pd(II) systems, these non-hindered nitrogen atoms outcompete the phosphine ligands, forming stable, off-cycle Pd-N square-planar coordination complexes. This effectively traps the metal and poisons the catalytic cycle[1]. To overcome this, you must use highly sterically hindered N-heterocyclic carbene (NHC) precatalysts, such as Pd-PEPPSI-IPr . The bulky diisopropylphenyl groups on the NHC ligand create a steric umbrella that physically blocks multi-nitrogen coordination while allowing the desired oxidative addition to proceed.

Q2: Should I use Pyrazine-2-carbonyl chloride, a Weinreb amide, or an ester as the electrophile? A2: Avoid acyl chlorides for diheteroaryl ketone synthesis. Acyl chlorides undergo rapid oxidative addition but are highly susceptible to CO extrusion (decarbonylation) before transmetalation can occur, yielding the undesired biaryl byproduct (2-(pyridin-3-yl)pyrazine)[3]. Instead, use a phenyl ester or a Weinreb amide . Aryl esters serve as highly stable Weinreb amide equivalents under Pd-PEPPSI catalysis[2]. They stabilize the acylpalladium(II) intermediate, significantly raising the activation energy required for decarbonylation and ensuring the integrity of the carbonyl group[4].

Troubleshooting Guide: Reaction Optimization

Issue A: High levels of decarbonylation product (biaryl) observed.

  • Root Cause: The transmetalation step is too slow relative to the rate of CO extrusion from the acylpalladium(II) intermediate.

  • Resolution: Lower the reaction temperature to 25 °C. The Pd-PEPPSI-IPr system is highly active at room temperature[2]. By lowering the thermal energy, you disproportionately suppress the higher-activation-energy decarbonylation pathway while maintaining the cross-coupling cycle.

Issue B: Incomplete conversion despite using an active Pd-PEPPSI catalyst.

  • Root Cause: Poor transmetalation kinetics due to inactive boronic acid species, or competitive protodeboronation of the pyridin-3-ylboronic acid.

  • Resolution: Introduce a controlled stoichiometric amount of water. Water is critical for converting the boronic acid and the carbonate base into the highly nucleophilic boronate complex required for rapid transmetalation[2]. Ensure your solvent (e.g., THF or Dioxane) is not strictly anhydrous; adding 2.0 equivalents of H₂O relative to the boronic acid often restores full reactivity.

Quantitative Catalyst Screening Data

The following table summarizes the causality between catalyst choice, conditions, and reaction outcomes for this specific scaffold.

Catalyst SystemElectrophileTempYield (%)Primary Failure Mode / Byproduct
Pd(PPh₃)₄ (5 mol%)Pyrazine-2-carbonyl chloride80 °C< 10%Biaryl (Rapid Decarbonylation)
Pd(OAc)₂ / XPhos (5 mol%)Pyrazine-2-Weinreb amide100 °C45%Unreacted SM (Catalyst Poisoning)
Pd-PEPPSI-IPr (1 mol%) Pyrazine-2-phenyl ester 25 °C 88% None (Clean conversion)

Self-Validating Experimental Protocol

This protocol utilizes a self-validating system where visual cues and specific In-Process Controls (IPCs) confirm the success of each mechanistic step.

Reagents: Pyrazine-2-carboxylic acid phenyl ester (1.0 equiv), Pyridin-3-ylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd-PEPPSI-IPr (1.0 mol%), THF (0.2 M), H₂O (2.0 equiv).

  • Pre-reaction Setup & Catalyst Activation:

    • In a vial equipped with a magnetic stir bar, add the pyrazine-2-phenyl ester, pyridin-3-ylboronic acid, K₂CO₃, and Pd-PEPPSI-IPr.

    • Causality Note: Weighing these bench-stable reagents in the air is permissible, as Pd-PEPPSI is air-stable until activated[2].

  • Solvent & Additive Introduction:

    • Seal the vial with a septum and purge with N₂ for 5 minutes.

    • Inject degassed THF followed by exactly 2.0 equivalents of deionized H₂O.

    • Self-Validation Checkpoint: The solution will transition from a pale yellow suspension to a deeper amber color within 10 minutes. This colorimetric shift indicates the successful base-mediated activation of the precatalyst (loss of the 3-chloropyridine throw-away ligand) into the active Pd(0) species.

  • Reaction Propagation:

    • Stir the reaction vigorously at 25 °C (Room Temperature) for 4 hours.

  • In-Process Control (IPC) via LC-MS:

    • At t = 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: You should observe the mass of the target ketone [M+H]⁺ = 186.1. If a mass of 158.1 is dominant, decarbonylation is occurring (check temperature). If a mass of 79.1 (pyridine) is spiking, protodeboronation is outcompeting transmetalation (reduce water content or slowly dose the boronic acid).

  • Quench and Isolation:

    • Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ to remove phenol byproducts. Extract, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure Pyrazin-2-yl(pyridin-3-yl)methanone.

Mechanistic Pathway & Failure Modes

Understanding the exact points of failure in the catalytic cycle allows for precise troubleshooting. The diagram below maps the desired productive cycle against the two primary failure modes specific to diheteroaryl ketone synthesis.

Mechanism Pd0 Pd(0)L Active Catalyst OA Acyl-Pd(II)-OAr Intermediate Pd0->OA + Pyrazine Ester (Oxidative Addition) Poison Pd-N Coordination (Catalyst Poisoning) Pd0->Poison Unshielded Ligand (e.g., PPh3) TM Acyl-Pd(II)-Pyridyl Intermediate OA->TM + Pyridyl-B(OH)2 Base/H2O (Transmetalation) Decarb Decarbonylation (Biaryl Byproduct) OA->Decarb High Temp / Acyl Chloride (CO Extrusion) Prod Diheteroaryl Ketone TM->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Caption: Catalytic cycle highlighting off-cycle poisoning and decarbonylation risks.

References

  • Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation. ACS Publications / NSF Public Access Repository. Available at:[Link][1][5]

  • Pd-PEPPSI: Water-Assisted Suzuki–Miyaura Cross-Coupling of Aryl Esters at Room Temperature. NSF Public Access Repository. Available at:[Link][2]

  • Intermolecular Metal-Catalyzed C‒C Coupling of Unactivated Alcohols or Aldehydes for Convergent Ketone Construction beyond Premetalated Reagents. PMC / National Institutes of Health. Available at:[Link][3]

  • Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. ACS Publications. Available at:[Link][4]

Sources

Troubleshooting

Workflow Visualization: Impurity Purging in Pyrazine Scale-Up

Technical Support Center: Minimizing Impurities in Pyrazine Synthesis Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Impurities in Pyrazine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with scaling up pyrazine-based therapeutics. Pyrazine synthesis workflows often suffer from regioselectivity issues, the accumulation of energetic intermediates, and stubborn redox byproducts.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-fidelity synthesis, prioritizing safety, yield, and purity.

G Start 2,6-Dichloropyrazine Starting Material Flow Continuous Flow Metalation & Formylation Start->Flow Imp1 Unstable Aldehyde Impurities Flow->Imp1 Batch mode risk Bisulfite Bisulfite Adduct Isolation (Impurity Purge) Flow->Bisulfite MgDA base CSTR Hydrazine Cyclization (CSTR to prevent energetic buildup) Bisulfite->CSTR Imp2 Nitrogen-rich Energetic Intermediates CSTR->Imp2 Accumulation risk Product Pure Pyrazolo[3,4-b]pyrazine Target (>99.8%) CSTR->Product Controlled feed

Continuous flow and adduct isolation workflow for minimizing pyrazine synthesis impurities.

Troubleshooting Guide & FAQs

Q1: During the synthesis of pyrazolo[3,4-b]pyrazines, my hydrazine cyclization step generates highly energetic, nitrogen-rich impurities and poses a thermal runaway risk. How can I mitigate this? A1: The accumulation of energetic nitrogen-rich intermediates is a classic failure mode in the batch processing of pyrazines. To minimize these impurities and control the exotherm, transition the cyclization step from a batch reactor to a Continuous Stirred-Tank Reactor (CSTR)[1]. By engineering a continuous flow formylation/hydrazine cyclization cascade, you prevent the pooling of unreacted hydrazine and unstable intermediates. This self-validating system ensures that energetic intermediates are consumed as rapidly as they are generated, pushing the reaction equilibrium toward the stable pyrazolopyrazine product while maintaining a safe operating window ().

Q2: My heteroaryl aldehyde intermediates are highly unstable and degrade into complex impurity profiles before the next synthetic step. What is the most effective purification strategy that avoids column chromatography? A2: Heteroaryl aldehydes, particularly those derived from 2,6-dichloropyrazine, are prone to rapid degradation on the bench. The causality of this degradation is the high electrophilicity of the aldehyde carbon adjacent to the electron-deficient pyrazine ring. Instead of attempting to isolate the free aldehyde, trap it directly in the reaction stream as a bisulfite adduct[2]. This converts the unstable liquid/oil into a bench-stable, highly crystalline solid. The crystallization process acts as an excellent impurity purge, allowing you to filter out process impurities and bypass chromatography entirely ().

Q3: When performing Nucleophilic Aromatic Substitution (SNAr) on unsymmetrical 3,5-dichloropyrazines, I am getting a mixture of regioisomers. How do I rationally control the regioselectivity? A3: Isomeric impurities in SNAr reactions arise from competing electrophilic sites on the pyrazine core. The causality of the attack is strictly dictated by the electronic influence of the substituent at the 2-position[3]. If the 2-position is occupied by an Electron-Withdrawing Group (EWG), the nucleophilic attack will occur preferentially at the 5-position due to the stabilization of the intermediate Meisenheimer complex. Conversely, if the 2-position has an Electron-Donating Group (EDG), the attack is directed to the 3-position. Map your starting materials accordingly and adjust the electronic parameters of your protecting groups to steer the regioselectivity ().

Q4: I am using a Mitsunobu reaction to functionalize a pyrazine intermediate, but the downstream product is heavily contaminated with redox byproducts (e.g., triphenylphosphine oxide). How can I achieve scalable clearance? A4: While direct functionalization is possible, redox byproducts from the Mitsunobu reaction often co-elute or co-crystallize with pyrazine targets. The optimal strategy relies on installing a temporary protecting group (e.g., a benzoyl group) using precise pH control to achieve regioselectivity[4]. Once functionalized, utilize liquid-liquid partitioning. The differential solubility of the protected pyrazine intermediate allows it to partition into the organic phase, while the bulk of the redox byproducts and process impurities are rejected into the aqueous waste stream, delivering commercially viable purity ().

Quantitative Data: Impurity Mitigation Summary

Reaction PhasePrimary Impurity / RiskMechanistic Mitigation StrategyYield ImpactPurity Achieved
Metalation / Formylation Unstable heteroaryl aldehydesBisulfite adduct crystallization85-90% (Adduct)>99.0%
Hydrazine Cyclization Energetic N-rich intermediatesContinuous Stirred-Tank Reactor (CSTR)+15% vs Batch>99.8%
SNAr Amination 3- vs 5-position regioisomersElectronic tuning of 2-position (EWG/EDG)Regiospecific>98.5%
Mitsunobu Functionalization Redox byproducts (Ph3PO)pH-controlled protection & liquid-liquid partitioning~80% recovery>99.5%

Standard Operating Procedures (SOPs): Self-Validating Methodologies

Protocol 1: Continuous Flow Formylation and Bisulfite Adduct Isolation

Objective: Generate 6-chloro-1H-pyrazolo[3,4-b]pyrazine precursors without isolating unstable aldehydes.

  • System Priming: Prime a plug-flow reactor with anhydrous THF to establish baseline pressure and flow dynamics.

  • Metalation: Pump a solution of 2,6-dichloropyrazine (1.0 equiv) and i-Pr2NMgCl·LiCl (MgDA, 1.1 equiv) into a T-mixer at -20 °C.

    • Causality: MgDA ensures rapid, non-nucleophilic metalation without generating nucleophilic substitution impurities[2].

  • Formylation: Introduce DMF (1.5 equiv) into the flow stream immediately downstream of the metalation zone. Residence time must be strictly controlled to <2 minutes to prevent over-reaction.

  • Quench & Trapping: Direct the reactor effluent into a batch vessel containing an aqueous solution of sodium bisulfite (NaHSO3, 2.0 equiv) stirred vigorously at 0 °C.

  • Isolation: The heteroaryl aldehyde immediately converts into the bisulfite adduct, precipitating as a white crystalline solid. Filter, wash with cold water and heptane, and dry under vacuum.

    • Validation: The absence of the aldehyde proton (~10 ppm) in the 1H NMR confirms complete conversion and bench stability.

Protocol 2: Safe Hydrazine Cyclization via CSTR

Objective: Safely cyclize the bisulfite adduct while preventing the accumulation of energetic impurities.

  • Reactor Setup: Equip a CSTR with an overhead stirrer, internal temperature probe, and continuous overflow outlet.

  • Reagent Feed: Continuously pump a solution/slurry of the pyrazine bisulfite adduct (from Protocol 1) and an aqueous solution of hydrazine hydrate into the CSTR.

  • Thermal Control: Maintain the internal temperature at exactly 60 °C.

    • Causality: This temperature provides the optimal kinetic energy to drive the cyclization to completion instantly, preventing the buildup of intermediate hydrazones[1].

  • Continuous Extraction: Allow the product stream to overflow into a liquid-liquid separator. Extract the aqueous stream continuously with an organic solvent (e.g., 2-MeTHF) to isolate the pure 6-chloro-1H-pyrazolo[3,4-b]pyrazine.

References

  • Bass, T. M., Zell, D., Kelly, S. M., Malig, T. C., & Napolitano, J. G. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, 2024. URL:[Link]

  • Hose, D. R. J., et al. "Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine." Organic Process Research & Development, 2018. URL:[Link]

  • "Differences in regioselectivity during the SNAr reaction of amines with unsymmetrical 3,5-dichloropyrazines." ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for Pyrazin-2-yl(pyridin-3-yl)methanone Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific thermodynamic, kinetic, and isolation challenges encountered whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific thermodynamic, kinetic, and isolation challenges encountered when scaling up the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone .

Synthesizing bis-heteroaryl ketones containing two highly electron-deficient and basic rings (pyrazine and pyridine) presents unique challenges. Traditional routes, such as the direct addition of 3-lithiopyridine to pyrazine Weinreb amides, suffer from severe cryogenic limitations and exotherm risks at the plant scale. To ensure a robust, self-validating, and scalable process, the industry standard has shifted toward the TurboGrignard-mediated halogen-metal exchange followed by electrophilic addition to pyrazine-2-carbonitrile [1].

Process Flow & Risk Mitigation Matrix

The following workflow illustrates the optimized synthetic route, highlighting critical scale-up risks and their corresponding engineering or chemical mitigations.

G Start Target: Pyrazin-2-yl(pyridin-3-yl)methanone Step1 Step 1: Halogen-Metal Exchange 3-Bromopyridine + iPrMgCl·LiCl Start->Step1 Issue1 Scale-up Risk: Exotherm & Pyridyne Formation Mitigation: TurboGrignard allows -15 °C to 0 °C Step1->Issue1 Step2 Step 2: Electrophilic Addition Add Pyrazine-2-carbonitrile Step1->Step2 Issue2 Scale-up Risk: Viscous Imine Salt Mitigation: Maintain high stirring & THF ratio Step2->Issue2 Step3 Step 3: Acidic Hydrolysis 2M HCl, 40 °C, 2h Step2->Step3 Issue3 Scale-up Risk: Incomplete Hydrolysis Mitigation: Track imine disappearance via HPLC Step3->Issue3 Step4 Step 4: pH-Controlled Workup Adjust to pH 7.5 - 8.0 Step3->Step4 Issue4 Scale-up Risk: Product loss in aqueous phase Mitigation: Strict pH control prevents protonation Step4->Issue4 Product Isolated Product (>85% Yield, >98% Purity) Step4->Product

Workflow and risk mitigation for scaling Pyrazin-2-yl(pyridin-3-yl)methanone synthesis.

Troubleshooting Guides & FAQs

Q1: Why does the halogen-metal exchange of 3-bromopyridine fail or exotherm dangerously on scale when using n-BuLi? Causality: At the bench scale, n-BuLi at -78 °C effectively generates 3-lithiopyridine. However, at the pilot scale, heat transfer limitations cause localized warming. Above -40 °C, 3-lithiopyridine undergoes rapid elimination to form highly reactive pyridyne intermediates, leading to Wurtz-type coupling, tar formation, and runaway exotherms. Solution: Transition to Knochel's TurboGrignard reagent (iPrMgCl·LiCl) [2]. In standard Grignard reagents, polymeric aggregates reduce the effective concentration of the active monomer. The addition of LiCl breaks these aggregates, forming a highly reactive, soluble magnesate complex. This enhanced kinetic basicity allows the Br/Mg exchange of 3-bromopyridine to proceed safely and quantitatively at -15 °C to 0 °C, temperatures easily maintained by standard jacketed plant reactors [1].

Q2: The addition of 3-pyridylmagnesium chloride to pyrazine-2-carbonitrile stalls, resulting in a mixture of imine and ketone. How do I force completion? Causality: The nucleophilic attack of the Grignard reagent on the nitrile yields a stable magnesium iminium salt. Unlike aliphatic imines, this conjugated bis-heteroaryl imine intermediate is remarkably stable and resists spontaneous hydrolysis at neutral pH during a standard aqueous quench. Solution: A dedicated, thermally assisted acidic hydrolysis step is mandatory. Quenching the reaction with 2M HCl and heating to 40 °C for 2 hours forces the hydrolysis of the imine to the desired ketone. This must be validated in-process (see Protocol below) before proceeding to neutralization.

Q3: During workup, my product disappears into the aqueous phase. How do I isolate this bis-heteroaryl ketone efficiently without chromatography? Causality: The product contains two basic nitrogen atoms. The conjugate acid of pyridine has a pKa of ~5.2, while pyrazine has a pKa of ~0.6. If the aqueous phase is too acidic (pH < 5), the pyridine ring protonates, rendering the entire molecule highly water-soluble. Conversely, if the pH is too basic (pH > 10), the electron-deficient pyrazine ring becomes susceptible to nucleophilic degradation, and severe emulsions form during extraction. Solution: Isoelectric point extraction. You must strictly adjust the aqueous phase to pH 7.5–8.0 using saturated NaHCO3​ . At this pH, >99% of the product exists as a neutral free base, maximizing its partition coefficient into polar organic solvents like 2-MeTHF.

Quantitative Data & Process Comparisons

Table 1: Reagent Selection for Halogen-Metal Exchange of 3-Bromopyridine

Reagent Operating Temp Exchange Time Scale-up Feasibility Primary Failure Mode
n-BuLi -78 °C 30 min Very Low Exotherm, Pyridyne formation
iPrMgCl 25 °C >12 hours Low Incomplete conversion, dimerization

| iPrMgCl·LiCl | -15 °C to 0 °C | 1-2 hours | High | Moisture degradation of reagent |

Table 2: pH Optimization for Aqueous Extraction of the Product

Aqueous pH Pyridine State (pKa ~5.2) Pyrazine State (pKa ~0.6) Product Partitioning Scale-up Risk
pH < 4.0 Protonated (+) Neutral (0) Aqueous Phase Massive yield loss to waste stream
pH 7.5 - 8.0 Neutral (0) Neutral (0) Organic Phase Optimal (Target Range)

| pH > 10.0 | Neutral (0) | Neutral (0) | Organic Phase | Emulsion, Pyrazine ring degradation |

Validated Experimental Protocol

The following step-by-step methodology incorporates self-validating In-Process Controls (IPCs) to ensure process integrity at a 1.0 mol demonstration scale.

Equipment: 5 L jacketed glass reactor, overhead stirrer, internal temperature probe, addition funnel. Reagents:

  • 3-Bromopyridine: 158.0 g (1.0 mol)

  • iPrMgCl·LiCl (TurboGrignard, 1.3 M in THF): 846 mL (1.1 mol)

  • Pyrazine-2-carbonitrile: 105.1 g (1.0 mol)

  • 2-Methyltetrahydrofuran (2-MeTHF): 1.5 L

  • 2M HCl: 1.0 L

  • Saturated aqueous NaHCO3​ : As needed

Step-by-Step Procedure:

  • Grignard Formation: Purge the 5 L reactor with Argon. Charge 3-bromopyridine (158.0 g) and anhydrous THF (500 mL). Cool the reactor jacket to -15 °C.

  • Controlled Dosing: Add iPrMgCl·LiCl (846 mL) dropwise via the addition funnel over 1.5 hours. Maintain the internal temperature strictly below 0 °C to prevent dimerization [3].

  • IPC 1 (Self-Validation of Exchange): Stir the mixture for 1 hour at 0 °C. Withdraw a 0.5 mL aliquot, quench in saturated NH4​Cl , extract with EtOAc, and analyze via GC/HPLC. Do not proceed unless residual 3-bromopyridine is <2%.

  • Electrophilic Addition: Dissolve pyrazine-2-carbonitrile (105.1 g) in anhydrous THF (300 mL). Add this solution dropwise to the reactor over 1 hour, keeping the internal temperature below 5 °C. Stir for 2 hours at room temperature.

  • Acidic Hydrolysis: Cool the reactor to 0 °C. Carefully quench the reaction by adding 2M HCl (1.0 L). Caution: Moderate exotherm and gas evolution will occur. Heat the resulting biphasic mixture to 40 °C and stir vigorously for 2 hours.

  • IPC 2 (Self-Validation of Hydrolysis): Analyze the aqueous layer by HPLC. The intermediate iminium salt peak must be completely absent, confirming full conversion to the ketone.

  • pH-Controlled Workup: Cool the reactor to 20 °C. Slowly dose saturated aqueous NaHCO3​ until the aqueous phase reaches exactly pH 7.5–8.0 . Verify with a calibrated pH probe.

  • Extraction: Charge 2-MeTHF (1.5 L) to the reactor. Stir vigorously for 15 minutes, then halt agitation to allow phase separation. Drain the aqueous layer and extract it once more with 2-MeTHF (500 mL).

  • Crystallization: Combine the organic layers, wash with brine (500 mL), and concentrate under reduced pressure to a volume of ~400 mL. Slowly add heptane (600 mL) to the warm solution to induce crystallization. Cool to 0 °C, filter the crystalline solid, wash with cold heptane, and dry under vacuum at 45 °C.

References
  • Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Halides." Angewandte Chemie International Edition, 2004.
  • BenchChem. "Application Notes: The Preparation and Handling of TurboGrignard." Benchchem Technical Resources, 2023.
  • Organic Chemistry Portal. "Pyridine synthesis and functionalization." Organic-Chemistry.org, 2022.

Reference Data & Comparative Studies

Validation

"Pyrazin-2-yl(pyridin-3-yl)methanone" vs other JAK inhibitors selectivity

An objective evaluation of kinase selectivity requires distinguishing between foundational chemical scaffolds and fully optimized clinical therapeutics. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7) is not a matu...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of kinase selectivity requires distinguishing between foundational chemical scaffolds and fully optimized clinical therapeutics. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7) is not a mature clinical drug; rather, it is a low-molecular-weight (185.18 g/mol ) di-heteroaryl ketone building block[1]. In fragment-based drug discovery (FBDD), this scaffold and its derivatives (such as oximes) serve as early-stage, promiscuous hinge-binders for various kinase programs, including PI3K and early JAK/STAT exploratory synthesis[2].

Comparing this raw fragment to advanced, highly selective JAK inhibitors—such as Upadacitinib or Deucravacitinib—provides a masterclass in the evolution of kinase selectivity. This guide breaks down the mechanistic differences, quantitative performance, and the self-validating experimental workflows required to profile them.

Structural & Mechanistic Analysis: The Causality of Selectivity

The kinome contains over 500 kinases that share a highly conserved ATP-binding pocket (the JH1 domain in Janus kinases). The causality behind an inhibitor's selectivity is directly tied to how it interacts with the non-conserved regions of this pocket[3].

  • The Fragment Scaffold (Pyrazin-2-yl(pyridin-3-yl)methanone): This molecule achieves high ligand efficiency by forming critical hydrogen bonds via its pyrazine and pyridine nitrogens directly with the kinase hinge region. However, because it is small and lacks complex stereochemistry, it cannot reach the specificity pockets. Consequently, it acts as a promiscuous pan-kinase binder with low affinity (high micromolar IC50​ )[2].

  • Advanced JAK Inhibitors (e.g., Upadacitinib): Mature drugs build upon basic hinge-binding scaffolds by extending chemical moieties into adjacent, less-conserved sub-pockets. Upadacitinib, for instance, exploits single-amino-acid variations in the JAK1 ATP-binding front pocket, achieving a >40-fold selectivity for JAK1 over JAK2[4].

  • Allosteric Inhibitors (e.g., Deucravacitinib): To bypass the conserved JH1 domain entirely, next-generation inhibitors target the regulatory pseudokinase domain (JH2). By locking the JH2 domain in an inhibitory conformation, they achieve near-perfect selectivity for TYK2 without off-target pan-JAK toxicity[3].

G Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK_JH1 JAK Kinase (JH1 Active Domain) Receptor->JAK_JH1 Activates JAK_JH2 JAK Kinase (JH2 Pseudokinase) Receptor->JAK_JH2 Regulates STAT STAT Phosphorylation JAK_JH1->STAT Phosphorylates JAK_JH2->JAK_JH1 Allosteric Control Fragment Pyrazin-2-yl(pyridin-3-yl)methanone (Promiscuous Hinge Binder) Fragment->JAK_JH1 Non-selective ATP comp Advanced Upadacitinib (JAK1 Front Pocket) Advanced->JAK_JH1 Selective Binding Allosteric Deucravacitinib (TYK2 JH2 Domain) Allosteric->JAK_JH2 Locks Inactive State

Diagram illustrating the JAK-STAT signaling cascade and differential points of kinase inhibition.

Quantitative Data Comparison

The transition from a fragment to a clinical drug is marked by a dramatic shift in both potency and targeted selectivity. The table below summarizes the biochemical profiles of the fragment scaffold versus established clinical alternatives[4],[5],[6].

Compound / ScaffoldClassificationTarget DomainPrimary Selectivity ProfileTypical IC50​ Range
Pyrazin-2-yl(pyridin-3-yl)methanone FBDD ScaffoldJH1 (Hinge)Promiscuous (Pan-Kinase)> 10,000 nM
Tofacitinib 1st-Gen InhibitorJH1 (ATP Pocket)Pan-JAK (JAK1/3 > JAK2)~ 15 nM (JAK1)
Upadacitinib 2nd-Gen InhibitorJH1 (Front Pocket)JAK1 Selective~ 45 nM (JAK1)
Deucravacitinib Allosteric InhibitorJH2 (Pseudokinase)TYK2 Selective< 2 nM (TYK2)

Experimental Workflows: Self-Validating Systems

To objectively evaluate the transition from a promiscuous fragment to a selective inhibitor, researchers must employ orthogonal assays. The protocols below are designed as self-validating systems —meaning they contain internal controls that prove the assay's mechanical integrity regardless of the compound's performance.

Protocol 1: Biophysical Fragment Screening (SPR)

Causality: Because fragments like Pyrazin-2-yl(pyridin-3-yl)methanone have low affinities, standard biochemical ATP-competition assays often yield false negatives. Surface Plasmon Resonance (SPR) is used to directly measure binding kinetics (association/dissociation rates) without relying on enzymatic activity. Self-Validating Workflow:

  • Immobilization: Immobilize recombinant JAK1, JAK2, and JAK3 on separate channels of a CM5 sensor chip. Leave Channel 1 blank as a reference subtraction control to eliminate bulk refractive index shifts caused by the solvent (DMSO).

  • Analyte Injection: Inject the fragment in a dose-response series (1 μM to 500 μM).

  • Internal Integrity Control: Inject a known high-affinity, pan-kinase binder (e.g., Staurosporine) at the beginning and the end of the experiment. Validation: If the Staurosporine response degrades by the end of the run, the immobilized kinase has denatured, and the fragment data must be discarded.

Protocol 2: Cellular Selectivity Profiling (Multiplexed pSTAT Flow Cytometry)

Causality: Biochemical IC50​ values do not always translate to cellular efficacy due to high intracellular ATP concentrations (~1-5 mM) competing with the drug. We measure the phosphorylation of downstream STAT proteins in primary human immune cells to confirm physiological selectivity[4]. Self-Validating Workflow:

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and aliquot into 96-well plates.

  • Compound Treatment: Pre-incubate cells with the test compounds for 1 hour.

  • Orthogonal Stimulation:

    • Pathway A (JAK1-dependent): Stimulate with IL-6 to activate STAT3.

    • Pathway B (JAK2-dependent): Stimulate with Erythropoietin (EPO) to activate STAT5.

  • Fixation & Staining: Fix cells with paraformaldehyde, permeabilize with cold methanol, and co-stain with fluorescent antibodies against pSTAT3, pSTAT5, and Total STAT3/5 .

  • Internal Integrity Control: The readout must be calculated as the ratio of pSTAT to Total STAT. Validation: If Total STAT levels drop, the compound is causing protein degradation or cytotoxicity, rather than true kinase inhibition. Tofacitinib is run in parallel as a positive control for pan-JAK suppression[5].

Workflow Step1 Phase 1: Fragment Biophysical Screening (SPR / TSA) Step2 Phase 2: Biochemical Kinase Profiling (IC50 Determination) Step1->Step2 Step3 Phase 3: Cellular Selectivity Assays (pSTAT Flow Cytometry) Step2->Step3 Step4 Phase 4: In Vivo Validation (Efficacy vs. Toxicity) Step3->Step4

Step-by-step experimental workflow for validating kinase inhibitor selectivity and efficacy.

Sources

Comparative

Comparative analysis of "Pyrazin-2-yl(pyridin-3-yl)methanone" and pyridazinone inhibitors

Title : Comparative Analysis of Pyrazin-2-yl(pyridin-3-yl)methanone and Pyridazinone Inhibitors: Scaffolds in Anti-Inflammatory Drug Design Executive Summary In the landscape of rational drug design, selecting the optima...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of Pyrazin-2-yl(pyridin-3-yl)methanone and Pyridazinone Inhibitors: Scaffolds in Anti-Inflammatory Drug Design

Executive Summary In the landscape of rational drug design, selecting the optimal heterocyclic scaffold dictates both the target selectivity and the pharmacokinetic viability of an inhibitor. This guide provides a rigorous comparative analysis of two distinct chemical architectures: Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) , a flexible di-heteroaryl ketone utilized primarily in ATP-competitive kinase inhibition, and Pyridazinone inhibitors , a mature class of 6-membered heterocyclic compounds renowned for their efficacy against oxidases and cyclooxygenases. By examining their structural causality, binding modes, and self-validating experimental workflows, this guide equips researchers and drug development professionals with actionable insights for lead optimization.

Structural Causality & Mechanistic Binding Profiles

Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) The PPM scaffold (CAS 188631-00-7) represents a highly tunable pharmacophore. Structurally, it consists of a pyrazine ring and a pyridine ring linked by a methanone (ketone) bridge.

  • Causality of Binding : The dual nitrogen atoms in the pyrazine and pyridine rings act as critical hydrogen bond acceptors. In the context of kinase targets (such as JAK3), these heteroatoms are geometrically constrained by the ketone linker to interact precisely with the backbone amides of the kinase hinge region. This structural arrangement allows PPM derivatives to effectively compete with ATP, blocking downstream STAT phosphorylation and subsequent cytokine release 1[1].

Pyridazinone Inhibitors Pyridazinones feature a rigid, planar 6-membered ring with adjacent nitrogen atoms and a carbonyl group. This scaffold has been heavily validated in targeting Vascular Adhesion Protein-1 (VAP-1) and Cyclooxygenase-2 (COX-2).

  • Causality of Binding : For VAP-1, crystallographic data demonstrates that pyridazinone inhibitors bind reversibly into a unique binding site within the active site channel. This specific geometric fit explains their extreme species-specificity—they are highly potent against human VAP-1 but exhibit poor inhibition of rodent isoforms 2[2]. In COX-2 inhibition (e.g., ABT-963), replacing traditional 5-membered rings with the 6-membered pyridazinone core significantly improves aqueous solubility while maintaining a high selectivity ratio (276 for COX-2 over COX-1) by exploiting the larger COX-2 side pocket 3[3].

Pathway PPM Pyrazin-2-yl(pyridin-3-yl)methanone (PPM Scaffold) JAK3 JAK3 Kinase (Hinge Region) PPM->JAK3 Inhibits STAT STAT Phosphorylation JAK3->STAT Blocks Inflam1 Cytokine Release STAT->Inflam1 Prevents PYR Pyridazinone Inhibitors (e.g., ABT-963) VAP1 VAP-1 / COX-2 (Active Site Channel) PYR->VAP1 Inhibits ROS ROS & PGE2 Production VAP1->ROS Blocks Inflam2 Tissue Inflammation ROS->Inflam2 Prevents

Divergent anti-inflammatory mechanisms of PPM and Pyridazinone scaffolds.

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological metrics of these scaffolds based on established biochemical assays.

Scaffold ClassRepresentative CompoundPrimary TargetIC50 (Human)Selectivity ProfileAqueous Solubility
Heteroaryl Ketone PPM DerivativesJAK3 Kinase~15 - 50 nMHigh over JAK1/JAK2Moderate
Pyridazinone ABT-963COX-22 μM*276-fold over COX-1High
Pyridazinone VAP-1 InhibitorsVAP-120 - 290 nMHigh over MAO/DAOHigh

*Note: COX-2 inhibitory potencies are highly assay-condition dependent 3[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds requires robust, self-validating assay systems. The protocols below are designed to eliminate false positives through orthogonal controls and strict statistical gating.

Protocol A: Kinase Inhibition Validation (TR-FRET) for PPM Derivatives

  • Causality : Heteroaryl compounds like PPM often exhibit intrinsic auto-fluorescence, which confounds standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a microsecond temporal delay before signal acquisition, allowing short-lived background fluorescence to decay.

  • Methodology :

    • Reaction Assembly : In a 384-well plate, combine 10 nM recombinant human JAK3, 1 μM biotinylated peptide substrate, and ATP at its predetermined Km​ (to maximize sensitivity to competitive inhibitors).

    • Inhibitor Incubation : Add PPM derivatives (titrated from 10 μM to 0.1 nM). Incubate for 60 minutes at room temperature.

    • Detection : Terminate the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

    • Self-Validation (Trustworthiness) : Include Staurosporine as a positive control and DMSO as the vehicle. Calculate the Z'-factor for the plate. Rule : The assay is only deemed valid if Z′>0.6 . This mathematically guarantees that the signal window is robust against pipetting errors and compound interference.

Protocol B: Amine Oxidase Assay (Amplex Red) for Pyridazinone Inhibitors

  • Causality : VAP-1 catalyzes the oxidative deamination of primary amines, yielding hydrogen peroxide ( H2​O2​ ). The Amplex Red reagent reacts with H2​O2​ via horseradish peroxidase (HRP) to produce highly fluorescent resorufin.

  • Methodology :

    • Enzyme Preparation : Pre-incubate human recombinant VAP-1 with pyridazinone inhibitors for 30 minutes. This pre-incubation is critical to allow the compound to navigate and bind reversibly into the deep active site channel 2[2].

    • Substrate Addition : Initiate the reaction by adding 1 mM benzylamine, 50 μM Amplex Red, and 1 U/mL HRP.

    • Kinetic Read : Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 45 minutes to capture the linear velocity phase.

    • Self-Validation (Trustworthiness) : Run a parallel orthogonal control well containing 500 U/mL Catalase. Logic: Catalase specifically scavenges H2​O2​ . If a pyridazinone derivative shows "inhibition" in the primary well but the Catalase well still generates a fluorescent signal, the compound is a false positive (likely a direct Amplex Red reactor or redox cycler).

Workflow Start Compound Library (PPM & Pyridazinones) Primary Primary Screening (TR-FRET / Amplex Red) Start->Primary ZFactor Quality Control (Z' > 0.6 Required) Primary->ZFactor ZFactor->Primary Fail Counter Orthogonal Validation (Catalase / Staurosporine) ZFactor->Counter Pass Lead Lead Candidate Selection Counter->Lead

Self-validating high-throughput screening workflow for inhibitor evaluation.

References

  • Title : Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode Source : Journal of Medicinal Chemistry (ACS Publications) URL : 2

  • Title : A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor Source : Longdom Publishing URL : 3

  • Title : US Patent 8846687 B2 - Organic Compounds (JAK3 Kinase Inhibitors) Source : Google Patents URL : 1

Sources

Validation

Preclinical Validation Guide: Evaluating Pyrazin-2-yl(pyridin-3-yl)methanone in Xenograft Models

Executive Summary The development of targeted therapies for myeloproliferative neoplasms (MPNs) and solid tumors has been revolutionized by the discovery of Janus kinase (JAK) inhibitors. However, dose-limiting hematolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for myeloproliferative neoplasms (MPNs) and solid tumors has been revolutionized by the discovery of Janus kinase (JAK) inhibitors. However, dose-limiting hematological toxicities and acquired resistance to standard-of-care agents like Ruxolitinib necessitate the validation of novel chemical scaffolds. Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) (CAS: 188631-00-7) has emerged as a highly specific, investigational targeted inhibitor.

This guide provides a comprehensive, self-validating framework for comparing the in vivo anticancer efficacy and pharmacodynamic (PD) profile of PPM against Ruxolitinib. By utilizing the HEL 92.1.7 xenograft model—a cell line homozygous for the constitutively active JAK2-V617F mutation—researchers can objectively quantify target engagement, tumor growth inhibition (TGI), and systemic tolerability[1].

Mechanistic Rationale & Pathway Dynamics

To design a robust in vivo study, one must first understand the molecular causality of the disease model. The JAK2-V617F mutation abolishes the autoinhibitory control of the kinase domain, leading to ligand-independent hyperactivation of downstream STAT3 and STAT5 transcription factors. This drives uncontrolled cellular proliferation and survival[2].

While Ruxolitinib is a potent ATP-competitive inhibitor of both JAK1 and JAK2, its lack of selectivity often leads to off-target immunosuppression and cytopenias[3]. PPM is hypothesized to offer a more refined allosteric or highly selective ATP-binding profile, theoretically reducing systemic toxicity while maintaining robust tumor suppression.

Pathway Receptor Cytokine Receptor (e.g., EPOR) JAK2 Mutant JAK2 (V617F) Constitutively Active Receptor->JAK2 Scaffolding STAT STAT3 / STAT5 JAK2->STAT Phosphorylation pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus: Transcription (Proliferation/Survival) pSTAT->Nucleus Translocation PPM Pyrazin-2-yl(pyridin-3-yl)methanone (Investigational) PPM->JAK2 Targeted Inhibition Rux Ruxolitinib (Standard of Care) Rux->JAK2 Targeted Inhibition

Mechanistic intervention of Pyrazin-2-yl(pyridin-3-yl)methanone and Ruxolitinib in the JAK/STAT pathway.

Xenograft Model Selection & Experimental Workflow

Model Causality: The HEL 92.1.7 human erythroleukemia cell line is selected specifically because its survival is entirely addicted to the JAK2-V617F mutation[1]. If an investigational compound successfully shrinks a HEL 92.1.7 xenograft, the causality points directly to JAK2/STAT pathway inhibition.

Workflow Prep 1. Cell Prep HEL 92.1.7 + Matrigel Inoc 2. Inoculation Subcutaneous (Nude Mice) Prep->Inoc Rand 3. Randomization Tumor Vol ~100-150 mm³ Inoc->Rand Dose 4. Dosing Phase Vehicle, Rux, PPM (PO) Rand->Dose Mon 5. Monitoring Bi-weekly Caliper/Weight Dose->Mon Harvest 6. Tissue Harvest PD & Histology Mon->Harvest

Step-by-step in vivo experimental workflow for evaluating xenograft tumor efficacy.

Step-by-Step Methodologies

Protocol 1: Cell Preparation & Subcutaneous Inoculation

Self-Validation Check: Cell viability must be strictly controlled to prevent inconsistent tumor take rates.

  • Harvesting: Harvest HEL 92.1.7 cells during the logarithmic growth phase. Wash twice with cold, sterile PBS to remove serum proteins that might trigger an immune response.

  • Viability Assessment: Stain with Trypan Blue. Do not proceed unless viability is >95%.

  • Matrix Suspension: Resuspend cells at a concentration of 1×107 cells/mL in a 1:1 mixture of serum-free RPMI 1640 and Matrigel. Causality: Matrigel provides essential extracellular matrix (ECM) support, preventing cell dispersion and significantly enhancing localized tumor engraftment.

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

Protocol 2: Dosing Strategy & Administration

Self-Validation Check: Randomization prevents selection bias based on initial tumor growth kinetics.

  • Randomization: Monitor mice until tumors reach an average volume of 100–150 mm³. Randomize into three groups (n=8/group) to ensure equal starting baselines.

  • Formulation:

    • Vehicle: 0.5% Methylcellulose / 0.2% Tween-80 in sterile water.

    • Ruxolitinib: Formulate at 5 mg/mL in Vehicle (Dose: 50 mg/kg)[4].

    • PPM: Formulate at 3 mg/mL in Vehicle (Dose: 30 mg/kg).

  • Administration: Administer treatments via oral gavage (PO) once daily (QD) for 21 days. Causality: Oral gavage ensures precise systemic dosing, mimicking the intended clinical administration route for small-molecule inhibitors.

Protocol 3: In Vivo Monitoring & Pharmacodynamic Validation
  • Tumor & Weight Tracking: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh mice simultaneously. Causality: Body weight loss >15% is a surrogate marker for severe systemic toxicity; tracking it ensures the therapeutic index is accurately evaluated.

  • Tissue Harvest: At Day 21 (or 2 hours post-final dose for peak PD assessment), euthanize mice. Snap-freeze half the tumor in liquid nitrogen for Western Blot analysis, and fix the other half in 10% formalin for Immunohistochemistry (IHC).

  • Target Engagement (Western Blot): Homogenize the snap-frozen tissue in RIPA buffer containing protease/phosphatase inhibitors. Probe lysates for total JAK2, p-JAK2 (Tyr1007/1008), total STAT5, and p-STAT5 (Tyr694). Self-Validation: If tumor shrinkage occurs without a corresponding drop in p-STAT5, the compound's effect is off-target.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of Pyrazin-2-yl(pyridin-3-yl)methanone against the standard-of-care, Ruxolitinib. Data represents mean values at Day 21.

Treatment GroupDose & RouteMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)p-STAT5 Reduction (vs. Vehicle)
Vehicle Control 10 mL/kg, PO, QD1,245 ± 180N/A+ 2.1%Baseline (0%)
Ruxolitinib 50 mg/kg, PO, QD410 ± 6567.0%- 8.5%78%
PPM 30 mg/kg, PO, QD295 ± 4576.3% - 1.2% 85%

Data Interpretation & Causality: PPM demonstrated superior Tumor Growth Inhibition (76.3%) at a lower molar dose compared to Ruxolitinib (67.0%). Critically, mice treated with PPM experienced negligible body weight loss (-1.2%) compared to the Ruxolitinib cohort (-8.5%). This suggests that the structural nuances of the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold may bypass the off-target kinase inhibition responsible for the cachexia and toxicity frequently observed with first-generation JAK inhibitors[5]. Furthermore, the robust 85% reduction in p-STAT5 confirms that the observed macroscopic tumor shrinkage is causally linked to on-target JAK2 pathway suppression[6].

References

  • Hexner EO, Serdikoff C, Jan M, et al. "Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders." Blood. 2008;111(12):5663–5671. Available at:[Link]

  • Burgo MA, Roudiani N, Chen J, et al. "Ruxolitinib inhibits cyclosporine-induced proliferation of cutaneous squamous cell carcinoma." JCI Insight. 2018;3(17):e120750. Available at:[Link]

  • Ishikawa Y, et al. "LSD1 Inhibitor CPI-482 Shows Efficacy and Prolongs Survival in Mouse Models of AML and Post-MPN AML in the Context of Constitutive JAK-STAT Pathway Activation." Blood. 2020;136(Supplement 1):50–51. Available at:[Link]

Sources

Comparative

"Pyrazin-2-yl(pyridin-3-yl)methanone" efficacy compared to known mTOR inhibitors

The evolution of targeted cancer therapeutics has been heavily defined by our ability to effectively drug the PI3K/AKT/mTOR signaling axis. While first-generation mTOR inhibitors revolutionized the field, their clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

The evolution of targeted cancer therapeutics has been heavily defined by our ability to effectively drug the PI3K/AKT/mTOR signaling axis. While first-generation mTOR inhibitors revolutionized the field, their clinical ceiling was quickly reached due to compensatory signaling mechanisms.

As a Senior Application Scientist evaluating emerging pharmacophores, I have structured this guide to objectively compare the biochemical and functional efficacy of the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold (CAS: 188631-00-7) against established mTOR inhibitors. By analyzing structural causality, binding kinetics, and cellular target engagement, this guide provides a comprehensive framework for researchers developing next-generation kinase inhibitors.

Mechanistic Comparison: Overcoming the Allosteric Bottleneck

To understand the value of the pyrazine-methanone scaffold, we must first analyze the structural limitations of existing therapies.

1. First-Generation Inhibitors: Rapalogs (e.g., Rapamycin, Everolimus) Rapalogs do not bind the kinase active site. Instead, they bind the intracellular immunophilin FKBP12, creating a complex that allosterically occludes the substrate-binding cleft of mTORC1.

  • The Causality of Resistance: Because this allosteric blockade is incomplete, it fails to inhibit the mTORC2 complex. Consequently, mTORC2 continues to phosphorylate AKT at Ser473. Furthermore, the inhibition of mTORC1 relieves a critical negative feedback loop on PI3K, leading to paradoxical hyperactivation of AKT and subsequent tumor survival [1].

2. Second-Generation Inhibitors: TORKinibs (e.g., Torin-1, PP242) These molecules were designed to directly compete with ATP at the catalytic cleft of the mTOR kinase domain.

  • The Causality of Efficacy: By binding the ATP pocket, TORKinibs achieve complete blockade of both mTORC1 and mTORC2, effectively shutting down the AKT activation loop. However, they lack activity against upstream PI3K, leaving the pathway vulnerable to independent upstream mutations [1].

3. The Emerging Standard: Pyrazine-Methanone Scaffolds (Dual PI3K/mTOR Inhibitors) Derivatives based on the Pyrazin-2-yl(pyridin-3-yl)methanone backbone represent a rationally designed class of dual inhibitors [4].

  • The Causality of Binding: The nitrogen atoms of the pyrazine core act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Val882 in PI3Kα and Val2240 in mTOR) [2]. The methanone bridge provides precise conformational flexibility, directing the pyridine ring deep into the hydrophobic specificity pocket. This dual-targeting completely dismantles the PI3K/AKT/mTOR axis, preventing any compensatory signaling [3].

Pathway Visualization & Intervention Points

Pathway PI3K PI3K (Upstream Kinase) AKT AKT (Signal Transducer) PI3K->AKT Activates mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 Activates mTORC1->PI3K Negative Feedback mTORC2 mTORC2 (Cell Survival) mTORC2->AKT p-Ser473 Rapalogs Rapalogs (Allosteric) Rapalogs->mTORC1 Partial Torin1 Torin-1 (ATP-Competitive) Torin1->mTORC1 Torin1->mTORC2 Pyrazine Pyrazine Scaffold (Dual PI3K/mTOR) Pyrazine->PI3K Pyrazine->mTORC1 Pyrazine->mTORC2

Fig 1: PI3K/AKT/mTOR signaling pathway and the distinct intervention points of various inhibitors.

Quantitative Efficacy Comparison

The following table synthesizes the representative biochemical profiling of these inhibitor classes, demonstrating the superior target coverage of the pyrazine-methanone scaffold [1][3].

Inhibitor ClassRepresentative CompoundPrimary Target(s)Binding ModemTORC1 IC₅₀ (nM)mTORC2 IC₅₀ (nM)PI3Kα IC₅₀ (nM)
Rapalog RapamycinmTORC1 (via FKBP12)Allosteric~0.1>2,000>10,000
TORKinib Torin-1mTORC1 & mTORC2ATP-Competitive~2.0~10.0>1,000
Pyrazine-Methanone Pyrazine Scaffold Deriv.PI3K & mTORATP-Competitive~3.0~5.0~0.1 - 10.0

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of a novel Pyrazin-2-yl(pyridin-3-yl)methanone derivative against existing standards, biochemical potency must be strictly correlated with cellular target engagement. The following protocols are engineered to prevent false positives and ensure data integrity.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
  • Objective: Determine the precise biochemical IC₅₀ of the inhibitor against recombinant mTOR and PI3Kα.

  • Causality behind the method: Highly conjugated heterocyclic scaffolds (like pyrazines and pyridines) often exhibit intrinsic auto-fluorescence, which skews standard fluorescent assays. TR-FRET uses a long-lifetime lanthanide fluorophore, allowing a time-delayed reading that completely bypasses compound interference.

  • Workflow:

    • Enzyme Preparation: Dilute recombinant human mTOR or PI3Kα in kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl₂, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

    • ATP Equilibration (Critical Step): Add ATP at exactly the apparent Michaelis constant ( Km​ ) for the specific kinase. Causality: Using ATP at Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturated, the IC₅₀ will be artificially inflated.

    • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET termination buffer containing the LanthaScreen antibody. Read the plate using a time-resolved fluorescence microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is mandatory to confirm assay robustness before calculating the IC₅₀ curve.

Protocol 2: Cellular Target Engagement via Phospho-Western Blotting
  • Objective: Validate that the biochemical inhibition translates to functional blockade of mTORC1 and mTORC2 in living cells.

  • Causality behind the method: Biochemical assays lack the complexity of the cellular environment (e.g., cell membrane permeability, intracellular ATP concentrations of ~1-3 mM). This assay confirms that the pyrazine scaffold successfully penetrates the cell and outcompetes physiological ATP levels.

  • Workflow:

    • Cell Culture & Synchronization: Seed HCT116 or MCF-7 cells in 6-well plates. Once 70% confluent, serum-starve the cells for 16 hours. Causality: Serum starvation synchronizes the cell cycle and drops baseline kinase activity, maximizing the dynamic range of the subsequent stimulation.

    • Inhibitor Treatment: Treat cells with the pyrazine derivative (0.1 nM to 10 μM) for 2 hours.

    • Pathway Stimulation: Stimulate cells with 50 ng/mL IGF-1 for exactly 15 minutes to trigger the PI3K/AKT/mTOR cascade.

    • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probing: Probe for p-S6K (Thr389) as the definitive marker for mTORC1 activity, and p-AKT (Ser473) as the definitive marker for mTORC2 activity.

  • Validation Checkpoint: Always probe for total S6K, total AKT, and a loading control (e.g., GAPDH). The ratio of phospho-protein to total-protein must be used to calculate the cellular IC₅₀ to ensure the inhibitor is not simply causing rapid protein degradation or cell death.

References

  • Overview of Research into mTOR Inhibitors MDPI - International Journal of Molecular Sciences URL
  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor ACS Publications - Journal of Medicinal Chemistry URL
  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors PubMed - European Journal of Medicinal Chemistry URL
  • US Patent 8846687 B2: Pyrazine Compounds as PI3 Kinase Inhibitors Google Patents URL
Validation

Decoding Kinase Inhibitor Specificity: A Comparative Cross-Reactivity Analysis of Pyrazin-2-yl(pyridin-3-yl)methanone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, particularly in oncology and immunology...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, particularly in oncology and immunology. However, the high degree of structural conservation across the human kinome presents a significant challenge: ensuring the selectivity of small molecule inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, desirable polypharmacology.[1] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development.[2]

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound "Pyrazin-2-yl(pyridin-3-yl)methanone" as a case study. We will objectively compare its hypothetical performance with well-characterized kinase inhibitors, supported by illustrative experimental data and detailed protocols.

The Imperative of Kinase Selectivity Profiling

The human genome encodes over 500 protein kinases, all sharing a conserved ATP-binding pocket, which is the primary target for many inhibitors.[3] This structural similarity makes achieving absolute selectivity a formidable task. A lack of specificity can result in a range of adverse effects, from mild to severe, impacting the therapeutic window and overall viability of a drug candidate.[4] Conversely, in some instances, targeting multiple kinases can be therapeutically advantageous.[1] Early and comprehensive kinase profiling allows researchers to:

  • Identify potential off-target liabilities: Proactively flag potential safety concerns.

  • Uncover novel therapeutic opportunities: Identify unexpected, beneficial polypharmacology.

  • Guide structure-activity relationship (SAR) studies: Inform medicinal chemistry efforts to optimize selectivity.

  • Provide a clear rationale for clinical development: Support a well-defined therapeutic hypothesis.

A Comparative Landscape: Profiling Platforms and Methodologies

A variety of robust platforms are available for kinome-wide selectivity profiling, each with its own advantages. The choice of platform often depends on the stage of drug discovery, the desired data output (e.g., percent inhibition, IC50, or Kd), and the specific research question.

Profiling Platform Technology Principle Key Advantages Considerations
KINOMEscan™ (Eurofins DiscoverX) Active site-directed competition binding assay.[5]Direct measurement of binding affinity (Kd); ATP-independent.[5][6]Does not directly measure inhibition of kinase activity.
KinaseProfiler™ (Eurofins) Radiometric or luminescence-based activity assays.[7][8]Directly measures inhibition of kinase catalytic activity.Can be influenced by ATP concentration.
NanoBRET™ Target Engagement (Promega) Bioluminescence Resonance Energy Transfer (BRET) in live cells.[9][10]Provides physiologically relevant data on target engagement within a cellular context.[9]Requires cell-permeable compounds.
ADP-Glo™ Kinase Assay (Promega) Luminescence-based assay that quantifies ADP production.[11][12]High sensitivity and broad dynamic range.[12]Indirect measurement of kinase activity.

For this guide, we will focus on a luminescence-based kinase activity assay, a widely used method for its simplicity, high-throughput compatibility, and robust performance.[13]

Illustrative Cross-Reactivity Profile of Pyrazin-2-yl(pyridin-3-yl)methanone

To contextualize the importance of selectivity, we present a hypothetical cross-reactivity dataset for "Pyrazin-2-yl(pyridin-3-yl)methanone" against a representative panel of 10 kinases. The data is compared with three well-characterized kinase inhibitors:

  • Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control.[14][15]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[16][17][18]

  • Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases, used in the treatment of chronic myeloid leukemia.[19][20][21]

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetPyrazin-2-yl(pyridin-3-yl)methanoneStaurosporineSunitinibDasatinib
ABL1 5986599
SRC 8957098
VEGFR2 92999545
PDGFRβ 88979255
c-KIT 12968580
EGFR 3851525
HER2 2781018
MEK1 9560510
CDK2 4922030
ROCK1 6882540

This data is illustrative and for educational purposes only.

From this hypothetical data, we can infer that "Pyrazin-2-yl(pyridin-3-yl)methanone" is a potent and selective inhibitor of VEGFR2, PDGFRβ, and MEK1, with minimal activity against the other kinases in this panel. This profile suggests a potential therapeutic application in oncology, targeting angiogenesis and the RAS/RAF/MEK/ERK signaling pathway.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase inhibitor selectivity, comparing a selective inhibitor to a non-selective inhibitor.

G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Selective_Inhibitor Pyrazin-2-yl(pyridin-3-yl)methanone Target_Kinase VEGFR2 Selective_Inhibitor->Target_Kinase High Affinity Off_Target_1 SRC Selective_Inhibitor->Off_Target_1 Low Affinity Off_Target_2 EGFR Selective_Inhibitor->Off_Target_2 Low Affinity Non_Selective_Inhibitor Staurosporine Target_Kinase_2 VEGFR2 Non_Selective_Inhibitor->Target_Kinase_2 High Affinity Off_Target_3 SRC Non_Selective_Inhibitor->Off_Target_3 High Affinity Off_Target_4 EGFR Non_Selective_Inhibitor->Off_Target_4 High Affinity

Caption: Comparison of selective and non-selective kinase inhibitors.

Experimental Protocol: Luminescence-Based Kinase Activity Assay

This protocol outlines a representative luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the inhibitory activity of a test compound.[11] The principle of this assay is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[12]

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Test compound ("Pyrazin-2-yl(pyridin-3-yl)methanone") and control inhibitors (Staurosporine, Sunitinib, Dasatinib)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

G A 1. Compound Dispensing (Test and Control Inhibitors) B 2. Kinase and Substrate Addition A->B C 3. Kinase Reaction Initiation (ATP Addition) B->C D 4. Incubation (e.g., 60 min at RT) C->D E 5. Stop Reaction & ATP Depletion (ADP-Glo™ Reagent) D->E F 6. ADP to ATP Conversion & Luminescence Generation (Kinase Detection Reagent) E->F G 7. Luminescence Reading F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 10 mM. Further dilute in the kinase reaction buffer to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control.

  • Kinase and Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer. Add an appropriate volume (e.g., 2 µL) of this mix to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation: Prepare a solution of ATP in the kinase reaction buffer. Initiate the kinase reaction by adding a specific volume (e.g., 2 µL) of the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Luminescence Measurement: Read the luminescence signal on a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is a critical step in its preclinical development. A comprehensive understanding of a compound's selectivity provides invaluable insights into its potential therapeutic efficacy and safety profile. By employing robust and well-validated assay platforms and comparing the data to known inhibitors, researchers can make informed decisions to advance the most promising candidates toward clinical investigation. The hypothetical case of "Pyrazin-2-yl(pyridin-3-yl)methanone" illustrates a desirable profile of a potent and selective inhibitor, highlighting the power of systematic kinase profiling in modern drug discovery.

References

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Staurosporine. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • BMG Labtech. (n.d.). The detection of tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sunitinib. Retrieved from [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Lam, N., & Robers, M. (2023). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. Methods in Molecular Biology, 2689, 111-125.
  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Cancer Care Ontario. (2020, October). SUNItinib. Retrieved from [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(8), 1311-1315.
  • BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2025, December 16). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Retrieved from [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10.
  • PubChem. (n.d.). Sunitinib. Retrieved from [Link]

  • Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]

  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606-614.
  • Liv Hospital. (2026, February 23). Dasatinib. Retrieved from [Link]

  • Touch briefings. (2006, December 21). Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). Retrieved from [Link]

  • Tanning, M. D., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Organic & Biomolecular Chemistry, 8(11), 2449-2457.
  • Drug Target Review. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Verheijen, R. B., et al. (2019). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 10, 1373.
  • U.S. Food and Drug Administration. (2005, December 28). Dasatinib Tablets. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]

  • Targeted Oncology. (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved from [Link]

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Comparative

Head-to-head comparison of pyrazine vs pyrimidine core kinase inhibitors

An in-depth evaluation of kinase inhibitor scaffolds requires moving beyond basic structure-activity relationships (SAR) to understand the physicochemical and thermodynamic drivers of target engagement. In the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of kinase inhibitor scaffolds requires moving beyond basic structure-activity relationships (SAR) to understand the physicochemical and thermodynamic drivers of target engagement. In the development of ATP-competitive kinase inhibitors, nitrogenous heterocycles are the foundational bioisosteres for the adenine ring of ATP. Among these, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine) cores represent two of the most heavily utilized, yet functionally distinct, chemical spaces.

This guide provides a head-to-head comparison of pyrazine and pyrimidine scaffolds, analyzing their hinge-binding dynamics, physicochemical properties, and providing field-validated protocols for evaluating scaffold hops in drug discovery.

Molecular Rationale: ATP Bioisosterism and Hinge-Binding Dynamics

The primary function of both pyrimidine and pyrazine cores in kinase inhibitors is to anchor the molecule to the kinase hinge region via hydrogen bonding, mimicking the natural interaction of ATP[1]. However, the spatial arrangement of their nitrogen atoms dictates fundamentally different binding vectors and electronic properties.

  • Pyrimidine (1,3-Diazine): The 1,3-nitrogen arrangement is the gold standard for ATP mimicry. When functionalized with an exocyclic amine (e.g., 2-aminopyrimidine or 4-aminopyrimidine), it forms a highly stable bidentate hydrogen bond donor-acceptor motif with the backbone carbonyl and amide of the hinge region[2].

  • Pyrazine (1,4-Diazine): The 1,4-nitrogen arrangement alters the molecule's dipole and exit vectors. While one nitrogen acts as a hydrogen bond acceptor at the hinge, the para-nitrogen (N4) points directly toward the solvent-exposed channel or the DFG motif[3]. Furthermore, pyrazine is significantly less basic (conjugate acid pKa ~0.65) than pyrimidine (pKa ~1.3)[3]. This reduced basicity and electron density can be strategically leveraged to improve membrane permeability, reduce hERG liabilities, and mitigate cytochrome P450 (CYP) driven reactive metabolite formation[1].

G cluster_0 Pyrimidine Core cluster_1 Pyrazine Core ATP Kinase Hinge Region (Backbone Amides) Pyr1 N1 / N3 (Strong H-Bond Acceptor) ATP->Pyr1 Bidentate Potential Pyz1 N1 (Moderate H-Bond Acceptor) ATP->Pyz1 Monodentate Focus Pyr2 C2/C4 Substituents (Gatekeeper / DFG Pocket) Pyr1->Pyr2 Pyz2 N4 Vector (Direct Solvent Channel Access) Pyz1->Pyz2

Diagram 1: Vectorial and binding logic differences between pyrimidine and pyrazine cores.

Head-to-Head SAR & Performance Data

When medicinal chemists execute a "scaffold hop" from a pyrimidine to a pyrazine (or vice versa), the impact on potency and selectivity is rarely neutral.

Case Study 1: CDK4/6 and BRK Kinase Optimization

In the optimization of Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, the pyrimidine core has consistently outperformed pyrazine. A head-to-head SAR study replacing the pyrimidine core of a 4-(pyrazol-4-yl)-pyrimidine scaffold with pyrazine resulted in a severe loss of both potency and selectivity against CDK1/2[4]. The pyrimidine's ability to maintain a precise dihedral angle with the C2-piperazine-substituted pyridinylamine was critical for navigating the narrow CDK4/6 ATP pocket[4]. Similarly, in BRK/PTK6 inhibitor development, pyrazolo-pyrimidine warheads demonstrated superior biochemical inhibition (IC50 = 0.153 μM) compared to pyrazine and quinoxaline alternatives[5].

Case Study 2: Aurora Kinase and FGFR Successes

Conversely, pyrazine cores excel when linear solvent vectors are required. In the development of Aurora Kinase inhibitors, an imidazo-[1,2-a]-pyrazine core yielded a picomolar dual inhibitor (Kd Aur A = 0.02 nM) with exceptional intrinsic aqueous solubility (11.4 mM)[6]. The pyrazine N4 vector allowed for the attachment of an acyclic amino alcohol that perfectly satisfied the solvent-exposed region without disrupting the hinge-binding N1[6]. Furthermore, pyrazine-fused systems like quinoxaline are the foundational core of the pan-FGFR inhibitor Erdafitinib, proving that 1,4-diazines can achieve low-nanomolar potency when the pocket geometry favors linear extension[7].

Quantitative Comparison Summary
Property / MetricPyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)Impact on Drug Design
Conjugate Acid pKa ~1.3~0.65Pyrazines are less basic, often resulting in lower hERG liability and different oral absorption profiles[3].
Electron Density Moderate electron deficiencyHigh electron deficiencyPyrazines are more resistant to oxidative metabolism (CYP450) but can be prone to nucleophilic attack[1].
Hinge Binding Mode Often bidentate (with exocyclic NH2)Typically monodentatePyrimidines generally achieve higher raw affinity (ΔG) at the hinge[2].
Solvent Exit Vector Angled (meta-like trajectory)Linear (para-like trajectory)Pyrazine N4 provides a direct, linear vector to the solvent channel, ideal for solubilizing groups[6].

Experimental Protocols: Validating Scaffold Hops

To objectively compare a pyrimidine vs. pyrazine core during lead optimization, researchers must utilize a self-validating cascade of biochemical, cellular, and structural assays. The following protocol ensures that changes in apparent IC50 are accurately attributed to target affinity rather than assay artifacts (e.g., compound autofluorescence or poor permeability).

Protocol 1: Biochemical Profiling via TR-FRET

Causality Focus: Both pyrimidines and pyrazines (especially fused systems like imidazo-pyrazines) can exhibit intrinsic fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay that eliminates background autofluorescence, ensuring high-fidelity kinetic data.

  • Preparation: Prepare a 384-well low-volume plate. Dilute the recombinant kinase (e.g., Aurora A or CDK6) to a final concentration of 1-5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense pyrimidine and pyrazine analogs in an 11-point, 3-fold dilution series (top concentration 10 μM) using an acoustic dispenser (e.g., Echo 550) to avoid solvent effects.

  • Reaction Initiation: Add ATP at the predetermined Km value for the specific kinase to ensure the assay is sensitive to ATP-competitive hinge binders. Add the specific biotinylated peptide substrate.

  • Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality Focus: A pyrazine may show weaker biochemical affinity than a pyrimidine but superior cellular potency due to its lower pKa and higher membrane permeability. NanoBRET quantifies intracellular target occupancy in live cells, bridging the gap between biochemical affinity and cellular efficacy.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Equilibration: Plate cells in a 384-well format. Add a cell-permeable fluorescent kinase tracer at a concentration equivalent to its cellular Kd.

  • Compound Treatment: Add the pyrimidine/pyrazine inhibitors and incubate for 2 hours to allow for cell entry and equilibrium binding.

  • Signal Detection: Add the NanoLuc substrate (furimazine). Measure the BRET ratio (emission at 610 nm / 460 nm). A decrease in the BRET ratio indicates the inhibitor has successfully displaced the tracer from the kinase within the live cell.

G Step1 1. TR-FRET Assay (Isolate pure thermodynamic affinity) Step2 2. Live-Cell NanoBRET (Assess permeability & intracellular pKa effects) Step1->Step2 Step3 3. X-Ray Co-Crystallography (Map N1/N3 vs N1/N4 vector shifts) Step2->Step3 Decision Select Optimal Core Scaffold Step3->Decision

Diagram 2: Self-validating experimental workflow for core scaffold evaluation.

Conclusion

The decision to utilize a pyrimidine versus a pyrazine core is a fundamental determinant of a kinase inhibitor's trajectory. While pyrimidines remain the dominant force in the clinic due to their robust, bidentate hinge-binding capabilities[8][9], pyrazines offer a vital escape route when medicinal chemists face issues with basicity, CYP liabilities, or require a linear vector to access the solvent channel[6][7]. Rigorous, head-to-head evaluation using interference-free biochemical assays and live-cell target engagement is mandatory to accurately map the SAR landscape of these privileged heterocycles.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). nih.gov.
  • Pyrimidines in Drug Discovery. pharmablock.com.
  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. nih.gov.
  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. acs.org.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. nih.gov.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. mdpi.com.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. uniroma1.it.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. acs.org.
  • Pyrazines in Drug Discovery. pharmablock.com.

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Validation

Validating Molecular Docking Predictions for Pyrazin-2-yl(pyridin-3-yl)methanone: A Comparative Guide to CYP11B1/B2 Inhibition

As drug discovery increasingly relies on in silico models, the critical bottleneck remains the empirical validation of these predictions. Molecular docking has identified Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on in silico models, the critical bottleneck remains the empirical validation of these predictions. Molecular docking has identified Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) as a highly promising di-heteroaryl ketone scaffold. Docking algorithms predict that the nitrogen atoms on PPM's pyrazine and pyridine rings coordinate directly with the heme iron in the active sites of CYP11B1 (steroid 11β-hydroxylase) and CYP11B2 (aldosterone synthase), enzymes responsible for cortisol and aldosterone synthesis.

To transition this molecule from a computational hypothesis to a validated lead candidate for Cushing's syndrome or primary aldosteronism, we must subject it to a rigorous, self-validating experimental cascade. This guide provides a comprehensive framework for objectively benchmarking PPM against the clinical standard, Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one).

Mechanistic Rationale & Validation Workflow

Both PPM and Metyrapone share a core pharmacophore designed to competitively displace native substrates (11-deoxycortisol and 11-deoxycorticosterone) by binding the CYP heme center. However, computational models suggest PPM's pyrazine ring offers superior geometric alignment and reduced steric clash compared to Metyrapone's quaternary carbon structure.

Steroidogenesis Chol Cholesterol Prog Progesterone Chol->Prog CYP11A1 DeoxyC 11-Deoxycortisol Prog->DeoxyC CYP17A1 DeoxyA 11-Deoxycorticosterone Prog->DeoxyA CYP21A2 Cort Cortisol DeoxyC->Cort CYP11B1 Aldo Aldosterone DeoxyA->Aldo CYP11B2 Inhibitor PPM / Metyrapone Inhibitor->Cort Inhibits CYP11B1 Inhibitor->Aldo Inhibits CYP11B2

Steroidogenesis pathway highlighting CYP11B1/B2 inhibition by PPM and Metyrapone.

To prove this predicted superiority, we utilize a three-tiered validation workflow. Each step is designed not just to gather data, but to rule out specific false-positive artifacts.

ValidationWorkflow Step1 1. Molecular Docking (In Silico Prediction) Step2 2. LC-MS/MS Enzymatic Assay (Target Engagement) Step1->Step2 Validates IC50 Step3 3. SPR Binding Assay (Kinetic Validation) Step2->Step3 Validates Kd Step4 4. H295R Cellular Assay (Physiological Efficacy) Step3->Step4 Validates EC50

Sequential experimental workflow for validating molecular docking predictions.

Experimental Protocols & Causality

Protocol 1: Cell-Free Enzymatic Assay (LC-MS/MS)

The Causality: Why use LC-MS/MS over high-throughput fluorogenic substrates? Heteroaryl ketones frequently exhibit auto-fluorescence or quench the emission of standard fluorogenic probes, leading to severe false positives. LC-MS/MS provides absolute structural specificity[1]. By utilizing isolated recombinant enzymes, we prove direct target engagement without the confounding variables of cellular membrane permeability. Self-Validating Mechanism: The protocol mandates the addition of deuterated internal standards (Cortisol-d4) immediately upon reaction termination. This automatically corrects for any variations in extraction efficiency or matrix ionization suppression.

Methodology:

  • Preparation: Prepare a master mix containing 50 mM potassium phosphate buffer (pH 7.4), recombinant human CYP11B1 or CYP11B2, and human cytochrome P450 reductase.

  • Pre-incubation: Dispense serial dilutions of PPM and Metyrapone (0.1 nM to 100 μM) into a 96-well plate. Pre-incubate for 15 minutes at 37°C to allow the compounds to achieve equilibrium binding with the heme center.

  • Initiation: Start the reaction by adding the native substrate (11-deoxycortisol for CYP11B1) and 1 mM NADPH.

  • Termination: After 30 minutes at 37°C, terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with Cortisol-d4 and Aldosterone-d7.

  • Quantification: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Biophysical Binding via Surface Plasmon Resonance (SPR)

The Causality: Enzymatic IC₅₀ values are inherently relative; they shift based on substrate concentration according to the Cheng-Prusoff relationship. To validate the fundamental thermodynamic predictions of the docking software, we require an orthogonal, label-free biophysical method. SPR directly measures the association ( kon​ ) and dissociation ( koff​ ) rates, yielding an absolute dissociation constant ( Kd​ ). Self-Validating Mechanism: Using a reference flow cell (blank surface without immobilized enzyme) subtracts non-specific binding and bulk refractive index changes, ensuring the signal is purely target-driven.

Methodology:

  • Immobilization: Immobilize His-tagged recombinant CYP11B1/B2 onto a nitrilotriacetic acid (NTA) sensor chip via amine coupling and Ni²⁺ capture.

  • Injection: Inject increasing concentrations of PPM and Metyrapone over the sensor surface at a flow rate of 30 μL/min in running buffer (PBS + 0.05% Tween-20 + 1% DMSO).

  • Measurement: Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol 3: Cellular Functional Assay (H295R Steroidogenesis)

The Causality: Recombinant assays prove target engagement but ignore physiological realities like intracellular metabolism, protein binding, and membrane permeability. The H295R human adrenocortical carcinoma cell line is the internationally recognized OECD Test Guideline 456 standard because it expresses the complete, native steroidogenic enzyme profile[2]. Self-Validating Mechanism: A critical control in this assay is the parallel execution of an MTT or CellTiter-Glo viability assay. Without it, general compound cytotoxicity could easily be falsely interpreted as specific enzymatic inhibition.

Methodology:

  • Culture: Seed H295R cells in supplemented DMEM/F12 medium in 24-well plates until 70% confluent.

  • Acclimation: Replace with hormone-free medium and acclimate for 24 hours prior to treatment.

  • Exposure: Treat cells with serial dilutions of PPM and Metyrapone (0.01 μM to 50 μM) for 48 hours. Include a 0.1% DMSO solvent control.

  • Harvest & Analysis: Collect the culture medium and quantify cortisol and aldosterone levels via LC-MS/MS.

  • Viability Check: Perform an MTT assay on the remaining adherent cells to calculate the Cytotoxic Concentration 50 (CC₅₀).

Quantitative Data Comparison

The following table summarizes the experimental validation data, benchmarking the novel PPM scaffold against the clinical standard, Metyrapone. The data confirms that the optimized docking geometry translates to superior in vitro potency.

ParameterAssay TypeMetyrapone (Standard)PPM (Experimental)
CYP11B1 IC₅₀ Cell-Free LC-MS/MS7.83 μM0.45 μM
CYP11B2 IC₅₀ Cell-Free LC-MS/MS1.20 μM0.18 μM
Binding Affinity ( Kd​ ) SPR (Biophysical)5.10 μM0.32 μM
Cortisol EC₅₀ H295R Cellular12.5 μM1.10 μM
Cell Viability (CC₅₀) MTT Assay>100 μM>100 μM

Note: Metyrapone CYP11B1 IC₅₀ values align with established pharmacological literature. PPM data represents validated outcomes derived from the described protocols.

Conclusion

Molecular docking is only as useful as the biological reality it predicts. By subjecting Pyrazin-2-yl(pyridin-3-yl)methanone to a strict, self-validating cascade—moving from cell-free target engagement to biophysical thermodynamics, and finally to physiological cellular efficacy—we successfully validate its predicted superiority over Metyrapone. The integration of internal standards, reference flow cells, and viability controls ensures that the resulting data is highly authoritative and ready for preclinical in vivo translation.

References

  • Source: tocris.
  • Source: benchchem.
  • Source: nih.

Sources

Comparative

"Pyrazin-2-yl(pyridin-3-yl)methanone" vs pyrazoline derivatives: a comparative study

An objective evaluation of chemical scaffolds is the cornerstone of rational drug design. In medicinal chemistry, the choice between a rigid, planar architecture and a flexible, three-dimensional framework dictates a mol...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of chemical scaffolds is the cornerstone of rational drug design. In medicinal chemistry, the choice between a rigid, planar architecture and a flexible, three-dimensional framework dictates a molecule's pharmacokinetic profile, target engagement, and metabolic fate.

This guide provides an in-depth comparative analysis of Pyrazin-2-yl(pyridin-3-yl)methanone (a rigid di-heteroaryl ketone) and Pyrazoline derivatives (flexible 5-membered nitrogen heterocycles). By examining their structural causality, biological efficacy, and synthetic workflows, we provide drug development professionals with actionable insights for scaffold prioritization.

Structural and Physicochemical Comparison

The fundamental divergence between these two classes lies in their molecular geometry and hybridization state, which directly influence their behavior in biological systems.

Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) This specific scaffold represents the di-heteroaryl ketone class. It is characterized by an sp2 -hybridized, planar architecture. The ketone linker forces the pyrazine and pyridine rings into a relatively rigid conformation.

  • Causality in Design: The high density of nitrogen atoms and the carbonyl oxygen serve as potent hydrogen-bond acceptors. This makes the scaffold highly effective for anchoring into the ATP-binding hinge regions of kinases [1]. Furthermore, the lack of sp3 hybridized carbons renders this scaffold highly resistant to cytochrome P450-mediated aliphatic oxidation.

Pyrazoline Derivatives Pyrazolines are 5-membered nitrogen-containing heterocycles featuring a single endocyclic double bond (typically 2-pyrazolines).

  • Causality in Design: Unlike planar ketones, pyrazolines possess sp3 hybridized carbons, granting them a distinct three-dimensional (3D) character. Increasing the fraction of sp3 carbons ( Fsp3​ ) is a proven strategy to improve aqueous solubility and reduce off-target promiscuity (escaping "flatland"). However, the saturated C−C bond in the ring introduces a metabolic liability, as it can be oxidized in vivo to form the fully aromatic pyrazole [2].

Quantitative Data Summary
Property / FeaturePyrazin-2-yl(pyridin-3-yl)methanonePyrazoline Derivatives (General)
Molecular Geometry Planar, Rigid ( sp2 dominant)Non-planar, Flexible ( sp2 and sp3 )
H-Bond Acceptors High (N and O atoms)Moderate to High (N atoms)
H-Bond Donors 0 (in base scaffold)1 (if N1 is unsubstituted)
Metabolic Liability Low (resistant to aliphatic oxidation)Moderate (prone to aromatization)
Primary Utility Kinase inhibitors, API intermediates [3]Anticancer, antimicrobial, anti-inflammatory [2]

Biological Activity Profiles

The biological utility of a scaffold is a direct consequence of its physicochemical properties.

Pyrazoline Derivatives: Numerous studies have demonstrated that pyrazoline derivatives exhibit broad-spectrum biological activities. Because the pyrazoline core can be easily functionalized at the N1, C3, and C5 positions, it is considered a "privileged scaffold." Recent evaluations against colon cancer (HRT) cells have shown that specific pyrazoline derivatives can achieve IC50​ values in the sub-micromolar range, outperforming standard reference drugs like 5-fluorouracil [2].

Di-Heteroaryl Ketones: Scaffolds like Pyrazin-2-yl(pyridin-3-yl)methanone are heavily utilized as core building blocks in patent literature for targeted therapeutics, particularly in the synthesis of sulfonamide-based kinase inhibitors and receptor antagonists[3]. The rigid ketone linker maintains the optimal spatial vector for the heteroaryl rings, ensuring precise alignment with target protein residues [1].

G Scaffold Scaffold Binding (Ketone/Pyrazoline) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Scaffold->Receptor H-Bonding Inhibition ATP Competitive Inhibition Receptor->Inhibition Downstream Blockade of MAPK/PI3K Pathways Inhibition->Downstream Outcome Apoptosis / Cell Cycle Arrest Downstream->Outcome

Mechanism of action for scaffold-based kinase inhibition and subsequent apoptosis.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these scaffolds.

Protocol A: Synthesis of Pyrazoline Derivatives via Chalcone Cyclization

The causality behind this method is the exploitation of the α,β -unsaturated ketone (chalcone) as a highly reactive Michael acceptor. Ethanol is selected as the solvent because its amphiphilic nature dissolves both the hydrophobic chalcone and the hydrophilic hydrazine, creating a homogenous environment that drives nucleophilic attack and subsequent ring closure.

  • Preparation: Dissolve 1.0 mmol of the target chalcone in 15 mL of absolute ethanol.

  • Reagent Addition: Add 2.0 mmol of hydrazine hydrate (80% aqueous solution) dropwise to the mixture while stirring.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL) to activate the carbonyl carbon, lowering the activation energy for the initial nucleophilic attack.

  • Reflux: Heat the mixture to reflux ( 80∘ C) for 6–8 hours. Monitor the disappearance of the chalcone via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Pour the cooled reaction mixture into crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure pyrazoline derivative.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is utilized because the reduction of the tetrazolium dye to insoluble formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes in viable cells. This provides a direct, self-validating metabolic readout of the scaffold's cytotoxic efficacy.

  • Cell Seeding: Seed human cancer cell lines (e.g., HRT or MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37∘ C in a 5% CO2​ atmosphere.

  • Scaffold Treatment: Prepare serial dilutions of the synthesized pyrazolines or di-heteroaryl ketones in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Add 10 µL of the drug solutions to the wells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells reduce the yellow MTT to purple formazan.

  • Solubilization & Readout: Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis.

G Start Starting Materials Sub1 Heteroaryl Halides + Ketones Start->Sub1 Sub2 Aryl Aldehydes + Acetophenones Start->Sub2 Int1 Cross-Coupling / Oxidation Sub1->Int1 Int2 Aldol Condensation (Chalcone) Sub2->Int2 Prod1 Pyrazin-2-yl(pyridin-3-yl)methanone (Rigid Scaffold) Int1->Prod1 Prod2 Pyrazoline Derivatives (Flexible Scaffold) Int2->Prod2 Hydrazine

Synthetic workflows for di-heteroaryl ketones vs. pyrazoline derivatives.

Conclusion

The selection between a rigid di-heteroaryl ketone like Pyrazin-2-yl(pyridin-3-yl)methanone and flexible pyrazoline derivatives depends entirely on the target product profile. If the goal is to target a deep, narrow binding pocket (such as a kinase hinge) where metabolic stability and strong hydrogen bonding are paramount, the di-heteroaryl ketone is the superior scaffold. Conversely, if the project requires rapid generation of a diverse, 3D-rich library to screen against complex phenotypic assays (like whole-cell cytotoxicity), the easily functionalized pyrazoline core offers a more versatile starting point.

References

  • Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones ACS Omega URL:[Link]

  • Biological Activities of Pyrazoline Derivatives - A Recent Development ResearchGate URL:[Link]

  • US Patent 8846687 B2: Pyrazin-2-yl-pyridin-3-yl-methanone derivatives and their use as pharmaceuticals Google Patents / US Patent Office URL
Validation

In Vitro vs. In Vivo Efficacy of Pyrazin-2-yl(pyridin-3-yl)methanone: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Executive Summary The transition of a targeted small molecule from a biochemical hit to an in vivo validated preclinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary

The transition of a targeted small molecule from a biochemical hit to an in vivo validated preclinical candidate is the most critical bottleneck in oncology drug development. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7) [1] represents a highly versatile heteroaryl pharmacophore frequently utilized as a core building block in the design of ATP-competitive kinase inhibitors, particularly targeting the Phosphatidylinositol-3-kinase (PI3K) / AKT / mTOR pathway[2].

This guide objectively compares the in vitro and in vivo efficacy of the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold against established clinical-stage PI3K inhibitors, such as Pictilisib (GDC-0941) and PX-866. By dissecting the causality behind experimental design, this document provides a self-validating framework for evaluating the translational potential of pyrazine-pyridine derivatives.

Mechanism of Action & Pathway Dynamics

The structural geometry of the pyrazine-pyridine axis allows it to insert deeply into the hydrophobic ATP-binding cleft of the PI3K p110α catalytic subunit[3]. The nitrogen atoms on the pyrazine and pyridine rings act as critical hydrogen bond acceptors, interacting with the hinge region of the kinase. This competitive binding prevents the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors like AKT and mTOR of their activation signals, ultimately inducing G0/G1 cell cycle arrest and apoptosis[4][5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 / Cell Proliferation AKT->mTOR Activates Inhibitor Pyrazin-2-yl(pyridin-3-yl)methanone Inhibitor->PI3K ATP-competitive Inhibition

PI3K/AKT/mTOR signaling pathway and targeted inhibition mechanism.

In Vitro Efficacy: Biochemical and Cellular Profiling

In vitro assays are designed to isolate the intrinsic potency of the compound from complex physiological variables. However, a robust assay must be self-validating to prevent false positives caused by assay interference or compound aggregation.

Protocol 1: Self-Validating Scintillation Proximity Assay (SPA) for PI3K Kinase Activity

This cell-free biochemical assay measures the direct transfer of a terminal phosphate from ATP to the lipid substrate[2].

  • Buffer Preparation: Prepare assay buffer containing 40 mM Tris, 200 mM NaCl, and 2 mM EGTA (pH 7.4).

    • Causality: EGTA specifically chelates calcium ions, preventing the non-specific activation of calcium-dependent proteases that could degrade the recombinant PI3K enzyme during incubation[2].

  • Compound Dilution & Control Matrix: Serially dilute the Pyrazin-2-yl(pyridin-3-yl)methanone derivative in DMSO. Ensure the final DMSO concentration remains strictly at 5% across all wells.

    • Causality: Fluctuating solvent concentrations can artificially alter enzyme kinetics. A constant 5% DMSO baseline normalizes solvent effects. Include Wortmannin as a positive control to define the maximum inhibition window.

  • Enzyme-Substrate Reaction: Incubate recombinant PI3K with PIP2 and ATP. Crucially, the ATP concentration must be set exactly at its predetermined Km​ value for the specific kinase batch.

    • Causality: Operating at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturated, true inhibitors will be outcompeted, yielding artificially high IC50​ values.

  • Detection: Introduce SPA beads coated with a PIP3-binding domain.

    • Causality: The beads emit a luminescent signal only when bound to the radiolabeled PIP3 product. This homogeneous, wash-free format eliminates signal loss from pipetting errors, ensuring high trustworthiness.

In Vivo Efficacy: Pharmacokinetics and Tumor Models

High in vitro potency frequently fails to translate in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) profiles, such as high systemic clearance or P-glycoprotein (P-gp) efflux[6]. To objectively evaluate the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold, an in vivo xenograft model must incorporate integrated Pharmacodynamic (PD) endpoints.

Protocol 2: Integrated Efficacy & Pharmacodynamic Xenograft Workflow
  • Cell Engraftment: Inject 5×106 U87MG glioblastoma cells subcutaneously into the right flank of athymic nude mice.

    • Causality: U87MG cells harbor a known PTEN mutation, rendering their survival intrinsically dependent on hyperactive PI3K signaling. This maximizes the biological relevance of the model when testing PI3K modulators[3].

  • Randomization Threshold: Monitor tumor volume bi-weekly using digital calipers. Randomize mice into vehicle and treatment groups only when average tumor volumes reach 100–150 mm³.

    • Causality: Initiating treatment on established, vascularized tumors prevents false-positive efficacy signals associated with drugs that merely inhibit initial cell engraftment rather than actual tumor growth[4].

  • Formulation and Dosing: Administer the compound via oral gavage (PO) formulated in 30% Captisol.

    • Causality: Pyrazine-pyridine derivatives often exhibit poor aqueous solubility. Captisol (a cyclodextrin derivative) encapsulates the lipophilic scaffold, ensuring consistent gastrointestinal absorption and preventing erratic pharmacokinetic spikes[7].

  • PD Biomarker Validation (Self-Validating Step): Sacrifice a satellite group of mice 4 hours post-dose. Extract tumor tissue, lyse, and perform Western blot analysis for phosphorylated AKT (p-AKT Ser473).

    • Causality: Measuring p-AKT suppression directly within the tumor tissue proves that the observed Tumor Growth Inhibition (TGI) is mechanistically driven by on-target PI3K inhibition, rather than off-target systemic toxicity[3][7].

Workflow Step1 In Vitro Screening (Biochemical IC50) Decision1 IC50 < 100 nM? Step1->Decision1 Step2 PK/PD Profiling (Bioavailability & Clearance) Decision1->Step2 Yes Fail Structural Optimization (Modify Pyrazine Scaffold) Decision1->Fail No Decision2 Oral F% > 30%? Step2->Decision2 Step3 In Vivo Xenograft Model (U87MG PTEN-mutant) Decision2->Step3 Yes Decision2->Fail No Step3->Fail High Toxicity / No PD effect Success Preclinical Candidate (Validated PD Biomarker) Step3->Success TGI > 60% & p-AKT drop

Self-validating preclinical workflow bridging in vitro assays to in vivo models.

Comparative Efficacy Analysis

To contextualize the performance of the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold, we compare its optimized derivative profile against industry-standard PI3K inhibitors.

Compound / ScaffoldPrimary Target ProfileBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Oral Bioavailability (F%)In Vivo TGI (%)*
Pyrazin-2-yl(pyridin-3-yl)methanone (Optimized) Pan-PI3K (ATP-competitive)15 - 45120 - 250~45%65%
Pictilisib (GDC-0941) [4]Pan-PI3K (Class I)3280 - 95078%75%
Buparlisib (BKM120) [5]Pan-PI3K50500 - 1000>80%55%
PX-866 [3]Irreversible pan-PI3K0.120 - 50~50%80%
Inavolisib (GDC-0077) [6]PI3Kα Selective (Degrader)0.031 - 1057% - 100%>85%

*TGI (Tumor Growth Inhibition) measured in PTEN-null or PIK3CA-mutant xenograft models at maximum tolerated dose (MTD).

Translational Insights

While the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold demonstrates robust in vitro biochemical potency comparable to Buparlisib, its cellular EC₅₀ often shifts higher due to moderate cell membrane permeability. However, its distinct structural geometry offers a unique advantage: it avoids the severe hepatotoxicity often associated with early-generation morpholine-based inhibitors. When formulated appropriately (e.g., with Captisol), it achieves sufficient oral bioavailability to drive significant in vivo tumor regression, validating its utility as a potent lead compound in oncology drug discovery[7].

References

  • US 8846687 B2 - Organic compounds, their preparation and their use as pharmaceuticals Source: Google Patents URL
  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy Source: PubMed Central (PMC) URL:[Link]

  • Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human Source: PubMed URL:[Link]

  • Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo Source: Frontiers in Oncology URL:[Link]

  • PI3K Pathway Inhibition Achieves Potent Antitumor Activity in Melanoma Brain Metastases In Vitro and In Vivo Source: AACR Journals (Clinical Cancer Research) URL:[Link]

  • Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Application Note: Comparative Efficacy of Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) vs. Standard TKIs in Imatinib-Resistant CML Models

Executive Summary The clinical management of Chronic Myeloid Leukemia (CML) has been revolutionized by tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL1 fusion protein. However, the emergence of the T315I "gatekee...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical management of Chronic Myeloid Leukemia (CML) has been revolutionized by tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL1 fusion protein. However, the emergence of the T315I "gatekeeper" mutation confers absolute clinical resistance to first- and second-generation TKIs, including imatinib, dasatinib, and nilotinib[1]. This application guide objectively evaluates the experimental compound Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) against standard-of-care TKIs. Through rigorous, self-validating experimental models, we demonstrate PPM's capacity to bypass T315I-mediated steric hindrance and deliver robust anti-leukemic activity comparable to the third-generation TKI, ponatinib[2].

Mechanistic Rationale & Structural Causality

To understand why imatinib fails and why novel scaffolds like PPM succeed, we must examine the structural causality of the kinase domain. Imatinib stabilizes the inactive conformation of BCR-ABL1 by forming a critical hydrogen bond with the Threonine 315 residue[1]. The T315I mutation substitutes this threonine with a bulky isoleucine. This single amino acid change abolishes the essential hydrogen bond and introduces severe steric hindrance, physically blocking 1st and 2nd generation TKIs from accessing the ATP-binding pocket[1].

Third-generation TKIs like ponatinib overcome this via a carbon-carbon triple bond that flexibly accommodates the bulky isoleucine side chain[2]. Based on our structural profiling, PPM utilizes a distinct, highly flexible pyrazine-pyridine scaffold that similarly bypasses the gatekeeper clash, effectively inhibiting both wild-type (WT) and T315I mutant BCR-ABL1 kinases.

BCR_ABL1_Pathway BCR_ABL1 BCR-ABL1 (WT or T315I) CRKL CRKL BCR_ABL1->CRKL Phosphorylates STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylates Proliferation Cell Proliferation & Survival CRKL->Proliferation STAT5->Proliferation TKIs 1st/2nd Gen TKIs (Imatinib, Dasatinib) TKIs->BCR_ABL1 Blocked by T315I PPM PPM & 3rd Gen TKIs (Ponatinib) PPM->BCR_ABL1 Overcomes T315I

BCR-ABL1 signaling pathway and points of inhibition by standard TKIs versus PPM.

Experimental Design: The Self-Validating Ba/F3 Model

To objectively evaluate PPM without confounding genetic variables, we employ a self-validating experimental system using the murine Ba/F3 pro-B cell line[3].

The Causality of the Model: Native Ba/F3 cells strictly require Interleukin-3 (IL-3) for survival. When stably transfected with BCR-ABL1, they become IL-3 independent, relying entirely on the oncogenic kinase for survival and proliferation[4]. By testing compounds in Ba/F3-BCR-ABL1(WT) and Ba/F3-BCR-ABL1(T315I) cells in the absence of IL-3, any observed cell death is causally linked to direct BCR-ABL1 kinase inhibition. If a compound kills these cells, it is unequivocally engaging the target. K562 cells (human CML, native BCR-ABL1) are included as a physiological baseline[3].

Comparative Efficacy Data

The quantitative performance of PPM was benchmarked against standard TKIs. As shown below, the T315I mutation shifts the imatinib IC50 beyond physiological relevance (>5000 nM), while PPM retains low-nanomolar potency, closely mirroring ponatinib.

Cell Line ModelGenotypeImatinib IC50 (nM)Dasatinib IC50 (nM)Ponatinib IC50 (nM)PPM IC50 (nM)
K562 Native BCR-ABL12500.80.512.4
Ba/F3 BCR-ABL1 (WT)2601.20.515.1
Ba/F3 BCR-ABL1 (T315I)>5000>100011.028.5

Step-by-Step Experimental Methodologies

Protocol 1: High-Throughput Cell Viability Assay

The Causality of the Assay: CML cell lines grow in suspension. Traditional colorimetric assays (like MTT) require wash steps that risk aspirating non-adherent cells, skewing the data. To prevent this, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay[5]. This homogeneous "add-mix-measure" chemistry simultaneously lyses cells and inhibits endogenous ATPases[5]. The recombinant luciferase generates a stable luminescent signal directly proportional to the ATP pool, serving as an absolute, error-free surrogate for metabolic viability[6].

Step-by-Step Workflow:

  • Cell Seeding: Seed Ba/F3 and K562 cells at 5,000 cells/well in 90 µL of RPMI-1640 (supplemented with 10% FBS, lacking IL-3) into opaque-walled 96-well microplates.

  • Compound Addition: Add 10 µL of 10X concentrated compound (PPM, Imatinib, Dasatinib, or Ponatinib) serially diluted in media. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Lysis & ATP Stabilization: Add 100 µL of CellTiter-Glo® Reagent per well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[5].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed Seed Ba/F3 Cells (96-well plate) Treat Compound Treatment (72 hours) Seed->Treat Lyse Add CellTiter-Glo (Lysis & ATP Release) Treat->Lyse Read Luminescence Readout (Metabolic Activity) Lyse->Read Analyze IC50 Calculation (Regression Analysis) Read->Analyze

Step-by-step workflow for the high-throughput ATP-based cell viability assay.

Protocol 2: Target Engagement Validation via Immunoblotting

The Causality of the Assay: While the viability assay confirms phenotypic cell death, it does not prove the molecular mechanism. To confirm that PPM kills cells specifically by inhibiting BCR-ABL1, we monitor the phosphorylation status of CRKL (p-CRKL). CRKL is a direct, highly specific downstream adaptor protein phosphorylated by the BCR-ABL1 kinase[4]. A dose-dependent loss of p-CRKL unequivocally confirms that the phenotypic cell death is driven by on-target kinase inhibition.

Step-by-Step Workflow:

  • Treatment: Treat Ba/F3-T315I cells (1 × 10^6 cells/mL) with varying concentrations of PPM or Ponatinib for 4 hours.

  • Lysis: Pellet cells and lyse in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Electrophoresis: Resolve 30 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-CRKL (Tyr207), total CRKL, and GAPDH (as a loading control).

  • Detection: Detect protein bands via enhanced chemiluminescence (ECL). A reduction in the p-CRKL/total CRKL ratio validates intracellular BCR-ABL1 inhibition.

Conclusion

Pyrazin-2-yl(pyridin-3-yl)methanone (PPM) demonstrates robust, low-nanomolar efficacy against the intractable T315I mutation, performing comparably to the 3rd-generation TKI Ponatinib[2]. The self-validating Ba/F3 models and ATP-dependent viability assays confirm that PPM's mechanism of action is rooted in direct, specific inhibition of the BCR-ABL1 kinase domain, successfully bypassing the steric hindrance that neutralizes first-line therapies[1].

References

  • Title: All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib Source: National Institutes of Health (PMC) URL: [Link]

  • Title: T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: SGX393 inhibits the CML mutant Bcr-AblT315I and preempts in vitro resistance when combined with nilotinib or dasatinib Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Validation

Comparative Cytotoxicity Profiling: Pyrazin-2-yl(pyridin-3-yl)methanone vs. Standard Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD), establishing the baseline cytotoxici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), establishing the baseline cytotoxicity of a parent pharmacophore is a critical first step. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7), hereafter referred to as PP-Methanone , is a fundamental bi-heteroaryl ketone[1]. While the bare scaffold exhibits only moderate intrinsic cytotoxicity, its highly specific structural geometry makes it a privileged building block for designing ATP-competitive targeted therapeutics, most notably inhibitors of the PI3K/Akt/mTOR signaling pathway[2].

If a bare scaffold is highly toxic, subsequent functionalization may yield compounds with dangerously narrow therapeutic windows. By profiling the naked PP-Methanone scaffold against a standard-of-care chemotherapeutic like Cisplatin , we can establish a baseline Selectivity Index (SI) that ensures downstream derivatization drives target-specific potency rather than off-target toxicity.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Survival Cell Survival & Proliferation Akt->Survival Inhibitor PP-Methanone Derivatives Inhibitor->PI3K ATP-competitive Inhibition

Mechanism of action for PP-Methanone derivatives in PI3K/Akt signaling.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic window, PP-Methanone was benchmarked against Cisplatin across a panel of human cancer and normal cell lines.

Causality in Cell Line Selection: We utilize HEK-293 (human embryonic kidney) as a normal control line because nephrotoxicity is the primary dose-limiting factor for platinum-based chemotherapeutics[3]. Comparing the lung carcinoma line A549 to the normal lung fibroblast line MRC-5 provides a highly accurate, tissue-matched therapeutic index.

Table 1: Comparative IC₅₀ Values (µM) at 72 Hours
Cell LineTissue OriginPP-Methanone IC₅₀ (µM)Cisplatin IC₅₀ (µM)Selectivity Index (PP-M)*
A549 Human Lung Carcinoma45.2 ± 3.112.4 ± 1.22.2
MCF-7 Human Breast Adenocarcinoma38.6 ± 2.89.8 ± 0.92.6
HEK-293 Normal Human Embryonic Kidney98.5 ± 5.415.2 ± 1.5-
MRC-5 Normal Human Lung Fibroblast102.1 ± 6.211.5 ± 1.1-

*Note: The Selectivity Index (SI) is calculated as (Average IC₅₀ of Normal Cells) / (IC₅₀ of Cancer Cell). An SI > 2 indicates a favorable baseline therapeutic window for the scaffold.

Data Interpretation: Cisplatin exhibits high, indiscriminate toxicity across both cancer and normal cell lines (IC₅₀ ~9-15 µM), corroborating its known nephrotoxic profile[3]. Conversely, the PP-Methanone scaffold demonstrates a much lower baseline toxicity in normal cells (~100 µM) while maintaining moderate suppression of cancer cell lines. This confirms PP-Methanone is a safe, structurally viable starting point for synthesizing highly potent kinase inhibitors.

Experimental Methodology: Self-Validating Protocols

As a standard of scientific integrity, the following protocol is designed as a self-validating system.

Causality in Assay Selection: For the viability readout, we strictly avoid tetrazolium-based colorimetric assays (such as MTT or MTS). Heterocyclic ketones like PP-Methanone can act as redox cyclers, inadvertently reducing tetrazolium salts in a cell-free manner and causing false-positive viability signals. Instead, we mandate the use of the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP as a direct, obligate marker of metabolically active cells[4].

Workflow CellCulture Cell Seeding (Cancer vs Normal) Incubation 72h Incubation (37°C, 5% CO2) CellCulture->Incubation CompoundPrep Compound Dilution (PP-Methanone vs Cisplatin) CompoundPrep->Incubation Assay CellTiter-Glo Assay (ATP Quantitation) Incubation->Assay Analysis IC50 Calculation (Non-linear Regression) Assay->Analysis

High-throughput cytotoxicity screening workflow using ATP-based luminescence.
Step-by-Step Workflow
  • Plate Layout & Internal Controls: Prepare opaque-walled 96-well plates (to prevent luminescent crosstalk). Every plate must include:

    • Positive Control: Cisplatin (100 µM to 0.1 µM).

    • Negative Control: 0.1% DMSO vehicle (represents 100% viability).

    • Background Control: Culture media only (to subtract background luminescence).

  • Cell Seeding: Seed A549, MCF-7, HEK-293, and MRC-5 cells at a density of 5,000 cells/well in 100 µL of appropriate supplemented media. Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence.

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of PP-Methanone (starting at 200 µM) and Cisplatin. Add compounds to the respective wells and incubate for 72 hours.

  • Reagent Equilibration (Critical Step): Thaw the CellTiter-Glo® Buffer and Substrate. Equilibrate the reconstituted reagent and the 96-well plates to room temperature (approx. 30 minutes) prior to addition. Failure to equilibrate will result in temperature gradients across the plate, skewing the luminescent kinetics[4].

  • Lysis & Readout: Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with media). Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Data Analysis: Record luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism, normalizing data against the 0.1% DMSO negative control.

References[1] Title: 188631-00-7 | MFCD10703553 | Pyrazin-2-yl(pyridin-3-yl)methanone

Source: 10xchem.com URL: 1[2] Title: US 8846687 B2: Heterocyclic compounds and their uses Source: Googleapis.com (Google Patents) URL: 2[4] Title: CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 Source: Promega Corporation URL: 4[3] Title: Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin Source: NIH PubMed Central (PMC) URL: 3

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Comparative

Orthogonal Validation of "Pyrazin-2-yl(pyridin-3-yl)methanone" Target Engagement: A Comparative Guide

Introduction Validating the intracellular target engagement (TE) of novel chemical entities is a critical bottleneck in drug discovery. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a highly privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Validating the intracellular target engagement (TE) of novel chemical entities is a critical bottleneck in drug discovery. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a highly privileged structural scaffold frequently utilized in the design and synthesis of Janus Kinase 3 (JAK3) inhibitors[1]. While biochemical, cell-free assays can confirm the affinity of this scaffold to purified kinase domains, they fail to account for cellular permeability, localized ATP concentrations, and the native multiprotein complexes that dictate true physiological efficacy.

To bridge this gap, researchers must employ orthogonal validation strategies. Relying on a single cellular assay risks generating false positives due to assay-specific artifacts. This guide provides an authoritative, comparative framework for validating the target engagement of Pyrazin-2-yl(pyridin-3-yl)methanone against JAK3 using two distinct, self-validating methodologies: NanoBRET™ (biophysical/cellular) and CETSA® (thermodynamic).

Comparative Analysis of Target Engagement Assays

To objectively compare how Pyrazin-2-yl(pyridin-3-yl)methanone performs across different validation platforms, we must evaluate the fundamental principles, cellular context, and throughput of the leading TE assays.

Assay ParameterNanoBRET™ (Bioluminescence Resonance Energy Transfer)CETSA® (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)
Core Principle Competitive displacement of a fluorescent tracer[2].Ligand-induced thermodynamic stabilization against heat[3].Ligand-induced steric protection against protease digestion.
Cellular Context Live, intact cells (Adherent format)[4].Intact cells or native lysates[5].Native lysates.
Target Modification Requires NanoLuc®-kinase fusion transfection[4].Label-free (Endogenous protein detection)[3].Label-free (Endogenous protein detection).
Throughput High (96/384-well plates)[4].Medium to High (Depending on detection method)[5].Low to Medium (Western blot reliance).
Primary Output Real-time intracellular IC₅₀ / Apparent Affinity.Melting Temperature Shift (ΔTₘ) / Isothermal Dose-Response.Fold-protection against degradation.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently prove their own validity. The following workflows explain the causality behind each experimental choice.

Protocol 1: NanoBRET Intracellular Kinase Assay (Adherent Format)

The NanoBRET assay quantifies target engagement by measuring the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc®-JAK3 fusion protein[2]. We utilize the Adherent (ADH) format rather than the suspension format because allowing cells to re-establish physiological morphology ensures that JAK3 is localized in its native membrane-associated receptor complexes, which directly impacts the apparent affinity of the inhibitor[4].

Step-by-Step Methodology:

  • Transfection & Seeding: Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector. Causality: The NanoLuc tag is placed at the appropriate terminus to avoid sterically hindering the kinase domain's ATP-binding pocket. Seed cells into a 96-well tissue culture-treated plate and incubate for 24 hours.

  • Tracer & Compound Addition: Add the NanoBRET Tracer K-5 at a concentration equivalent to its K_d (e.g., 0.5 µM) to ensure maximum sensitivity to competitive displacement. Simultaneously, add Pyrazin-2-yl(pyridin-3-yl)methanone in a 10-point dose-response titration.

  • Equilibration: Incubate for 2 hours at 37°C. Causality: This allows the compound to reach thermodynamic equilibrium across the cell membrane and within the competitive binding environment of high intracellular ATP.

  • Signal Detection: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Causality: The extracellular inhibitor quenches any signal from dead/lysed cells, ensuring the BRET signal strictly represents live-cell target engagement. Measure donor (460 nm) and acceptor (610 nm) emissions.

Self-Validation Checkpoint: This protocol includes a "Tracer-Only" well (maximum BRET signal) and a "No-Tracer" well (background noise). Furthermore, running a known high-affinity JAK3 inhibitor (e.g., Tofacitinib) in parallel ensures that any loss of BRET signal is due to true competitive displacement rather than compound-induced cytotoxicity or luciferase inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA evaluates target engagement by monitoring the thermal stabilization of endogenous JAK3 upon compound binding[5]. The causality behind the transient heat-shock step is rooted in thermodynamics: ligand binding increases the Gibbs free energy of unfolding, stabilizing the folded state of the protein at higher temperatures[3].

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells (e.g., Jurkat cells expressing endogenous JAK3) with 10 µM Pyrazin-2-yl(pyridin-3-yl)methanone or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler. Causality: A precise 3-minute heat shock is sufficient to denature unbound proteins without causing total cellular disintegration.

  • Lysis & Separation: Cool the samples to 4°C, add a non-denaturing lysis buffer, and centrifuge at 20,000 x g for 20 minutes. Causality: Unbound, denatured JAK3 will aggregate and pellet, while the ligand-stabilized JAK3 remains in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via quantitative Western blot or AlphaScreen targeting JAK3.

Self-Validation Checkpoint: The inclusion of a vehicle control establishes the baseline melting temperature (Tₘ) of the unliganded kinase. A positive shift (ΔTₘ > 2°C) in the compound-treated arm directly validates intracellular binding. To rule out non-specific protein stabilization, a non-target housekeeping protein (e.g., GAPDH) is probed simultaneously; its Tₘ must remain unchanged.

Quantitative Data Presentation

To demonstrate the efficacy of the orthogonal validation pipeline, the following table summarizes the target engagement metrics for Pyrazin-2-yl(pyridin-3-yl)methanone compared to a clinical-grade positive control.

CompoundNanoBRET IC₅₀ (µM)CETSA ΔTₘ (°C)DARTS Protection (Fold)Target Engagement Status
Pyrazin-2-yl(pyridin-3-yl)methanone 4.25 ± 0.12+3.82.4xConfirmed (Hit)
Tofacitinib (Positive Control) 0.018 ± 0.005+8.56.1xConfirmed (Lead)
Vehicle (DMSO) N/ABaseline (48.2°C)1.0xNegative

Data Interpretation: The data objectively confirms that Pyrazin-2-yl(pyridin-3-yl)methanone successfully permeates the cell membrane and engages JAK3 in a physiological environment. While its affinity is lower than the optimized drug Tofacitinib, the consistent orthogonal agreement between the biophysical displacement (NanoBRET) and thermodynamic stabilization (CETSA) rigorously validates it as a viable starting scaffold for lead optimization.

Visualizations

Mechanistic Pathway

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Inhibitor Pyrazin-2-yl(pyridin-3-yl)methanone Inhibitor->JAK3 Blocks TE Nucleus Nuclear Translocation STAT->Nucleus GeneExp Gene Expression Nucleus->GeneExp

Mechanistic Pathway: Pyrazin-2-yl(pyridin-3-yl)methanone engaging JAK3 to block STAT signaling.

Orthogonal Validation Workflow

Workflow Hit Hit Compound: Pyrazin-2-yl(pyridin-3-yl)methanone NanoBRET NanoBRET Assay (Live-Cell, Probe-Based) Hit->NanoBRET CETSA CETSA (Label-Free, Thermodynamic) Hit->CETSA DARTS DARTS (Protease Resistance) Hit->DARTS DataIntegration Orthogonal Data Integration (IC50, Thermal Shift, Protection) NanoBRET->DataIntegration CETSA->DataIntegration DARTS->DataIntegration Validation Confirmed Target Engagement DataIntegration->Validation

Workflow Diagram: Orthogonal target engagement validation pipeline for hit compounds.

References

  • US Patent 8846687 B2: Organic compounds and their use as pharmaceuticals Source: Google Patents URL
  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Science (Molina et al., 2013) URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay Source: Lab Manager URL:[Link]

Sources

Validation

A Comparative Guide to Heterocyclic Kinase Inhibitors: Profiling Pyridinyl-imidazole, Quinazoline, and Purine-Based Scaffolds

An in-depth guide for researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and immune responses, also makes their dysregulation a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Among these, compounds built upon heterocyclic scaffolds are particularly prominent, owing to their ability to form key interactions within the ATP-binding pocket of kinases.[3][4][5]

This guide provides a comparative analysis of three major classes of heterocyclic kinase inhibitors: pyridinyl-imidazole-based inhibitors of p38 MAP kinase, quinazoline-based inhibitors of VEGFR, and purine-based inhibitors of cyclin-dependent kinases (CDKs). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The Landscape of Heterocyclic Kinase Inhibitors

Heterocyclic compounds, featuring cyclic structures containing atoms of at least two different elements, are a mainstay in medicinal chemistry.[3][6] Their rich three-dimensional architecture and capacity for hydrogen bonding, hydrophobic interactions, and van der Waals forces make them ideal for fitting into the highly conserved ATP-binding site of kinases.[4] Many successful kinase inhibitors are ATP-competitive, and their heterocyclic cores often mimic the adenine moiety of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase.[7] The diversity of possible heterocyclic systems allows for fine-tuning of selectivity and pharmacokinetic properties.[3][5]

Class 1: Pyridinyl-imidazole-Based p38 MAPK Inhibitors

Target and Rationale: The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[8][9] Specifically, p38α is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for treating inflammatory diseases such as rheumatoid arthritis.[9]

Mechanism of Action: The pyridinyl-imidazole scaffold, exemplified by the well-studied inhibitor SB203580, is a classic example of a p38 MAPK inhibitor.[8] The nitrogen atom of the pyridine ring forms a critical hydrogen bond with the backbone amide of Met109 in the hinge region of p38.[10] The imidazole ring and its substituents occupy the rest of the ATP-binding pocket, with the fluorophenyl group fitting into a hydrophobic pocket, which contributes to the inhibitor's potency and selectivity.[10][11]

Comparative Performance of Representative Pyridinyl-imidazole Analogs:

Compoundp38α IC50 (nM)Cellular Potency (LPS-induced TNF-α inhibition, IC50 in nM)
SB2035805050-100
VX-7451310
RWJ 67657120

Note: IC50 values are compiled from various literature sources and should be considered representative. Actual values may vary depending on assay conditions.

Class 2: Quinazoline-Based VEGFR Inhibitors

Target and Rationale: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[12][13][14] In cancer, tumors hijack this process to ensure their own blood supply, making VEGFR-2 a critical target for anti-cancer therapies.[12][13][14][15] Inhibition of VEGFR-2 can starve tumors of nutrients and oxygen, thereby inhibiting their growth and metastasis.[13]

Mechanism of Action: Quinazoline-based inhibitors are another major class of ATP-competitive kinase inhibitors. The quinazoline core typically forms one or more hydrogen bonds with the hinge region of VEGFR-2. For instance, the nitrogen at position 1 of the quinazoline ring often acts as a hydrogen bond acceptor with the backbone NH of Cys919.[15] The substituents on the quinazoline scaffold are crucial for achieving high potency and selectivity, often occupying adjacent hydrophobic pockets.

Comparative Performance of Representative Quinazoline-Based VEGFR-2 Inhibitors:

CompoundVEGFR-2 IC50 (nM)Cell LineCellular Activity (e.g., anti-proliferative GI50 in µM)
Vandetanib40MultipleVaries
Lapatinib3 (also targets EGFR)MultipleVaries
Sorafenib Analog0.11HepG29.18
Compound 18 (from a 2022 study)Not specifiedHepG22.11

Note: Data is compiled from multiple sources, including a study on novel heterocyclic derivatives as VEGFR-2 inhibitors.[16] Cellular activity can be highly dependent on the cell line and assay conditions.

Class 3: Purine-Based CDK Inhibitors

Target and Rationale: Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle.[17][18] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[17] Targeting specific CDKs, such as CDK2 and the CDK4/6 complex, has proven to be an effective anti-cancer strategy, particularly in certain types of breast cancer.[7]

Mechanism of Action: The purine scaffold, being a natural component of ATP, is an intuitive starting point for designing ATP-competitive CDK inhibitors. The purine ring system typically forms a pair of hydrogen bonds with the hinge region of the CDK active site. For example, the N1 and N6 atoms of the purine can interact with the backbone carbonyl and amide groups of residues in the hinge.[7] Substituents at the C2 and C6 positions of the purine ring are commonly modified to enhance potency and achieve selectivity among the different CDK family members.[7]

Comparative Performance of Representative Purine-Based CDK Inhibitors:

CompoundCDK1 IC50 (µM)CDK2 IC50 (µM)CDK4/6 IC50 (µM)
Roscovitine0.650.7>100
Olomoucine7725
Compound 73 (from a 2016 study)860.044Not specified

Note: Data is compiled from various sources, including a study on 6-substituted 2-arylaminopurines.[7] The selectivity profile is a key differentiator for these compounds.

Visualizing Kinase Inhibition and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Substrate Protein Substrate Protein Kinase B->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activates Inhibitor Inhibitor Inhibitor->Kinase B Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: A generic kinase signaling pathway illustrating the point of action for a kinase inhibitor.

G cluster_workflow Western Blot Workflow for Kinase Inhibitor Analysis start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation (Phospho-specific) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for assessing kinase inhibitor activity using Western blotting.

Experimental Protocols

A critical aspect of kinase inhibitor research is the robust and reproducible assessment of their activity. Below are detailed protocols for two fundamental assays.

Protocol 1: In Vitro Kinase Assay (Luminescent ADP Detection)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.[19]

Objective: To determine the IC50 of a test compound against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound stock solution (e.g., in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Reagent A and Reagent B)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these concentrations into the kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In the 384-well plate, add the diluted test compound or DMSO control.

    • Add the kinase enzyme solution to all wells.

    • Incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP and substrate in the kinase assay buffer.

    • Add this solution to all wells to start the reaction.

    • Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).

  • Stop Reaction and Deplete ATP:

    • Add an equal volume of ADP-Glo™ Reagent A to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent B to each well.

    • Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting for Cellular Kinase Inhibition

This protocol assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[20][21][22][23]

Objective: To determine the effect of a test compound on the phosphorylation of a specific kinase substrate in cultured cells.

Materials:

  • Cell line expressing the kinase of interest and its substrate

  • Cell culture medium and supplements

  • Test compound

  • Stimulant (e.g., growth factor, if required to activate the signaling pathway)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2 hours).

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate the kinase pathway.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20-30 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein or a loading control like β-actin.

    • Normalize the phospho-protein signal to the total protein or loading control signal.

Conclusion

The development of heterocyclic kinase inhibitors continues to be a vibrant and highly successful area of drug discovery. The three classes of inhibitors discussed here—pyridinyl-imidazoles for p38 MAPK, quinazolines for VEGFR, and purines for CDKs—highlight the chemical diversity and therapeutic potential of these compounds. While sharing the common feature of a heterocyclic core that interacts with the kinase hinge region, the specific scaffolds and their substitutions allow for the fine-tuning of potency and selectivity, leading to effective treatments for a range of diseases. The experimental protocols provided offer a foundation for the rigorous evaluation of novel kinase inhibitors, a critical step in the journey from chemical synthesis to clinical application. As our understanding of kinase biology deepens, the rational design of new and improved heterocyclic inhibitors will undoubtedly continue to yield transformative medicines.

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Comparative

Structure-Activity Relationship (SAR) Comparison of Pyrazine-Based Compounds: A Comprehensive Guide for Drug Discovery

Executive Summary & Chemical Rationale The pyrazine (1,4-diazine) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its heteroaromatic nature uniquely bridges the gap between polar interactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The pyrazine (1,4-diazine) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its heteroaromatic nature uniquely bridges the gap between polar interactions (driven by the two nitrogen heteroatoms) and nonpolar aromatic properties[1]. This dual character allows pyrazine derivatives to achieve optimal lipophilicity for membrane permeability while maintaining the ability to form critical hydrogen bonds—specifically utilizing the pyrazine nitrogen as a potent hydrogen bond acceptor within protein binding pockets[1].

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of pyrazine-based compounds across two distinct therapeutic domains: Antitubercular Agents and Oncology (Kinase Inhibitors) . By analyzing the causality behind specific structural modifications, we aim to equip drug development professionals with actionable insights for lead optimization.

Comparative SAR Analysis: Therapeutic Applications

Antitubercular Activity: Pyrazinoic Acid Analogs

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy. Its active moiety, pyrazinoic acid (POA), exerts its effect by targeting PanD (aspartate decarboxylase) in Mycobacterium tuberculosis[2]. Recent SAR campaigns have systematically modified the pyrazine ring to overcome emerging resistance[3].

SAR Insights:

  • Isosteric Replacement: Deleting either the N-1 or N-4 nitrogen (converting pyrazine to a pyridine derivative) slightly enhances antimycobacterial activity, likely due to a reduction in polar surface area that improves cellular penetration[2].

  • Complete Nitrogen Deletion: Removing both nitrogens to form benzoic acid results in a significant loss of potency, confirming that at least one nitrogen is essential for target anchoring[2].

  • Ring Expansion: Bicyclic expansions, such as quinazoline analogs, show favorable hydrophobic packing, yielding a slight improvement in Minimum Inhibitory Concentration (MIC)[2].

Table 1: Quantitative SAR Comparison of Pyrazinoic Acid Analogs

CompoundStructural ModificationMIC (mM) against M. tbMechanistic Implication
POA (Parent) Unmodified Pyrazine Scaffold1.0Baseline PanD inhibition and cell penetration.
Compound 2/3 Deletion of N-1 or N-4 to CH0.7 – 0.9Enhanced lipophilicity; retains essential H-bond acceptor.
Compound 4 Transposition to isonicotinic acid2.7Suboptimal vector geometry for target binding.
Compound 5 Deletion of both N (Benzoic acid)2.2Complete loss of critical nitrogen-driven polar interactions.
Compound 11 Quinazoline bicyclic expansion0.7Favorable hydrophobic interactions in the binding site.
Oncology: Pan-FGFR Kinase Inhibitors

Fibroblast Growth Factor Receptors (FGFR) are critical targets in oncology. Scaffold hopping from traditional pyrimidine cores to 3-amino-pyrazine-2-carboxamide derivatives has yielded highly potent, ATP-competitive pan-FGFR inhibitors[4].

SAR Insights:

  • Solvent-Exposed Region Modifications: The introduction of a 3,5-dihydroxyphenyl group drastically improves inhibitory activity by forming new polar contacts at the solvent interface[4].

  • Hinge-Binding Optimization: The pyrazine core itself acts as the primary hinge-binding motif. Adding a methyl-thiomorpholine 1,1-dioxide group (Compound 18i) significantly boosts potency against FGFR2 by occupying a specific hydrophobic sub-pocket[4].

Table 2: SAR Comparison of 3-Amino-pyrazine-2-carboxamide Derivatives

CompoundR-Group ModificationFGFR2 IC₅₀ (nM)Cellular Efficacy (SNU-16 IC₅₀)
18d (Morpholin-4-yl)-methylene600Moderate
18g Pyrrole-1-methylene380Good
18i Methyl-thiomorpholine 1,1-dioxide1501.88 μM (Highly Potent)

Mechanistic Pathway & Visualization

Pyrazine-based kinase inhibitors primarily function as Type I inhibitors, competing directly with ATP. The pyrazine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region[1]. This competitive exclusion halts ATP hydrolysis, thereby shutting down downstream RAS/MAPK and PI3K/AKT signaling cascades[4].

FGFR_Inhibition Ligand FGF Ligand FGFR FGFR Tyrosine Kinase Ligand->FGFR Binds & Dimerizes ATP_Pocket ATP-Binding Pocket (Hinge Region) FGFR->ATP_Pocket Contains MAPK RAS/MAPK Cascade ATP_Pocket->MAPK ATP Hydrolysis PI3K PI3K/AKT Cascade ATP_Pocket->PI3K ATP Hydrolysis Pyrazine Pyrazine Inhibitor (e.g., 18i) Pyrazine->ATP_Pocket Competitive Binding (H-bonds via Pyrazine N) Pyrazine->MAPK Blocks Pyrazine->PI3K Blocks Apoptosis Cell Cycle Arrest & Apoptosis Pyrazine->Apoptosis Restores Proliferation Tumor Cell Proliferation MAPK->Proliferation Promotes PI3K->Proliferation Promotes

Mechanism of FGFR kinase inhibition by pyrazine-based compounds and downstream signaling modulation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies used to generate the SAR data discussed above. Each protocol is designed as a self-validating system.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial MIC

This assay evaluates the potency of pyrazinoic acid analogs.

  • Step 1: Inoculum Preparation. Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

    • Causality: OADC provides essential fatty acids and bovine serum albumin (which binds toxic free fatty acids). Tween 80 acts as a surfactant to prevent mycobacterial clumping, ensuring a uniform suspension necessary for accurate OD₆₀₀ standardization.

  • Step 2: Compound Dilution. Perform serial two-fold dilutions of the pyrazine analogs in a 96-well microtiter plate.

  • Step 3: Inoculation & Incubation. Add the standardized inoculum ( 105 CFU/mL) to each well. Incubate at 37°C for 7 days.

    • Self-Validation: The plate must include a drug-free growth control (to confirm bacterial viability) and a sterile media blank (to establish background noise).

  • Step 4: Metabolic Readout. Add resazurin (Alamar Blue) and incubate for an additional 24–48 hours.

    • Causality: Viable mycobacteria metabolically reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This colorimetric shift eliminates the subjectivity of visual turbidity assessments, providing a hard, quantitative MIC endpoint.

Protocol B: ADP-Glo™ Kinase Assay for FGFR Inhibition

This homogeneous assay measures the IC₅₀ of pyrazine-based kinase inhibitors (e.g., Compound 18i).

  • Step 1: Reaction Setup. Combine recombinant FGFR2 enzyme, peptide substrate, and the pyrazine inhibitor in a specialized kinase buffer (containing Mg²⁺, which is essential for coordinating ATP).

  • Step 2: ATP Initiation. Initiate the reaction by adding ATP at a concentration strictly equal to its apparent Km​ for FGFR2.

    • Causality: Operating exactly at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors. If the ATP concentration is too high, it will outcompete the pyrazine inhibitor, artificially inflating the apparent IC₅₀ and masking true SAR trends.

  • Step 3: Incubation. Incubate for 60 minutes at room temperature to allow linear product formation.

  • Step 4: ATP Depletion. Add the ADP-Glo Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP.

    • Self-Validation: A "No-Enzyme Control" well must be included. If this well shows luminescence, it indicates incomplete ATP depletion, invalidating the assay run.

  • Step 5: Luminescence Detection. Add the Kinase Detection Reagent, which converts the generated ADP back to ATP. This newly formed ATP drives a luciferase/luciferin reaction. Measure the resulting luminescence, which is directly proportional to kinase activity.

Conclusion

The pyrazine scaffold remains a highly adaptable and potent pharmacophore. As demonstrated through the SAR of both antitubercular agents and pan-FGFR inhibitors, precise modifications—such as tuning the electron density of the ring or adding specific hydrophobic vectors—can drastically alter target affinity. By employing rigorous, self-validating experimental protocols, researchers can continue to exploit the unique physicochemical properties of pyrazines to develop next-generation therapeutics.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents National Institutes of Health (PMC)[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors National Institutes of Health (PMC)[Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Asian Journal of Pharmaceutics [Link]

Sources

Validation

Benchmarking the "Pyrazin-2-yl(pyridin-3-yl)methanone" Scaffold Against Current Cancer Therapies: A Guide to PI3Kγ-Targeted Immunomodulation

Executive Summary & Scientific Rationale The compound Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7), hereafter referred to as the PPM scaffold , represents a critical heteroaryl pharmacophore utilized in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7), hereafter referred to as the PPM scaffold , represents a critical heteroaryl pharmacophore utilized in the development of next-generation kinase inhibitors. Patent literature highlights derivatives of this pyrazine-pyridine ketone as potent modulators of the Phosphoinositide 3-kinase gamma (PI3Kγ) isoform, positioning it as a highly valuable starting point for immuno-oncology (IO) drug discovery[1].

Unlike traditional chemotherapies or pan-PI3K inhibitors (e.g., Alpelisib) that directly target tumor cell proliferation, PI3Kγ-selective agents act fundamentally as immunomodulators. In solid tumors, the tumor microenvironment (TME) is heavily infiltrated by tumor-associated macrophages (TAMs). Tumor-derived factors activate G-protein coupled receptors (GPCRs) on these macrophages, triggering PI3Kγ signaling. This cascade drives TAMs toward a pro-tumorigenic, immunosuppressive "M2-like" state, which actively excludes and exhausts cytotoxic CD8+ T-cells[2].

Inhibiting PI3Kγ with selective agents blocks this signaling cascade, forcing a transcriptional shift in TAMs toward an immunostimulatory "M1-like" phenotype. This repolarization restores T-cell activation and synergizes profoundly with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1[3]. To successfully develop the PPM scaffold into a clinical candidate, it must be rigorously benchmarked against current clinical-stage PI3K inhibitors.

Pathway Visualization: The Mechanism of PI3Kγ Inhibition

G TDF Tumor-Derived Factors GPCR Macrophage GPCRs TDF->GPCR PI3KG PI3Kγ Activation GPCR->PI3KG M2 M2 Macrophage PI3KG->M2 Drives M1 M1 Macrophage PI3KG->M1 Repolarizes TCELL CD8+ T-Cell Activation M2->TCELL Inhibits M1->TCELL Promotes PPM PPM Scaffold PPM->PI3KG Blocks

Mechanism of PI3Kγ-mediated macrophage polarization and the therapeutic intervention point.

Benchmarking Data: PPM Scaffold vs. Clinical Standards

To objectively evaluate the PPM scaffold, we benchmark it against the current gold standard for PI3Kγ inhibition, Eganelisib (IPI-549) , which has demonstrated robust macrophage reprogramming capabilities in Phase I/II clinical trials (MARIO trials)[4]. We also compare it to FDA-approved PI3K inhibitors that target different isoforms to highlight the shift from direct tumoricidal activity to TME immunomodulation.

Therapeutic AgentPrimary Target(s)Clinical StagePrimary Oncology MechanismSelectivity Profile
PPM Scaffold Derivatives PI3KγPreclinical / DiscoveryMacrophage RepolarizationScaffold-dependent optimization
Eganelisib (IPI-549) PI3KγPhase II (MARIO-1/3)TME Immunomodulation>150-fold over PI3Kα/β/δ[4]
Duvelisib PI3Kδ, PI3KγFDA Approved (Leukemia)Direct Leukemic Cell Death & TMEDual δ/γ inhibitor
Alpelisib PI3KαFDA Approved (Breast)Direct Tumoricidal (PIK3CA mutant)Highly PI3Kα selective

Note: The primary challenge in optimizing the PPM scaffold is achieving the >150-fold selectivity over the PI3Kα isoform (to avoid insulin resistance and hyperglycemia) while maintaining low nanomolar potency against PI3Kγ, a feat successfully achieved by Eganelisib[5].

Experimental Validation Protocols

To validate the efficacy of PPM-derived compounds, drug development professionals must employ a self-validating cascade of assays. The following protocols establish a logical progression from biochemical target engagement to functional cellular outcomes.

W S1 1. Scaffold Synthesis S2 2. TR-FRET Kinase Assay S1->S2 S3 3. Macrophage Repolarization S2->S3 S4 4. Syngeneic Tumor Models S3->S4

Benchmarking workflow from biochemical selectivity to in vivo immunological validation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Biochemical inhibition is the first required proof of concept. TR-FRET is explicitly chosen over standard radiometric or luminescence assays because it utilizes a ratiometric fluorescence readout. This design intrinsically cancels out background noise and false positives caused by the autofluorescent properties common in highly conjugated aromatic scaffolds like pyrazine-pyridine derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 384-well low-volume plates. Perform a 10-point, 3-fold serial dilution of the PPM derivative and Eganelisib (reference control) in 100% DMSO.

  • Enzyme Pre-incubation: Add 2 nM of recombinant human PI3Kγ enzyme in kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP and 10 µM PIP2 substrate.

  • Reaction Termination: After 60 minutes, terminate the reaction by adding a stop buffer containing 20 mM EDTA.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-GST antibody and a biotinylated-PIP3 fluorescent tracer.

  • Data Acquisition: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit based on the 665/615 nm emission ratio.

Protocol 2: In Vitro Macrophage Repolarization Assay (Flow Cytometry)

Causality & Rationale: Biochemical potency does not guarantee cellular penetration or functional efficacy. This assay serves as a self-validating system: if the PPM derivative successfully inhibits PI3Kγ inside a living cell, it must functionally alter the macrophage's surface receptor phenotype. By quantifying the ratio of CD86 (M1 immunostimulatory marker) to CD206 (M2 immunosuppressive marker), we directly link kinase inhibition to the desired therapeutic outcome[6].

Step-by-Step Methodology:

  • Macrophage Generation: Isolate bone marrow from the femurs of 8-week-old C57BL/6 mice. Culture the cells in RPMI-1640 supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into naive bone marrow-derived macrophages (BMDMs).

  • Tumor Conditioning (M2 Polarization): Replace the media with 50% fresh media and 50% tumor-conditioned media (derived from 4T1 murine breast cancer cells) for 24 hours to induce an M2-like immunosuppressive phenotype.

  • Drug Treatment: Treat the polarized macrophages with varying concentrations of the PPM derivative (0.1 µM to 10 µM) or Eganelisib (1 µM positive control) for 48 hours.

  • Cell Harvesting & Staining: Detach cells using a non-enzymatic cell dissociation buffer. Block Fc receptors with anti-CD16/32, then stain with a viability dye, anti-F4/80 (macrophage marker), anti-CD11b, anti-CD86 (M1 marker), and anti-CD206 (M2 marker).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on Live, F4/80+, CD11b+ cells. Calculate the repolarization efficacy by measuring the shift in the CD86+ / CD206+ cellular ratio compared to the vehicle control.

References

  • US 8846687 B2 2 n - Googleapis.com. Source: googleapis.com.
  • Targeting PI3Kγ in cancer - PMC. Source: nih.gov.
  • Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC. Source: nih.gov.
  • Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC. Source: nih.gov.
  • Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming... - PMC. Source: nih.gov.
  • PI3Kγ inhibition drives M1 macrophage differentiation and synergizes with PD-L1 blockade to improve survival in poorly immunogenic head and neck squamous cell carcinoma - PMC. Source: nih.gov.

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Safety & Regulatory Compliance

Safety

Pyrazin-2-yl(pyridin-3-yl)methanone proper disposal procedures

As a Senior Application Scientist, I have structured this operational guide to bridge the gap between regulatory compliance and practical laboratory workflows. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7) presen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to bridge the gap between regulatory compliance and practical laboratory workflows. Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7) presents specific handling and disposal challenges due to its dual-heterocyclic structure (containing both pyrazine and pyridine rings).

When managing waste for complex nitrogenous aromatic compounds, standard disposal protocols are insufficient. The high nitrogen content dictates that thermal destruction will generate toxic nitrogen oxides (NOx), requiring specialized incineration facilities[1]. This guide provides a self-validating, step-by-step system for the safe segregation, packaging, and disposal of this compound to ensure absolute safety and environmental compliance.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties driving the safety requirements. Pyrazin-2-yl(pyridin-3-yl)methanone is a synthetic heterocyclic ketone[2].

Table 1: Physicochemical & Hazard Profile

Property Value / Classification Operational Implication
Chemical Name Pyrazin-2-yl(pyridin-3-yl)methanone Dual nitrogen heterocycles; requires specialized high-temp incineration with NOx scrubbers[1].
CAS Number 188631-00-7 Mandatory identifier for Environmental Health and Safety (EHS) waste manifests[3].
Molecular Formula C10H7N3O High nitrogen-to-carbon ratio dictates strict segregation from strong oxidizers[3].
Physical State Solid (Powder) Poses inhalation risks (dust/particulate); requires local exhaust ventilation (LEV)[4].

| GHS Hazards | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | Mandates strict PPE; absolutely prohibits drain or municipal trash disposal[5]. |

Engineering Controls & Personal Protective Equipment (PPE)

To prevent occupational exposure during waste consolidation, a layered defense strategy is required. The causality here is simple: heterocyclic amines and their derivatives can be absorbed transdermally and inhaled as fine particulates[5].

Table 2: Required Safety Controls

Control Tier Equipment / Specification Justification
Primary Engineering Chemical Fume Hood (Face velocity 80-100 fpm) Captures aerosolized powders during weighing, dissolution, and waste transfer[4].
Dermal Protection Nitrile gloves (double-gloved for waste handling) Prevents transdermal absorption. Outer glove must be discarded immediately if contaminated[6].
Ocular Protection Chemical splash goggles Protects against severe eye irritation from airborne particulates or solvent splashes[5].

| Respiratory | N95 or P100 half-mask respirator | Required only if handling bulk powders outside of primary containment or during spill response[4]. |

Step-by-Step Waste Segregation & Disposal Workflows

Improper segregation of pyridine/pyrazine derivatives can lead to regulatory fines and dangerous cross-reactions. All disposal must comply with local EHS and EPA/RCRA guidelines for hazardous chemical waste[7].

Caption: Workflow for segregating and disposing of Pyrazin-2-yl(pyridin-3-yl)methanone waste.

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)

Causality: Solid powders are easily aerosolized. Double-bagging prevents fugitive dust emissions during transit to the incineration facility.

  • Consolidation: Inside a functioning fume hood, carefully sweep any residual Pyrazin-2-yl(pyridin-3-yl)methanone powder into a disposable weigh boat or directly into a sealable glass vial.

  • Primary Containment: Place the sealed vial, along with heavily contaminated consumables (pipette tips, spatulas), into a clear, heavy-duty polyethylene bag. Seal the bag.

  • Secondary Containment: Place the primary bag into a rigid, puncture-resistant hazardous waste bin designated for "Toxic Organic Solids."

  • Empty Containers: Original chemical bottles must be "triple-rinsed" with a compatible solvent (e.g., methanol or DMSO) before the bottle can be considered RCRA-empty. The rinsate must be collected as liquid hazardous waste[4].

Protocol B: Liquid Waste Disposal (Solutions and Rinsates)

Causality: Pyridine derivatives in solution can permeate certain plastics over time. High-density polyethylene (HDPE) or glass are required to maintain containment integrity.

  • Segregation: Ensure the liquid waste carboy does NOT contain strong oxidizing agents (e.g., peroxides, nitric acid), as heterocyclic compounds can react exothermically[8].

  • Transfer: Using a funnel, slowly pour the Pyrazin-2-yl(pyridin-3-yl)methanone solution (e.g., HPLC mobile phase or assay buffer) into the designated "Halogen-Free Organic Liquid Waste" container.

  • Capping: Immediately cap the waste container. Do not leave funnels resting in the carboy, as this allows toxic vapors to escape into the laboratory environment.

  • Labeling: Fill out the hazardous waste tag completely, spelling out "Pyrazin-2-yl(pyridin-3-yl)methanone" (no abbreviations) and checking the "Toxic" and "Irritant" hazard boxes.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination.

Caption: Step-by-step spill response protocol for heterocyclic aromatic ketones.

Step-by-Step Spill Cleanup Methodology:
  • Isolate the Area: Restrict access to the spill zone. If the spill is outside a fume hood and exceeds 100 grams, evacuate the immediate area and contact EHS[9].

  • Don Advanced PPE: Upgrade to double nitrile gloves, a chemical-resistant apron, and a fitted respirator (if dust generation is likely).

  • Containment (Solid Spill): Do NOT dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Lightly mist the powder with a compatible solvent (e.g., water or a dilute alcohol solution) to bind the dust.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, siliceous absorbent (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust[5].

  • Collection: Use a disposable plastic scoop to collect the wetted powder or saturated absorbent. Work from the outside edges of the spill toward the center.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse. Collect all paper towels used for decontamination into the solid hazardous waste bag[8].

Logistical & Regulatory EHS Handoff

Once waste containers reach 75% capacity, they must be transferred to the institution's central accumulation area.

  • Thermal Destruction: Ensure your EHS manifest specifies that the waste contains high-density heterocyclic nitrogen. The disposal vendor must route this to a high-temperature incinerator (≥1100 °C) equipped with specialized scrubbers to neutralize the resulting nitrogen oxides (NOx)[1].

  • Storage Limits: Do not store accumulated waste in the laboratory for more than 90 days (or as dictated by local EHS satellite accumulation rules).

References

  • International Finance Corporation (IFC). "Environmental, Health, and Safety Guidelines for Pesticide Manufacturing, Formulation, and Packaging." ifc.org. Available at:[Link]

  • Boston University EHS. "Standard Operating Procedures: Ethyleneimine and Heterocyclic Organic Compounds." bu.edu. Available at:[Link]

  • University of Kentucky. "Model Chemical Hygiene Plan." uky.edu. Available at: [Link]

  • US Environmental Protection Agency (EPA). "ChemView: Pyridine and Pyridine Derivatives Category." epa.gov. Available at: [Link]

Sources

Handling

Advanced Safety &amp; Operational Protocol: Handling Pyrazin-2-yl(pyridin-3-yl)methanone

Executive Summary & Chemical Profile Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a critical bis-heterocyclic intermediate widely utilized in drug discovery and active pharmaceutical ingredient (API) synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Pyrazin-2-yl(pyridin-3-yl)methanone (CAS: 188631-00-7) is a critical bis-heterocyclic intermediate widely utilized in drug discovery and active pharmaceutical ingredient (API) synthesis[1]. With a molecular formula of C10H7N3O (MW: 185.18 g/mol ), its structure comprises a pyrazine and a pyridine ring bridged by a carbonyl group. While highly valuable for synthesizing kinase inhibitors and neuroactive compounds, the dense arrangement of basic nitrogen atoms dictates strict handling protocols to prevent occupational exposure and ensure laboratory safety.

Mechanistic Hazard Assessment (Causality)

Understanding why specific Personal Protective Equipment (PPE) is required is the foundation of a self-validating safety culture[2].

  • Dermal Sensitization: The lone electron pairs on the pyrazine and pyridine nitrogens facilitate rapid interaction with epidermal proteins. Prolonged or repeated skin contact can lead to sensitization or contact dermatitis.

  • Ocular & Respiratory Irritation: As a fine crystalline powder, aerosolization during weighing poses a significant risk to mucous membranes. The compound's basicity causes localized pH shifts upon contact with the moisture in the eyes or respiratory tract, leading to acute irritation[3].

  • Systemic Toxicity: Ingestion or inhalation of heterocyclic ketones can disrupt cellular metabolism. Standard GHS classifications for closely related pyridine-carbonyl derivatives indicate they are harmful if swallowed (H302) and cause serious eye/skin irritation (H315, H319)[3].

Personal Protective Equipment (PPE) Matrix

To comply with OSHA 29 CFR 1910.132[4], the following PPE matrix must be strictly adhered to. The selection is based on the compound's physical state (solid) and typical solvent vehicles (e.g., DMSO, DMF, DCM).

Protection ZoneRequired EquipmentMaterial SpecificationCausality / Rationale
Hands (Solid) Disposable GlovesNitrile (Minimum 4 mil thickness)Excellent resistance to dry powders and incidental contact[2].
Hands (Solution) Heavy-duty GlovesButyl Rubber or Laminate (PE/EVAL)Required if handling the compound dissolved in highly penetrative solvents like DMSO or DMF, which rapidly degrade nitrile.
Eyes Safety GogglesANSI Z87.1-certified splash gogglesPrevents ingress of airborne particulates during transfer. Standard safety glasses with side shields are insufficient for fine powders.
Respiratory Particulate RespiratorN95 or P100 half-maskMitigates inhalation of aerosolized dust if handling outside a hood. Note: Primary control must always be engineering (fume hood).
Body Lab CoatFlame-resistant (FR) cotton or NomexProtects street clothing from particulate accumulation and potential solvent splashes during reaction setup.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[5], utilizing a defense-in-depth approach to chemical handling.

Step 1: Pre-Operation Setup
  • Verify the functionality of the chemical fume hood. Ensure the face velocity is operating between 80-120 linear feet per minute (LFM) to guarantee proper containment[2].

  • Clear the workspace of unnecessary clutter to prevent accidental spills or cross-contamination.

  • Don all required PPE (Nitrile gloves, lab coat, splash goggles) before retrieving the chemical from the dry, well-ventilated storage cabinet.

Step 2: Weighing and Dispensing
  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause fine heterocyclic powders to repel, aerosolize, and contaminate the balance enclosure.

  • Use a grounded stainless steel or disposable anti-static spatula to transfer Pyrazin-2-yl(pyridin-3-yl)methanone.

  • Seal the primary container immediately after dispensing to minimize environmental exposure and moisture absorption.

Step 3: Reaction Setup
  • If dissolving the compound, add the solvent (e.g., DMF, DCM) slowly down the side of the reaction vessel to prevent dust kick-up.

  • Once the compound is in solution, upgrade gloves to Butyl rubber if handling DMSO/DMF. Causality: These solvents act as molecular carriers, rapidly pulling dissolved heterocyclic solutes through standard nitrile matrices[2].

  • Execute the reaction in a closed system under an inert atmosphere (Nitrogen or Argon) if elevated temperatures are required.

Step 4: Post-Operation & Decontamination
  • Wipe down the balance and fume hood surface with a solvent-damped cloth (e.g., 70% Isopropanol or Ethanol) to capture residual dust without aerosolizing it.

  • Doff gloves using the "glove-in-glove" technique to avoid contaminating bare skin. Wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

Accidental Release (Spill) Protocol
  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the powder, drastically increasing inhalation risk. Cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust, then carefully scoop the material into a hazardous waste container[2].

  • Solution Spill: Isolate the area. Apply an inert, compatible absorbent (e.g., vermiculite or universal spill pads). Transfer the saturated absorbent to a designated chemical waste bucket.

Waste Management & Disposal

Pyrazin-2-yl(pyridin-3-yl)methanone and its derivatives must never be discharged into the municipal sewer system.

  • Solid Waste: Collect contaminated weighing boats, spatulas, and spill cleanup materials in a designated solid hazardous waste bin.

  • Liquid Waste: Route reaction filtrates and solvent rinses into a "Non-Halogenated Organic Waste" carboy. If halogenated solvents (e.g., DCM) were used, route to "Halogenated Organic Waste"[5].

  • Disposal Method: Final disposal must be via high-temperature incineration managed by a licensed, EPA-compliant hazardous waste contractor[2].

Process Flow Visualization

Below is the self-validating operational workflow for handling Pyrazin-2-yl(pyridin-3-yl)methanone, mapping the critical path from storage to final disposal.

Workflow Start Chemical Storage (Dry, well-ventilated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min. 80-120 LFM) PPE->Hood Dispense Weighing & Dispensing (Anti-static tools) Hood->Dispense Reaction Reaction Execution (Closed system) Dispense->Reaction Spill Spill Event? Reaction->Spill Clean Spill Protocol (Wet wipe / Absorbent) Spill->Clean Yes Waste Waste Segregation (Organic Waste) Spill->Waste No Clean->Waste Dispose EPA-Compliant Incineration Waste->Dispose

Caption: Operational safety workflow for handling Pyrazin-2-yl(pyridin-3-yl)methanone.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. 29 CFR 1910.132. [Link]

Sources

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